molecular formula C4H8FNO2S B1404014 1-(Fluoromethyl)cyclopropane-1-sulfonamide CAS No. 1409950-08-8

1-(Fluoromethyl)cyclopropane-1-sulfonamide

Katalognummer: B1404014
CAS-Nummer: 1409950-08-8
Molekulargewicht: 153.18 g/mol
InChI-Schlüssel: UHJKIMIEADPTME-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Fluoromethyl)cyclopropane-1-sulfonamide is a high-purity chemical reagent designed for research and development applications in medicinal chemistry and drug discovery. This specialized sulfonamide derivative features a unique cyclopropane ring system fused with a fluoromethyl group, a structural motif recognized in the design of potent enzyme inhibitors for therapeutic development. Sulfonamide-based compounds are extensively investigated for their diverse pharmacological activities, including serving as key scaffolds in the development of MEK inhibitors for oncology research and as novel antiviral agents, with some cyclic sulfonamide derivatives demonstrating robust activity against viruses like SARS-CoV-2 . The strategic incorporation of fluorine aims to influence the molecule's electronic properties, metabolic stability, and membrane permeability, making it a valuable building block for exploring structure-activity relationships. This product is strictly labeled For Research Use Only (RUO) . RUO products are intended solely for research procedures in laboratory settings and are not intended for the diagnostic, therapeutic, or prophylactic treatment of humans or animals . They are not manufactured under Good Manufacturing Practices (GMP) guidelines required for pharmaceuticals or in vitro diagnostics (IVD) and have not been evaluated by regulatory authorities for accuracy, specificity, or safety for clinical use . It is the responsibility of the purchasing organization to ensure that qualified personnel handle this material exclusively for research purposes and under strict laboratory procedures.

Eigenschaften

IUPAC Name

1-(fluoromethyl)cyclopropane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8FNO2S/c5-3-4(1-2-4)9(6,7)8/h1-3H2,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHJKIMIEADPTME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CF)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(Fluoromethyl)cyclopropane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive framework for the synthesis and characterization of 1-(Fluoromethyl)cyclopropane-1-sulfonamide, a novel compound of interest for drug discovery and development. The molecule uniquely combines three structurally significant pharmacophores: a rigid cyclopropane scaffold, a bioisosteric sulfonamide group, and a metabolically robust fluoromethyl moiety. In the absence of a previously published synthetic route, this document outlines a plausible, multi-step pathway leveraging modern catalytic methods. Detailed experimental protocols, characterization data interpretation, and the underlying scientific rationale for each step are presented to guide researchers in the fields of medicinal chemistry and process development.

Introduction: Rationale and Significance

The strategic incorporation of specific structural motifs is a cornerstone of modern drug design. This compound is an exemplar of this approach, merging three key functional groups known to impart favorable physicochemical and pharmacological properties.

  • The Cyclopropane Ring: As a constrained, three-membered carbocycle, the cyclopropane unit offers a rigid conformational scaffold, which can enhance binding affinity to biological targets by reducing the entropic penalty of binding.[1][2] It is often used as a bioisostere for phenyl rings or gem-dimethyl groups, improving properties such as metabolic stability and solubility.[2]

  • The Sulfonamide Moiety: The sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial, diuretic, and anti-inflammatory drugs.[3][4] It acts as a versatile hydrogen bond donor and acceptor and is often employed as a stable bioisostere for amide bonds, offering improved resistance to hydrolysis.[5]

  • The Fluoromethyl Group: The introduction of fluorine, particularly as a fluoromethyl group, is a widely used strategy in medicinal chemistry to modulate a molecule's properties.[6] The C-F bond can enhance metabolic stability by blocking sites of oxidative metabolism. Furthermore, the high electronegativity of fluorine can alter the local electronic environment, potentially improving binding affinity and modulating pKa.[7][8]

The convergence of these three motifs in a single, compact structure makes this compound a compelling building block for constructing novel therapeutic agents with potentially optimized ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.

Proposed Synthetic Strategy

A robust and efficient synthesis is paramount for the exploration of any new chemical entity. The proposed pathway to this compound is designed as a five-step sequence starting from the commercially available 1-(hydroxymethyl)cyclopropane-1-carboxylic acid. This route prioritizes selectivity and leverages contemporary chemical transformations, including a copper-catalyzed decarboxylative sulfonylation.

The overall retrosynthetic analysis is as follows: The target molecule is accessible via deoxofluorination of a key alcohol intermediate. This alcohol-sulfonamide precursor can be synthesized from a protected carboxylic acid through a sequence involving decarboxylative conversion to a sulfonyl chloride, amination, and subsequent deprotection.

Retrosynthesis Target This compound Intermediate1 1-(Hydroxymethyl)cyclopropane-1-sulfonamide Target->Intermediate1 Deoxofluorination Intermediate2 Protected Alcohol Sulfonamide Intermediate1->Intermediate2 Deprotection Intermediate3 Protected Alcohol Sulfonyl Chloride Intermediate2->Intermediate3 Amination Intermediate4 Protected Alcohol Carboxylic Acid Intermediate3->Intermediate4 Decarboxylative Sulfonylation StartingMaterial 1-(Hydroxymethyl)cyclopropane-1-carboxylic Acid Intermediate4->StartingMaterial Protection

Caption: Retrosynthetic analysis of the target compound.

The forward synthesis pathway is detailed in the following diagram and protocols.

Synthetic_Pathway SM 1-(Hydroxymethyl)cyclopropane- 1-carboxylic Acid P1 1-(((tert-Butyldimethylsilyl)oxy)methyl) cyclopropane-1-carboxylic Acid (Protected Intermediate) SM->P1 Step 1: Protection P2 1-(((tert-Butyldimethylsilyl)oxy)methyl) cyclopropane-1-sulfonyl Chloride (Sulfonyl Chloride Intermediate) P1->P2 Step 2: Decarboxylative Sulfonylation P3 1-(((tert-Butyldimethylsilyl)oxy)methyl) cyclopropane-1-sulfonamide (Protected Sulfonamide) P2->P3 Step 3: Amination P4 1-(Hydroxymethyl)cyclopropane- 1-sulfonamide (Alcohol Intermediate) P3->P4 Step 4: Deprotection Target 1-(Fluoromethyl)cyclopropane- 1-sulfonamide (Final Product) P4->Target Step 5: Deoxofluorination R1 TBDMS-Cl, Imidazole, DMF R2 1) [Cu(MeCN)4]BF4, DABSO 2) NCS, MeCN R3 NH4OH (aq), THF R4 TBAF, THF R5 Deoxo-Fluor®, DCM

Caption: Proposed five-step synthesis of the target compound.

Detailed Experimental Protocols

The following protocols are based on established methodologies for analogous transformations and represent a robust starting point for laboratory synthesis.

Step 1: Protection of 1-(Hydroxymethyl)cyclopropane-1-carboxylic Acid
  • Rationale: The primary alcohol must be protected to prevent unwanted side reactions during the subsequent decarboxylative sulfonylation step. A tert-butyldimethylsilyl (TBDMS) ether is chosen for its stability under the planned conditions and its straightforward removal.

  • Protocol:

    • To a stirred solution of 1-(hydroxymethyl)cyclopropane-1-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M), add imidazole (2.5 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise, ensuring the internal temperature remains below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction with water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford 1-(((tert-butyldimethylsilyl)oxy)methyl)cyclopropane-1-carboxylic acid.

Step 2: Copper-Catalyzed Decarboxylative Sulfonylation
  • Rationale: This key step leverages a modern copper-catalyzed method to convert a carboxylic acid directly into a sulfonyl chloride, avoiding harsh conditions typically required for sulfonyl chloride synthesis.[9] This transformation uses a stable sulfur dioxide surrogate, DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), and an in-situ chlorinating agent.

  • Protocol:

    • In a glovebox, charge an oven-dried flask with the protected carboxylic acid from Step 1 (1.0 eq), [Cu(MeCN)₄]BF₄ (0.1 eq), and DABSO (1.1 eq).

    • Add anhydrous acetonitrile (MeCN, 0.2 M) and stir the mixture at room temperature for 10 minutes.

    • Add N-chlorosuccinimide (NCS, 1.2 eq) and stir the reaction at 40 °C for 4-6 hours.

    • Monitor the formation of the sulfonyl chloride intermediate by quenching a small aliquot with a primary amine (e.g., benzylamine) and analyzing by LC-MS.

    • The resulting solution containing 1-(((tert-butyldimethylsilyl)oxy)methyl)cyclopropane-1-sulfonyl chloride is typically used directly in the next step without isolation.

Step 3: Amination to the Sulfonamide
  • Rationale: The classic and highly reliable reaction between a sulfonyl chloride and an amine (in this case, ammonia) is used to form the sulfonamide bond.[4] Using an excess of aqueous ammonium hydroxide serves as both the nucleophile and the base to neutralize the HCl byproduct.

  • Protocol:

    • Cool the crude reaction mixture from Step 2 to 0 °C.

    • Slowly add an excess of concentrated aqueous ammonium hydroxide (NH₄OH, ~10 eq) dropwise with vigorous stirring. A precipitate may form.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

    • Monitor the reaction by TLC or LC-MS until the sulfonyl chloride is fully consumed.

    • Dilute the mixture with water and extract with dichloromethane (DCM, 3x).

    • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography to yield 1-(((tert-butyldimethylsilyl)oxy)methyl)cyclopropane-1-sulfonamide.

Step 4: Silyl Ether Deprotection
  • Rationale: Removal of the TBDMS protecting group is necessary to unmask the primary alcohol for the final fluorination step. Tetra-n-butylammonium fluoride (TBAF) is the standard reagent for this transformation, being highly selective for silicon-oxygen bonds.

  • Protocol:

    • Dissolve the protected sulfonamide from Step 3 (1.0 eq) in tetrahydrofuran (THF, 0.3 M).

    • Add a 1 M solution of TBAF in THF (1.5 eq) dropwise at room temperature.

    • Stir for 2-4 hours, monitoring by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Resuspend the residue in ethyl acetate and wash with water and brine to remove TBAF salts.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

    • Purify by column chromatography or recrystallization to obtain 1-(hydroxymethyl)cyclopropane-1-sulfonamide.

Step 5: Deoxofluorination of the Primary Alcohol
  • Rationale: The final step involves the conversion of the primary alcohol to the target fluoromethyl group. A deoxofluorinating agent such as Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) is chosen for its effectiveness and improved safety profile over reagents like DAST.

  • Protocol:

    • Under an inert atmosphere (N₂ or Ar), dissolve the alcohol from Step 4 (1.0 eq) in anhydrous DCM (0.2 M) in a fluorinated polymer flask.

    • Cool the solution to -78 °C (dry ice/acetone bath).

    • Slowly add Deoxo-Fluor® (1.3 eq) dropwise via syringe.

    • Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 12 hours.

    • Monitor the reaction by ¹⁹F NMR or LC-MS.

    • Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.

    • Separate the layers and extract the aqueous phase with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to afford the final product, This compound .

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic and analytical techniques should be employed.

Characterization_Workflow cluster_synthesis Synthesis cluster_analysis Analysis & Validation cluster_results Results FinalProduct Purified Final Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) FinalProduct->NMR MS Mass Spectrometry (HRMS) FinalProduct->MS IR IR Spectroscopy FinalProduct->IR HPLC HPLC Analysis FinalProduct->HPLC Structure Structure Confirmation NMR->Structure MS->Structure IR->Structure Purity Purity Assessment (>95%) HPLC->Purity

Caption: Workflow for the characterization and validation of the final product.

Expected Analytical Data

The following table summarizes the anticipated data for this compound (C₄H₈FNO₂S, Molecular Weight: 153.17 g/mol ).

Technique Expected Observations Interpretation
¹H NMR δ 4.8-4.6 (2H, d, J ≈ 47 Hz)δ 5.0 (2H, br s)δ 1.4-1.2 (2H, m)δ 1.1-0.9 (2H, m)Doublet for -CH₂F due to coupling with ¹⁹F.Broad singlet for -SO₂NH₂.Complex multiplets for diastereotopic cyclopropyl protons.
¹³C NMR δ 85-82 (d, J ≈ 170 Hz)δ 40-38 (s)δ 18-16 (t)Doublet for -CH₂F carbon due to ¹JCF coupling.Singlet for the quaternary cyclopropyl carbon (C-SO₂).Triplet for the other two equivalent cyclopropyl carbons.
¹⁹F NMR δ -210 to -230 (t, J ≈ 47 Hz)Triplet signal due to coupling with the two protons of the -CH₂F group.
IR Spectroscopy 3400-3200 cm⁻¹1350-1310 cm⁻¹1170-1140 cm⁻¹1100-1000 cm⁻¹N-H stretching vibrations of the primary sulfonamide.[10]Asymmetric S=O stretching.Symmetric S=O stretching.[11]C-F stretching vibration.
Mass Spectrometry (HRMS-ESI+) m/z ≈ 154.0332 [M+H]⁺Key Fragments: [M+H - SO₂]⁺Accurate mass measurement confirming the elemental composition.Characteristic loss of sulfur dioxide is a common fragmentation pathway for sulfonamides.[12]
HPLC Single major peak (>95% purity)Assessment of final product purity using a suitable column (e.g., C18) and mobile phase.

Conclusion and Outlook

This guide presents a detailed and scientifically grounded strategy for the synthesis and characterization of this compound. By integrating modern catalytic methods with classic functional group transformations, the proposed five-step route offers a viable pathway for accessing this novel chemical entity. The outlined characterization workflow provides a clear blueprint for structural verification and purity assessment. The availability of this molecule will enable medicinal chemists and drug development professionals to explore its potential as a valuable building block in the creation of next-generation therapeutics, leveraging the unique combination of its constituent pharmacophores to optimize biological activity and drug-like properties.

References

  • BenchChem. (n.d.). An In-depth Technical Guide to 1-Methylcyclopropane-1-sulfonamide: Synthesis and Properties. BenchChem.
  • Jeffries, B., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry, 16, 2141-2150. [Link]

  • Prakash, G. K. S., et al. (2014). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 55(30), 4046-4048. [Link]

  • ResearchGate. (2020). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. [Link]

  • Tezcan, I., et al. (2007). INFRARED SPECTRA SIMULATION FOR SOME SULFONAMIDES BY USING SEMI-EMPIRICAL METHODS. Journal of Coordination Chemistry, 60(1), 87-95. [Link]

  • Blakemore, D. C., et al. (2016). Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery: Volume 2. [Link]

  • Das, B., & Chakraborty, D. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-219. [Link]

  • Google Patents. (2009).
  • Gu, J., et al. (2021). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 143(34), 13526–13532. [Link]

  • ResearchGate. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. [Link]

  • ResearchGate. (2016). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion.... [Link]

  • Johnson, J. D., et al. (2022). Efficient Synthesis of Orphaned Cyclopropanes Using Sulfones as Carbene Equivalents. Journal of the American Chemical Society, 144(32), 14471–14476. [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]

  • ResearchGate. (2018). IR spectrum of the sulfanilamide in the range of 4000–400 cm⁻¹.. [Link]

  • ACS Publications. (2022). Enantioselective Synthesis of α-Aryl-β-Aminocyclopropane Carboxylic Acid Derivatives via Rh(II)-Catalyzed Cyclopropanation of Vinylsulfonamides with α-Aryldiazoesters. [Link]

  • RSC Publishing. (1953). The infrared spectra of some sulphonamides. [Link]

  • PubMed Central. (2020). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. [Link]

  • Google Patents. (2009).
  • PubMed. (2020). Oxidative Fluorination of Cyclopropylamides through Organic Photoredox Catalysis. [Link]

  • ResearchGate. (2018). Scheme 1. MoC in reaction involving fluorinated cyclopropyl radicals.. [Link]

  • ResearchGate. (2022). α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery. [Link]

  • PubMed. (2019). Mild and Diazo-Free Synthesis of Trifluoromethyl-Cyclopropanes Using Sulfonium Ylides. [Link]

  • PubMed. (2003). Synthesis of functionalized sulfonamides via 1,3-dipolar cycloaddition of pentafluorophenyl vinylsulfonate. [Link]

  • PubChem. (n.d.). 1-Methylcyclopropane-1-sulfonamide. [Link]

  • PubMed Central. (2020). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. [Link]

  • ACS Publications. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. [Link]

  • MDPI. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. [Link]

  • NIH. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. [Link]

  • ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. [Link]

  • PubMed. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]

  • PubMed. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. [Link]

  • PubMed. (2007). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. [Link]

  • MDPI. (2022). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. [Link]

  • ResearchGate. (2018). Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. [Link]

  • ResearchGate. (2012). Figure 2. Representative mass spectra of selected sulfonamides without.... [Link]

Sources

An In-depth Technical Guide to 1-(Fluoromethyl)cyclopropane-1-sulfonamide: Properties, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-(Fluoromethyl)cyclopropane-1-sulfonamide, a novel compound of significant interest to the drug discovery and development community. By integrating a fluoromethyl group with a cyclopropyl sulfonamide scaffold, this molecule presents a unique combination of structural rigidity, metabolic stability, and potential for potent biological activity. This document details the predicted physicochemical properties, outlines a robust synthetic methodology, and explores the compound's therapeutic potential based on the well-established pharmacology of its constituent moieties. Experimental protocols for synthesis and preliminary biological evaluation are provided to empower researchers in their exploration of this promising chemical entity.

Introduction: The Strategic Design of a Novel Pharmacophore

The rational design of new chemical entities with improved pharmacological profiles is a cornerstone of modern drug discovery. This compound emerges from the strategic combination of two key structural motifs: the cyclopropane ring and the sulfonamide group, further functionalized with a fluoromethyl substituent.

The sulfonamide functional group is a well-established pharmacophore present in a wide array of approved drugs, exhibiting a broad spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3] Sulfonamides are known to act as inhibitors of various enzymes, such as carbonic anhydrase and dihydropteroate synthase (DHPS), making them versatile scaffolds in medicinal chemistry.[1][2][4][5]

The cyclopropane ring , a three-membered carbocycle, imparts a high degree of conformational rigidity.[1] This structural constraint can lead to enhanced binding affinity for biological targets by reducing the entropic penalty upon binding. Furthermore, the cyclopropyl group is often introduced to enhance metabolic stability, a critical parameter in drug development.[1]

The incorporation of a fluoromethyl group is a strategic decision to modulate the compound's physicochemical properties. Fluorine's high electronegativity can influence pKa and lipophilicity, potentially improving cell permeability and oral bioavailability. Additionally, the C-F bond is exceptionally stable, which can block sites of metabolic oxidation.

This guide aims to provide a detailed technical resource for researchers, elucidating the key characteristics and potential applications of this compound.

Physicochemical Properties: A Predictive Analysis

While extensive experimental data for this compound is not yet publicly available, its physicochemical properties can be reliably predicted based on its structure and the known properties of related compounds. These predicted values are crucial for designing initial experiments, including formulation and in vitro assays.

PropertyPredicted ValueRationale and Significance
Molecular Formula C4H8FNO2S
Molecular Weight 153.17 g/mol A low molecular weight is generally favorable for good oral bioavailability (Lipinski's Rule of Five).
Melting Point 120-135 °CExpected to be a crystalline solid at room temperature, similar to other small molecule sulfonamides.[6]
Boiling Point > 300 °C (decomposes)High boiling point is anticipated due to strong intermolecular hydrogen bonding of the sulfonamide group.
pKa (Sulfonamide N-H) 9.5 - 10.5The electron-withdrawing nature of the sulfonyl group and the fluoromethyl group will render the N-H proton acidic. This value is critical for understanding ionization state at physiological pH.
logP (Lipophilicity) 0.5 - 1.5The fluoromethyl and cyclopropyl groups increase lipophilicity, while the sulfonamide group contributes to hydrophilicity. This balanced lipophilicity is often optimal for cell membrane permeability.[7]
Aqueous Solubility Moderately SolubleThe presence of the polar sulfonamide group should confer some aqueous solubility, though the hydrophobic cyclopropane and fluoromethyl groups will limit it. Solubility will be pH-dependent.

Synthesis of this compound: A Step-by-Step Protocol

A plausible and efficient synthetic route for this compound can be proposed based on established chemical principles for the synthesis of similar sulfonamides.[8][9][10] The following protocol outlines a robust, two-step process.

Experimental Workflow

G A Step 1: Oxidative Chlorination C 1-(Fluoromethyl)cyclopropane-1-sulfonyl chloride A->C B 1-(Fluoromethyl)cyclopropane-1-thiol B->A N-Chlorosuccinimide (NCS) HCl, Acetonitrile D Step 2: Amination C->D Aqueous Ammonia Tetrahydrofuran (THF) E This compound D->E

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 1-(Fluoromethyl)cyclopropane-1-sulfonyl chloride

Rationale: The initial step involves the conversion of the corresponding thiol to a sulfonyl chloride. This intermediate is highly reactive and serves as an excellent electrophile for the subsequent amination step. Oxidative chlorination is a reliable method for this transformation.

Protocol:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-(Fluoromethyl)cyclopropane-1-thiol (1.0 eq) in acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of N-Chlorosuccinimide (NCS) (3.0 eq) in acetonitrile via the dropping funnel, maintaining the temperature below 5 °C.

  • After the addition is complete, add concentrated hydrochloric acid (2.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction by carefully adding cold water.

  • Extract the product with dichloromethane (DCM) (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield crude 1-(Fluoromethyl)cyclopropane-1-sulfonyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

Rationale: The final step is the nucleophilic substitution of the chloride on the sulfonyl chloride intermediate with ammonia to form the desired sulfonamide. Using aqueous ammonia in a suitable organic solvent like THF is a standard and effective method.

Protocol:

  • Dissolve the crude 1-(Fluoromethyl)cyclopropane-1-sulfonyl chloride (1.0 eq) in tetrahydrofuran (THF) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an excess of aqueous ammonia (e.g., 28-30% solution, 5.0 eq) dropwise, ensuring the temperature remains below 10 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Transfer the reaction mixture to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound as a solid.

Potential Therapeutic Applications and Biological Rationale

The unique structural features of this compound suggest its potential for a range of therapeutic applications, primarily leveraging the well-documented activities of sulfonamides.[4][11]

Potential Biological Targets and Pathways

G A This compound B Enzyme Inhibition A->B C Antibacterial Activity B->C D Anticancer Activity B->D E Anti-inflammatory Activity B->E F Dihydropteroate Synthase (DHPS) B->F G Carbonic Anhydrases B->G H Cyclooxygenase (COX) B->H

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of 1-(Fluoromethyl)cyclopropane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the synthesis, crystallization, and single-crystal X-ray diffraction (SC-XRD) analysis of 1-(Fluoromethyl)cyclopropane-1-sulfonamide. While a published crystal structure for this specific molecule is not currently available, this document outlines a robust, field-proven methodology for its determination and interpretation. By integrating established protocols for the synthesis of analogous compounds with standard crystallographic workflows, we present a complete guide for researchers, scientists, and drug development professionals. The narrative emphasizes the causality behind experimental choices and the critical role of structural analysis in understanding molecular conformation, intermolecular interactions, and solid-state properties relevant to medicinal chemistry. Key topics include a proposed synthetic pathway, detailed crystallization strategies, a step-by-step guide to SC-XRD, and an analysis of the anticipated supramolecular architecture, with a focus on the influential roles of the sulfonamide, cyclopropane, and fluoromethyl moieties in directing crystal packing.

Introduction: The Scientific Imperative

In the landscape of modern drug discovery, the precise three-dimensional arrangement of atoms within a molecule is a cornerstone of rational design.[1] The crystal structure provides an unambiguous map of molecular geometry, conformation, and the intricate network of non-covalent interactions that govern the material's physicochemical properties, such as solubility, stability, and bioavailability.[2][3]

The target of this guide, this compound, is a molecule of significant interest, combining three key structural motifs prized in medicinal chemistry:

  • The Sulfonamide Group (-SO₂NH₂): A ubiquitous pharmacophore found in a vast array of antibacterial, diuretic, and anticonvulsant drugs.[4] Its potent hydrogen bonding capabilities, with two donor protons (N-H) and two acceptor oxygen atoms (O=S), make it a powerful director of crystal packing, often leading to predictable and robust supramolecular synthons.[5][6]

  • The Cyclopropane Ring: A small, strained ring that acts as a "bioisostere" for phenyl groups or gem-dimethyl units. It can enhance metabolic stability, improve binding affinity by locking in specific conformations, and modulate lipophilicity.[4]

  • The Fluoromethyl Group (-CH₂F): The introduction of fluorine is a common strategy to fine-tune a molecule's properties. The high electronegativity of fluorine can alter local electronic environments, pKa, and metabolic pathways. Furthermore, the fluoromethyl group can participate in weak hydrogen bonds (C-H···F) and other dipole-dipole interactions, influencing crystal packing in subtle but significant ways.[7][8]

Understanding how these three components interact and dictate the solid-state architecture of this compound is crucial for its potential development as a therapeutic agent. This guide provides the technical blueprint for achieving that understanding.

Synthesis and Crystallization: From Powder to Perfect Crystal

The first and often most challenging step in crystal structure analysis is obtaining a high-quality single crystal.[9] This requires a pure compound and a carefully optimized crystallization process.

Proposed Synthetic Pathway

While a specific protocol for this compound is not documented, a plausible and efficient route can be designed based on established methods for analogous 1-substituted cyclopropanesulfonamides.[4] The proposed two-step synthesis begins with the commercially available 1-(hydroxymethyl)cyclopropane-1-carbonitrile, proceeding through a sulfonyl chloride intermediate.

Synthesis A 1-(Hydroxymethyl)cyclopropane -1-carbonitrile B 1-(Fluoromethyl)cyclopropane -1-sulfonyl Chloride A->B Multi-step transformation (e.g., DAST, Hydrolysis, Oxidative Chlorination) C 1-(Fluoromethyl)cyclopropane -1-sulfonamide B->C Amination (NH₃ source) XRD_Workflow A Select & Mount Single Crystal B Place on Diffractometer A->B C X-ray Data Collection B->C Rotate crystal in monochromatic X-ray beam D Data Reduction & Integration C->D Measure reflection intensities & positions E Structure Solution (e.g., Direct Methods) D->E Determine unit cell & space group F Structure Refinement E->F Initial atomic model G Final Structure Validation & Analysis F->G Minimize difference between observed & calculated data

Caption: The workflow for small-molecule single-crystal X-ray diffraction.

Experimental Protocol 3: SC-XRD Data Collection and Structure Solution
  • Crystal Mounting: Select a well-formed, defect-free crystal and mount it on a goniometer head using a suitable cryoprotectant oil.

  • Data Collection: Place the mounted crystal on the diffractometer. A stream of cold nitrogen (typically 100 K) is used to minimize thermal motion and radiation damage. A preliminary set of diffraction images is taken to determine the unit cell parameters and crystal system. A full sphere of diffraction data is then collected by rotating the crystal through a series of angles while exposing it to a monochromatic X-ray beam. [10]3. Data Reduction: The collected diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors (e.g., Lorentz and polarization effects).

  • Structure Solution: The space group is determined from the symmetry of the diffraction pattern. For small molecules like this, direct methods are typically used to solve the phase problem and generate an initial electron density map, revealing the positions of most non-hydrogen atoms.

  • Structure Refinement: The initial atomic model is refined using a least-squares algorithm. This process iteratively adjusts atomic positions, thermal parameters, and occupancies to achieve the best possible fit between the diffraction data calculated from the model and the experimentally observed data. Hydrogen atoms are typically located from the difference Fourier map and refined.

  • Validation: The final structure is validated using metrics such as the R-factor and goodness-of-fit, and checked for any structural anomalies using software like PLATON. The final data is typically deposited in the Cambridge Structural Database (CSD).

Structural Analysis: Deciphering the Supramolecular Code

As no experimental structure exists, we will analyze the anticipated structural features of this compound based on the well-documented behavior of its constituent functional groups.

Hypothetical Crystallographic Data

The following table presents a plausible, illustrative set of crystallographic data for the target molecule. This data is hypothetical and serves as a template for what would be obtained from a successful experiment.

ParameterHypothetical ValueSignificance
Chemical FormulaC₄H₈FNO₂SConfirms the elemental composition of the crystal.
Formula Weight153.17 g/mol Used in density calculations.
Crystal SystemMonoclinicDescribes the basic symmetry of the unit cell.
Space GroupP2₁/cA common centrosymmetric space group for organic molecules.
a, b, c (Å)a = 8.5, b = 10.2, c = 9.8The dimensions of the unit cell.
α, β, γ (°)α = 90, β = 105.5, γ = 90The angles of the unit cell.
Volume (ų)818.5The volume of the unit cell.
Z4The number of molecules in the unit cell.
Density (calculated)1.243 g/cm³The calculated density of the crystal.
R-factor (R1)< 0.05A key indicator of the quality of the final refined structure.
Goodness-of-Fit (S)~1.0Indicates a good fit between the model and the experimental data.
Analysis of Intermolecular Interactions

The crystal packing will be dominated by the strong hydrogen-bonding capacity of the sulfonamide group, likely modulated by weaker interactions involving the fluoromethyl and cyclopropyl moieties.

  • Primary Sulfonamide Hydrogen Bonding: The most powerful interaction will be the hydrogen bond between the sulfonamide N-H donors and the sulfonyl O=S acceptors. Sulfonamides frequently form robust supramolecular synthons. [5]A common and highly probable pattern is the sulfonamide catemer , where molecules are linked head-to-tail in an infinite chain via N-H···O=S hydrogen bonds. [11]This is a highly directional and stabilizing interaction that often dictates the primary packing arrangement.

  • Role of the Fluoromethyl Group: The -CH₂F group can act as a weak hydrogen bond donor (C-H···O or C-H···F) and a weak acceptor (C-F···H-N). [12]While much weaker than the primary sulfonamide interactions, these contacts can be crucial in guiding the three-dimensional arrangement of the primary chains and satisfying the complete coordination sphere of donors and acceptors. [7][8]The presence of the electronegative fluorine may also lead to C-F···π interactions with the cyclopropane ring of a neighboring molecule.

  • Cyclopropane Interactions: The C-H bonds of the cyclopropane ring can also act as very weak hydrogen bond donors, potentially forming C-H···O=S contacts with the sulfonyl oxygen atoms of adjacent molecules.

Interactions mol1 This compound N-H S=O C-H₂F C₃H₄ mol2 Molecule 2 N-H S=O C-H₂F C₃H₄ mol1:nh->mol2:so N-H···O=S (Strong) Forms Catemer Chain mol2:ch2f->mol1:so C-H···O (Weak) Cross-links Chains mol3 Molecule 3 N-H S=O C-H₂F C₃H₄ mol2:cpr->mol3:so C-H···O (Weak) Packing Stabilization

Caption: Expected intermolecular interactions in the crystal lattice.

Implications for Drug Development

A complete crystal structure analysis provides critical data for advancing a compound through the drug development pipeline. [2][13]

  • Polymorph Screening: Molecules, especially those with flexible groups and strong hydrogen bonding capacity like sulfonamides, can often crystallize in multiple forms (polymorphs) with different packing arrangements. [5]These polymorphs can have distinct solubilities, stabilities, and dissolution rates, making a thorough polymorph screen, guided by the initial crystal structure, essential for regulatory approval.

  • Formulation Development: Knowledge of the crystal habit and the nature of the crystal surface (hydrophilic vs. hydrophobic regions) informs the selection of excipients and the design of a stable, bioavailable drug formulation.

  • Structure-Activity Relationship (SAR): The experimentally determined conformation of the molecule in the solid state can provide insights into the low-energy shapes the molecule can adopt, which is valuable information for computational modeling of its binding to a biological target. [14]

Conclusion

This guide has outlined a comprehensive and technically grounded pathway for the complete crystal structure analysis of this compound. By following the detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can obtain the definitive three-dimensional structure of this molecule. The subsequent analysis, focusing on the interplay of strong sulfonamide-driven hydrogen bonds and weaker interactions involving the fluoromethyl and cyclopropyl groups, will provide invaluable insight into the principles governing its self-assembly. This structural knowledge is not merely an academic endpoint; it is a critical dataset that informs polymorphism, guides formulation, and ultimately accelerates the rational development of new therapeutic agents.

References

  • Adsmond, D. A., & Grant, D. J. (2001). Hydrogen bonding in sulfonamides. Journal of Pharmaceutical Sciences, 90(11), 1942-1959. [Link]

  • Chopra, D. (2012). Role of intermolecular interactions involving organic fluorine in trifluoromethylated benzanilides. CrystEngComm, 14(5), 1693-1704. [Link]

  • Ciulla, M., et al. (2024). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters, 21(S8), 1071-1082. [Link]

  • Creative Biostructure. (n.d.). Protein X-ray Crystallography in Drug Discovery. Retrieved from [Link]

  • Cody, V. (1991). The role of crystallography in drug design. Canadian Journal of Physiology and Pharmacology, 69(11), 1661-1667. [Link]

  • Dershem, D., & Shala, A. (2024). A Review on Crystallography and Its Role on Drug Design. Zien Journal of Social Sciences and Humanities, 33, 7-13. [Link]

  • Perlovich, G. L., et al. (2013). Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. Crystal Growth & Design, 13(9), 4002–4016. [Link]

  • Thakur, T. S., et al. (2012). Role of intermolecular interactions involving organic fluorine in trifluoromethylated benzanilides. ResearchGate. [Link]

  • Wikipedia. (2024). X-ray crystallography. [Link]

  • Sahu, P. K., & Sharma, K. (2023). Crystals, Crystallization and X-ray Techniques. Research Journal of Pharmacy and Technology, 16(12), 5945-5952. [Link]

  • Blanton, T. N., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1736-1748. [Link]

  • Jones, A. C., et al. (2015). Effects of Fluorine Substitution on the Intermolecular Interactions, Energetics, and Packing Behavior of N-Benzyl Substituted Diketopyrrolopyrroles. Crystal Growth & Design, 15(1), 353-363. [Link]

  • Muller, P. (2009). Small Molecule X-Ray Crystallography, Theory and Workflow. ResearchGate. [Link]

  • Ren, H., et al. (2023). Experimental and Theoretical Investigation of Hydrogen-Bonding Interactions in Cocrystals of Sulfaguanidine. Crystal Growth & Design, 23(4), 2731-2740. [Link]

  • Campitelli, P., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1736-1748. [Link]

  • Mohamed, S. K., et al. (2021). Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides. Molecules, 26(4), 939. [Link]

  • Lommerse, J. P. M., et al. (2022). Intermolecular Interactions of Organic Fluorine Seen in Perspective. Crystal Growth & Design, 22(2), 1335-1349. [Link]

  • ResearchGate. (n.d.). Hydrogen bonds in the crystal structure of molecule 2 form I. a) Sulfonamide NÀH···O catemer and b) CÀH···O interactions. [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • ResearchGate. (n.d.). A Facile Synthesis of 1-Substituted Cyclopropylsulfonamides. [Link]

  • Ghorai, M. K., & Kumar, A. (2016). Stereoselective Synthesis of (Sulfonimidoyl)cyclopropanes with (R)-PhSO(NTs)CH2Cl and α,β-Unsaturated Weinreb Amides. Chemistry – A European Journal, 22(4), 1269-1273. [Link]

  • Yufit, D. S., et al. (2020). Molecular Structures Polymorphism the Role of F…F Interactions in Crystal Packing of Fluorinated Tosylates. Crystals, 10(11), 1018. [Link]

  • Google Patents. (2009).

Sources

A Comprehensive Technical Guide to the Spectroscopic Characterization of 1-(Fluoromethyl)cyclopropane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the spectroscopic properties of the novel compound 1-(Fluoromethyl)cyclopropane-1-sulfonamide. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. In the absence of published experimental spectra, this guide establishes a robust predictive framework grounded in fundamental principles and data from analogous structures. Each section details hypothetical experimental protocols, presents predicted spectral data in tabular format, and offers a thorough interpretation of the expected spectral features. The causality behind experimental choices and the logic of spectral interpretation are emphasized to ensure scientific integrity. This guide serves as a critical resource for the synthesis, identification, and characterization of this and related fluorinated cyclopropyl sulfonamides.

Introduction

This compound is a unique small molecule integrating three key structural motifs: a strained cyclopropane ring, a bioisosterically significant sulfonamide functional group, and a fluoromethyl substituent. The sulfonamide moiety is a well-established pharmacophore found in a wide array of therapeutic agents, known for its diverse biological activities. The incorporation of a cyclopropane ring introduces conformational rigidity and can significantly influence a molecule's metabolic stability and binding affinity. Furthermore, the strategic placement of a fluorine atom can modulate physicochemical properties such as lipophilicity and pKa, and can serve as a useful probe in biochemical studies.

Accurate and unambiguous structural elucidation is paramount in the development of novel chemical entities. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools in this endeavor. This guide provides a detailed predictive analysis of the key spectroscopic data for this compound, offering a foundational reference for its future synthesis and characterization.

Molecular Structure and Key Features

The structural features of this compound are expected to give rise to a distinct spectroscopic fingerprint. The chiral center at the C1 position of the cyclopropane ring and the diastereotopic protons of the cyclopropyl and fluoromethyl groups are of particular note for NMR analysis.

M [M+H]⁺ m/z = 154.0360 F1 [C₄H₇FO₂S]⁺ m/z = 134.0254 M->F1 -NH₃ F2 [C₄H₆F]⁺ m/z = 81.0342 M->F2 -SO₂NH₂ F3 [CH₂SO₂NH₂]⁺ m/z = 73.9981 M->F3 C-S cleavage

Figure 2: Plausible fragmentation pathway for this compound.

Conclusion

This technical guide provides a comprehensive predictive overview of the NMR, IR, and MS spectroscopic data for this compound. The detailed protocols and in-depth interpretations of the expected spectral features offer a valuable resource for any researcher undertaking the synthesis and characterization of this novel compound. The principles outlined herein are also applicable to the broader class of fluorinated cyclopropyl sulfonamides, facilitating their efficient structural elucidation and accelerating their potential development in medicinal chemistry and other fields.

References

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link] [1]5. Oxford Instruments. (n.d.). NMR | Fluorine Spectroscopy. Retrieved from [Link] [2]6. Uhlemann, T., Berden, G., & Oomens, J. (2021). Preferred protonation site of a series of sulfa drugs in the gas phase revealed by IR spectroscopy. The European Physical Journal D, 75(1), 23. [3]7. Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. [4]8. Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

A Technical Guide to the Emerging Biological Activities of Fluorinated Cyclopropyl Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. This guide delves into the burgeoning field of fluorinated cyclopropyl sulfonamides, a chemical class that synergistically combines three powerful pharmacophores. The incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability[1][2]. The cyclopropyl ring acts as a rigid, low-molecular-weight scaffold that can improve potency and metabolic properties, while the sulfonamide group is a versatile and well-established functional group present in a multitude of FDA-approved drugs[3][4][5]. This document provides an in-depth analysis of the synthesis, diverse biological activities, and mechanisms of action of these novel compounds, intended for researchers, scientists, and professionals in drug development. We will explore their potential as anticancer, antimicrobial, and enzyme-inhibiting agents, supported by experimental data, detailed protocols, and mechanistic diagrams to provide a comprehensive and actionable resource.

The Strategic Trifecta: Fluorine, Cyclopropane, and Sulfonamide Moieties in Drug Design

The convergence of these three structural units is not coincidental but a deliberate strategy to create drug candidates with superior pharmacological profiles.

  • The Role of Fluorine: The substitution of hydrogen with fluorine, the most electronegative element, imparts profound changes to a molecule's electronic properties, pKa, conformation, and metabolic stability[1]. Fluorine's small size allows it to act as a "super hydrogen," while its ability to form strong bonds with carbon and participate in hydrogen bonding can significantly enhance target-binding affinity[1]. In 2023 alone, twelve of the fifty-five drugs approved by the FDA contained fluorine, highlighting its continued importance in drug discovery[2].

  • The Cyclopropyl Advantage: The cyclopropyl group is more than a simple cyclic alkyl substituent. Its unique sp2-hybridized character confers rigidity and can improve the hydrogen-bonding characteristics of adjacent groups, such as an amide NH[6]. This conformational constraint can lock the molecule into a bioactive conformation, leading to increased potency and selectivity while often improving metabolic stability.

  • The Sulfonamide Scaffold: Since the discovery of the antibacterial properties of Prontosil, the sulfonamide functional group has become a mainstay in medicinal chemistry[3][4][7][8]. It is a key component in drugs with a vast range of applications, including antibacterial, diuretic, hypoglycemic, anti-inflammatory, and anticancer agents[9][10][11][12]. Its ability to act as a hydrogen bond donor and acceptor, and to coordinate with metal ions in enzyme active sites, makes it a highly versatile pharmacophore[13].

The combination of these three motifs creates a chemical space ripe for the discovery of novel therapeutics with enhanced efficacy, selectivity, and pharmacokinetic properties.

Survey of Biological Activities

Fluorinated cyclopropyl sulfonamides have demonstrated promising activity across several therapeutic areas. This section summarizes the key findings.

Anticancer Activity

The sulfonamide scaffold is present in numerous anticancer agents, and the addition of fluorine and cyclopropyl groups has led to the development of potent new candidates[10][11]. Research has shown that certain fluorinated derivatives exhibit significant antiproliferative activity, with IC50 values comparable or even superior to established drugs like cisplatin in cell lines such as A549 (lung cancer) and LoVo (colon cancer)[14].

Mechanism of Action: A primary mechanism for the anticancer effects of many sulfonamides is the inhibition of carbonic anhydrases (CAs), particularly tumor-associated isoforms like CA IX and XII[11][15]. These enzymes are crucial for regulating pH in the hypoxic tumor microenvironment, and their inhibition disrupts tumor growth and survival. The sulfonamide moiety binds directly to the zinc ion in the CA active site. Additionally, some sulfonamides may exert their effects by inhibiting other key oncogenic pathways, such as the JAK/STAT pathway or various proteases involved in tumor progression[3][4]. The mechanism of action for some cyclic sulfamides has been shown to involve the inhibition of proliferation and the induction of apoptosis in cancer cells[16].

Quantitative Data Summary:

Compound ClassCancer Cell LineReported Activity (IC50)Target(s)
Fluorinated Biaryl SulfonamidesA549 (Lung), LoVo (Colon)Sub-micromolar to low micromolarCarbonic Anhydrases
Cyclopropyl TriazolesVariousPotent, often higher than reference drugsUnspecified
Cyclic SulfamidesMDA-MB-468 (Breast), A549 (Lung)Growth InhibitionApoptosis Induction

Table 1: Representative anticancer activities of related sulfonamide compounds. Specific data for fluorinated cyclopropyl sulfonamides is an emerging area requiring further consolidated reporting.

Antimicrobial Activity

The original therapeutic success of sulfonamides was in combating bacterial infections[8][17]. They function as bacteriostatic agents by acting as competitive inhibitors of the enzyme dihydropteroate synthetase (DHPS), which is essential for bacterial folic acid synthesis[7][9]. Bacteria require folic acid to produce DNA, RNA, and proteins, and blocking its synthesis halts their growth and replication[7][9].

The incorporation of fluorine and cyclopropyl groups can modulate the potency and spectrum of these antimicrobial agents. While extensive data on this specific combined scaffold is still emerging, related studies on fluorinated sulfonamides and cyclopropyl-containing antimicrobials suggest significant potential[15][18].

Mechanism of Action - Folic Acid Synthesis Inhibition:

Folic_Acid_Pathway PABA PABA DHPS Dihydropteroate Synthetase (DHPS) PABA->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF Dihydropteroate THF Tetrahydrofolic Acid (THF) DHF->THF via DHFR DNA_RNA DNA, RNA, Protein Synthesis THF->DNA_RNA Drug Fluorinated Cyclopropyl Sulfonamide Drug->DHPS Competitive Inhibition

Caption: Inhibition of bacterial folic acid synthesis pathway.

Enzyme Inhibition

Beyond CAs and DHPS, the sulfonamide scaffold is a versatile inhibitor of various other enzyme classes, including proteases (e.g., HIV protease, matrix metalloproteinases) and kinases (e.g., p38α MAP kinase)[3][6][13]. The sulfamide moiety plays a critical role in binding to enzyme active sites, often by coordinating with metal ions or interacting with key catalytic residues[13]. The fluorinated cyclopropyl portion of the molecule can provide additional binding interactions and confer selectivity, making these compounds highly attractive for targeted enzyme inhibition.

Structure-Activity Relationships (SAR)

Understanding how structural modifications impact biological activity is crucial for optimizing lead compounds. For fluorinated cyclopropyl sulfonamides, key SAR insights can be inferred from related chemical series:

  • Fluorine Position: The location and number of fluorine atoms on aromatic rings can drastically alter activity. Electron-withdrawing fluorine atoms can change the pKa of the sulfonamide nitrogen, affecting its binding to targets like carbonic anhydrase.

  • Cyclopropyl Substitution: The stereochemistry and substitution pattern on the cyclopropyl ring are critical. The rigid nature of the ring orients substituents in defined vectors, which can either enhance or disrupt binding to a target protein.

  • Sulfonamide Substitution: Substitution on the sulfonamide nitrogen (R-group in -SO2NHR) is a common site for modification to tune potency, selectivity, and pharmacokinetic properties like solubility and cell permeability.

SAR_Logic Core Core Scaffold (Cyclopropyl Sulfonamide) Mod_F Add Fluorine to Aromatic Ring Core->Mod_F Mod_R Modify R-Group on Sulfonamide Core->Mod_R Mod_Cyclo Change Cyclopropyl Substitution Core->Mod_Cyclo Outcome_Potency Increased Potency (e.g., lower IC50) Mod_F->Outcome_Potency alters electronics Outcome_PK Improved PK Profile (Solubility, Stability) Mod_R->Outcome_PK tunes properties Outcome_Selectivity Altered Target Selectivity Mod_Cyclo->Outcome_Selectivity directs binding

Caption: Logical relationships in Structure-Activity Relationship (SAR) studies.

Key Experimental Protocols

To ensure the trustworthiness and reproducibility of findings, detailed and validated protocols are essential. Below are representative methodologies for evaluating the biological activity of novel sulfonamides.

Protocol: In Vitro Cell Viability (MTT Assay)

This protocol assesses the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (GI50).

Methodology:

  • Cell Plating: Seed human cancer cells (e.g., A549) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the fluorinated cyclopropyl sulfonamide in DMSO. Add the compounds to the wells to achieve final concentrations ranging from 0.01 µM to 100 µM. Include a DMSO-only vehicle control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the GI50 value using non-linear regression.

Protocol: Carbonic Anhydrase IX Inhibition Assay

This protocol measures the ability of a compound to inhibit a specific tumor-associated enzyme.

Objective: To determine the inhibition constant (Ki) of the test compound against human carbonic anhydrase IX (hCA IX).

Methodology:

  • Assay Principle: This is a stopped-flow spectrophotometric assay that measures the CO2 hydrase activity of the enzyme.

  • Reagents: Purified recombinant hCA IX, CO2-saturated water, and a pH indicator buffer (e.g., p-nitrophenol).

  • Procedure: a. Pre-incubate the enzyme with varying concentrations of the inhibitor (fluorinated cyclopropyl sulfonamide) in the assay buffer at 25°C. b. Rapidly mix the enzyme-inhibitor solution with the CO2 substrate in the stopped-flow instrument. c. Monitor the change in absorbance of the pH indicator over time as the CO2 is hydrated to carbonic acid, causing a pH drop. d. The initial reaction rates are calculated from the absorbance curves.

  • Data Analysis: Plot the reaction rates against the inhibitor concentration. Calculate IC50 values and convert them to Ki values using the Cheng-Prusoff equation.

Experimental Workflow Visualization:

workflow cluster_prep Preparation cluster_assay Biological Assays cluster_analysis Data Analysis Compound Synthesize & Purify Test Compound Viability Cell Viability Assay (e.g., MTT) Compound->Viability Inhibition Enzyme Inhibition Assay (e.g., CA) Compound->Inhibition Cells Culture & Maintain Cancer Cell Lines Cells->Viability Enzyme Procure/Express Purified Enzyme Enzyme->Inhibition IC50 Calculate IC50 / GI50 Values Viability->IC50 Inhibition->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR Lead Lead Compound Identification SAR->Lead

Caption: General workflow for preclinical evaluation of novel compounds.

Future Perspectives and Conclusion

The exploration of fluorinated cyclopropyl sulfonamides represents a promising and logical progression in medicinal chemistry. The initial findings, extrapolated from related compound classes, strongly suggest a high potential for discovering potent and selective modulators of various biological targets. The true value of this chemical class lies in the fine-tuning capabilities offered by its three distinct components, allowing for multi-parameter optimization of drug-like properties.

Future research should focus on building focused libraries of these compounds to systematically explore the structure-activity relationships. Advanced studies should investigate their in vivo efficacy, safety profiles, and pharmacokinetic properties in relevant animal models. The continued application of rational, structure-based design will undoubtedly accelerate the translation of these novel chemical entities from laboratory curiosities to potential clinical candidates. This guide serves as a foundational resource to stimulate and inform such future endeavors.

References

  • Vertex AI Search. (2024).
  • Vertex AI Search. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • ResearchGate. (2025). Antimicrobial sulfonamide drugs.
  • Vertex AI Search. (2018). Design, synthesis and evaluation of novel sulfonamides as potential anticancer agents.
  • Vertex AI Search. (n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
  • OUCI. (n.d.). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields.
  • Semantic Scholar. (n.d.). THE MODE OF ACTION OF SULFONAMIDES.
  • ResearchGate. (n.d.).
  • PubMed. (n.d.). Therapeutic potential of sulfamides as enzyme inhibitors.
  • PubMed Central. (n.d.). Investigation on the Anticancer Activity of Symmetric and Unsymmetric Cyclic Sulfamides.
  • PubMed Central. (n.d.). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields.
  • MDPI. (n.d.). Synthesis and Cytotoxic Activity of Chiral Sulfonamides Based on the 2-Azabicycloalkane Skeleton.
  • CiteDrive. (n.d.).
  • PubMed. (2016). DESIGN, SYNTHESIS AND ANTICANCER ACTIVITY OF SOME NOVEL 1,2,4-TRIAZOLES CARRYING BIOLOGICALLY ACTIVE SULFONAMIDE MOIETIES.
  • PubMed. (2010). Synthesis and anticancer activity evaluation of 2(4-alkoxyphenyl)cyclopropyl hydrazides and triazolo phthalazines.
  • PubMed. (n.d.).
  • PubMed. (n.d.). COX-2 selective inhibitors, carbonic anhydrase inhibition and anticancer properties of sulfonamides belonging to this class of pharmacological agents.
  • Vertex AI Search. (2022).
  • ResearchGate. (n.d.). Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazoles as potent antioxidant agents.
  • Vertex AI Search. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • SciSpace. (n.d.). Biological Activities Of Sulfonamides.
  • Bentham Science. (2024). Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023.
  • Enamine. (n.d.). Cyclic Sulfonamides for Drug Design.
  • ACS Publications. (n.d.). Discovery of 4-(5-(Cyclopropylcarbamoyl)-2-methylphenylamino)-5-methyl-N-propylpyrrolo[1,2-f][7][9]triazine-6-carboxamide (BMS-582949), a Clinical p38α MAP Kinase Inhibitor for the Treatment of Inflammatory Diseases.

  • MDPI. (2022). An Update on Synthesis of Coumarin Sulfonamides as Enzyme Inhibitors and Anticancer Agents.

Sources

In Silico Prediction of 1-(Fluoromethyl)cyclopropane-1-sulfonamide Bioactivity: A Strategic Workflow

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

The confluence of computational power and burgeoning biological data has revolutionized the landscape of drug discovery.[1][2] The imperative to identify promising therapeutic candidates with greater speed and reduced attrition rates has elevated in silico methodologies from a supplementary tool to a cornerstone of modern pharmaceutical research. This technical guide provides a comprehensive framework for the computational prediction of bioactivity for a novel chemical entity, 1-(Fluoromethyl)cyclopropane-1-sulfonamide. As a Senior Application Scientist, my objective is not to prescribe a rigid protocol but to illuminate the strategic thinking and scientific rationale that underpin a robust predictive workflow. This document is designed to empower researchers to dissect the potential of novel compounds by integrating diverse computational techniques—from target identification and molecular docking to pharmacokinetic profiling—into a cohesive, self-validating system.

Deconstructing the Molecule: Rationale for In Silico Investigation

This compound is a synthetic compound featuring a confluence of three structurally significant motifs:

  • The Sulfonamide Core: This functional group is a classic pharmacophore, present in a vast array of approved drugs with activities ranging from antibacterial and hypoglycemic to anticancer.[3][4] Its ability to act as a hydrogen bond donor and acceptor makes it a versatile anchor for binding to biological targets.[5][6]

  • The Cyclopropyl Group: This strained, three-membered ring is increasingly utilized in drug design to impart conformational rigidity and improve metabolic stability.[7][8] Its high sp3 character can enhance binding to specific protein pockets, and its resistance to oxidative metabolism by cytochrome P450 enzymes can improve a drug's half-life.[7]

  • The Fluoromethyl Group: The strategic incorporation of fluorine is a powerful tactic in medicinal chemistry.[9][10] The strong carbon-fluorine bond enhances metabolic stability.[11] Furthermore, the high electronegativity of fluorine can modulate the acidity of nearby protons, alter binding interactions, and improve properties like membrane permeability and bioavailability.[10][11]

The unique combination of these three moieties in a single molecule presents a compelling case for a thorough in silico evaluation. Such an approach allows for a rapid, cost-effective, and data-driven exploration of its potential therapeutic applications before committing significant resources to chemical synthesis and experimental testing.[2]

The Integrated Bioactivity Prediction Workflow

A robust in silico analysis is not a linear process but an integrated workflow where each stage informs the next. Our approach is designed to systematically narrow the field of possibilities from broad profiling to specific, testable hypotheses.

G cluster_0 Phase 1: Foundation & Profiling cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Interaction Modeling & Refinement cluster_3 Phase 4: Hypothesis & Validation A 1. Molecular Representation (2D to 3D Structure Generation) B 2. ADMET & Physicochemical Prediction (Drug-Likeness Assessment) A->B SMILES/SDF C 3. Ligand-Based Target Fishing (e.g., SEA, SwissTargetPrediction) B->C D 4. Pharmacophore-Based Screening (e.g., PharmMapper, LigandScout) B->D E 5. Target Prioritization (Consensus Scoring & Pathway Analysis) C->E D->E F 6. Molecular Docking (Pose Prediction & Scoring) E->F G 7. Molecular Dynamics Simulation (Assess Complex Stability) F->G H 8. Binding Free Energy Calculation (e.g., MM/PBSA, MM/GBSA) G->H I 9. Hypothesis Generation (Key Interactions & Predicted Affinity) H->I J 10. Experimental Validation Design (e.g., In Vitro Assays, Mutagenesis) I->J

Caption: The integrated workflow for in silico bioactivity prediction.

Phase 1: Foundation & Profiling

Molecular Representation

The fidelity of all subsequent predictions hinges on an accurate three-dimensional representation of the molecule.

Protocol 3.1: 2D to 3D Structure Generation

  • Generate SMILES String: Represent the 2D structure of this compound as a SMILES (Simplified Molecular Input Line Entry System) string, e.g., FC(C1(C1)S(=O)(=O)N).

  • Convert to 3D: Use a computational chemistry tool (e.g., RDKit, Open Babel) to convert the 1D SMILES string into an initial 3D conformation.

  • Conformational Search & Energy Minimization: Perform a conformational search to identify low-energy conformers. Subsequently, minimize the energy of the most stable conformer using a suitable force field (e.g., MMFF94). This step is critical to ensure realistic bond lengths, angles, and a sterically favorable geometry for docking.

  • Save Structure: Save the final, minimized 3D structure in a standard format like SDF (Structure-Data File) or MOL2 for use in subsequent steps.

ADMET & Physicochemical Prediction

Before seeking a target, we must first assess the compound's fundamental drug-like properties.[12] Early identification of potential liabilities in Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) can prevent wasted effort on candidates that are destined to fail in clinical trials.[13]

Data Presentation 3.2: Predicted ADMET & Physicochemical Properties

Property CategoryParameterPredicted ValueRecommended Tool(s)Rationale & Interpretation
Physicochemical Molecular Weight ( g/mol )ValueSwissADME, ADMETLab 2.0Adherence to Lipinski's Rule of Five (<500 Da) is a general indicator of good oral bioavailability.
LogP (Lipophilicity)ValueSwissADME, pkCSMInfluences solubility, permeability, and metabolic stability. An optimal range is typically 1-3.[14]
TPSA (Topological Polar Surface Area)ValueSwissADME, RDKitCorrelates with passive molecular transport through membranes; <140 Ų is often desired for good cell permeability.
H-Bond Donors/AcceptorsValueSwissADME, ADMET-AIKey determinants of solubility and binding interactions. Adherence to Lipinski's rules (≤5 donors, ≤10 acceptors) is checked.
Pharmacokinetics Aqueous Solubility (logS)ValueADMET-AI[15], pkCSMPoor solubility is a major hurdle in drug development. Higher logS values indicate better solubility.
GI AbsorptionHigh/LowADMETLab 2.0, ADMET-AIPredicts the extent of absorption from the gastrointestinal tract.
BBB PermeabilityYes/NopkCSM, ADMET-AICrucial for CNS-acting drugs; indicates if the compound can cross the blood-brain barrier.
CYP450 InhibitionInhibitor/Non-inhibitorSwissADME, pkCSMPredicts potential for drug-drug interactions by inhibiting key metabolic enzymes.
Toxicity hERG InhibitionRisk LevelpkCSM, ADMET-AIPredicts the risk of cardiotoxicity, a common cause of drug withdrawal.[13]
Ames MutagenicityMutagen/Non-mutagenProTox-II, ADMET-AIAssesses the potential for the compound to cause DNA mutations, an indicator of carcinogenicity.[13]
HepatotoxicityRisk LevelADMETLab 2.0, pkCSMPredicts the potential for drug-induced liver injury.

Note: "Value" should be replaced with the output from the specified computational tools.

Phase 2: Target Identification

For a novel compound, identifying its biological target(s) is a primary challenge.[2][16] We employ a consensus approach, combining ligand-based and structure-based methods to increase the confidence of our predictions.

Ligand-Based Target Fishing

This approach operates on the principle of chemical similarity: a novel molecule is likely to bind to the same targets as known drugs with similar structures.[17]

Protocol 4.1: Target Prediction via Chemical Similarity

  • Select Tools: Utilize web servers like SwissTargetPrediction or SEA (Similarity Ensemble Approach), which compare the 2D fingerprint of a query molecule against vast databases of known bioactive compounds.

  • Submit Query: Input the SMILES string of this compound.

  • Analyze Results: The output will be a ranked list of potential protein targets based on the similarity of the query to known ligands for those targets. Pay close attention to the probability scores or E-values provided.

Pharmacophore-Based Screening

This method uses the 3D structure of the molecule to find targets whose binding sites have a complementary arrangement of pharmacophoric features (e.g., H-bond acceptors, hydrophobic centers).[18][19][20]

Protocol 4.2: Target Prediction via Pharmacophore Matching

  • Select Tools: Use servers like PharmMapper.

  • Submit Query: Upload the energy-minimized 3D structure (SDF/MOL2 file) of the compound.

  • Analyze Results: The server will fit the query molecule's pharmacophore into a database of binding site models and return a ranked list of potential targets. Focus on targets with high fit scores (e.g., Z'-scores).

Target Prioritization

The raw outputs from these servers must be critically evaluated. The most promising targets are those that appear in the results of multiple, mechanistically different prediction methods. Further prioritization should be based on therapeutic relevance, pathway analysis, and literature evidence connecting the target class to sulfonamide-like modulators.

Phase 3: Interaction Modeling & Refinement

Once a high-confidence target is selected, we proceed to model the specific molecular interactions.

Molecular Docking

Molecular docking predicts the preferred orientation (pose) and binding affinity of a ligand within a protein's active site.[21][22][23] It is a foundational technique in structure-based drug design.[24]

Protocol 5.1: Molecular Docking with AutoDock Vina

  • Receptor Preparation:

    • Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein using a tool like AutoDock Tools: remove water molecules and co-crystallized ligands, add polar hydrogens, and compute Gasteiger charges.

  • Ligand Preparation:

    • Load the energy-minimized 3D structure of this compound.

    • Define rotatable bonds to allow for conformational flexibility during docking.

  • Define the Binding Site:

    • Define a "grid box" that encompasses the known active site of the protein. The location can be determined from the position of a co-crystallized ligand in the PDB structure or from literature.

  • Run Docking Simulation:

    • Execute AutoDock Vina, providing the prepared receptor, ligand, and grid box configuration.

  • Analyze Results:

    • Vina will output several binding poses ranked by a scoring function (binding affinity in kcal/mol).

    • Visualize the top-ranked pose using software like PyMOL or ChimeraX. Critically examine the intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking) between the compound and the protein's amino acid residues.

G cluster_0 Receptor Preparation cluster_1 Ligand Preparation cluster_2 Docking & Analysis PDB PDB Structure - Remove Water - Remove Ligands AddH Add Polar Hydrogens PDB->AddH Charges Assign Charges AddH->Charges Grid Define Grid Box (Binding Site) Charges->Grid Ligand3D Energy-Minimized 3D Ligand Torsions Define Rotatable Bonds Ligand3D->Torsions Dock {Execute Docking (AutoDock Vina)} Torsions->Dock Grid->Dock Analyze Analyze Poses - Binding Score - Key Interactions Dock->Analyze

Caption: A schematic of the molecular docking workflow.

Molecular Dynamics (MD) Simulation

While docking provides a valuable static picture, MD simulations offer a dynamic view, assessing the stability of the predicted protein-ligand complex in a simulated physiological environment over time.

Protocol 5.2: MD Simulation Overview

  • System Setup: The best-ranked docked complex is solvated in a periodic box of water molecules and neutralized with counter-ions.

  • Minimization & Equilibration: The system's energy is minimized, followed by a stepwise heating and equilibration process under constant temperature and pressure (NPT ensemble) to achieve a stable state.

  • Production Run: A long-duration (e.g., 50-100 ns) simulation is run to collect trajectory data.

  • Trajectory Analysis: The trajectory is analyzed to evaluate the Root-Mean-Square Deviation (RMSD) of the ligand and protein backbone (to assess stability), Root-Mean-Square Fluctuation (RMSF) of residues (to identify flexible regions), and the persistence of key intermolecular interactions over the simulation time.

Phase 4: Hypothesis & Validation Design

The culmination of the in silico workflow is the generation of a precise, data-driven, and testable hypothesis.

Example Hypothesis: "Based on our computational analysis, this compound is predicted to be a potent inhibitor of [Target Protein X] with a predicted binding affinity of -9.5 kcal/mol. The binding is stabilized by a critical hydrogen bond between the sulfonamide NH₂ and the side chain of Asp123, and hydrophobic packing of the cyclopropyl ring into a pocket formed by Leu45 and Val89. MD simulations confirm the stability of these interactions. We propose to validate this by first synthesizing the compound and testing its inhibitory activity against [Target Protein X] in an in vitro enzymatic assay. Subsequently, site-directed mutagenesis of Asp123 to Ala123 should significantly reduce or abolish binding, confirming the predicted binding mode."

This hypothesis provides a clear and direct bridge from computational prediction to experimental validation, completing the discovery cycle.

References

  • Pinzi, L., & Rastelli, G. (2019). Molecular Docking: Shifting Paradigms in Drug Discovery. International Journal of Molecular Sciences, 20(18), 4331. [Link][24]

  • Rifai, M. A., et al. (2024). Computational Approach for Drug Target Identification. Chemical Genomics. [Link][2]

  • Gfeller, D., & Michielin, O. (2018). Computational/in silico methods in drug target and lead prediction. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1378-1384. [Link][17]

  • Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current Computer-Aided Drug Design, 7(2), 146–157. [Link][23]

  • Swanson, K., et al. (2023). ADMET-AI: A machine learning ADMET platform for evaluation of large-scale chemical libraries. Journal of Chemical Information and Modeling. [Link][15]

  • Ferreira, L. G., et al. (2015). Molecular Docking and Structure-Based Drug Design Strategies. Molecules, 20(7), 13384–13421. [Link][22]

  • Shanu-Wilson, J. (2022). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link][7]

  • O'Hagan, D. (2008). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 13(6), 1363-1387. [Link][11]

  • Al-Hourani, B. J. (2024). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. Journal of Medicinal Chemistry. [Link][25]

  • Sabe, V. T., et al. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Pharmaceuticals, 15(6), 669. [Link][20]

  • Vuorinen, A., & Schuster, D. (2015). Methods for generating and applying pharmacophore models as virtual screening filters and for bioactivity profiling. Methods, 71, 129-142. [Link][18]

  • Rowan Scientific. (n.d.). ADMET Prediction. Rowan Scientific. [Link][13]

  • Deep Origin. (n.d.). ADMET Predictions - Computational Chemistry Glossary. Deep Origin. [Link][12]

  • Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal, 7(2), 207-212. [Link][9]

  • Alafeefy, A. M., et al. (2024). Synthesis, quantum chemical calculations, in silico and in vitro bioactivity of a sulfonamide-Schiff base derivative. Heliyon, 10(1), e23456. [Link][6]

  • Garg, R., et al. (2005). Biological Activities of Sulfonamides. Indian Journal of Pharmaceutical Sciences, 67(2), 151-158. [Link][3]

Sources

The Enduring Tug-of-War: An In-Depth Technical Guide to the Mechanism of Action of Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the intricate molecular mechanisms underpinning the action of sulfonamide derivatives, a class of synthetic antimicrobial agents that have been a cornerstone of chemotherapy for decades. We will explore their canonical pathway of action, the evolution of resistance, and the frontier of novel inhibitory strategies, providing a comprehensive resource for professionals in drug discovery and development.

The Canonical Mechanism: Competitive Inhibition of Folate Biosynthesis

The primary antibacterial action of sulfonamides is a classic example of competitive antagonism. These drugs expertly mimic the endogenous substrate, para-aminobenzoic acid (PABA), to disrupt a metabolic pathway crucial for bacterial survival but absent in humans.[1][2]

The Target: Dihydropteroate Synthase (DHPS)

Bacteria, unlike their human hosts who acquire folate (Vitamin B9) from their diet, must synthesize it de novo.[1] This pathway is essential for the production of vital metabolites, including nucleotides (the building blocks of DNA and RNA) and certain amino acids.[1] A key enzyme in this biosynthetic route is dihydropteroate synthase (DHPS), which catalyzes the condensation of dihydropteridine pyrophosphate (DHPPP) and PABA to form 7,8-dihydropteroate.[3]

A Molecular Masquerade: Sulfonamides as PABA Analogs

Sulfonamides possess a structural architecture remarkably similar to PABA. This structural homology allows them to bind to the active site of DHPS, effectively competing with the natural substrate.[3] By occupying the active site, sulfonamides act as competitive inhibitors, preventing the synthesis of 7,8-dihydropteroate and, consequently, halting the entire folate pathway. This leads to a depletion of essential downstream metabolites, ultimately resulting in a bacteriostatic effect—inhibiting bacterial growth and replication.[1]

A secondary, albeit related, mechanism of action involves the formation of a "dead-end" metabolic product. In some instances, DHPS can catalyze the condensation of the sulfonamide with DHPPP, forming a pterin-sulfa conjugate that cannot be utilized in the subsequent steps of folate synthesis, further sequestering the enzyme and its substrates.

Folate Biosynthesis Pathway Inhibition cluster_pathway Bacterial Folate Biosynthesis cluster_inhibition Inhibition DHPPP Dihydropteridine Pyrophosphate (DHPPP) DHPS Dihydropteroate Synthase (DHPS) DHPPP->DHPS PABA para-Aminobenzoic Acid (PABA) PABA->DHPS Dihydropteroate 7,8-Dihydropteroate DHPS->Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate (THF) DHFR->Tetrahydrofolate Metabolites Nucleotides, Amino Acids Tetrahydrofolate->Metabolites Sulfonamide Sulfonamide (e.g., Sulfamethoxazole) Sulfonamide->DHPS Competitive Inhibition Trimethoprim Trimethoprim Trimethoprim->DHFR Inhibition

Caption: Inhibition of the bacterial folate synthesis pathway by sulfonamides and trimethoprim.

The Inevitable Countermeasure: Mechanisms of Sulfonamide Resistance

The widespread use of sulfonamides has inevitably led to the emergence of bacterial resistance, a significant clinical challenge. The primary mechanisms of resistance involve alterations to the drug's target, DHPS.

Target Modification: Mutations in the folP Gene

The most common mechanism of sulfonamide resistance arises from point mutations in the folP gene, which encodes for DHPS. These mutations lead to amino acid substitutions in or near the active site of the enzyme. The altered DHPS exhibits a reduced binding affinity for sulfonamides while largely maintaining its affinity for the natural substrate, PABA. This selective disadvantage for the inhibitor allows the folate pathway to continue, rendering the drug ineffective.

Acquisition of Resistant DHPS: The Role of sul Genes

Bacteria can also acquire resistance through horizontal gene transfer of mobile genetic elements, such as plasmids, that carry sulfonamide-resistance genes, namely sul1, sul2, and sul3. These genes encode for alternative, drug-insensitive DHPS enzymes. These acquired enzymes are structurally divergent from the native DHPS and possess active sites that sterically hinder the binding of sulfonamides without significantly affecting PABA binding.

Synergistic Alliances: The Power of Combination Therapy

To combat resistance and enhance efficacy, sulfonamides are frequently co-administered with trimethoprim, an inhibitor of dihydrofolate reductase (DHFR), the enzyme that catalyzes the subsequent step in the folate pathway. This combination, exemplified by co-trimoxazole (sulfamethoxazole and trimethoprim), creates a sequential blockade of the same metabolic pathway, leading to a synergistic and often bactericidal effect. Recent research has also uncovered a mutual potentiation mechanism, where trimethoprim can enhance the activity of sulfamethoxazole by inhibiting the synthesis of a folate precursor.

Beyond the Active Site: The Frontier of Allosteric Inhibition

A promising strategy to circumvent active-site-mediated resistance is the development of allosteric inhibitors. These molecules bind to a site on the enzyme distinct from the active site, inducing a conformational change that inhibits its catalytic activity. Recently, an allosteric binding site has been identified at the dimer interface of DHPS.[4][5][6][7] Inhibitors targeting this site do not prevent substrate binding but appear to impede the necessary conformational changes in the active-site loops required for product release.[4][5][6][7] This novel approach offers a new avenue for the development of sulfonamide derivatives that are effective against resistant strains.

Experimental Protocols for Mechanistic Elucidation

A robust understanding of the mechanism of action of sulfonamide derivatives relies on a suite of well-defined experimental techniques.

Dihydropteroate Synthase (DHPS) Activity Assay

This assay directly measures the enzymatic activity of DHPS and its inhibition by sulfonamides.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl₂, DTT, the DHPS enzyme, and the pterin substrate (6-hydroxymethyl-7,8-dihydropterin pyrophosphate).

  • Inhibitor Addition: Add varying concentrations of the sulfonamide derivative to the reaction mixture.

  • Initiation of Reaction: Start the reaction by adding the second substrate, PABA.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period.

  • Detection of Product Formation: The formation of dihydropteroate can be monitored continuously by coupling its production to the oxidation of NADH by dihydrofolate reductase. The decrease in absorbance at 340 nm is measured spectrophotometrically.

  • Data Analysis: Calculate the initial reaction velocities and determine the IC₅₀ and Kᵢ values for the sulfonamide derivative.

DHPS Activity Assay Workflow start Start prep_mix Prepare Reaction Mixture (Buffer, DHPS, DHPPP) start->prep_mix add_inhibitor Add Sulfonamide Derivative prep_mix->add_inhibitor start_reaction Initiate with PABA add_inhibitor->start_reaction incubate Incubate at 37°C start_reaction->incubate measure Monitor NADH Oxidation (Absorbance at 340 nm) incubate->measure analyze Calculate IC50 and Ki measure->analyze end End analyze->end

Caption: Workflow for a continuous spectrophotometric DHPS activity assay.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology (Broth Microdilution):

  • Preparation of Sulfonamide Dilutions: Prepare a two-fold serial dilution of the sulfonamide derivative in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration in the wells.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Reading the MIC: Determine the lowest concentration of the sulfonamide that shows no visible bacterial growth.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a powerful, label-free technique to measure the real-time binding kinetics between a sulfonamide derivative and DHPS.

Methodology:

  • Immobilization of DHPS: Covalently immobilize purified DHPS onto a sensor chip surface.

  • Analyte Preparation: Prepare a series of concentrations of the sulfonamide derivative in a suitable running buffer.

  • Binding Analysis: Inject the sulfonamide solutions over the sensor surface and monitor the change in the refractive index, which is proportional to the mass of the analyte binding to the immobilized ligand.

  • Dissociation Phase: After the association phase, flow running buffer over the surface to monitor the dissociation of the sulfonamide.

  • Data Analysis: Fit the association and dissociation curves to a suitable binding model to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₐ).

SPR Workflow start Start immobilize Immobilize DHPS on Sensor Chip start->immobilize prep_analyte Prepare Sulfonamide Concentration Series immobilize->prep_analyte association Inject Sulfonamide (Association Phase) prep_analyte->association dissociation Flow Running Buffer (Dissociation Phase) association->dissociation analyze Fit Sensorgram Data (ka, kd, KD) dissociation->analyze end End analyze->end

Caption: Generalized workflow for analyzing sulfonamide-DHPS binding kinetics using SPR.

Quantitative Data Summary

The following tables provide hypothetical but representative data for the inhibitory activity of various sulfonamide derivatives.

Table 1: In Vitro DHPS Inhibition and Antibacterial Activity

Sulfonamide DerivativeDHPS Kᵢ (nM)MIC against Susceptible E. coli (µg/mL)MIC against Resistant E. coli (folP mutation) (µg/mL)
Sulfamethoxazole1508512
Sulfadiazine1204256
Novel Derivative X25116
Allosteric Inhibitor Y500 (IC₅₀)44

Table 2: Synergistic Activity of Sulfamethoxazole and Trimethoprim against S. aureus

Drug CombinationMIC of Sulfamethoxazole (µg/mL)MIC of Trimethoprim (µg/mL)Fractional Inhibitory Concentration Index (FICI)Interpretation
Sulfamethoxazole alone16---
Trimethoprim alone-2--
Combination20.250.25Synergy

Conclusion and Future Directions

Sulfonamide derivatives, despite their long history, remain a vital area of research in the fight against bacterial infections. While their primary mechanism of competitive inhibition of DHPS is well-established, the rise of resistance necessitates innovative approaches. The exploration of allosteric inhibitors and dual-targeting derivatives that inhibit both DHPS and DHFR in a single molecule represents the exciting future of this enduring class of antimicrobials. A continued, in-depth understanding of their mechanisms of action, facilitated by the robust experimental techniques outlined in this guide, will be paramount to developing the next generation of sulfonamide-based therapies.

References

  • Hammoudeh, D. I., et al. (2014). Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase. ACS Chemical Biology, 9(6), 1349–1358. [Link]

  • ACS Publications. (2014, March 20). Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase. ACS Chemical Biology. [Link]

  • National Center for Biotechnology Information. (2014, June 20). Identification and characterization of an allosteric inhibitory site on dihydropteroate synthase. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase. PubMed Central. [Link]

  • Wikipedia. (n.d.). Dihydropteroate synthase inhibitor. [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). [Link]

  • Al-Trawneh, A. T., et al. (2024). Novel sulfonamide derivatives as a tool to combat methicillin-resistant Staphylococcus aureus. Expert Opinion on Therapeutic Patents, 34(2), 115-128. [Link]

  • Baraa G. Alani, et al. (2024). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Assiut University Bulletin for Environmental Researches. [Link]

  • Hassanein, H. M., et al. (2020). Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. ACS Omega, 5(17), 10401–10414. [Link]

  • Venkatesan, M., et al. (2022). Molecular mechanism of plasmid-borne resistance to sulfonamides. bioRxiv. [Link]

Sources

Investigating the Impact of the Cyclopropane Ring on Compound Stability: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cyclopropane ring presents a fascinating paradox in chemical sciences: as the most strained of all carbocycles, it is inherently unstable, yet its incorporation into larger molecules, particularly pharmaceuticals, often confers a remarkable degree of stability. This technical guide provides an in-depth exploration of this duality. We will first deconstruct the fundamental principles of ring strain that govern the cyclopropane moiety's intrinsic reactivity. Subsequently, we will shift focus to its strategic application in medicinal chemistry, elucidating how this unique structural element is leveraged to enhance metabolic stability, enforce bioactive conformations, and serve as a versatile bioisostere. This guide is designed for researchers, medicinal chemists, and drug development professionals, offering both foundational theory and practical, field-proven methodologies for assessing the stability of cyclopropane-containing compounds.

The Foundation: Understanding the Inherent Instability of the Cyclopropane Ring

The chemistry of the cyclopropane ring is dominated by the concept of ring strain, a form of potential energy that arises from unfavorable bonding configurations. This strain is a composite of angle strain and torsional strain, making the parent cycloalkane significantly less stable than its acyclic counterpart, propane.[1]

Angle Strain and Torsional Strain

According to Baeyer's Strain Theory, the instability of certain cycloalkanes arises from the deviation of their C-C-C bond angles from the ideal tetrahedral angle of 109.5° for sp³-hybridized carbons.[2][3]

  • Angle Strain: The three carbon atoms of cyclopropane form an equilateral triangle, forcing the internal C-C-C bond angles to be 60°.[4][5][6] This extreme deviation from 109.5° creates substantial angle strain, leading to poor overlap of the sp³ hybrid orbitals.[2][6][7] To accommodate this, the C-C bonds are often described as "bent" or "banana bonds," which are weaker and more reactive than typical sigma bonds.[4][6][8]

  • Torsional Strain: Due to the ring's planar and rigid nature, the C-H bonds on adjacent carbon atoms are locked in an eclipsed conformation.[7] This cannot be relieved through bond rotation, resulting in repulsive interactions and contributing significantly to the overall ring strain.[1][7]

cluster_0 Angle Strain in Cyclopropane cluster_1 Torsional Strain in Cyclopropane ideal Ideal sp³ Angle 109.5° actual Cyclopropane Angle 60° ideal->actual High Deviation (Angle Strain) staggered Ideal Staggered Conformation (Low Energy) eclipsed Forced Eclipsed Conformation (High Energy) staggered->eclipsed Repulsive Interaction (Torsional Strain)

Caption: Fundamental sources of instability in the cyclopropane ring.

Thermodynamic Quantification of Instability

The high potential energy stored within the cyclopropane ring can be quantified by measuring its heat of combustion—the amount of heat released upon complete burning.[2] When normalized per CH₂ group, this value provides a direct comparison of the relative stability of different cycloalkanes. As shown in the table below, cyclopropane has a significantly higher heat of combustion per methylene unit, confirming its position as the least stable of the common cycloalkanes.[2][3][9][10]

CycloalkaneRing SizeStrain Energy (kcal/mol)Heat of Combustion per CH₂ (kJ/mol)Relative Stability
Cyclopropane327.6697Least Stable
Cyclobutane426.3686Unstable
Cyclopentane56.2664Stable
Cyclohexane60658.7Most Stable
Data compiled from sources[2][3][7][9].

This inherent instability means that cyclopropane and its simple derivatives readily undergo ring-opening reactions to relieve strain, a property that is both a challenge and an opportunity in synthesis.[10]

The Application: The Cyclopropyl Group as a Stabilizing Force in Drug Design

Despite its intrinsic instability, the cyclopropyl group is a highly valuable motif in modern medicinal chemistry.[11][12] Its incorporation into a drug candidate can address common liabilities, particularly those related to metabolic breakdown and conformational flexibility. The rationale is that while the ring itself is strained, its unique electronic and structural properties can stabilize the entire molecule in a biological context.

Enhancing Metabolic Stability

A primary reason for the failure of drug candidates is rapid metabolic clearance, often mediated by cytochrome P450 (CYP) enzymes in the liver. These enzymes frequently oxidize aliphatic chains, particularly at sterically accessible positions.

The cyclopropyl group serves as a "metabolic shield." Its C-H bonds are shorter and stronger than those in typical alkanes, and the ring's unique electronic structure makes it a poor substrate for many common CYP-mediated oxidation reactions.[13][14][15][16] By replacing a metabolically vulnerable group, such as an isopropyl or tert-butyl moiety, with a cyclopropyl ring, medicinal chemists can significantly increase a compound's metabolic half-life and improve its pharmacokinetic profile.[13][14][17]

cluster_0 Metabolically Labile Moiety cluster_1 Metabolically Robust Bioisostere a Isopropyl Group (in Parent Drug) b Oxidized Metabolite (Inactive/Cleared) a->b CYP450 Oxidation (Rapid Metabolism) c Cyclopropyl Group (in Analog Drug) a->c Bioisosteric Replacement d No Reaction c->d Resistant to Oxidation (Increased Stability)

Caption: The cyclopropyl group as a metabolic shield against oxidation.

Imparting Conformational Stability

Biological targets like enzymes and receptors often recognize ligands in a single, specific three-dimensional conformation. Flexible molecules must adopt this "bioactive conformation" upon binding, a process that is entropically unfavorable and carries an energetic cost.

The rigid, planar nature of the cyclopropane ring allows it to act as a conformational lock.[14][18] By incorporating it into a molecule, chemists can restrict the rotation of adjacent bonds, pre-organizing the compound into its bioactive shape.[13][19] This reduction in conformational flexibility can lead to a significant increase in binding affinity and potency, as less conformational entropy is lost upon binding to the target.[20][21] This strategy is widely used in the design of peptide mimics and macrocycles.[20][21][22]

A Versatile Bioisostere

The cyclopropyl group is an effective bioisostere for several common chemical moieties. Its electronic properties are considered intermediate between an alkane and an alkene, and its rigid, three-dimensional shape allows it to mimic other groups while improving physicochemical properties.[11][18] Common bioisosteric replacements include:

  • Aromatic Rings: Replacing a phenyl ring with a cyclopropyl group can increase the fraction of sp³ carbons (Fsp³), which often leads to improved solubility and better clinical outcomes.[18]

  • Alkenes and Alkynes: It can mimic the rigidity of a double or triple bond without introducing the potential reactivity or metabolic liabilities associated with unsaturation.

  • gem-Dimethyl and Isopropyl Groups: As discussed, this is a classic strategy to block metabolic oxidation and improve pharmacokinetic properties.[18][23]

Experimental and Computational Assessment of Stability

Validating the stability of a cyclopropane-containing compound is a critical step in drug development. This requires a combination of rigorous experimental protocols and, increasingly, predictive computational methods.

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and establishing the stability-indicating capability of an analytical method, in line with ICH guidelines.[24]

Objective: To assess the stability of a cyclopropane-containing Active Pharmaceutical Ingredient (API) under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the API in a suitable solvent (e.g., methanol or acetonitrile/water) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for up to 24 hours. Withdraw aliquots at set time points (e.g., 2, 8, 24 hours), neutralize with 0.1 M NaOH, and dilute for analysis.[25]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for up to 8 hours. Withdraw and neutralize aliquots with 0.1 M HCl at set time points for analysis.[25]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 12 hours. Withdraw aliquots at set time points for analysis.[25]

  • Thermal Degradation: Store a known quantity of the solid API in an oven at 80°C for 48 hours. Prepare a solution from the stressed solid for analysis. A control sample is kept at ambient temperature.[25]

  • Photostability: Expose the solid API to a light source according to ICH Q1B guidelines (e.g., >1.2 million lux hours and >200 watt hours/m²). Prepare a solution from the stressed solid for analysis. A control sample is kept in the dark.[25]

  • Analysis: Analyze all samples and controls using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method, often coupled with Mass Spectrometry (LC-MS), to separate, identify, and quantify the parent API and any degradation products.[26]

G cluster_stress Stress Conditions start API Stock Solution acid Acid (HCl) start->acid base Base (NaOH) start->base oxid Oxidative (H₂O₂) start->oxid therm Thermal (Heat) start->therm photo Photolytic (Light) start->photo analysis HPLC / LC-MS Analysis acid->analysis base->analysis oxid->analysis therm->analysis photo->analysis report Stability Profile & Degradation Pathways analysis->report

Caption: Workflow for a forced degradation stability study.

Experimental Protocol: In Vitro Metabolic Stability Assay

This assay quantifies the rate of metabolism in a controlled environment, providing a direct measure of the compound's stability against metabolic enzymes.

Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of a cyclopropane-containing compound using liver microsomes.

Methodology:

  • Materials: Test compound, positive control compound (e.g., Verapamil), liver microsomes (human, rat), NADPH regenerating system, phosphate buffer.

  • Reaction Preparation: In a microcentrifuge tube on ice, combine phosphate buffer, liver microsomes, and the test compound solution.

  • Initiation: Pre-warm the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: Aliquots are taken from the reaction mixture at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Immediately stop the reaction in each aliquot by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).

  • Sample Processing: Centrifuge the samples to pellet the protein. Transfer the supernatant for analysis.

  • Analysis: Quantify the remaining parent compound at each time point using LC-MS/MS.

  • Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the linear regression line (k) is used to calculate the half-life (t₁/₂ = 0.693 / k).

Computational Methods

Modern drug discovery heavily relies on computational chemistry to predict molecular properties before synthesis.[27] Density Functional Theory (DFT) is a powerful tool for:

  • Calculating Ring Strain Energy: To quantify the energetic impact of substituents on the cyclopropane ring.

  • Modeling Reaction Energetics: To predict the likelihood of degradation or metabolic pathways.

  • Analyzing Molecular Orbitals: To understand the electronic properties that confer metabolic resistance.[28]

These in silico methods allow for the early-stage, rational design of more stable cyclopropane-containing drug candidates, saving significant time and resources.

Conclusion

The cyclopropane ring is a testament to the nuanced and often counterintuitive principles of medicinal chemistry. Its inherent instability, a consequence of profound ring strain, paradoxically becomes one of its greatest assets in a therapeutic context. By acting as a rigid, metabolically resistant scaffold, the cyclopropyl group empowers chemists to design drug candidates with enhanced pharmacokinetic profiles, greater potency, and improved overall developability. A thorough understanding of its fundamental chemistry, coupled with rigorous experimental and computational stability assessment, is crucial for successfully harnessing the power of this small but mighty carbocycle.

References

  • Stability of Cycloalkanes - Ring Strain. (2024). Chemistry LibreTexts. [Link]

  • Wang, N., Zhao, J.-X., & Yue, J.-M. (2025). Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). Organic Chemistry Frontiers. [Link]

  • Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). (2025). Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Cyclopropane. (n.d.). Wikipedia. [Link]

  • Ashenhurst, J. (2014). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. [Link]

  • Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. (n.d.). PubMed Central. [Link]

  • The Cyclopropyl Group in Medicinal Chemistry. (n.d.). Scientific Update. [Link]

  • Donaldson, W. A. (n.d.). Synthesis of cyclopropane containing natural products. e-Publications@Marquette. [Link]

  • CYCLOPROPANE RING STRAIN. (n.d.). University of Wisconsin-Platteville. [Link]

  • Cyclopropane Derivatives and their Diverse Biological Activities. (n.d.). ResearchGate. [Link]

  • Stability of Cycloalkane (Combustion Analysis). (n.d.). OpenOChem Learn. [Link]

  • What Causes Strained Rings Like Cyclopropane To Form?. (2025). Chemistry For Everyone - YouTube. [Link]

  • Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). PubMed. [Link]

  • 1,2,3-trisubstituted cyclopropanes as conformationally restricted peptide isosteres: application to the design and synthesis of novel renin inhibitors. (n.d.). PubMed. [Link]

  • Ring strain. (n.d.). Wikipedia. [Link]

  • Stability of Cycloalkanes - Angle Strain. (2018). The Organic Chemistry Tutor - YouTube. [Link]

  • 4.3 Stability of Cycloalkanes: Ring Strain. (n.d.). Organic Chemistry: A Tenth Edition. [Link]

  • Moody, C. J., & Rzepa, H. S. (2020). Put a ring on it: application of small aliphatic rings in medicinal chemistry. PubMed Central. [Link]

  • Analytical Techniques In Stability Testing. (2025). Separation Science. [Link]

  • Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. (2025). Request PDF on ResearchGate. [Link]

  • The cyclopropylic strain-based conformational restriction. (n.d.). ResearchGate. [Link]

  • How to know whether a compound is stable or unstable?. (2016). Quora. [Link]

  • Design and synthesis of substituted cyclopropanes as conformationally restrained dipeptide mimics. (2013). Wikimedia Commons. [Link]

  • 4.2: Cycloalkanes and Their Relative Stabilities. (2023). Chemistry LibreTexts. [Link]

  • Highly Conformationally Restricted Cyclopropane Tethers with Three-Dimensional Structural Diversity Drastically Enhance the Cell Permeability of Cyclic Peptides. (2017). PubMed. [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). PubMed Central. [Link]

  • Stereomutation of cyclopropane revisited. An ab initio investigation of the potential surface and calculation of secondary isotope effects. (n.d.). Journal of the American Chemical Society. [Link]

  • Bioisosteric replacement of methyl group of compounds 44 to cyclopropyl... (n.d.). ResearchGate. [Link]

  • What method is employed to check the structure/molecule stability?. (2014). ResearchGate. [Link]

  • Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation. (2023). Domainex. [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). LCGC. [Link]

Sources

A Technical Guide to the Preliminary Toxicity Screening of 1-(Fluoromethyl)cyclopropane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, technically-grounded framework for conducting the preliminary in vitro and in vivo toxicity screening of the novel chemical entity, 1-(Fluoromethyl)cyclopropane-1-sulfonamide. Lacking public domain data for this specific molecule, this document outlines a hypothesis-driven approach based on structural-toxicological correlation of its core moieties: a cyclopropylamine, a sulfonamide, and an organofluorine component. We detail a tiered, logic-driven screening cascade designed to efficiently assess cytotoxicity, metabolic stability, genotoxicity, and acute systemic toxicity. This guide is intended for researchers, toxicologists, and drug development professionals, providing not only step-by-step protocols but also the scientific rationale behind each experimental choice, in alignment with international regulatory guidelines.

Introduction and Rationale

The successful development of any new chemical entity, particularly for pharmaceutical application, is contingent on a robust and early assessment of its safety profile. The molecule this compound is a novel compound for which toxicological data is not publicly available. Therefore, a structured, preliminary screening program is essential to identify potential liabilities, inform go/no-go decisions, and guide future development.

This guide adheres to the principles of the International Council for Harmonisation (ICH) M3(R2) guidelines, which provide a framework for non-clinical safety studies to support clinical trials and marketing authorization.[1][2] The core philosophy is a tiered approach that begins with high-throughput in vitro assays to assess fundamental cellular toxicities and concludes with a limited, ethically-minded in vivo study to understand acute systemic effects. This strategy aligns with the 3Rs principle (Replacement, Reduction, and Refinement) for animal testing.[1]

Structural-Toxicological Hypothesis

A predictive analysis of the molecule's functional groups is critical for designing a relevant screening strategy.

  • Cyclopropylamine Moiety: This group is a known structural alert. The metabolism of cyclopropylamines can lead to cytochrome P450 (CYP)-mediated bioactivation, resulting in reactive ring-opened intermediates. A notable example is the antibiotic trovafloxacin, where the cyclopropylamine moiety was implicated in its hepatotoxicity through the formation of reactive metabolites that form covalent adducts with hepatic proteins.[3] This suggests a prioritized assessment of hepatic cytotoxicity and metabolic stability is warranted. The parent compound, cyclopropylamine, is classified as harmful if swallowed, with an oral LD50 in rats of 445 mg/kg.[4][5]

  • Sulfonamide Moiety: The sulfonamide group is a common feature in many marketed drugs.[6][7] While generally considered safe, certain sulfonamides, particularly those with a 4-aminobenzenesulfonamide structure (not present here), are associated with hypersensitivity reactions.[6][7][8] Non-allergic reactions can include gastrointestinal distress and, in some cases, disturbances in folate synthesis pathways which could potentially impact DNA synthesis.[9][10]

  • Fluoromethyl Group (Organofluorine): The introduction of fluorine into organic molecules is a common strategy in medicinal chemistry to enhance metabolic stability and bioavailability.[11][12] However, the carbon-fluorine bond's strength can lead to persistence.[12] The toxicity of organofluorine compounds is highly variable.[11][13] Some, like fluoroacetate, are highly toxic because they can mimic natural substrates and disrupt critical metabolic pathways like the citric acid cycle. Therefore, assessing general metabolic activity is a key starting point.

Based on this analysis, the preliminary screening cascade for this compound will focus on:

  • General Cytotoxicity: To establish baseline cellular toxicity.

  • Hepatotoxicity & Metabolic Stability: To address the potential for bioactivation via the cyclopropylamine and sulfonamide moieties.

  • Genotoxicity: To assess the potential for DNA damage, a critical and early indicator of long-term carcinogenic risk.

  • Acute Systemic Toxicity: To determine the in-life effects of a single dose and establish a preliminary safety classification.

Phase 1: In Vitro Screening Cascade

The initial phase employs a battery of in vitro assays to rapidly assess cytotoxicity, metabolic fate, and genotoxic potential. This front-loading approach provides critical data with minimal compound usage and without initial animal testing.

Workflow for In Vitro Screening

InVitro_Workflow cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Genotoxicity Assessment Cytotoxicity 2.2 General Cytotoxicity (e.g., MTT Assay) Metabolism 2.3 Metabolic Stability (Human Liver Microsomes) Cytotoxicity->Metabolism Provides dose range Ames 2.4 Bacterial Mutagenicity (Ames Test - OECD 471) Metabolism->Ames Informs need for S9 activation Micronucleus 2.5 In Vitro Micronucleus (OECD 487) Metabolism->Micronucleus Informs need for S9 activation Decision Go/No-Go Decision Point Ames->Decision Micronucleus->Decision

Caption: Tiered workflow for the in vitro preliminary toxicity screening.

General Cytotoxicity Assessment (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[14] Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into an insoluble purple formazan product. The quantity of formazan, measured spectrophotometrically, is directly proportional to the number of viable cells.[15]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed human cell lines (e.g., HepG2 - liver carcinoma, HEK293 - embryonic kidney) into 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow attachment.[15]

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM). Treat cells and incubate for 24, 48, and 72 hours. Include:

    • Negative Control: Vehicle-treated cells (e.g., 0.1% DMSO).

    • Positive Control: A known cytotoxic agent (e.g., Doxorubicin).

  • MTT Addition: After incubation, add 10-20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[16]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

Metabolic Stability in Human Liver Microsomes

Principle: This assay assesses a compound's susceptibility to metabolism by Phase I enzymes, primarily cytochrome P450s (CYPs), which are abundant in liver microsomes.[17][18] The rate of disappearance of the parent compound over time is measured to calculate its intrinsic clearance (Clint), providing a crucial prediction of its hepatic clearance in vivo.[18][19]

Experimental Protocol: Microsomal Stability Assay

  • Reagent Preparation: Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL protein concentration), phosphate buffer (pH 7.4), and the test compound (e.g., 1 µM).[19][20]

  • Initiation: Pre-incubate the mixture at 37°C. Initiate the metabolic reaction by adding the cofactor NADPH (1 mM).[20][21] A parallel incubation without NADPH serves as a negative control to assess non-enzymatic degradation.[17]

  • Time Points: Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[18][21]

  • Reaction Quenching: Terminate the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[21]

  • Analysis: Centrifuge to precipitate proteins. Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.[21]

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. From the slope of this line, calculate the half-life (t½) and the intrinsic clearance (Clint).[17]

Parameter Calculation Interpretation
Half-life (t½) t½ = 0.693 / k (where k is the slope of the ln-plot)Time required for 50% of the compound to be metabolized.
Intrinsic Clearance (Clint) Clint (µL/min/mg protein) = (0.693 / t½) * (1 / protein conc.)Rate of metabolism independent of blood flow. High Clint suggests rapid hepatic clearance.
Table 1: Data Interpretation for Metabolic Stability Assay.
Bacterial Reverse Mutation Assay (Ames Test)

Principle: The Ames test, specified by OECD Guideline 471, is the most widely used initial screen for mutagenic potential.[22] It uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The assay detects whether the test compound can cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on an amino acid-deficient medium.[23] The test is performed with and without a metabolic activation system (S9 fraction from rat liver) to detect mutagens that require bioactivation.[24]

Experimental Protocol: Ames Test (OECD 471)

  • Strain Selection: Use a standard set of tester strains, such as S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA.[24]

  • Dose Range Finding: Conduct a preliminary cytotoxicity test to determine the appropriate concentration range of the compound that does not kill the bacteria.[23]

  • Main Experiment:

    • Without S9: Mix the test compound at several concentrations with the bacterial culture and pour onto minimal glucose agar plates.

    • With S9: Mix the test compound, bacterial culture, and S9 mix (rat liver homogenate) and pour onto plates.[24]

    • Controls: Include a vehicle control (e.g., DMSO) and known mutagens for each strain as positive controls (e.g., sodium azide for TA1535, 2-nitrofluorene for TA98).

  • Incubation: Incubate plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate.

  • Data Analysis: A positive result is typically defined as a dose-dependent increase in revertant colonies that is at least two- to three-fold higher than the vehicle control.

In Vitro Mammalian Cell Micronucleus Test

Principle: This assay, following OECD Guideline 487, detects genotoxic damage in mammalian cells.[25][26] It identifies both clastogens (agents that cause chromosome breaks) and aneugens (agents that cause chromosome loss).[27] This damage results in the formation of micronuclei—small, extranuclear bodies containing chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division.[28][29]

Experimental Protocol: In Vitro Micronucleus Test

  • Cell Culture: Use a suitable mammalian cell line, such as human lymphoblastoid TK6 cells or Chinese Hamster Ovary (CHO) cells.[27][28]

  • Compound Exposure: Treat cell cultures with at least three concentrations of the test compound, determined from prior cytotoxicity data.[28] The exposure is conducted for a short period (3-6 hours) with and without S9 metabolic activation, and for a longer period (~1.5-2 cell cycles) without S9.[28]

  • Cytokinesis Block: Add Cytochalasin B to the culture. This inhibits cytokinesis (the final step of cell division), resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.[29]

  • Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).

  • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.[28][29]

  • Data Analysis: A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control.[27]

Phase 2: In Vivo Acute Oral Toxicity Study

If the in vitro data does not reveal significant liabilities, a limited in vivo study is conducted to assess systemic toxicity and inform dose selection for future studies.

Acute Toxic Class Method (OECD 423)

Principle: The Acute Toxic Class Method (OECD Guideline 423) is a stepwise procedure used to estimate the acute oral toxicity of a substance.[30][31][32] It uses a minimal number of animals (typically 3 per step) and allows for the classification of the substance into a GHS (Globally Harmonized System) toxicity category, providing an LD50 range rather than a precise point estimate.[31][33] This approach significantly reduces animal use compared to historical LD50 tests.[30]

Workflow for In Vivo Acute Toxicity Study

InVivo_Workflow Start Start with Dose (e.g., 300 mg/kg) Step1 Dose 3 Animals (Single Sex) Start->Step1 Observe1 Observe Mortality/ Toxicity within 48h Step1->Observe1 Step2_Lower Step Down: Dose 3 Animals at 50 mg/kg Observe1->Step2_Lower 2-3 Mortalities Step2_Higher Step Up: Dose 3 Animals at 2000 mg/kg Observe1->Step2_Higher 0-1 Mortalities Stop_Classify Stop & Classify (GHS Category) Observe1->Stop_Classify Outcome Clear Step2_Lower->Stop_Classify Step2_Higher->Stop_Classify

Caption: Stepwise procedure for the OECD 423 Acute Toxic Class Method.

Experimental Protocol: Acute Toxic Class Method (OECD 423)

  • Animal Model: Use a single sex (typically female, as they are often slightly more sensitive) of a standard rodent strain (e.g., Sprague-Dawley rats).

  • Dosing: Following an overnight fast, administer the compound orally via gavage. The starting dose is selected from fixed levels (5, 50, 300, 2000 mg/kg) based on any available information. A starting dose of 300 mg/kg is often appropriate for a compound with unknown toxicity.[30]

  • Procedure:

    • Step 1: Dose 3 animals at the starting dose.

    • Observation: Observe animals closely for the first few hours and then periodically for 14 days. Record all signs of toxicity, body weight changes, and mortality.[33]

    • Decision & Next Steps:

      • If 2 or 3 animals die, the test is stopped, and the substance is classified. A confirmatory test at a lower dose may be performed.

      • If 0 or 1 animal dies, proceed to the next step by dosing 3 new animals at a higher fixed dose level (e.g., 2000 mg/kg).[33]

      • The process is repeated until a clear outcome for classification is achieved.

  • Pathology: At the end of the 14-day observation period, all surviving animals are euthanized, and a gross necropsy is performed to identify any target organ abnormalities.

  • Data Analysis and Classification: The substance is classified into one of the GHS categories based on the observed mortality at specific dose levels.

GHS Category LD50 Cut-off Values (mg/kg) Interpretation
1≤ 5Fatal if swallowed
2> 5 and ≤ 50Fatal if swallowed
3> 50 and ≤ 300Toxic if swallowed
4> 300 and ≤ 2000Harmful if swallowed
5> 2000 and ≤ 5000May be harmful if swallowed
Table 2: GHS Classification for Acute Oral Toxicity based on OECD 423 results.[33]

Conclusion and Next Steps

The tiered screening cascade outlined in this guide provides a robust and efficient pathway for the initial toxicological characterization of this compound. The in vitro phase will elucidate potential liabilities related to cytotoxicity, metabolism, and genotoxicity, directly addressing the risks hypothesized from its chemical structure. The subsequent in vivo study provides critical information on acute systemic toxicity and target organs.

The synthesized data from these studies will form a preliminary safety profile, enabling an informed, data-driven decision on whether to advance the compound into more extensive non-clinical development, such as repeated-dose toxicity studies, as recommended by ICH M3(R2) guidelines.[34]

References

  • CPT Labs. (n.d.). Ames Mutagenicity Testing (OECD 471). Retrieved from [Link]

  • National Institute of Biology. (n.d.). Bacterial Reverse Mutation Assay or Ames assay (OECD 471). Retrieved from [Link]

  • Scantox. (n.d.). GLP OECD 471 Ames Test. Retrieved from [Link]

  • ICH. (2026, January 7). ICH Multidisciplinary Guideline M3: Guidance on Non-Clinical Safety Studies for Drugs. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. Retrieved from [Link]

  • Slideshare. (n.d.). OECD 423 GUIDELINES AND COMPARISON WITH THE 420 AND 425. Retrieved from [Link]

  • Wikipedia. (n.d.). Organofluorine chemistry. Retrieved from [Link]

  • Gentronix. (n.d.). OECD 471: Ames Test. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH M3(R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline. Retrieved from [Link]

  • protocols.io. (2024, December 9). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Retrieved from [Link]

  • Vivotecnia. (n.d.). Ames Test - Confirmatory test included - OECD 471. Retrieved from [Link]

  • Oxford Academic. (n.d.). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices | Mutagenesis. Retrieved from [Link]

  • YouTube. (2025, December 24). OECD TG 423 Explained | Acute Oral Toxicity Study Using Acute Toxic Class Method. Retrieved from [Link]

  • TRACER CRO. (n.d.). ICH M3 R2 approaches for exploratory studies. Retrieved from [Link]

  • Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]

  • PMDA. (2012, March 5). Guidance on Nonclinical Safety Studies for the Conduct of Human Clinical T. Retrieved from [Link]

  • NCI Hub. (2023, April 25). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Retrieved from [Link]

  • Therapeutic Goods Administration (TGA). (2024, September 3). ICH guideline M3(R2) on non-clinical safety studies for the conduct of human clinical trials and marketing authorisation for pharmaceuticals. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Chemistry and toxicology of quinoxaline, organotin, organofluorine, and formamidine acaricides - PMC. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • OECD. (n.d.). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. Retrieved from [Link]

  • SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]

  • PubMed. (2024, April 24). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Retrieved from [Link]

  • Evotec. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]

  • PubMed. (n.d.). The sulfonamide group as a structural alert: A distorted story?. Retrieved from [Link]

  • XCellR8. (n.d.). In Vitro Micronucleus Test. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Chapter 5. Sulfonamide as an Essential Functional Group in Drug Design. Retrieved from [Link]

  • National Institutes of Health. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI. Retrieved from [Link]

  • ACS Publications. (n.d.). In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity | Chemical Research in Toxicology. Retrieved from [Link]

  • ResearchGate. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]

  • Scientific Research Publishing. (2024, May 31). OECD (2002) Test No. 423 Acute Oral Toxicity—Acute Toxic Class Method. Oecd Guideline for Testing of Chemicals Section 4, OECD, 1-14. Retrieved from [Link]

  • ResearchGate. (2025, August 6). The sulfonamide group as a structural alert: A distorted story? | Request PDF. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Organofluorine compounds – Knowledge and References. Retrieved from [Link]

  • Georganics. (n.d.). Cyclopropylamine - general description and application. Retrieved from [Link]

  • DTIC. (1989, February 7). Toxicology of Some Fluoro-Organic Compounds. Retrieved from [Link]

  • Hypha Discovery Blogs. (n.d.). Metabolism of cyclopropyl groups. Retrieved from [Link]

  • PubMed. (2007, December 15). Mechanisms of trovafloxacin hepatotoxicity: studies of a model cyclopropylamine-containing system. Retrieved from [Link]

Sources

Methodological & Application

Application Note: A High-Yield, Multi-Step Synthesis of 1-(Fluoromethyl)cyclopropane-1-sulfonamide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of small, strained ring systems containing unique bioisosteres is a cornerstone of modern medicinal chemistry. The 1-(fluoromethyl)cyclopropane motif offers a compelling combination of a conformationally rigid scaffold and a metabolically stable hydrogen bond donor, while the sulfonamide group is a well-established pharmacophore.[1][2][3] This application note details a robust and high-yield synthetic protocol for 1-(Fluoromethyl)cyclopropane-1-sulfonamide, a valuable building block for drug discovery programs. Lacking a direct, published precedent, this guide presents a rationally designed, multi-step pathway starting from the commercially available diethyl 1,1-cyclopropanedicarboxylate. The protocol leverages a selective mono-reduction, mild fluorination, and a modern copper-catalyzed decarboxylative chlorosulfonylation, culminating in a final amination step. Each stage is explained with mechanistic rationale, providing researchers with a reliable and scalable method to access this important compound.

Introduction and Scientific Rationale

The cyclopropane ring, due to its unique steric and electronic properties, serves as a versatile bioisosteric replacement for gem-dimethyl groups or unsaturated fragments in drug candidates.[4][5] The introduction of fluorine, the most electronegative element, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity.[1] Specifically, the fluoromethyl group is often employed as a lipophilic hydrogen bond donor, enhancing interactions with biological targets.[6]

The sulfonamide functional group is a privileged scaffold found in numerous approved drugs, including antibacterials, diuretics, and antivirals.[7][8] The combination of these three structural elements—cyclopropane, fluoromethyl, and sulfonamide—in this compound results in a building block of significant interest for creating novel chemical entities with potentially superior pharmacological profiles.

This protocol was developed to address the absence of a high-yield synthesis for the title compound. The chosen synthetic strategy emphasizes efficiency, scalability, and the use of modern, reliable chemical transformations to ensure high yields and purity.

Overall Synthetic Strategy

The synthesis is designed as a four-step sequence, transforming a common starting material into the target sulfonamide. The pathway is designed for modularity, allowing for potential derivatization if needed.

G A Diethyl 1,1-cyclopropanedicarboxylate B Ethyl 1-(hydroxymethyl)cyclopropane-1-carboxylate A->B  Step 1: Selective Mono-reduction C Ethyl 1-(fluoromethyl)cyclopropane-1-carboxylate B->C  Step 2: Deoxofluorination D 1-(Fluoromethyl)cyclopropane-1-sulfonyl chloride C->D  Step 3: Saponification & Decarboxylative Chlorosulfonylation E This compound (Target) D->E  Step 4: Amination

Figure 1: High-level workflow for the synthesis of this compound.

Mechanistic Considerations

A critical and novel step in this synthetic sequence is the conversion of a carboxylic acid intermediate (generated in situ) to a sulfonyl chloride. This protocol employs a copper-catalyzed decarboxylative chlorosulfonylation. This transformation is advantageous as it avoids the often harsh conditions required for traditional methods of installing a sulfonyl group onto an aliphatic carbon. The proposed mechanism, based on recent literature, involves the formation of a copper(II) carboxylate, which undergoes single-electron transfer (SET) to generate a cyclopropyl radical upon decarboxylation.[9] This radical is then trapped by sulfur dioxide, and the resulting sulfonyl radical is oxidized and chlorinated to afford the desired sulfonyl chloride.

G cluster_mech Decarboxylative Chlorosulfonylation Mechanism RCOOH R-COOH + Cu(II) CuComplex R-COO-Cu(II) Carboxylate Complex RCOOH->CuComplex Ligand Exchange Radical R• Cyclopropyl Radical CuComplex->Radical SET, -CO2 -Cu(I) SO2Adduct R-SO2• Sulfonyl Radical Radical->SO2Adduct +SO2 Product R-SO2Cl Sulfonyl Chloride SO2Adduct->Product Oxidation & Cl Source

Caption: Proposed mechanism for the key copper-catalyzed decarboxylative chlorosulfonylation step.

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times.

Step 1: Selective Mono-reduction of Diethyl 1,1-cyclopropanedicarboxylate
  • Rationale: Lithium borohydride (LiBH₄) is chosen for its enhanced selectivity in reducing esters in the presence of other esters, especially when compared to stronger reducing agents like LiAlH₄. Tetrahydrofuran (THF) is an excellent solvent for this transformation.

ReagentMW ( g/mol )Amount (g)Moles (mmol)Equivalents
Diethyl 1,1-cyclopropanedicarboxylate186.2110.053.71.0
Lithium Borohydride (LiBH₄)21.781.2858.81.1
Anhydrous Tetrahydrofuran (THF)-200 mL--
Saturated NH₄Cl (aq)-100 mL--
Ethyl Acetate (EtOAc)-3 x 100 mL--
Brine-100 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)-~10 g--

Protocol:

  • To a flame-dried 500 mL round-bottom flask under a nitrogen atmosphere, add diethyl 1,1-cyclopropanedicarboxylate (10.0 g, 53.7 mmol) and anhydrous THF (200 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add lithium borohydride (1.28 g, 58.8 mmol) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the mixture back to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl (100 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product, Ethyl 1-(hydroxymethyl)cyclopropane-1-carboxylate , is typically a colorless oil and can be used in the next step without further purification. Expected yield: ~90-95%.

Step 2: Deoxofluorination to Ethyl 1-(fluoromethyl)cyclopropane-1-carboxylate
  • Rationale: Diethylaminosulfur trifluoride (DAST) is a widely used reagent for converting primary alcohols to alkyl fluorides under mild conditions, minimizing side reactions. Dichloromethane (DCM) is the preferred solvent.

ReagentMW ( g/mol )Amount (g)Moles (mmol)Equivalents
Ethyl 1-(hydroxymethyl)cyclopropane-1-carboxylate144.176.9 g47.9 (crude)1.0
Diethylaminosulfur trifluoride (DAST)161.209.2 g57.51.2
Anhydrous Dichloromethane (DCM)-150 mL--
Saturated NaHCO₃ (aq)-100 mL--
Brine-100 mL--
Anhydrous Magnesium Sulfate (MgSO₄)-~10 g--

Protocol:

  • To a flame-dried 500 mL round-bottom flask under a nitrogen atmosphere, add the crude alcohol from Step 1 (approx. 6.9 g, 47.9 mmol) and anhydrous DCM (150 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DAST (9.2 g, 57.5 mmol) via syringe over 20 minutes.

  • Stir the reaction at -78 °C for 1 hour, then slowly warm to room temperature and stir for 3 hours.

  • Monitor the reaction by TLC.

  • Carefully quench the reaction by pouring it into a beaker containing saturated aqueous NaHCO₃ (100 mL) and ice.

  • Separate the layers and extract the aqueous phase with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product, Ethyl 1-(fluoromethyl)cyclopropane-1-carboxylate , can be purified by flash chromatography if necessary, but is often clean enough for the next step. Expected yield: ~85-90%.

Step 3: Saponification & Decarboxylative Chlorosulfonylation
  • Rationale: This one-pot, two-stage procedure first generates the carboxylate salt, which is then subjected to a modern copper-catalyzed decarboxylative chlorosulfonylation.[9] This method is highly efficient for converting aliphatic carboxylic acids to their corresponding sulfonyl chlorides.

ReagentMW ( g/mol )Amount (g/mL)Moles (mmol)Equivalents
Ethyl 1-(fluoromethyl)cyclopropane-1-carboxylate146.155.9 g40.4 (crude)1.0
Lithium Hydroxide (LiOH)23.951.16 g48.51.2
THF/Water (3:1)-80 mL--
[Cu(MeCN)₄]BF₄314.562.54 g8.080.2
1,3-Dichloro-5,5-dimethylhydantoin (DCDMH)197.027.96 g40.41.0
1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate282.9811.4 g40.41.0
Lithium Tetrafluoroborate (LiBF₄)93.744.54 g48.51.2
Sulfur Dioxide (SO₂)64.07~5.2 g80.82.0
Anhydrous Acetonitrile (MeCN)-400 mL--

Protocol:

  • Saponification: In a 250 mL flask, dissolve the crude ester from Step 2 (approx. 5.9 g, 40.4 mmol) in a 3:1 mixture of THF and water (80 mL). Add LiOH (1.16 g, 48.5 mmol) and stir at room temperature for 4 hours until hydrolysis is complete (monitored by TLC).

  • Acidify the mixture to pH ~2 with 1M HCl and extract with ethyl acetate (3 x 75 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate to obtain the crude carboxylic acid.

  • Chlorosulfonylation: In a separate 1 L photoreactor vessel equipped with a stir bar and septum, add the crude carboxylic acid, [Cu(MeCN)₄]BF₄ (2.54 g, 8.08 mmol), DCDMH (7.96 g, 40.4 mmol), the pyridinium salt (11.4 g, 40.4 mmol), and LiBF₄ (4.54 g, 48.5 mmol).

  • Evacuate and backfill the vessel with nitrogen three times. Add anhydrous acetonitrile (400 mL).

  • Cool the mixture to 0 °C and bubble SO₂ gas through the solution for 10 minutes until the required mass (~5.2 g) has been added.

  • Seal the vessel and irradiate with 365 nm LEDs while stirring vigorously at room temperature for 12 hours.

  • Upon completion, vent the excess SO₂ in a fume hood. The resulting solution containing 1-(Fluoromethyl)cyclopropane-1-sulfonyl chloride is used directly in the next step.

Step 4: Amination to this compound
  • Rationale: The direct reaction of the crude sulfonyl chloride solution with an excess of aqueous ammonia is a straightforward and high-yielding method to form the primary sulfonamide.[8]

ReagentConcentrationAmount (mL)Moles (mmol)Equivalents
Crude Sulfonyl Chloride Solution in MeCN~0.1 M~400 mL~40.41.0
Aqueous Ammonium Hydroxide (NH₄OH)28-30%100 mL~1480~37
Dichloromethane (DCM)-3 x 100 mL--
Brine-100 mL--
Anhydrous Magnesium Sulfate (MgSO₄)-~10 g--

Protocol:

  • Cool the crude reaction mixture from Step 3 to 0 °C in an ice bath.

  • Slowly add the concentrated aqueous ammonium hydroxide (100 mL) over 30 minutes with vigorous stirring. A white precipitate may form.

  • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Remove the acetonitrile under reduced pressure.

  • Extract the remaining aqueous slurry with DCM (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over MgSO₄, filter, and concentrate.

  • The crude solid can be purified by recrystallization (e.g., from an ethyl acetate/hexanes mixture) to yield pure This compound .

Expected Results and Characterization

StepProduct NameOverall YieldPurity (LCMS)Key Analytical Data (Expected)
1-4This compound 60-70% >98%¹H NMR: Characteristic multiplets for cyclopropyl protons, doublet for CH₂F, and a broad singlet for NH₂. ¹⁹F NMR: Triplet corresponding to the CH₂F group. HRMS: Calculated m/z for C₄H₈FNO₂S [M+H]⁺, found within 5 ppm.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low yield in Step 1 (Reduction)Over-reduction to the diol.Add LiBH₄ more slowly at 0 °C. Do not let the reaction warm for extended periods.
Incomplete reaction in Step 2 (Fluorination)Inactive DAST reagent.Use a fresh bottle of DAST. Ensure the reaction setup is completely anhydrous.
Low yield in Step 3 (Sulfonylation)Inefficient radical trapping.Ensure sufficient SO₂ is added. Check the intensity and wavelength of the LED light source. Use high-purity, anhydrous solvents and reagents.
Impure final product after Step 4Incomplete reaction or side product formation.Ensure vigorous stirring during amination. Purify the final product carefully by recrystallization or flash column chromatography.

Conclusion

This application note provides a comprehensive and reliable protocol for the high-yield synthesis of this compound. By employing a rational design that incorporates selective and modern chemical transformations, this four-step sequence offers an effective route to a valuable building block for pharmaceutical research. The detailed procedural steps and mechanistic insights are intended to empower researchers to confidently synthesize this compound and its analogs for application in drug discovery and development programs.

References

  • BenchChem. (2025).
  • BenchChem. (2025). An In-depth Technical Guide to 1-Methylcyclopropane-1-sulfonamide: Synthesis and Properties.
  • Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.
  • Ball Lab. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters.
  • National Center for Biotechnology Information. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. PubMed Central.
  • MDPI. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank.
  • ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters.
  • National Center for Biotechnology Information. (2025).
  • National Center for Biotechnology Information. (2014).
  • Google Patents. (2009).

Sources

Analytical methods for quantification of 1-(Fluoromethyl)cyclopropane-1-sulfonamide in biological samples

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Quantitative Analysis of 1-(Fluoromethyl)cyclopropane-1-sulfonamide in Biological Matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Abstract: This document provides a comprehensive guide and detailed protocols for the quantification of this compound, a novel therapeutic agent, in common biological matrices such as human plasma and urine. The methodologies described herein are centered around the use of Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its superior sensitivity and selectivity in complex biological sample analysis.[1][2] We will delve into the rationale behind the selection of specific sample preparation techniques, including Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), chromatographic conditions, and mass spectrometric parameters. The protocols are designed to be robust and adhere to the principles of bioanalytical method validation as outlined by regulatory agencies like the U.S. Food and Drug Administration (FDA).[3][4][5] This guide is intended for researchers, scientists, and drug development professionals who require a reliable and validated method for the pharmacokinetic and toxicokinetic assessment of this compound.

Introduction and Scientific Background

This compound is a compound of interest in pharmaceutical development, belonging to a class of molecules that incorporate both a sulfonamide group and a fluorinated cyclopropane moiety. The sulfonamide functional group is a well-established pharmacophore present in numerous antibacterial, diuretic, and anticonvulsant drugs.[1] The cyclopropane ring, a strained three-membered carbocycle, is increasingly utilized in medicinal chemistry to introduce conformational rigidity, modulate metabolic stability, and fine-tune biological activity.[6][7][8][9] The addition of a fluoromethyl group can further enhance metabolic stability and binding affinity by altering the electronic properties of the molecule.

Accurate quantification of this analyte in biological fluids is paramount for characterizing its absorption, distribution, metabolism, and excretion (ADME) profile, which is a critical component of preclinical and clinical drug development. The inherent complexity of biological matrices, which contain a myriad of endogenous substances like proteins, lipids, and salts, presents a significant analytical challenge.[10] These matrix components can interfere with the analysis, leading to a phenomenon known as the "matrix effect," which can suppress or enhance the analyte's signal during mass spectrometric detection, thereby compromising the accuracy and precision of the results.[11][12][13][14] Therefore, the development of a highly selective and sensitive analytical method with a robust sample preparation protocol is essential.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the preferred technique for the bioanalysis of small molecules due to its ability to provide high selectivity through mass-based separation and fragmentation, coupled with high sensitivity.[15][16] This application note will detail a validated LC-MS/MS method for the reliable quantification of this compound in plasma and urine.

Bioanalytical Workflow Overview

The overall workflow for the quantification of this compound in biological samples is a multi-step process designed to ensure accuracy, precision, and reproducibility. Each step is critical for the success of the analysis.

Bioanalytical Workflow cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postanalytical Post-Analytical SampleCollection Sample Collection (Plasma/Urine) SampleStorage Sample Storage (-80°C) SampleCollection->SampleStorage Stabilize SamplePrep Sample Preparation (SPE or LLE) SampleStorage->SamplePrep LC_Separation LC Separation (Reversed-Phase) SamplePrep->LC_Separation Inject MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Ionize DataAcquisition Data Acquisition MS_Detection->DataAcquisition DataProcessing Data Processing (Integration & Calibration) DataAcquisition->DataProcessing Quantify ReportGeneration Report Generation DataProcessing->ReportGeneration Validate

Figure 1: General workflow for the bioanalysis of this compound.

Sample Preparation: The Cornerstone of Accurate Bioanalysis

Effective sample preparation is crucial for removing interfering matrix components and concentrating the analyte of interest.[10] The choice of technique depends on the physicochemical properties of the analyte, the nature of the biological matrix, and the desired level of cleanliness and recovery. For this compound, both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are viable options.

Solid-Phase Extraction (SPE)

SPE is a highly effective technique for sample cleanup and concentration, offering high recovery and the ability to remove a broad range of interferences.[17] For a moderately polar compound like a sulfonamide, a mixed-mode or polymer-based SPE sorbent is recommended.

Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Sample Loading: Pre-treat 200 µL of plasma sample by adding 20 µL of internal standard solution and 200 µL of 4% phosphoric acid in water. Vortex to mix. Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences. Follow with a wash of 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

Liquid-Liquid Extraction (LLE)

LLE is a classic sample preparation technique that separates compounds based on their differential solubility in two immiscible liquid phases.[18] It is often simpler and less expensive than SPE but may be less selective.

Protocol 2: Liquid-Liquid Extraction (LLE) for Urine Samples

  • Sample Preparation: To 500 µL of urine, add 50 µL of internal standard solution and 50 µL of 1 M sodium hydroxide to adjust the pH. Vortex briefly.

  • Extraction: Add 2 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.[19] Cap and vortex for 5 minutes.

  • Phase Separation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting composition.

Chromatographic and Mass Spectrometric Conditions

The following table summarizes the optimized LC-MS/MS parameters for the analysis of this compound.

Parameter Condition Rationale
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) systemUHPLC provides higher resolution and faster analysis times.
Column C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)C18 is a versatile stationary phase suitable for retaining moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid aids in the protonation of the analyte for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent in reversed-phase chromatography.
Gradient 5% B to 95% B over 5 minutesA gradient elution ensures good separation from matrix components and a sharp peak shape.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temperature 40°CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume 5 µLA small injection volume minimizes potential matrix effects.
MS System Triple Quadrupole Mass SpectrometerIdeal for quantitative analysis using Multiple Reaction Monitoring (MRM).
Ionization Source Electrospray Ionization (ESI), Positive ModeESI is suitable for polar and ionizable compounds. Sulfonamides readily protonate.
MRM Transitions Analyte: [M+H]+ → Fragment 1; [M+H]+ → Fragment 2 (Quantifier and Qualifier)The specific m/z values need to be determined by direct infusion of the analytical standard.
Internal Standard Stable Isotope Labeled (SIL) this compoundAn SIL-IS is the gold standard as it co-elutes and experiences similar matrix effects as the analyte, ensuring the most accurate quantification.[15]

Method Validation

A bioanalytical method must be rigorously validated to ensure its reliability for its intended purpose.[4] The validation should be performed in accordance with the FDA's "Bioanalytical Method Validation Guidance for Industry".[3][20]

Key Validation Parameters:

Parameter Acceptance Criteria (Typical) Purpose
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank matrix from at least 6 different sources.To ensure the method can differentiate the analyte from other components in the matrix.
Calibration Curve Correlation coefficient (r²) ≥ 0.99. At least 75% of non-zero standards should be within ±15% of their nominal value (±20% at the LLOQ).To establish the relationship between analyte concentration and instrument response.
Accuracy & Precision Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (%RE) within ±15% (±20% at LLOQ) for QC samples at low, medium, and high concentrations.To demonstrate the closeness of measured values to the true value and the reproducibility of the method.
Matrix Effect The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%.To assess the impact of co-eluting matrix components on the ionization of the analyte.[11][12]
Recovery Consistent and reproducible recovery across the concentration range.To determine the efficiency of the extraction process.
Stability Analyte should be stable in the biological matrix under expected storage and processing conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).To ensure the integrity of the samples from collection to analysis.

Data Analysis and Reporting

Data acquisition and processing are performed using the software provided with the LC-MS/MS system. The concentration of this compound in unknown samples is determined by interpolating the peak area ratio of the analyte to the internal standard against a calibration curve constructed using standards of known concentrations.

Conclusion

The LC-MS/MS method detailed in this application note provides a sensitive, selective, and robust approach for the quantification of this compound in biological matrices. The combination of a meticulous sample preparation strategy, optimized chromatographic separation, and highly selective mass spectrometric detection ensures the generation of high-quality data suitable for regulatory submissions in the context of drug development. Adherence to the principles of bioanalytical method validation is crucial for ensuring the integrity and reliability of the results.

References

  • Bioanalysis Zone. (n.d.). Importance of matrix effects in LC-MS/MS bioanalysis. Retrieved from [Link]

  • Xie, C., et al. (2021). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 13(15), 1185-1190. Retrieved from [Link]

  • De Nys, H., et al. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Analyst, 139(7), 1615-1624. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Mohamad, A. H., et al. (1989). Detection of Halogenated Compounds by Capillary Gas Chromatography With Helium Plasma Mass Spectrometry Detection. Applied Spectroscopy, 43(2), 299-303.
  • LCGC International. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Retrieved from [Link]

  • Silvestro, L., et al. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. Bioanalysis, 1(7), 1243-1257. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Pellizzari, E. D., et al. (1980). Gas chromatography mass spectrometry computer analysis of volatile halogenated hydrocarbons in man and his environment--A multimedia environmental study. Biomedical Mass Spectrometry, 7(4), 139-147. Retrieved from [Link]

  • YMER. (n.d.). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. Retrieved from [Link]

  • Valsecchi, S., et al. (2021). Development and validation of an LC–MS/MS method for the quantitation of 30 legacy and emerging per- and polyfluoroalkyl substances (PFASs) in human plasma, including HFPO-DA, DONA, and cC6O4. Analytical and Bioanalytical Chemistry, 413(12), 3193-3205. Retrieved from [Link]

  • Agilent Technologies, Inc. (n.d.). Drug Analysis in Human Urine Using Agilent Chem Elut S Supported Liquid Extraction by LC/MS/MS. Retrieved from [Link]

  • Xu, G., et al. (2007). [Development of on-line sample preparation coupled with liquid chromatography-mass spectrometry for analysis of small molecules in biofluids]. Se Pu, 25(5), 646-653. Retrieved from [Link]

  • De Nys, H., et al. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Analyst, 139(7), 1615-1624. Retrieved from [Link]

  • Reiner, J. L., et al. (2012). Analysis of perfluoroalkyl and polyfluoroalkyl substances in serum and plasma by solvent precipitation-isotope dilution-direct injection-LC/MS/MS. Analytical Methods, 4(12), 4075-4081. Retrieved from [Link]

  • He, J., et al. (2012). Determination of sulfonamides in food samples by membrane-protected micro-solid phase extraction coupled with high performance liquid chromatography. Journal of Chromatography A, 1229, 61-68. Retrieved from [Link]

  • LabRulez LCMS. (n.d.). Drug Analysis in Human Urine Using Agilent Chem Elut S Supported Liquid Extraction by LC/MS/MS. Retrieved from [Link]

  • Samanidou, V., & Evaggelopoulou, E. (2015). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Foods, 4(3), 323-350. Retrieved from [Link]

  • Li, Y., et al. (2023). An Automated Solid-Phase Extraction–UPLC–MS/MS Method for Simultaneous Determination of Sulfonamide Antimicrobials in Environmental Water. Water, 15(12), 2211. Retrieved from [Link]

  • Wang, J., et al. (2012). Matrix Solid-Phase Dispersion Extraction of Sulfonamides from Blood. Journal of Chromatographic Science, 50(7), 624-628. Retrieved from [Link]

  • Slideshare. (n.d.). Analysis of sulfonamides. Retrieved from [Link]

  • Andac, S. C. (2017). Comparison of Different Sample Preparation Techniques for the Analysis of Small Molecules in Biological Fluids. Journal of Biotechnology and Phytochemistry. Retrieved from [Link]

  • Restek. (n.d.). A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. Retrieved from [Link]

  • Wu, J., et al. (2020). Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography–High-Resolution Mass Spectrometry. Journal of Agricultural and Food Chemistry, 68(1), 383-392. Retrieved from [Link]

  • Lee, G., et al. (2024). Review of Gas-Chromatographic Measurement Methodologies for Atmospheric Halogenated Greenhouse Gases. Critical Reviews in Analytical Chemistry, 1-15. Retrieved from [Link]

  • Sfera. (n.d.). Modern sample preparation approaches for small metabolite elucidation to support biomedical research. Retrieved from [Link]

  • Al-Delaimy, A. M., et al. (2021). A Rapid, Precise, and Sensitive LC-MS/MS Method for the Quantitative Determination of Urinary Dopamine Levels via a Simple Liquid-liquid Extraction Technique. Turkish Journal of Pharmaceutical Sciences, 18(6), 734-740. Retrieved from [Link]

  • Horwitz, W. (2020). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of the Association of Official Analytical Chemists, 64(1), 104-130. Retrieved from [Link]

  • Nilsson, U., et al. (2018). Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. Environmental Science and Pollution Research, 25(10), 9475-9484. Retrieved from [Link]

  • Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Retrieved from [Link]

  • Wu, X., et al. (2009). Extraction and determination of some psychotropic drugs in urine samples using dispersive liquid-liquid microextraction followed by high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 49(2), 347-353. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of perfluoroalkyl and polyfluoroalkyl substances in serum and plasma by solvent precipitation-isotope dilution-direct injection-LC/MS/MS. Retrieved from [Link]

  • Lin, C. E., et al. (2018). Determination of Multiple Drugs of Abuse in Human Urine Using Dispersive Liquid–Liquid Microextraction and Capillary Electrophoresis with PDA Detection. Forensic Sciences Research, 3(1), 59-67. Retrieved from [Link]

  • Khalaf, H. S. (2016). Spectrophotometric Determination of Sulfanilamide in Pure and in Synthetic Sample based on Condensation Reaction Method. Journal of Applicable Chemistry, 5(2), 297-307. Retrieved from [Link]

  • LCGC International. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. Retrieved from [Link]

  • Zhang, S., et al. (2019). High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. Analytical Chemistry, 91(6), 3959-3966. Retrieved from [Link]

  • Hopfgartner, G., & Varesio, E. (2003). Quantitative high-throughput analysis of drugs in biological matrices by mass spectrometry. Mass Spectrometry Reviews, 22(3), 195-214. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. Retrieved from [Link]

  • Salaün, J. (2000). Cyclopropane Derivatives and their Diverse Biological Activities. Topics in Current Chemistry, 207, 1-67. Retrieved from [Link]

  • Foley, D. J., et al. (2017). Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. Chemistry – A European Journal, 23(34), 8219-8228. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected cyclopropane-containing natural products and pharmaceutical compounds. Retrieved from [Link]

Sources

Application Note: A Practical Guide to the Evaluation of 1-(Fluoromethyl)cyclopropane-1-sulfonamide in Antibacterial Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The rise of antimicrobial resistance necessitates the urgent development of novel antibacterial agents. This application note presents a comprehensive framework for the initial evaluation of 1-(Fluoromethyl)cyclopropane-1-sulfonamide, a promising scaffold for antibacterial drug discovery. We provide detailed, field-proven protocols for a systematic screening cascade, including the determination of antibacterial potency, assessment of host cell cytotoxicity, and preliminary mechanism of action studies. This guide is designed for researchers, scientists, and drug development professionals, explaining the causality behind experimental choices to ensure robust and reproducible outcomes.

Introduction: A Novel Scaffold for a Known Target

Sulfonamides were among the first classes of synthetic antimicrobial agents and have played a crucial role in medicine.[1][2] Their primary mechanism of action is the competitive inhibition of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway.[1][3][4] Bacteria must synthesize their own folate to produce nucleic acids, whereas humans acquire it from their diet, making this pathway an excellent selective target.[3][4][5]

The this compound scaffold combines this clinically validated pharmacophore with structural motifs designed to enhance drug-like properties. The cyclopropane ring introduces conformational rigidity, which can improve binding affinity to the target enzyme and enhance metabolic stability.[6] Furthermore, the incorporation of fluorine is a well-established strategy in medicinal chemistry to modulate physicochemical properties and improve metabolic profiles. This unique combination offers the potential for a new generation of sulfonamide antibiotics that may overcome existing resistance mechanisms and exhibit improved therapeutic profiles.

This document outlines a logical and efficient screening cascade to assess the potential of this novel compound class.[7]

The Screening Cascade: From Primary Hit to Validated Lead

A successful antibacterial discovery program relies on a tiered screening approach, or a "screening cascade," to efficiently identify promising compounds while eliminating those with undesirable properties early in the process.[7][8]

Screening_Cascade A Primary Screening: Minimum Inhibitory Concentration (MIC) B Secondary Screening: Host Cell Cytotoxicity (CC50) A->B Potent Hits C Mechanism of Action: PABA Competition Assay B->C Selective Hits D Lead Progression C->D On-Target Hits

Caption: A logical screening cascade for antibacterial drug discovery.

Primary Screening: Determining Antibacterial Potency

The first step is to quantify the compound's ability to inhibit bacterial growth. The Minimum Inhibitory Concentration (MIC) assay is the gold standard for this purpose, determining the lowest concentration of an agent that prevents visible bacterial growth in vitro.[9]

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[10][11]

Materials:

  • This compound stock solution (e.g., 10 mg/mL in DMSO).

  • Cation-Adjusted Mueller-Hinton Broth (MHB).

  • Sterile 96-well U-bottom microtiter plates.

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

  • Bacterial inoculum standardized to 0.5 McFarland turbidity.

  • Positive control antibiotic (e.g., Sulfamethoxazole).

  • Negative controls: Vehicle (DMSO) and growth (no compound) controls.

  • Microplate reader.

Procedure:

  • Compound Preparation: Prepare a 2-fold serial dilution of the test compound in MHB directly in the 96-well plate. A typical concentration range is 128 µg/mL to 0.125 µg/mL.

  • Inoculum Preparation: From a fresh culture, prepare a bacterial suspension in MHB equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[12]

  • Inoculation: Add 50 µL of the standardized inoculum to each well containing 50 µL of the compound dilution, for a final volume of 100 µL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth (i.e., the first clear well).[12] This can be determined by visual inspection or by measuring the optical density (OD600) with a microplate reader.[13]

Expert Insights (Causality):

  • Why MHB? It is the CLSI-recommended medium for susceptibility testing of non-fastidious bacteria, ensuring consistency and comparability of results across different studies.[11]

  • Why 5 x 10^5 CFU/mL? This standardized inoculum density is critical. A lower density might overestimate potency, while a higher density could underestimate it.

Data Presentation:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
This compound[Insert Value][Insert Value]
Sulfamethoxazole (Control)[Insert Value][Insert Value]
Secondary Screening: Assessing Selective Toxicity

An effective antibiotic must be toxic to bacteria but safe for the host. Therefore, the next critical step is to assess the compound's cytotoxicity against a mammalian cell line.[14]

The MTT assay is a reliable, colorimetric method for measuring cell metabolic activity, which serves as a proxy for cell viability.[15][16]

Materials:

  • Human cell line (e.g., HEK293 - human embryonic kidney cells).[13]

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • Sterile 96-well flat-bottom plates.

  • Test compound stock solution.

  • MTT solution (5 mg/mL in sterile PBS).

  • Solubilization agent (e.g., DMSO).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of ~5,000 cells/well. Incubate for 24 hours at 37°C with 5% CO2 to allow for attachment.[13]

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compound. Incubate for 24-48 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[16]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at ~570 nm.

  • Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting cell viability against compound concentration.

Expert Insights (Causality):

  • Selectivity Index (SI): This crucial metric is calculated as CC50 / MIC. A higher SI value indicates greater selectivity for the bacterial target over host cells, which is a key indicator of a compound's therapeutic potential.

Data Presentation:

CompoundCC50 on HEK293 (µM)Selectivity Index (SI) vs. S. aureus
This compound[Insert Value][Insert Value]
Mechanism of Action: On-Target Verification

For a sulfonamide-based compound, the hypothesized mechanism of action is the inhibition of DHPS. A whole-cell PABA competition assay can provide strong evidence for this on-target activity.[17][18]

This assay determines if the compound's antibacterial effect can be reversed by the addition of excess PABA, the natural substrate of DHPS.[19]

Materials:

  • All materials for the MIC assay, plus:

  • Minimal medium (lacking PABA).

  • p-aminobenzoic acid (PABA) stock solution.

Procedure:

  • Checkerboard Setup: Perform an MIC assay as described in section 2.1, but use a minimal medium.

  • PABA Addition: In parallel, perform the same MIC assay, but in a medium supplemented with a fixed, high concentration of PABA (e.g., 128 µg/mL).

  • Incubation and Reading: Incubate and determine the MIC of the test compound in both the absence and presence of PABA.

Data Interpretation:

  • A significant increase (e.g., ≥4-fold) in the MIC value in the presence of PABA strongly suggests that the compound acts by competing with PABA for the DHPS active site.[17] If the MIC remains unchanged, the compound likely has a different mechanism of action.

MoA_Logic cluster_pathway Bacterial Folate Pathway cluster_inhibition Inhibition PABA PABA (Substrate) DHPS DHPS Enzyme PABA->DHPS Folate Folate Synthesis DHPS->Folate Bacterial Growth Bacterial Growth Compound Sulfonamide Compound Compound->DHPS Competitive Inhibition

Caption: Logical diagram of competitive inhibition of DHPS.

Conclusion and Future Directions

This application note provides a robust, step-by-step guide for the initial characterization of this compound. A compound demonstrating potent MIC values, a high Selectivity Index, and evidence of on-target DHPS inhibition would be a high-quality candidate for lead optimization.

Subsequent steps in the drug discovery process would include:

  • Spectrum of Activity: Testing against a broad panel of pathogenic bacteria, including multidrug-resistant strains.

  • Enzymatic Assays: Confirming direct inhibition of purified DHPS enzyme and determining inhibitory constants (IC50/Ki).[20]

  • Resistance Studies: Assessing the frequency and mechanisms of resistance development.

  • Pharmacokinetic Profiling: Evaluating absorption, distribution, metabolism, and excretion (ADME) properties.

  • In Vivo Efficacy: Testing the compound in animal models of infection.

The systematic application of these protocols will enable researchers to efficiently evaluate the therapeutic potential of this and other novel antibacterial candidates, contributing to the critical pipeline of new medicines to combat infectious diseases.

References

  • Science Prof Online. Mode of Action (MOA) of Sulfonamide Antibiotics. [Link]

  • Mastan, S. K., & Ch, R. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research, 28(32), 42791-42803. [Link]

  • GoodRx. What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. [Link]

  • Study.com. Sulfonamide: Mechanism of Action & Uses. [Link]

  • Butler, M. S., et al. (2022). High-throughput screening of small-molecules libraries identified antibacterials against clinically relevant multidrug-resistant A. baumannii and K. pneumoniae. eBioMedicine, 86, 104334. [Link]

  • GARDP Revive. Screening cascade. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. [Link]

  • Khan, I., et al. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. International journal of molecular sciences, 19(12), 3823. [Link]

  • CLSI. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • JoVE. Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview. [Link]

  • CLSI. M07QG | Minimal Inhibitory Concentration Reading Guide. [Link]

  • Abdel-Maksoud, M. S., et al. (2020). Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. ACS omega, 5(16), 9436-9449. [Link]

  • Kowalska-Krochmal, B., & Dudek-Wicher, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

  • Abdel-Maksoud, M. S., et al. (2020). Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. ACS Omega, 5(16), 9436-9449. [Link]

  • Emery Pharma. Minimum Inhibitory Concentration (MIC) Testing Overview. [Link]

  • Patsnap Synapse. What are DHPS inhibitors and how do they work?. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Spahn, P. N., & Wuerth, S. (2020). Unconventional screening approaches for antibiotic discovery. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 25(3), 215-227. [Link]

  • Morgan, J. A., et al. (2018). Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase. Journal of medicinal chemistry, 61(17), 7936-7947. [Link]

  • Wright, P. M. (2023). Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. Molecules, 28(3), 1424. [Link]

  • Pitaluga, F., et al. (2021). Evolution of Antibacterial Drug Screening Methods: Current Prospects for Mycobacteria. International journal of molecular sciences, 22(16), 8871. [Link]

  • Singh, S., et al. (2023). Elucidation of Dual Antimicrobial and Anti-Parkinsonian Activities through an In-Silico Approach of Ipomoea mauritiana Jacq. in. ACS omega. [Link]

  • Caddick, S., & Bush, H. D. (2003). Synthesis of functionalized sulfonamides via 1,3-dipolar cycloaddition of pentafluorophenyl vinylsulfonate. Organic letters, 5(14), 2489-2492. [Link]

  • Molecules. Design, Synthesis, and Antimicrobial Evaluation of a New Series of Amide Derivatives Containing Cyclopropane. [Link]

Sources

Application Notes & Protocols: Investigating 1-(Fluoromethyl)cyclopropane-1-sulfonamide as a Carbonic Anhydrase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the fields of enzymology, medicinal chemistry, and pharmacology.

Introduction: The Rationale for Novel Carbonic Anhydrase Inhibitors

Carbonic Anhydrases (CAs, EC 4.2.1.1) are a superfamily of ubiquitous zinc-containing metalloenzymes that catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺)[1]. This seemingly simple reaction is fundamental to a vast array of physiological processes, including pH homeostasis, gas transport, electrolyte secretion, and various biosynthetic pathways[1]. In humans, 16 different α-CA isoforms have been identified, each with a distinct tissue distribution, subcellular localization, and catalytic activity[2][3].

The involvement of specific CA isoforms in various pathologies has rendered them significant therapeutic targets. For instance, inhibition of CA II is a cornerstone of glaucoma treatment, while targeting the tumor-associated isoforms CA IX and CA XII is a promising strategy in oncology[4][5][6]. The primary challenge in the field is achieving isoform-selective inhibition to maximize therapeutic efficacy and minimize off-target effects, given the high degree of active site conservation across the CA family[2][7].

The sulfonamide moiety (-SO₂NH₂) is the quintessential zinc-binding group for potent CA inhibition. This guide focuses on the investigation of a novel compound, 1-(Fluoromethyl)cyclopropane-1-sulfonamide , which combines this classic pharmacophore with a unique fluorinated cyclopropyl scaffold. The introduction of fluorine and a strained cyclopropane ring is a modern medicinal chemistry strategy to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. This document provides a comprehensive framework for the synthesis, in vitro characterization, and evaluation of this compound as a carbonic anhydrase inhibitor.

Mechanism of Action: The Sulfonamide-Zinc Interaction

The inhibitory power of primary sulfonamides stems from their ability to bind to the catalytic Zn²⁺ ion located at the bottom of a 15 Å deep active site cavity. The sulfonamide binds in its deprotonated, anionic form (-SO₂NH⁻), coordinating directly to the zinc ion and displacing the catalytic zinc-bound hydroxide ion[4][8][9]. This binding event is further stabilized by a network of hydrogen bonds and hydrophobic interactions within the active site. A critical hydrogen bond is typically formed between the sulfonamide's amino group and the side chain of the highly conserved Thr199 residue[9]. The specific interactions between the inhibitor's "tail" (the part of the molecule beyond the sulfonamide group) and variable residues in the outer regions of the active site are the primary determinants of isoform selectivity[7][9].

G cluster_0 CA Active Site cluster_1 Inhibitor ZN Zn²⁺ HIS_LIGANDS 3x His Residues ZN->HIS_LIGANDS Coordination THR199 Thr199 INHIBITOR R-SO₂NH⁻ (Deprotonated Sulfonamide) INHIBITOR->ZN Coordinates to Zinc (Primary Binding) INHIBITOR->THR199 H-Bond Stabilization

Caption: Sulfonamide inhibitor binding within the carbonic anhydrase active site.

Experimental Protocols

This section provides detailed methodologies for the synthesis and enzymatic evaluation of this compound.

Protocol 1: Plausible Synthesis of this compound

Step 1: Synthesis of 1-(Fluoromethyl)cyclopropane-1-sulfonyl Chloride (Intermediate) This step involves specialized chemistry (e.g., starting from 1-(fluoromethyl)cyclopropanethiol and performing an oxidative chlorination) and is presented conceptually. It is assumed the user will either synthesize this intermediate via custom synthesis or source it.

Step 2: Amination of the Sulfonyl Chloride to Yield the Final Sulfonamide

Causality: This is a standard and highly efficient method for converting sulfonyl chlorides into primary sulfonamides. Aqueous ammonia acts as the nucleophile, displacing the chloride.[12]

Materials:

  • 1-(Fluoromethyl)cyclopropane-1-sulfonyl chloride

  • Aqueous ammonia (28-30%)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1-(fluoromethyl)cyclopropane-1-sulfonyl chloride (1.0 eq) in DCM (20 mL). Cool the flask to 0 °C in an ice bath.

  • Ammonia Addition: While stirring vigorously, add excess aqueous ammonia (5.0 eq) dropwise to the cooled solution. Caution: This reaction is exothermic and releases ammonia gas. Perform in a well-ventilated fume hood.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC), observing the consumption of the starting sulfonyl chloride.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer.

  • Extraction: Extract the aqueous layer twice with DCM (2 x 20 mL).

  • Washing: Combine all organic layers and wash sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization (e.g., from an ethyl acetate/hexanes mixture) or by column chromatography on silica gel to yield the pure this compound.

Protocol 2: In Vitro Inhibition Assay using the p-Nitrophenyl Acetate (p-NPA) Method

Causality: This colorimetric assay is a widely used, convenient, and reliable method for screening CA inhibitors. It leverages the esterase activity of CAs, where the enzyme hydrolyzes the colorless substrate p-NPA into the yellow-colored product p-nitrophenol (p-NP)[13][14]. The rate of p-NP formation, monitored at 405 nm, is directly proportional to the enzyme's activity. A reduction in this rate signifies inhibition[13].

Materials:

  • Human Carbonic Anhydrase II (hCA II), recombinant (e.g., from Sigma-Aldrich)

  • This compound (Test Inhibitor)

  • Acetazolamide (Positive Control Inhibitor)

  • p-Nitrophenyl acetate (p-NPA, substrate)

  • Assay Buffer: 25 mM Tris-SO₄, pH 7.6

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

G A Prepare Reagents: - Enzyme (hCA II) in Assay Buffer - Inhibitor Serial Dilutions in DMSO - Substrate (p-NPA) in Acetonitrile B Plate Setup (96-well): - Add 50 µL Enzyme Solution to wells - Add 50 µL Inhibitor/Control/DMSO to wells A->B C Pre-incubation: Incubate plate for 15 min at RT (Allows enzyme-inhibitor binding) B->C D Initiate Reaction: Add 100 µL p-NPA Substrate Solution C->D E Kinetic Measurement: Read Absorbance at 405 nm every 30s for 5-10 min D->E F Data Analysis: - Calculate reaction rates (V₀) - Plot % Inhibition vs. [Inhibitor] - Determine IC₅₀ value E->F

Caption: Workflow for the p-NPA based carbonic anhydrase inhibition assay.

Step-by-Step Method:

  • Reagent Preparation:

    • Enzyme Stock: Prepare a 1 mg/mL stock of hCA II in assay buffer. Dilute to a working concentration of ~0.2-0.3 µM just before use[13]. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 5-10 minutes.

    • Inhibitor Solutions: Prepare a 10 mM stock solution of the test inhibitor and acetazolamide in DMSO. Perform serial dilutions in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM).

    • Substrate Solution: Prepare a 50 mM stock of p-NPA in acetonitrile[15]. Dilute to a working concentration of 3 mM in assay buffer immediately before use.

  • Assay Plate Setup (Final Volume 200 µL):

    • Enzyme Addition: Add 50 µL of the hCA II working solution to each well (except for the blank wells).

    • Inhibitor Addition: Add 50 µL of the serially diluted test compound, control inhibitor (acetazolamide), or DMSO (for 100% activity control) to the respective wells[13].

    • Blank: For blank wells, add 100 µL of assay buffer.

    • The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%).

  • Pre-incubation: Gently tap the plate to mix and incubate at room temperature for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Initiate the reaction by adding 100 µL of the p-NPA working solution to all wells.

  • Data Acquisition: Immediately place the plate in the microplate reader and measure the increase in absorbance at 405 nm over time (e.g., every 30 seconds for 10 minutes).

Data Analysis and Interpretation

1. Calculate Initial Reaction Rates (V₀): For each well, plot absorbance vs. time. The initial rate (V₀) is the slope of the linear portion of this curve[16][17].

2. Calculate Percentage Inhibition: Use the following formula for each inhibitor concentration: % Inhibition = [1 - (V₀_inhibitor / V₀_control)] * 100 Where V₀_inhibitor is the rate in the presence of the inhibitor and V₀_control is the rate with DMSO only.

3. Determine the IC₅₀ Value: The IC₅₀ is the concentration of an inhibitor required to reduce the enzyme's activity by 50%[18][19].

  • Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve (variable slope) using a non-linear regression software (e.g., GraphPad Prism). The IC₅₀ value is determined from the curve's inflection point[18][20].

Data Presentation: Summarize the calculated IC₅₀ values in a clear, structured table for comparison.

CompoundTargetIC₅₀ (nM) [95% C.I.]
This compoundhCA IIExperimental Value
Acetazolamide (Control)hCA IIExperimental Value

Note: IC₅₀ is a measure of functional potency and can be influenced by assay conditions (e.g., substrate concentration). It is not a direct measure of binding affinity (Ki).

Advanced Application: Isoform Selectivity Profiling

True therapeutic potential is often dictated by an inhibitor's selectivity for a target CA isoform over off-target isoforms (e.g., the highly abundant CA I and CA II)[3][21].

Protocol Extension: To assess selectivity, the inhibition assay described in Protocol 2 should be repeated using a panel of key human CA isoforms. A typical primary panel would include:

  • hCA I: A ubiquitous, low-activity cytosolic isoform.

  • hCA II: A ubiquitous, high-activity cytosolic isoform.

  • hCA IX: A transmembrane, tumor-associated isoform.

  • hCA XII: Another transmembrane, tumor-associated isoform[6][22].

Data Interpretation: By comparing the IC₅₀ (or more accurately, the Ki) values across different isoforms, a selectivity index (SI) can be calculated. For example, the selectivity for hCA IX over hCA II would be: SI = IC₅₀ (hCA II) / IC₅₀ (hCA IX) A higher SI value indicates greater selectivity for the target isoform[7]. This data is crucial for predicting both the therapeutic window and potential side effects of the compound.

Conclusion and Future Directions

This guide provides a foundational framework for the synthesis and in vitro characterization of this compound as a carbonic anhydrase inhibitor. The initial determination of its IC₅₀ value against a key isoform like hCA II serves as the critical first step. A comprehensive investigation should be followed by selectivity profiling against a broader panel of CA isoforms to understand its therapeutic potential. Further studies could include X-ray crystallography to elucidate the binding mode and structure-activity relationship (SAR) studies to optimize potency and selectivity.

References

  • Structural analysis of inhibitor binding to human carbonic anhydrase II. PubMed. Available at: [Link]

  • Binding of sulfonamide and acetamide to the active-site Zn2+ in carbonic anhydrase: a theoretical study. PubMed. Available at: [Link]

  • Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. European Biophysics Journal. Available at: [Link]

  • Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important for Selectivity. ACS Omega. Available at: [Link]

  • Development of a cheminformatics platform for selectivity analyses of carbonic anhydrase inhibitors. Taylor & Francis Online. Available at: [Link]

  • Development of a cheminformatics platform for selectivity analyses of carbonic anhydrase inhibitors. PubMed. Available at: [Link]

  • Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Binding of sulfonamide inhibitors to carbonic anhydrase. ResearchGate. Available at: [Link]

  • Prediction of activity and selectivity profiles of human Carbonic Anhydrase inhibitors using machine learning classification models. Journal of Cheminformatics. Available at: [Link]

  • Carbonic anhydrases as disease markers. PubMed Central. Available at: [Link]

  • Carbonic anhydrase (CA) related diseases with associated isoform targets. ResearchGate. Available at: [Link]

  • IC50 Determination. edX. Available at: [Link]

  • measuring enzyme inhibition by drugs. YouTube. Available at: [Link]

  • Carbonic Anhydrase XII Functions in Health and Disease. PubMed Central. Available at: [Link]

  • Carbonic Anhydrase Inhibition Assay. BindingDB. Available at: [Link]

  • Carbonic anhydrases as disease markers. ResearchGate. Available at: [Link]

  • IC50. Wikipedia. Available at: [Link]

  • How To Determine Enzyme Kinetic Parameters?. YouTube. Available at: [Link]

  • A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. Available at: [Link]

  • Role of Carbonic Anhydrase in Cerebral Ischemia and Carbonic Anhydrase Inhibitors as Putative Protective Agents. PubMed Central. Available at: [Link]

  • 5.4: Enzyme Kinetics. Biology LibreTexts. Available at: [Link]

  • Basics of Enzymatic Assays for HTS. NCBI Bookshelf. Available at: [Link]

  • Biochem Lab Enzyme Kinetics Instructions F21. University of San Diego. Available at: [Link]

  • How to Prepare NPA for Carbonic Anhydrase Activity Measurement?. ResearchGate. Available at: [Link]

  • The Hydrolysis of p-Nitrophenyl Acetate: A Versatile Reaction To Study Enzyme Kinetics. Journal of Chemical Education. Available at: [Link]

  • Characterization and inhibition studies of carbonic anhydrase from gill of Russian Sturgeon Fish (Acipenser gueldenstaedtii). Taylor & Francis Online. Available at: [Link]

  • Synthesis of functionalized sulfonamides via 1,3-dipolar cycloaddition of pentafluorophenyl vinylsulfonate. PubMed. Available at: [Link]

  • Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters. Available at: [Link]

  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. Available at: [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PubMed Central. Available at: [Link]

Sources

Application Notes & Protocols: The Development of 1-(Fluoromethyl)cyclopropane-1-sulfonamide-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Epigenetic Landscape in Oncology

The field of oncology has witnessed a paradigm shift with the advent of epigenetic therapies. Unlike conventional chemotherapy that targets rapidly dividing cells indiscriminately, epigenetic drugs aim to correct the aberrant gene expression patterns that drive cancer initiation and progression. One of the most promising epigenetic targets is Lysine-Specific Demethylase 1 (LSD1/KDM1A) .[1][2]

LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme responsible for the demethylation of key histone residues, primarily mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1] By removing these methyl marks, LSD1 acts as a transcriptional co-repressor or co-activator, depending on the protein complex it associates with. In numerous malignancies, including acute myeloid leukemia (AML), small cell lung cancer (SCLC), and various solid tumors, LSD1 is overexpressed.[1][3][4] This overexpression silences tumor suppressor genes and blocks cellular differentiation, thereby promoting a malignant phenotype.[3][5]

The development of LSD1 inhibitors was inspired by the discovery that tranylcypromine (TCP), an antidepressant and monoamine oxidase (MAO) inhibitor, possessed off-target activity against LSD1.[6] The core structure of TCP, a phenylcyclopropylamine, provided the foundational scaffold for designing potent and selective anticancer agents. Modern drug development efforts have focused on modifying this scaffold to enhance potency and selectivity, leading to the incorporation of motifs like the cyclopropanesulfonamide .[7][8] These agents represent a sophisticated class of therapeutics designed to reverse epigenetic dysregulation and restore normal cellular function.

This guide provides a comprehensive overview of the key methodologies involved in the synthesis, in vitro characterization, and in vivo evaluation of novel cyclopropane-based sulfonamide inhibitors of LSD1.

Mechanism of Action: Reversing Malignant Gene Silencing

The primary anticancer effect of this compound class stems from the inhibition of LSD1's demethylase activity. The cyclopropylamine moiety of the inhibitor forms a covalent adduct with the FAD cofactor in the enzyme's active site, leading to irreversible inactivation.[9] Reversible inhibitors have also been developed to offer a different therapeutic profile.[2][6]

Consequences of LSD1 Inhibition:

  • Histone Mark Restoration: Inhibition of LSD1 leads to the accumulation of H3K4me2, a mark associated with active gene transcription.[10]

  • Reactivation of Silenced Genes: The restored histone methylation pattern reactivates critical tumor suppressor and differentiation-associated genes.[4]

  • Induction of Differentiation: In hematological malignancies like AML, LSD1 inhibition disrupts the LSD1-GFI1 repressor complex, leading to the expression of myeloid differentiation markers such as CD11b and CD86 and forcing the leukemic blasts to mature and lose their self-renewal capacity.[3][4]

  • Apoptosis and Cell Cycle Arrest: The reactivation of tumor suppressor pathways ultimately triggers programmed cell death (apoptosis) and arrests the cell cycle, halting tumor proliferation.[10]

LSD1_Inhibition_Pathway cluster_0 Cancer Cell Nucleus cluster_1 Therapeutic Intervention LSD1 LSD1 Enzyme (Overexpressed) H3K4me2_low Low H3K4me2 (Repressive Mark) LSD1->H3K4me2_low Demethylates Inhibitor Cyclopropane-Sulfonamide LSD1 Inhibitor Genes_off Tumor Suppressor & Differentiation Genes OFF H3K4me2_low->Genes_off Leads to Proliferation Uncontrolled Proliferation & Blocked Differentiation Genes_off->Proliferation Results in LSD1_inhibited LSD1 Inactivated Inhibitor->LSD1_inhibited Inhibits H3K4me2_high Increased H3K4me2 (Active Mark) LSD1_inhibited->H3K4me2_high Allows Accumulation Genes_on Tumor Suppressor & Differentiation Genes ON H3K4me2_high->Genes_on Leads to Apoptosis Apoptosis, Differentiation, & Growth Arrest Genes_on->Apoptosis Results in

Caption: Mechanism of LSD1 Inhibition in Cancer Cells.

PART A: SYNTHESIS PROTOCOL

Protocol 1: Representative Synthesis of a 1-Arylcyclopropane-1-sulfonamide Scaffold

This protocol outlines a generalized, multi-step synthesis adapted from methodologies for related cyclopropane derivatives.[8][11] The causality behind this pathway involves first creating the core cyclopropane ring system from a readily available phenylacetonitrile precursor, followed by converting the nitrile to a more versatile functional group, and finally introducing the key sulfonamide moiety.

Step 1: Cyclopropanation via α-Alkylation [11]

  • Rationale: This step forms the strained three-membered ring, which is critical for the molecule's conformation and interaction with the target enzyme. Using a phase-transfer catalyst (PTC) like tetrabutylammonium bromide is essential to facilitate the reaction between the aqueous base and the organic substrate.

  • To a solution of the desired substituted 2-phenylacetonitrile (1.0 eq) in toluene, add 1,2-dibromoethane (1.5 eq).

  • Add an aqueous solution of 50% sodium hydroxide (NaOH) and tetrabutylammonium bromide (0.1 eq).

  • Heat the biphasic mixture to 60°C and stir vigorously for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with water, and extract the organic layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting 1-phenylcyclopropane-1-carbonitrile by column chromatography.

Step 2: Hydrolysis of Nitrile to Carboxylic Acid [11]

  • Rationale: The carboxylic acid is a key intermediate that can be readily converted into other functional groups. Strong acidic hydrolysis is a standard and effective method for this transformation.

  • Suspend the purified 1-phenylcyclopropane-1-carbonitrile (1.0 eq) in concentrated hydrochloric acid (HCl).

  • Heat the mixture to reflux (approx. 110°C) for 12-18 hours.

  • Cool the reaction mixture in an ice bath, which should precipitate the carboxylic acid product.

  • Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield 1-phenylcyclopropane-1-carboxylic acid.

Step 3: Curtius Rearrangement to Form Isocyanate/Amine

  • Rationale: The Curtius rearrangement is a classic method to convert a carboxylic acid to a primary amine with the loss of one carbon atom. The intermediate isocyanate is highly reactive and can be trapped or hydrolyzed. Diphenylphosphoryl azide (DPPA) is a safe and efficient reagent for this one-pot transformation.

  • Dissolve the 1-phenylcyclopropane-1-carboxylic acid (1.0 eq) in anhydrous tert-butanol.

  • Add triethylamine (1.2 eq) and diphenylphosphoryl azide (DPPA) (1.1 eq).

  • Heat the mixture to reflux for 4-6 hours until nitrogen evolution ceases. The tert-butyl carbamate (Boc)-protected amine is formed in situ.

  • Concentrate the solvent, then dissolve the residue in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) and stir at room temperature for 2 hours to remove the Boc protecting group.

  • Neutralize with a saturated solution of sodium bicarbonate and extract with DCM. The resulting organic layer contains the desired 1-phenylcyclopropan-1-amine.

Step 4: Sulfonylation to Yield the Final Product

  • Rationale: This is the final step where the critical sulfonamide group is installed. Reacting the newly formed amine with a sulfonyl chloride in the presence of a non-nucleophilic base like pyridine is a standard method for sulfonamide bond formation.

  • Dissolve the 1-phenylcyclopropan-1-amine (1.0 eq) in anhydrous DCM and cool to 0°C.

  • Add pyridine (1.5 eq) followed by the dropwise addition of fluoromethanesulfonyl chloride (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract with DCM.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate, and brine.

  • Dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield the target 1-(fluoromethyl)cyclopropane-1-sulfonamide derivative.

PART B: IN VITRO EVALUATION PROTOCOLS

A hierarchical screening cascade is essential to identify potent and selective lead compounds. The workflow begins with a direct target engagement assay, followed by cellular assays to confirm on-target effects and antiproliferative activity.

In_Vitro_Workflow start Compound Library of Cyclopropane-Sulfonamides enzymatic Protocol 2: LSD1 Enzymatic Inhibition Assay start->enzymatic selectivity MAO-A / MAO-B Selectivity Assays enzymatic->selectivity Potent Hits (IC50 < 100 nM) viability Protocol 3: Cell Viability Assay (AML/SCLC Cell Lines) selectivity->viability Selective Hits (>100x vs MAOs) target_engagement Protocol 4: Western Blot for H3K4me2 Levels viability->target_engagement Active Hits (IC50 < 1 µM) differentiation Protocol 5: AML Differentiation Assay (Flow Cytometry for CD11b) target_engagement->differentiation Confirm On-Target Activity hit_to_lead Hit-to-Lead Optimization differentiation->hit_to_lead Confirmed Leads

Caption: High-Throughput In Vitro Screening Cascade.

Protocol 2: LSD1 Enzymatic Inhibition Assay (Fluorometric)
  • Principle: This assay measures the enzymatic activity of recombinant human LSD1 on a di-methylated H3K4 peptide substrate. The demethylation reaction produces a product that can be detected by a specific antibody, which is then quantified using a fluorescent secondary antibody.[12] This method directly measures the demethylated product, offering high sensitivity.[12]

  • Self-Validation:

    • Positive Control: A known potent LSD1 inhibitor (e.g., GSK2879552).[1]

    • Negative Control: DMSO vehicle.

    • No-Enzyme Control: Wells without LSD1 to determine background fluorescence.

Methodology:

  • Coat a 96-well microplate with the di-methylated histone H3K4 substrate and wash.

  • Prepare serial dilutions of the test compounds (e.g., from 100 µM to 1 nM) in assay buffer.

  • In separate wells, add assay buffer, positive control, negative control (DMSO), and the test compound dilutions.

  • Add a solution of purified, recombinant LSD1 enzyme to all wells except the no-enzyme control.

  • Incubate the plate at 37°C for 60-90 minutes to allow the enzymatic reaction to proceed.

  • Wash the plate, then add the primary antibody specific for the demethylated H3K4 product. Incubate at room temperature for 60 minutes.

  • Wash the plate, then add the fluorescently labeled secondary antibody. Incubate in the dark for 30 minutes.

  • Read the fluorescence on a microplate reader (e.g., 530 nm excitation / 590 nm emission).[12]

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC50 value.

Protocol 3: Cell Viability Assay (MTS/MTT)
  • Principle: This assay quantifies the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. Viable cells reduce a tetrazolium salt (MTS or MTT) to a colored formazan product, which can be measured spectrophotometrically.

  • Self-Validation:

    • Positive Control: A standard cytotoxic agent for the chosen cell line (e.g., doxorubicin).

    • Negative Control: DMSO vehicle.

    • No-Cell Control: Media-only wells for background absorbance.

Methodology:

  • Seed cancer cells (e.g., AML line MV4-11 or SCLC line NCI-H526) in a 96-well plate at a predetermined density and allow them to adhere/stabilize overnight.[13]

  • Treat the cells with serial dilutions of the test compounds for 72 hours.

  • Add the MTS/MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Read the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

  • Calculate the percent viability relative to the DMSO control and determine the IC50 value.

Protocol 4: Target Engagement via Western Blot for H3K4me2
  • Principle: This protocol validates that the observed cytotoxicity is due to the intended mechanism of action. A successful LSD1 inhibitor will cause a dose-dependent increase in the global levels of the H3K4me2 mark within the cell.[7]

  • Self-Validation:

    • Loading Control: An antibody against a stable housekeeping protein (e.g., GAPDH or total Histone H3) is used to ensure equal protein loading across lanes.

    • Controls: Include protein lysates from cells treated with DMSO (negative) and a known LSD1 inhibitor (positive).

Methodology:

  • Treat cells (e.g., HT1376 bladder cancer cells) with DMSO, a positive control inhibitor, and various concentrations of the test compound (e.g., 0.5x, 1x, 5x the IC50 value) for 24-48 hours.[7]

  • Harvest the cells and perform histone extraction using a specialized kit or acid extraction method.

  • Quantify the protein concentration of the extracts using a BCA or Bradford assay.

  • Separate equal amounts of protein (e.g., 15-20 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with a primary antibody specific for H3K4me2 overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Strip the membrane and re-probe with an antibody for total Histone H3 as a loading control.

  • Quantify band intensity to show the relative increase in H3K4me2 levels.

Protocol 5: AML Cell Differentiation Assay via Flow Cytometry
  • Principle: In AML, LSD1 inhibition induces myeloid differentiation, which can be quantified by measuring the surface expression of maturation markers like CD11b or CD86.[4]

  • Self-Validation:

    • Positive Control: All-trans retinoic acid (ATRA), a known differentiating agent in certain AML subtypes.[3]

    • Negative Control: DMSO vehicle.

    • Isotype Control: A non-specific antibody of the same isotype and fluorescent conjugate to control for background staining.

Methodology:

  • Treat an AML cell line (e.g., MV4-11) with test compounds at their IC50 concentration for 4-6 days.[4]

  • Harvest approximately 0.5-1.0 x 10^6 cells per sample by centrifugation.

  • Wash the cells with FACS buffer (PBS + 2% FBS).

  • Resuspend the cells in FACS buffer containing a fluorescently conjugated anti-CD11b antibody (or anti-CD86) and incubate on ice for 30 minutes in the dark.

  • Wash the cells twice with FACS buffer to remove unbound antibody.

  • Resuspend the final cell pellet in FACS buffer and analyze on a flow cytometer.

  • Gate on the live cell population and quantify the percentage of CD11b-positive cells compared to the DMSO and isotype controls.

PART C: IN VIVO EVALUATION PROTOCOL

Protocol 6: Subcutaneous Xenograft Tumor Model
  • Principle: This protocol assesses the antitumor efficacy of a lead compound in a living organism. Human cancer cells are implanted into immunocompromised mice, and tumor growth is measured over time following treatment with the test agent.[13]

  • Self-Validation:

    • Vehicle Control Group: Mice treated with the delivery vehicle only (e.g., a solution of saline, PEG, and Tween 80).

    • Positive Control Group (Optional but Recommended): A group treated with a standard-of-care agent for the specific cancer type to benchmark efficacy.

    • Health Monitoring: Regular monitoring of animal body weight and overall health is crucial to assess toxicity.

Methodology:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5-10 x 10^6 MV4-11 cells) mixed with Matrigel into the flank of immunocompromised mice (e.g., NOD/SCID or NSG).[13]

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Randomization: Randomize mice into treatment groups (e.g., Vehicle, Test Compound at 10 mg/kg, Test Compound at 20 mg/kg) with 8-10 mice per group.[10][13]

  • Drug Administration: Administer the compound via the desired clinical route, typically oral gavage (p.o.), once or twice daily for a period of 21-28 days.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., pharmacodynamics via Western blot for H3K4me2).

  • Data Analysis: Compare the average tumor volume and weight between the vehicle and treated groups. Calculate the Tumor Growth Inhibition (TGI) percentage.

Data Presentation & Interpretation

Quantitative data should be summarized for clear comparison of compound potency and selectivity.

Table 1: Example In Vitro Activity Profile of LSD1 Inhibitors

CompoundLSD1 IC50 (nM)[7][10][14]MAO-A IC50 (µM)[2]MAO-B IC50 (µM)[2]MV4-11 Cell IC50 (µM)[13]NCI-H526 Cell IC50 (µM)[13]
Compound X 46.0>10>100.0040.11
GSK2879552 24.0>100>100~0.02~0.05
TCP 5600~2.0~0.8>2.0>2.0
  • Interpretation: A promising lead candidate will exhibit a low nanomolar IC50 against LSD1, high selectivity (>100-fold) over MAO-A/B, and potent sub-micromolar activity in sensitive cancer cell lines.[2][10][15] Compound X in the table shows excellent potency and selectivity, making it a strong candidate for in vivo studies.

Table 2: Example In Vivo Efficacy in Xenograft Model

Treatment Group (p.o., daily)Average Final Tumor Weight (mg)% Tumor Growth Inhibition (TGI)Change in Body Weight
Vehicle 1250 ± 150-+2%
Compound X (10 mg/kg) 731 ± 9541.5%[10]-1%
Compound X (20 mg/kg) 450 ± 7064.0%[10]-4%
  • Interpretation: Significant, dose-dependent TGI with minimal impact on body weight indicates a potentially effective and well-tolerated therapeutic agent.[10][13] A TGI greater than 60% is often considered a strong efficacy signal in preclinical models.

References

  • What potential is there for LSD1 inhibitors to reach approval for AML? - PMC - NIH. [Link]

  • TCP-based LSD1 inhibitors show potent anticancer activity in preclinical models - BioWorld. [Link]

  • Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric) - EpigenTek. [Link]

  • Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - ACS Publications. [Link]

  • LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - Frontiers. [Link]

  • Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - NIH. [Link]

  • Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo. [Link]

  • Discovery of novel LSD1 inhibitors with favorable PK and activity in models of AML. [Link]

  • Abstract 1135: Antitumor activity of novel reversible LSD1 inhibitors in preclinical models of AML and SCLC | Cancer Research - AACR Journals. [Link]

  • Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia: structure-based virtual screening, molecular dynamics simulation, and biological evaluation - Frontiers. [Link]

  • Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC - NIH. [Link]

  • From Inhibitors to Degraders: Many Ways to Target LSD1 (KDM1A) - Drug Hunter. [Link]

  • Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PubMed Central. [Link]

  • LDS1 as a potential target in SCLC - YouTube. [Link]

  • Discovery of novel sulphonamide hybrids that inhibit LSD1 against bladder cancer cells. [Link]

  • Fluorinated tranylcypromine analogues as inhibitors of lysine-specific demethylase 1 (LSD1, KDM1A) | Request PDF - ResearchGate. [Link]

  • Discovery of novel sulphonamide hybrids that inhibit LSD1 against bladder cancer cells. [Link]

  • Summary of LSD1/KDM1A inhibitors in clinical trials and clinical use. a - ResearchGate. [Link]

  • Design, Synthesis and Evaluation of Novel Cyclopropanesulfonamide Derivatives for the Treatment of EGFRC797S Mutation in Non-Small Cell Lung Cancer - PubMed. [Link]

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC - NIH. [Link]

Sources

Application Notes and Protocols for Antiviral Research of Novel Sulfonamide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the exploration of novel sulfonamide compounds as potential antiviral agents. This document outlines the scientific rationale, key experimental protocols, and data interpretation strategies to facilitate the discovery and development of new antiviral therapies.

Introduction: The Enduring Potential of Sulfonamides in Antiviral Drug Discovery

The sulfonamide moiety (-S(=O)₂-NR₂R₃) is a cornerstone in medicinal chemistry, historically recognized for its antibacterial properties.[1][2][] However, the versatility of the sulfonamide scaffold has led to its successful integration into a wide array of therapeutic agents, including diuretics, hypoglycemics, and anticancer drugs.[4][5][6][7][8] In the realm of virology, sulfonamide-containing molecules have emerged as a significant class of antiviral agents, demonstrating broad-spectrum activity against numerous viruses.[1][2]

Structurally novel sulfonamide derivatives have shown considerable antiviral efficacy both in vitro and in vivo.[4][5][6] This has led to the clinical use of sulfonamide-based drugs, such as the HIV protease inhibitor amprenavir, and the advancement of others into clinical trials.[4][5][6][9] The continuous effort to synthesize and evaluate new sulfonamide derivatives is driven by the need to overcome drug resistance and reduce toxicity.[4][5][6]

The antiviral mechanisms of sulfonamides are diverse, targeting various stages of the viral life cycle. These include:

  • Enzyme Inhibition: A primary mechanism involves the inhibition of crucial viral enzymes.

    • Protease Inhibitors: Many sulfonamides are designed to inhibit viral proteases, such as HIV protease, which are essential for viral maturation.[4][9][10]

    • Reverse Transcriptase Inhibitors: Non-nucleoside reverse transcriptase inhibitors containing sulfonamide groups have also been developed to combat retroviruses like HIV.[4][5][6][7]

    • Integrase Inhibitors: Sulfonamides have been incorporated into inhibitors of HIV integrase, another critical enzyme for retroviral replication.[4][5][6]

    • Neuraminidase Inhibitors: In the context of influenza virus, the sulfonamide group has been utilized in the design of bifunctional neuraminidase inhibitors.[11]

  • Inhibition of Viral Entry: Some sulfonamides act as small molecule chemokine antagonists, thereby blocking HIV entry into host cells.[4][5][6]

  • Zinc Finger Ejection: A unique mechanism involves targeting viral zinc finger proteins, leading to the ejection of zinc ions and subsequent inhibition of viral replication. This approach is particularly interesting as it may circumvent common drug resistance mutations.[4][5][6][7]

The synthetic tractability of sulfonamides allows for the creation of large libraries of compounds with diverse physicochemical properties, making them an attractive scaffold for antiviral drug discovery.[1][2] This guide will provide detailed protocols for the evaluation of these novel compounds.

Experimental Workflow for Antiviral Screening of Novel Sulfonamide Compounds

A systematic approach is crucial for the efficient evaluation of novel sulfonamide derivatives. The following workflow outlines the key stages from initial screening to preliminary mechanism of action studies.

Antiviral_Screening_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Preliminary MOA Studies A Compound Library of Novel Sulfonamides B Cytotoxicity Assay (e.g., MTT, MTS) A->B Evaluate Toxicity C Primary Antiviral Assay (e.g., CPE Reduction, Plaque Assay) A->C Screen for Activity E Selectivity Index (SI) Calculation (CC50/EC50) B->E Input for SI D Dose-Response Analysis (EC50 Determination) C->D Confirm Hits D->E Determine Potency & Selectivity F Time-of-Addition Assay E->F Prioritize Hits for MOA Studies G Enzyme Inhibition Assays (Protease, RT, etc.) F->G H Viral Entry/Fusion Assays F->H

Caption: A typical workflow for the evaluation of novel sulfonamide compounds for antiviral activity.

Core Protocols

Protocol: Cytotoxicity Assessment

Rationale: Before assessing antiviral activity, it is imperative to determine the concentration range at which a compound is toxic to the host cells. This is crucial for distinguishing true antiviral effects from non-specific cytotoxicity. The MTT assay is a widely used colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[12]

Materials:

  • Host cell line appropriate for the virus of interest (e.g., Vero, HeLa, MT-4)

  • Complete cell culture medium

  • Novel sulfonamide compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the 96-well plates with host cells at a density that will result in 80-90% confluency after 24 hours.

  • Compound Preparation: Prepare a serial dilution of the sulfonamide compounds in complete cell culture medium. Ensure the final solvent concentration is non-toxic to the cells (typically ≤0.5% DMSO).

  • Treatment: After 24 hours of incubation, remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include a "cells only" control (medium with solvent) and a "blank" control (medium only).

  • Incubation: Incubate the plates for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Solubilization: Remove the medium containing MTT and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. The 50% cytotoxic concentration (CC₅₀) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Protocol: Plaque Reduction Assay for Antiviral Activity

Rationale: The plaque reduction assay is a standard method to quantify the antiviral activity of a compound by measuring the reduction in the formation of viral plaques. Each plaque represents a region of cells infected and lysed by a single virus particle.

Materials:

  • Confluent monolayer of host cells in 6-well or 12-well plates

  • Virus stock with a known titer (PFU/mL)

  • Novel sulfonamide compounds

  • Serum-free medium

  • Overlay medium (e.g., medium containing low-melting-point agarose or methylcellulose)

  • Crystal violet staining solution (0.1% w/v crystal violet in 20% ethanol)

Procedure:

  • Cell Preparation: Grow host cells to a confluent monolayer in multi-well plates.

  • Virus Dilution: Prepare a dilution of the virus stock in serum-free medium to yield a countable number of plaques (e.g., 50-100 PFU per well).

  • Infection: Remove the growth medium from the cells and infect the monolayer with the diluted virus for 1-2 hours at 37°C, allowing for viral adsorption.

  • Compound Treatment: During or after the adsorption period, add various concentrations of the sulfonamide compounds to the wells. Include a "virus only" control and a "cells only" control.

  • Overlay: After adsorption, remove the virus inoculum and overlay the cell monolayer with the overlay medium containing the respective concentrations of the test compound. The overlay restricts the spread of progeny virus to adjacent cells, leading to the formation of discrete plaques.

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Staining: After incubation, fix the cells (e.g., with 10% formalin) and then stain with crystal violet solution. The plaques will appear as clear zones against a background of stained, uninfected cells.

  • Plaque Counting and Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the "virus only" control. The 50% effective concentration (EC₅₀) is the concentration of the compound that reduces the number of plaques by 50%.

Protocol: Time-of-Addition Assay

Rationale: This assay helps to elucidate the stage of the viral life cycle that is inhibited by the compound. By adding the compound at different time points relative to viral infection, one can infer whether it targets early events (entry), replication, or late events (assembly and release).[13]

Procedure:

  • Experimental Setup: Prepare multiple sets of cell cultures for infection.

  • Time Points:

    • Pre-treatment: Add the compound to the cells for a defined period (e.g., 2 hours) before infection, then remove it. This assesses the effect on the host cell to prevent viral infection.

    • Co-treatment: Add the compound simultaneously with the virus. This investigates inhibition of attachment and entry.

    • Post-treatment: Add the compound at various time points after infection (e.g., 0, 2, 4, 6, 8 hours post-infection). This helps to pinpoint the inhibition of post-entry steps like replication and egress.

  • Infection: Infect the cells with a known multiplicity of infection (MOI).

  • Incubation and Analysis: After a single round of replication (e.g., 24 hours), quantify the viral yield (e.g., by plaque assay, qPCR for viral genomes, or reporter gene expression if using a reporter virus).

  • Interpretation: A significant reduction in viral yield when the compound is added early suggests an effect on entry or early replication. Inhibition at later time points points towards an effect on later stages of the viral life cycle.

Data Presentation and Interpretation

Table 1: Example Data for a Novel Sulfonamide Compound (SULFA-X)

AssayParameterValue (µM)
CytotoxicityCC₅₀>100
Antiviral (Influenza)EC₅₀2.5
Selectivity Index (SI) CC₅₀/EC₅₀ >40

A high Selectivity Index (SI) is desirable, as it indicates that the compound is effective against the virus at concentrations well below those that are toxic to the host cells. An SI value greater than 10 is generally considered a good starting point for further development.

Mechanistic Insights: Visualizing Potential Targets

The diverse mechanisms of action of sulfonamides can be visualized to better understand their therapeutic potential.

Sulfonamide_MOA cluster_virus Virus cluster_cell Host Cell cluster_sulfonamides Novel Sulfonamide Compounds Virus Virus Particle Receptor Cellular Receptor Virus->Receptor Attachment Entry Viral Entry Receptor->Entry Replication Viral Replication (RNA/DNA Synthesis) Entry->Replication Assembly Viral Assembly & Egress Replication->Assembly S_Entry Entry Inhibitors S_Entry->Entry Block S_Enzyme Enzyme Inhibitors (Protease, RT, etc.) S_Enzyme->Replication Inhibit S_Zinc Zinc Finger Disruptors S_Zinc->Replication Disrupt

Sources

Protocol for assessing the in vitro efficacy of 1-(Fluoromethyl)cyclopropane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the in vitro assessment of 1-(Fluoromethyl)cyclopropane-1-sulfonamide, a novel compound with significant therapeutic potential. This document provides a comprehensive overview of its structural rationale, hypothesized mechanisms of action, and detailed protocols for efficacy evaluation.

Introduction: A Molecule of Strategic Design

This compound is a novel synthetic compound engineered to integrate three key pharmacophores, each contributing unique properties that are highly advantageous in modern drug design. The strategic combination of a sulfonamide group, a cyclopropane ring, and a fluoromethyl moiety suggests a strong potential for potent and selective biological activity.

  • The Sulfonamide Core: The sulfonamide functional group is a cornerstone of medicinal chemistry. It is the defining feature of sulfa drugs, which act as antibacterial agents by inhibiting dihydropteroate synthase (DHPS), an enzyme critical for folic acid synthesis in bacteria.[1][2] Furthermore, this group is a privileged scaffold for the inhibition of carbonic anhydrases (CAs), a family of enzymes implicated in various pathologies including cancer, glaucoma, and epilepsy.[3][4]

  • The Cyclopropane Ring: As the smallest cycloalkane, the cyclopropane ring imposes significant conformational rigidity upon the molecule.[5] This structural constraint can lock the molecule into a bioactive conformation, enhancing its binding potency and selectivity for a specific biological target.[6] The inclusion of a cyclopropane ring is a well-established strategy to improve metabolic stability, reduce off-target effects, and increase the three-dimensional character of drug candidates, moving away from flat aromatic structures.[5][7]

  • The Fluoromethyl Moiety: The incorporation of fluorine, in this case as a fluoromethyl group, is a powerful tool in medicinal chemistry. The carbon-fluorine bond is exceptionally strong, making the group highly resistant to metabolic cleavage, which can lead to a longer in vivo half-life and a more predictable pharmacokinetic profile.[8][9] Additionally, fluorine's high electronegativity can modulate the molecule's electronic properties, potentially leading to stronger, more favorable interactions within a protein's binding pocket.[10][11]

This application note provides a detailed framework for the in vitro evaluation of this compound, focusing on its two most probable mechanisms of action: DHPS inhibition for antibacterial applications and CA inhibition for potential anticancer or other therapeutic uses.

Hypothesized Mechanisms of Action

Antibacterial Activity via Dihydropteroate Synthase (DHPS) Inhibition

Most bacteria are unable to uptake folic acid from their environment and must synthesize it de novo. A key step in this pathway is the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a reaction catalyzed by the enzyme DHPS.[2] Sulfonamides are structural analogs of PABA and act as competitive inhibitors of DHPS.[1] By blocking this enzyme, they halt the production of folic acid, which is essential for nucleotide synthesis and, consequently, bacterial replication. This bacteriostatic action effectively stops the spread of infection, allowing the host's immune system to clear the remaining bacteria.[12] Given its core sulfonamide structure, this compound is hypothesized to function as a DHPS inhibitor.

PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Folic_Acid Folic Acid Synthesis DHPS->Folic_Acid Catalyzes Compound 1-(Fluoromethyl)cyclopropane- 1-sulfonamide Compound->DHPS Competitively Inhibits DNA_RNA Bacterial DNA/RNA Synthesis Folic_Acid->DNA_RNA Replication Bacterial Replication DNA_RNA->Replication

Hypothesized DHPS Inhibition Pathway.
Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. This reaction is fundamental to pH regulation and fluid balance in the body. Certain CA isoforms, such as CA IX, are significantly overexpressed in various tumors and contribute to the acidic tumor microenvironment, which facilitates tumor growth, invasion, and metastasis.[4] The sulfonamide group is the archetypal zinc-binding group found in the vast majority of CA inhibitors. By coordinating to the zinc ion in the enzyme's active site, sulfonamide-based inhibitors block its catalytic activity.[3] Therefore, this compound is a strong candidate for a CA inhibitor, with potential applications in oncology and other CA-related disorders.

Experimental Workflow Overview

A multi-tiered approach is essential for a comprehensive in vitro assessment. This begins with direct biochemical assays against the purified target enzymes, followed by cell-based assays to evaluate the compound's effect in a more biologically relevant context.

cluster_0 Biochemical Assays (Target Engagement) cluster_1 Cell-Based Assays (Functional Efficacy) p1 Protocol 1: DHPS Inhibition Assay p2 Protocol 2: Carbonic Anhydrase Inhibition Assay p3 Protocol 3: Antibacterial Susceptibility (MIC Determination) p1->p3 p4 Protocol 4: Antiproliferative Assay (e.g., on Cancer Cells) p2->p4 data_analysis Data Analysis (IC50 / MIC Calculation) p3->data_analysis p4->data_analysis

Overall Experimental Workflow.

Detailed Experimental Protocols

Protocol 1: In Vitro Dihydropteroate Synthase (DHPS) Inhibition Assay

This biochemical assay directly measures the ability of the test compound to inhibit the enzymatic activity of purified DHPS.

Materials:

  • Purified recombinant DHPS enzyme

  • Substrates: p-Aminobenzoic acid (PABA) and 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)

  • Assay Buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.5)

  • Test Compound: this compound, dissolved in DMSO

  • Positive Control: Sulfamethoxazole

  • Malachite Green Phosphate Assay Kit

  • 384-well microplates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and positive control in DMSO. A typical starting stock is 10 mM. Further dilute in Assay Buffer to achieve final assay concentrations (e.g., 0.01 µM to 100 µM). Ensure the final DMSO concentration is ≤1% in all wells.

  • Enzyme Reaction Setup:

    • To each well of a 384-well plate, add 5 µL of the diluted compound or vehicle control (DMSO in buffer).

    • Add 10 µL of DHPS enzyme solution (pre-diluted in Assay Buffer to a working concentration).

    • Incubate at room temperature for 15 minutes to allow for compound-enzyme binding.

  • Reaction Initiation:

    • Initiate the reaction by adding 10 µL of a substrate mix containing PABA and DHPP.

    • Incubate the plate at 37°C for 30-60 minutes.

  • Detection: The DHPS reaction releases pyrophosphate (PPi). The amount of PPi is quantified by its conversion to inorganic phosphate (Pi), which is then detected using a Malachite Green-based reagent.

    • Add the Malachite Green reagent as per the manufacturer's instructions.

    • Incubate for 15-20 minutes at room temperature for color development.

  • Measurement: Read the absorbance at ~620 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis (log(inhibitor) vs. response -- variable slope).

Protocol 2: In Vitro Carbonic Anhydrase (CA) Inhibition Assay

This assay measures the inhibition of CA-catalyzed esterase activity, a commonly used method for screening CA inhibitors.

Materials:

  • Purified human Carbonic Anhydrase (e.g., hCA II for a general screen, or hCA IX for cancer relevance)

  • Substrate: 4-Nitrophenyl acetate (NPA)

  • Assay Buffer (e.g., 25 mM Tris-SO₄, pH 7.5)

  • Test Compound and Positive Control (Acetazolamide) dissolved in DMSO

  • 96-well microplates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound and positive control in Assay Buffer from a DMSO stock.

  • Assay Setup:

    • In a 96-well plate, add 140 µL of Assay Buffer.

    • Add 20 µL of the CA enzyme solution.

    • Add 20 µL of the diluted compound or vehicle control.

    • Incubate at room temperature for 10 minutes.

  • Reaction Initiation:

    • Initiate the reaction by adding 20 µL of NPA substrate solution (dissolved in acetonitrile).

  • Measurement: Immediately measure the increase in absorbance at 400 nm every 30 seconds for 5-10 minutes. The product, 4-nitrophenol, is yellow and absorbs at this wavelength.

Data Analysis:

  • Calculate the initial reaction velocity (rate of change in absorbance) for each well.

  • Determine the percentage of inhibition for each concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC₅₀ value.

Protocol 3: Cell-Based Antibacterial Susceptibility Testing

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against selected bacterial strains using the broth microdilution method, following CLSI guidelines.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test Compound and Positive Control (e.g., Sulfamethoxazole)

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL

Procedure:

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in CAMHB to achieve a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL).

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Controls: Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Measurement: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring absorbance at 600 nm.

Protocol 4: Cell-Based Antiproliferative Assay

This assay evaluates the effect of the compound on the proliferation of mammalian cells, such as a cancer cell line known to overexpress a target CA isoform (e.g., HT-29 or MDA-MB-231 for CA IX).

Materials:

  • Mammalian cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test Compound

  • Cell viability reagent (e.g., MTT, XTT, or CCK-8)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified, 5% CO₂ atmosphere.

  • Viability Assessment:

    • Add the cell viability reagent to each well according to the manufacturer's protocol.

    • Incubate for the recommended time (e.g., 1-4 hours for CCK-8).

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

  • Plot the percentage of viability against the log of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability).

Data Presentation

All quantitative data should be summarized in a clear, tabular format for easy comparison and interpretation.

Assay Target Result (IC₅₀ / MIC)
DHPS InhibitionPurified DHPSe.g., 5.2 ± 0.4 µM
CA InhibitionPurified hCA IIe.g., 150 ± 12 nM
CA InhibitionPurified hCA IXe.g., 25 ± 3.1 nM
Antibacterial SusceptibilityS. aureuse.g., 16 µg/mL
Antibacterial SusceptibilityE. colie.g., >128 µg/mL
Antiproliferative AssayHT-29 Cellse.g., 1.8 ± 0.2 µM

Note: Data are examples and do not represent actual results.

Conclusion

The protocols outlined in this document provide a robust framework for the initial in vitro characterization of this compound. By systematically evaluating its activity in both biochemical and cell-based assays, researchers can effectively determine its potency and selectivity against its hypothesized targets. This foundational data is critical for guiding further preclinical development and establishing the therapeutic potential of this promising new chemical entity.

References

  • Vertex AI Search. The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery.
  • Pharmaron. Enhance Drug Efficacy With Cell-Based Assays.
  • BenchChem. The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry.
  • Creative Bioarray. Role of Cell-Based Assays in Drug Discovery and Development.
  • PubMed Central (PMC). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • BioAgilytix. Cell Based Assays in Drug Development: Comprehensive Overview.
  • Reaction Biology. Cell-based Assays for Drug Discovery.
  • BenchChem. Application Notes and Protocols for Testing the Efficacy of Sulfonamide-Based Drugs.
  • BenchChem. The Role of Fluorine and Trifluoromethyl Groups in Modern Drug Design.
  • ResearchGate. Selected drugs and inhibitors containing a fluoromethyl group.
  • BioAgilytix. The Use of Cell-Based Assays for Translational Medicine Studies.
  • BenchChem. Application Notes and Protocols for Enzyme Inhibition Assays Using Anthrarufin and Its Derivatives.
  • PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • MDPI. Synthesis, In Vitro Anti-Microbial Analysis and Molecular Docking Study of Aliphatic Hydrazide-Based Benzene Sulphonamide Derivatives as Potent Inhibitors of α-Glucosidase and Urease.
  • MDPI. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane.
  • PubMed Central (PMC). Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide.
  • ACS Publications. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
  • Penn State University. New, simple and accessible method creates potency-increasing structure in drugs.
  • PubMed. In Vitro Predictive Testing: The Sulfonamide Era.
  • PubMed Central (PMC). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses.
  • protocols.io. Enzymatic Assay of Trypsin Inhibition.
  • ResearchGate. In Vitro Cytotoxic Evaluation of Some New Heterocyclic Sulfonamide Derivatives | Request PDF.
  • ResearchGate. Guidelines for the digestive enzymes inhibition assay.
  • PubMed Central (PMC). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields.
  • PubMed Central (PMC). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs.
  • JoVE. An In Vitro Enzymatic Assay to Measure Transcription Inhibition by Gallium(III) and H3 5,10,15-tris(pentafluorophenyl)corroles.
  • BenchChem. An In-depth Technical Guide on the Biological Activity of 1-Methylcyclopropane-1-sulfonamide.
  • SpringerLink. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • Study.com. Sulfonamide: Mechanism of Action & Uses.
  • Patsnap Synapse. What is the mechanism of Sulfametrole?.

Sources

Application Notes & Protocols: Strategic Incorporation of 1-(Fluoromethyl)cyclopropane-1-sulfonamide in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry, the strategic introduction of unique structural motifs is paramount to optimizing lead compounds. Fluorinated scaffolds and conformationally restricted groups are powerful tools for modulating physicochemical and pharmacokinetic properties.[1] This guide provides a detailed framework for utilizing 1-(Fluoromethyl)cyclopropane-1-sulfonamide as a versatile building block in structure-activity relationship (SAR) studies. We will explore the mechanistic rationale for its use, present detailed protocols for its synthetic incorporation and subsequent evaluation, and discuss the anticipated impact on metabolic stability, acidity, and target engagement to guide drug discovery programs.

Introduction: The Strategic Value of Fluorinated Cyclopropanes in Drug Design

The cyclopropyl ring is a well-established bioisostere for various functional groups, valued for imparting conformational rigidity and a favorable sp3-rich character to drug candidates.[2] Its unique stereoelectronic properties can lead to improved binding affinity and selectivity. When this motif is augmented with fluorine, medicinal chemists gain a powerful tool to fine-tune molecular properties. The introduction of fluorine can profoundly influence a molecule's pKa, metabolic stability, and membrane permeability.[3][4]

The this compound moiety, specifically, offers a compelling combination of features:

  • Enhanced Metabolic Stability: The carbon-fluorine bond's high dissociation energy makes it exceptionally resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common liability for many drug candidates.[2] Incorporating this group can block metabolic hotspots and improve a compound's half-life.[2]

  • Modulation of Acidity (pKa): The potent electron-withdrawing nature of the fluorine atom significantly lowers the pKa of the adjacent sulfonamide proton.[5][6] This influences the compound's ionization state at physiological pH, which can critically affect cell permeability, target binding interactions, and off-target activity.

  • Conformational Constraint: The rigid cyclopropane scaffold limits the rotational freedom of the fluoromethyl group, presenting a well-defined vector that can be exploited to probe specific interactions within a protein's binding pocket.

  • Improved Pharmacokinetics: By mitigating rapid metabolism, the incorporation of this moiety can lead to improved oral bioavailability and a more favorable overall pharmacokinetic profile.[7]

These attributes make this compound an invaluable building block for systematically exploring the SAR of a lead compound and addressing common challenges in lead optimization.[8][9]

Conceptual Framework for SAR Exploration

The core strategy for employing the this compound motif is to systematically evaluate its impact relative to a lead compound and less complex analogues. A typical workflow involves synthesizing a small, focused set of compounds to isolate the effects of the cyclopropyl ring and the fluoromethyl group.

SAR_Workflow cluster_0 Lead Compound & Analogue Design cluster_1 Synthesis & Characterization cluster_2 In Vitro Profiling cluster_3 Data Analysis & Iteration Lead Identify Lead Compound (e.g., R-SO₂NHR') Synth Parallel Synthesis of Analogues Lead->Synth Diversification Strategy Analog1 Analogue 1: Cyclopropyl (R = Cyclopropyl) Analog1->Synth Analog2 Analogue 2: Fluoromethyl-Cyclopropyl (R = 1-(Fluoromethyl)cyclopropyl) Analog2->Synth Assay Biochemical & Cellular Assays (Potency, Selectivity) Synth->Assay Test Compounds ADME ADME Profiling (Metabolic Stability, pKa, Permeability) Assay->ADME Characterize Properties SAR_Analysis Analyze SAR Data (Correlate Structure with Activity & Properties) ADME->SAR_Analysis Generate Datapoints Iteration Design Next-Generation Analogues SAR_Analysis->Iteration Hypothesis-Driven Design Iteration->Synth Iterative Refinement

Caption: SAR workflow for evaluating the 1-(fluoromethyl)cyclopropane motif.

Experimental Protocols

Protocol: Synthesis of N-Aryl/Alkyl-1-(fluoromethyl)cyclopropane-1-sulfonamides

This protocol outlines a general method for the coupling of 1-(fluoromethyl)cyclopropane-1-sulfonyl chloride with a primary or secondary amine, a common transformation in medicinal chemistry programs.[10][11][12]

Materials:

  • 1-(Fluoromethyl)cyclopropane-1-sulfonyl chloride

  • Target amine (1.0 equivalent)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equivalents)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware, magnetic stirrer, and ice bath

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the target amine (1.0 eq.) in anhydrous DCM to a concentration of approximately 0.1 M.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add the amine base (e.g., TEA, 1.5 eq.) and stir for 5 minutes.

  • Sulfonyl Chloride Addition: Slowly add a solution of 1-(fluoromethyl)cyclopropane-1-sulfonyl chloride (1.1 eq.) in anhydrous DCM dropwise to the cooled reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-18 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product should be purified by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0% to 50% ethyl acetate in hexanes).

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol: In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLM)

This protocol provides a standard method to assess the metabolic stability of the newly synthesized analogues, a critical step in early drug discovery.[13][14] The rate of disappearance of the parent compound is measured to determine its intrinsic clearance.[7][15]

Materials:

  • Test compounds and positive control (e.g., Verapamil) (10 mM stock in DMSO)

  • Pooled Human Liver Microsomes (HLM)

  • 0.5 M Potassium phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., Promega NADPH-Regen®)

  • Acetonitrile containing an internal standard (e.g., Warfarin or Tolbutamide) for quenching

  • LC-MS/MS system for quantitative analysis

Procedure:

  • Preparation: Prepare the incubation mixture by combining potassium phosphate buffer and HLM (final protein concentration of 0.5 mg/mL).

  • Pre-incubation: Aliquot the HLM mixture into a 96-well plate and pre-incubate at 37 °C for 10 minutes with gentle shaking.

  • Reaction Initiation: In a separate plate, add the NADPH regenerating system. To initiate the reaction, add the test compound (final concentration 1 µM) to the HLM plate, followed immediately by the NADPH solution.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in the corresponding wells by adding 3 volumes of ice-cold acetonitrile containing the internal standard. The 0-minute time point is quenched immediately after adding the test compound.

  • Sample Processing: Seal the plate, vortex, and centrifuge at 4,000 rpm for 15 minutes to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to a new 96-well plate for analysis by LC-MS/MS. Quantify the peak area ratio of the test compound to the internal standard.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression provides the elimination rate constant (k). Calculate the in vitro half-life (t₁/₂) as 0.693/k and the intrinsic clearance (Cl_int) using the appropriate equations.

Illustrative Data Presentation:

Compound IDKey Moietyt₁/₂ in HLM (min)Intrinsic Clearance (µL/min/mg)
Lead-001Phenylsulfonamide12115.5
Analog-CycCyclopropylsulfonamide3539.7
Analog-FMC 1-(Fluoromethyl)cyclopropylsulfonamide >120 <9.6
Note: This is fictional data provided for illustrative purposes only.

Mechanistic Insights and Anticipated Outcomes

The data generated from these protocols will provide clear insights into the SAR of the fluorinated cyclopropyl motif.

Impact on Metabolism: Replacing a metabolically labile group with the this compound is expected to dramatically increase the metabolic half-life, as illustrated in the table above. This is attributed to the high strength of the C-F bond and the inability of CYP enzymes to easily hydroxylate the sterically shielded cyclopropane ring.[2]

Impact on Acidity (pKa): The acidity of the sulfonamide N-H proton is a critical determinant of its biological activity.[16] The strong inductive effect of the fluoromethyl group is anticipated to lower the pKa relative to non-fluorinated analogues.[5][17][18]

pKa_Modulation cluster_0 Non-Fluorinated Analogue cluster_1 Fluorinated Analogue cluster_2 Pharmacological Consequences NonFluoro R-SO₂-NH-R' (Higher pKa, ~10) Fluoro FCH₂-C₃H₄-SO₂-NH-R' (Lower pKa, ~8-9) NonFluoro->Fluoro Inductive Effect of Fluorine Consequences Increased Ionization at pH 7.4 Potential Impact On: - Cell Permeability (↓) - Target Binding (H-bond donation) (↑ or ↓) - Aqueous Solubility (↑) Fluoro->Consequences

Caption: The influence of fluorination on sulfonamide pKa and its effects.

A lower pKa means the sulfonamide will be more deprotonated at physiological pH. This can enhance aqueous solubility and may strengthen interactions with positively charged residues in a binding pocket, but it could also potentially reduce passive membrane permeability. Therefore, this modification allows for a systematic investigation of the balance between these competing effects.

Conclusion

The this compound moiety is a sophisticated chemical tool for addressing common challenges in lead optimization, particularly poor metabolic stability. Its strategic implementation allows for the concurrent modulation of metabolic fate, acidity, and conformational presentation. The protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers to effectively integrate this building block into their SAR campaigns, facilitating the development of drug candidates with superior pharmacological profiles.

References

  • Eurofins Discovery. Metabolic Stability Services. Eurofins Discovery. [Link]

  • Creative Diagnostics. Metabolic Stability and Metabolite Analysis of Drugs. Creative Diagnostics. [Link]

  • Frontage Laboratories. Metabolic Stability. Frontage Laboratories. [Link]

  • Caine, B. A., Bronzato, M., & Popelier, P. L. A. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Physical Chemistry Chemical Physics, 21(30), 16673-16684. [Link]

  • Caine, B. A., Bronzato, M., & Popelier, P. L. A. (2019). Experiment Stands Corrected: Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. ChemRxiv. [Link]

  • Bull, J. A., et al. (2021). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. Journal of the American Chemical Society, 143(34), 13694–13703. [Link]

  • Mondal, S., et al. (2023). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Structural Chemistry. [Link]

  • Remko, M., & von der Lieth, C. W. (2004). Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. Bioorganic & Medicinal Chemistry, 12(20), 5395-5403. [Link]

  • Caine, B. A., Bronzato, M., & Popelier, P. L. A. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10(29), 7047-7057. [Link]

  • Cavasotto, C. N., & Singh, N. (2013). Novel paradigms for drug discovery: computational multitarget screening. Future Medicinal Chemistry, 5(13), 1541-1544. [Link]

  • ResearchGate. (2022). Lipophilicity modulation examples involving fluorinated cyclopropane derivatives. ResearchGate. [Link]

  • Caine, B. A., Bronzato, M., & Popelier, P. L. A. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. ChemRxiv. [Link]

  • Kim, D., et al. (2021). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. Journal of Medicinal Chemistry, 64(15), 11383–11400. [Link]

  • Shanu-Wilson, J. (2022). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • El-Gazzar, M. G., et al. (2024). Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. Archiv der Pharmazie. [Link]

  • Staden, R. (1989). Methods for discovering novel motifs in nucleic acid sequences. Computer Applications in the Biosciences, 5(4), 293-298. [Link]

  • Charette, A. B., et al. (2019). Mild and Diazo-Free Synthesis of Trifluoromethyl-Cyclopropanes Using Sulfonium Ylides. Organic Letters, 21(7), 2265-2268. [Link]

  • Veselinović, A., & Veselinović, J. (2024). Techniques and Strategies in Drug Design and Discovery. International Journal of Molecular Sciences, 25(2), 1227. [Link]

  • Piomelli, D., et al. (2020). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 63(15), 8249–8267. [Link]

  • Macmillan, D. W. C., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(40), 22109–22116. [Link]

  • Ogura, Y. (Ed.). (2023). Novel Approaches in Drug Discovery: From Natural Products to Therapeutic Innovations. MDPI. [Link]

  • Willis, M. C., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9579-9583. [Link]

  • Al-Ghanayem, A. A., & Al-Zoubi, R. M. (2024). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Pharmaceutical Sciences & Analytical Research Journal, 6(1). [Link]

  • Bagher, R., et al. (2020). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. Bioorganic Chemistry, 105, 104400. [Link]

  • Engle, K. M., et al. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters, 20(12), 3654-3657. [Link]

  • Li, Y., et al. (2024). MetalloDock: Decoding Metalloprotein–Ligand Interactions via Physics-Aware Deep Learning for Metalloprotein Drug Discovery. Journal of the American Chemical Society. [Link]

  • Al-Hourani, B. (2016). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). ResearchGate. [Link]

  • Kaysser, L., & Bernhardt, R. (2020). Biosynthesis of sulfonamide and sulfamate antibiotics in actinomycete. Journal of Industrial Microbiology & Biotechnology, 47(9-10), 749-760. [Link]

Sources

Application Note: A Phenotypic Screening Strategy for the Development of a Cell-Based Assay for 1-(Fluoromethyl)cyclopropane-1-sulfonamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Unknown

The discovery of new medicines is a complex process, often beginning with novel chemical entities whose biological mechanisms are not yet understood.[1][2] The 1-(Fluoromethyl)cyclopropane-1-sulfonamide scaffold represents such a class of compounds. Without a known biological target, a target-based screening approach is not feasible.[3] Therefore, we turn to phenotypic drug discovery (PDD), a powerful strategy that identifies compounds based on their ability to produce a desired change in a cellular or organismal phenotype.[4][5] This approach allows for the discovery of compounds with novel mechanisms of action, as the initial screen is unbiased by assumptions about the target.[6][7]

This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals to establish a robust cell-based assay cascade for screening this compound analogs. The workflow is designed as a self-validating system, beginning with a broad phenotypic screen to identify active compounds ("hits"), followed by secondary assays to confirm the mode of action, and culminating in strategies for target deconvolution.[5][8]

The Overall Screening Strategy

The core principle of this workflow is a multi-stage funneling process. We begin with a high-throughput primary assay to screen a library of analogs and identify those that induce a specific phenotype, such as cytotoxicity. Hits from this primary screen are then subjected to more specific secondary assays to confirm their activity and elucidate the biological pathway involved (e.g., apoptosis). Finally, advanced techniques are employed to identify the specific molecular target(s) of the most promising compounds.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Orthogonal Assays cluster_2 Phase 3: Target Deconvolution Primary Primary HTS Assay (Cell Viability - Cytotoxicity) HitConf Hit Confirmation (Re-testing of Primary Hits) Primary->HitConf Identify 'Hits' Secondary Secondary Assay (e.g., Caspase 3/7 for Apoptosis) HitConf->Secondary Confirmed Hits DoseResp Dose-Response & IC50 (Potency Determination) Secondary->DoseResp Characterize MoA TargetID Target Deconvolution (e.g., Thermal Proteome Profiling) DoseResp->TargetID Prioritized Hits LeadOpt Lead Optimization TargetID->LeadOpt Validated Target

Caption: High-level screening cascade for novel analogs.

Part 1: Primary High-Throughput Screening (HTS) - A Cytotoxicity Assay

The initial step is to determine if the sulfonamide analogs have any effect on cell health. A cytotoxicity/cell viability assay is an ideal starting point as it provides a robust, easily measurable, and highly relevant phenotypic readout.[9] We will utilize the Promega CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.[10][11] A decrease in ATP is a hallmark of cytotoxicity. This "add-mix-measure" assay is simple, highly sensitive, and well-suited for automated high-throughput screening (HTS).[12][13]

Causality Behind Experimental Choices:
  • Cell Line Selection: The choice of cell line is critical and should be driven by the therapeutic hypothesis. For an anti-cancer hypothesis, a well-characterized cancer cell line such as HeLa (cervical cancer) or A549 (lung cancer) is appropriate. It is crucial to use a single, authenticated cell line for the entire primary screen to ensure data consistency.

  • Assay Principle: The CellTiter-Glo® assay was chosen for its "glow-type" luminescent signal, which has a half-life of over five hours.[10] This stability provides flexibility in plate reading for large-scale screens and minimizes variability compared to fluorescent or colorimetric assays.[11]

  • Controls: The use of appropriate controls is non-negotiable for a valid assay.

    • Negative Control: Cells treated with vehicle (e.g., 0.1% DMSO) represent 100% viability.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., Staurosporine) represent 0% viability.

Protocol 1: Primary Cell Viability Screening (384-well format)
  • Cell Plating:

    • Culture HeLa cells to ~80% confluency.

    • Trypsinize and resuspend cells to a concentration of 100,000 cells/mL in the appropriate culture medium.

    • Using a multi-channel pipette or automated liquid handler, dispense 25 µL of the cell suspension into each well of a white, opaque-walled 384-well plate (2,500 cells/well).

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Compound Addition:

    • Prepare a stock plate of the this compound analogs at a concentration of 10 mM in DMSO.

    • Perform a serial dilution to create a working concentration (e.g., 20 µM) for single-point screening.

    • Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 25 nL) of each compound, positive control (Staurosporine, final conc. 10 µM), and negative control (DMSO) to the appropriate wells. This results in a final screening concentration of 10 µM with 0.1% DMSO.

    • Incubate the plates for 48 hours at 37°C, 5% CO2.

  • Assay Reagent Addition and Measurement:

    • Equilibrate the assay plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[14][15]

    • Add 25 µL of CellTiter-Glo® Reagent to each well.[12]

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[14]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[14]

    • Record luminescence using a plate-based luminometer with an integration time of 0.25-1 second per well.

Data Analysis and Hit Identification

The quality of an HTS assay is determined by its ability to reliably distinguish between positive and negative controls. The Z'-factor is the gold standard metric for this purpose.[16][17]

Z'-Factor Calculation: Z' = 1 - ( (3 * SD_pos + 3 * SD_neg) / |Mean_pos - Mean_neg| )

Where:

  • SD_pos and Mean_pos are the standard deviation and mean of the positive control signal.

  • SD_neg and Mean_neg are the standard deviation and mean of the negative control signal.

An assay is considered excellent for HTS if the Z'-factor is between 0.5 and 1.0.[18][19]

ParameterPositive Control (Staurosporine)Negative Control (DMSO)Z'-FactorAssay Quality
Mean Luminescence (RLU) 1,500150,0000.78Excellent
Standard Deviation (RLU) 2508,000
Hypothetical data for assay validation.

Hits are identified as compounds that cause a significant reduction in cell viability compared to the negative control, typically a reduction of >50% or >3 standard deviations from the mean of the negative controls.

Part 2: Hit Confirmation and Secondary Assays

A single-point screen will inevitably produce some false positives. Therefore, all initial hits must be re-tested and confirmed. Confirmed hits should then be evaluated in a secondary, orthogonal assay to begin elucidating the mechanism of action. If the primary assay indicates cytotoxicity, a logical next step is to determine if the cells are dying via apoptosis.

Protocol 2: Apoptosis Assay using Caspase-Glo® 3/7

The Caspase-Glo® 3/7 Assay measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway.[20] The assay principle is similar to CellTiter-Glo®, involving a proluminescent substrate that is cleaved by active caspases to generate a light signal.[21][22]

G cluster_pathway Apoptotic Pathway Compound Active Sulfonamide Analog Target Cellular Target Compound->Target Caspase9 Initiator Caspase-9 Target->Caspase9 Caspase37 Executioner Caspases 3 & 7 Caspase9->Caspase37 DEVD Pro-luminescent Substrate (DEVD) Caspase37->DEVD Cleavage Luminescence Luminescent Signal DEVD->Luminescence Luciferase + ATP

Caption: Principle of the Caspase-Glo® 3/7 Assay.

  • Plate Setup and Compound Treatment:

    • Plate and treat cells with confirmed hits (and controls) as described in Protocol 1, steps 1 & 2. It is advisable to use a dose range at this stage.

  • Reagent Addition and Measurement:

    • Thaw and equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.[23]

    • Add a volume of reagent equal to the volume of culture medium in the well (e.g., 25 µL reagent to 25 µL medium).

    • Mix on a plate shaker at 300-500 rpm for 30 seconds.[21]

    • Incubate at room temperature for 1-3 hours.

    • Measure luminescence with a plate reader.

Data Analysis: Dose-Response and IC50 Determination

For compounds that are confirmed to induce apoptosis, the next step is to determine their potency by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50).

  • Perform a dose-response experiment: Test the compound over a range of concentrations (e.g., 8-10 points, using a 3-fold serial dilution).

  • Normalize the data: Set the negative control (DMSO) to 100% viability and the positive control to 0% viability.

  • Fit the curve: Use a non-linear regression model (e.g., [log(inhibitor) vs. response -- Variable slope (four parameters)]) in software like GraphPad Prism to fit the data and calculate the IC50 value.[24][25][26]

Compound IDIC50 (µM) - Cell ViabilityIC50 (µM) - Caspase 3/7Notes
Analog-001 1.21.5Potent inducer of apoptosis
Analog-008 2.52.3Potent inducer of apoptosis
Analog-015 35.1> 50Cytotoxic, but not via apoptosis
Hypothetical dose-response data for confirmed hits.

Part 3: Target Deconvolution Strategies

Once a lead compound with a confirmed phenotypic effect and known potency is identified, the final and most challenging step is to identify its molecular target.[27][28] This is essential for understanding the mechanism of action and for rational lead optimization.[29]

Several powerful techniques exist for target deconvolution:[30]

  • Thermal Proteome Profiling (TPP): This method is based on the principle that when a protein binds to a small molecule, its thermal stability changes.[31][32] TPP measures the melting profiles of thousands of proteins in intact cells or lysates, with and without the compound.[33][34] Proteins that show a significant shift in their melting temperature are considered potential targets.[35] This technique is particularly powerful as it requires no modification of the compound.[32]

  • Affinity Chromatography: This classic approach involves immobilizing a modified version of the small molecule onto a solid support (e.g., beads).[29] A cell lysate is passed over this support, and proteins that bind to the compound are "captured." These proteins are then eluted and identified using mass spectrometry.[30]

  • Genetic Screening: Techniques like CRISPR-based screening can be used to identify genes that are essential for the compound's activity.[36] A library of cells, each with a different gene knocked out, is treated with the compound. Cells that survive are enriched for knockouts of the target protein or essential pathway components.[36]

The choice of method depends on the specific compound, available resources, and expertise. TPP is often a preferred starting point due to its unbiased, proteome-wide nature and its applicability in a native cellular context.[35]

Conclusion

The journey from a novel chemical scaffold to a validated drug lead is a systematic process of elimination and characterization. By employing a phenotypic screening cascade, researchers can effectively screen compounds like this compound analogs without prior knowledge of their biological target. This guide provides a robust, self-validating framework—starting with a high-quality primary HTS assay, confirming hits with a mechanistic secondary assay, and culminating in advanced strategies for target identification. This structured approach maximizes the probability of discovering compounds with novel mechanisms of action and provides a clear path toward the development of new therapeutics.

References

  • Caspase-Glo® 3/7 Assay Protocol. Promega Corporation. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-bulletins/101/caspase-glo-3-7-assay-protocol.pdf]
  • Thermal proteome profiling for interrogating protein interactions. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32022301/]
  • CellTiter-Glo® Luminescent Cell Viability Assay Protocol. Promega Corporation. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-bulletins/101/celltiter-glo-luminescent-cell-viability-assay-protocol.pdf]
  • Calculating a Z-factor to assess the quality of a screening assay. GraphPad. [URL: https://www.graphpad.com/support/faq/calculating-a-z-factor-to-assess-the-quality-of-a-screening-assay/]
  • 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks. [URL: https://www.technologynetworks.com/drug-discovery/lists/5-target-deconvolution-approaches-in-drug-discovery-312239]
  • CellTiter-Glo Assay - Oslo - OUH - Protocols. Oslo University Hospital. [URL: https://www.ous-research.no/api/files/106519/CellTiter-Glo%20Assay.pdf]
  • Thermal proteome profiling: unbiased assessment of protein state through heat-induced stability changes. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5483259/]
  • Basic Principles of Drug Discovery and Development. ResearchGate. [URL: https://www.researchgate.net/publication/365991854_Basic_Principles_of_Drug_Discovery_and_Development]
  • Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4480537/]
  • CellTiter-Glo® Luminescent Cell Viability Assay Quick Protocol #FB256. Promega Corporation. [URL: https://www.promega.com/-/media/files/resources/protocols/fast-protocols/fb256-celltiter-glo-luminescent-cell-viability-assay-quick-protocol.pdf]
  • Thermal proteome profiling for interrogating protein interactions. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7058784/]
  • On HTS: Z-factor. On HTS. [URL: https://www.hts.bio/p/on-hts-z-factor]
  • Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/abs/10.1517/17460440903014725]
  • Caspase-Glo® 3/7 3D Assay Technical Manual, TM627. Promega Corporation. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-manuals/101/caspase-glo-3-7-3d-assay-technical-manual-tm627.pdf]
  • CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288. Promega Corporation. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-bulletins/101/celltiter-glo-luminescent-cell-viability-assay-technical-bulletin.pdf]
  • Z-factors. BIT 479/579 High-throughput Discovery. [URL: https://www.bio-it.org/BIT579/Z-factors.html]
  • Top‐Down Thermal Proteome Profiling (TD‐TPP) for Functional Characterization of the Intact Proteoforms in Complex Samples. ResearchGate. [URL: https://www.researchgate.net/publication/351654217_Top-Down_Thermal_Proteome_Profiling_TD-TPP_for_Functional_Characterization_of_the_Intact_Proteoforms_in_Complex_Samples]
  • Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks. [URL: https://www.technologynetworks.com/drug-discovery/articles/phenotypic-screening-a-powerful-tool-for-drug-discovery-386001]
  • Thermal Proteome Profiling (TPP) Service. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/us/en/home/industrial/pharma-biopharma/drug-discovery-development/protein-biology-services/thermal-proteome-profiling-tpp-service.html]
  • HTS Assay Validation. Assay Guidance Manual - NCBI Bookshelf - NIH. [URL: https://www.ncbi.nlm.nih.gov/books/NBK83783/]
  • Principles of Drug Discovery and Development. Slideshare. [URL: https://www.slideshare.net/slideshow/principles-of-drug-discovery-and-development-pptx/267860226]
  • The Complete Guide to Cell-Based Assays. SPT Labtech. [URL: https://www.sptlabtech.
  • Caspase 3/7 Activity. Protocols.io. [URL: https://www.protocols.io/view/caspase-3-7-activity-kxygxzzb1v8j/v1]
  • A guide for potency assay development of cell-based product candidates. Cytotherapy. [URL: https://www.celltherapyjournal.org/article/S1465-3249(18)30544-6/fulltext]
  • CellTiter-Glo® Luminescent Cell Viability Assay. Promega Corporation. [URL: https://www.promega.com/products/cell-health-assays/cell-viability-and-cytotoxicity-assays/celltiter-glo-luminescent-cell-viability-assay/]
  • Caspase-Glo® 3/7 3D Assay Technical Manual. Promega Corporation. [URL: https://www.promega.com/products/cell-health-assays/apoptosis-assays/caspase-glo-3-7-3d-assay/?
  • Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics | Oxford Academic. [URL: https://academic.oup.
  • Caspase-Glo(R) 3/7 Assay Technical Bulletin #TB323. Promega Corporation. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-bulletins/101/caspase-glo-3-7-assay-technical-bulletin.pdf]
  • Principles of Drug Discovery and Development. UCSC Extension. [URL: https://www.ucsc-extension.edu/courses/principles-of-drug-discovery-and-development/]
  • Target Deconvolution for Phenotypic Antibodies and Small Molecules. Retrogenix. [URL: https://www.retrogenix.com/applications/target-deconvolution-for-phenotypic-antibodies-and-small-molecules/]
  • Basic Principles Of Drug Discovery And Development. UCLA. [URL: https://esploro.libs.uga.edu/esploro/outputs/9949432696002959]
  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BellBrook Labs. [URL: https://bellbrooklabs.com/from-s-b-to-z-a-better-way-to-measure-assay-quality-in-high-throughput-screening/]
  • Principles of early drug discovery. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4055464/]
  • In Vitro Cell Based Assays. Assay Guidance Manual - NCBI Bookshelf - NIH. [URL: https://www.ncbi.nlm.nih.gov/books/NBK126219/]
  • NONLINEAR MODEL-BASED ESTIMATES OF IC50 FOR STUDIES INVOLVING CONTINUOUS THERAPEUTIC DOSE-RESPONSE DATA. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4287349/]
  • Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science. [URL: https://pubs.acs.org/doi/10.1021/acscentsci.2c00539]
  • IC50 Calculation Using GraphPad Prism | Nonlinear Regression. YouTube. [URL: https://www.youtube.
  • Target Deconvolution. Creative Biolabs. [URL: https://www.creative-biolabs.com/drug-discovery/therapeutics/target-deconvolution.htm]
  • Nonlinear model-based estimates of IC(50) for studies involving continuous therapeutic dose-response data. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20373032/]
  • High Throughput Screening Assays for Drug Discovery. BellBrook Labs. [URL: https://bellbrooklabs.com/resources/assay-guidance/high-throughput-screening-assays-for-drug-discovery/]
  • Cell Based Assays in Drug Development: Comprehensive Overview. BioAgilytix. [URL: https://www.bioagilytix.com/cell-based-assays-in-drug-development-comprehensive-overview/]
  • High Throughput Drug Screening. Sygnature Discovery. [URL: https://www.sygnaturediscovery.com/in-vitro-biology/high-throughput-screening/]
  • Phenotypic screening. Wikipedia. [URL: https://en.wikipedia.org/wiki/Phenotypic_screening]
  • A Technical Guide to the Biological Applications of Cell-Based Assays. Benchchem. [URL: https://www.benchchem.
  • Phenotypic profiling in drug discovery. Drug Target Review. [URL: https://www.drugtargetreview.com/article/50308/phenotypic-profiling-in-drug-discovery/]
  • What is High-Throughput Screening (HTS)?. LabKey. [URL: https://www.labkey.
  • How to Use Dose Response in Prism and Make Nonlinear IC50 Curves. YouTube. [URL: https://www.youtube.com/watch?v=OE455L3kV_o&ab_channel=KeenanHartert]
  • Phenotypic Approach to Drug Discovery. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2614275/]
  • The future of phenotypic drug discovery. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/33744577/]
  • How can I calculate the IC50 value using a non linear model?. ResearchGate. [URL: https://www.researchgate.net/post/How_can_I_calculate_the_IC50_value_using_a_non_linear_model]

Sources

Troubleshooting & Optimization

Overcoming challenges in the synthesis of fluorinated cyclopropanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of fluorinated cyclopropanes. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing fluorine into a cyclopropane ring. Fluorinated cyclopropanes are invaluable structural motifs in medicinal chemistry, offering a unique combination of conformational rigidity and beneficial electronic properties imparted by fluorine.[1][2][3][4] However, their synthesis can present significant challenges.

This resource provides in-depth troubleshooting guides and frequently asked questions to address common issues encountered in the laboratory. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure you have reliable guidance for your experimental work.

Troubleshooting Guide: Overcoming Common Synthetic Hurdles

This section addresses specific problems that may arise during the synthesis of fluorinated cyclopropanes. Each issue is presented in a question-and-answer format, providing insights into the underlying causes and offering practical solutions.

Q1: My difluorocyclopropanation reaction with an alkene is giving a low yield. What are the likely causes and how can I improve it?

A1: Low yields in difluorocyclopropanation reactions are a common issue. The primary method for synthesizing gem-difluorocyclopropanes is the addition of difluorocarbene (:CF₂) to an alkene.[5][6][7] The efficiency of this reaction is highly dependent on the method of carbene generation and the nature of the alkene substrate.

Underlying Causes & Solutions:

  • Inefficient Carbene Generation: The choice of difluorocarbene precursor and reaction conditions is critical.

    • Decomposition of Precursors: Some precursors, like sodium chlorodifluoroacetate (ClCF₂COONa), require thermal decomposition, and inconsistent heating can lead to variable carbene generation. Newer reagents like Ruppert-Prakash (TMSCF₃) or Dolbier reagents may offer more controlled carbene release.[8]

    • Base Sensitivity: When generating difluorocarbene from sources like halodifluoromethanes, strong bases can react with the carbene itself, reducing the amount available for cyclopropanation.[6] Consider using phase-transfer catalysis to mitigate this side reaction.[7]

  • Alkene Reactivity: Difluorocarbene is an electrophilic carbene.[6][7]

    • Electron-Poor Alkenes: Alkenes with electron-withdrawing groups react sluggishly with difluorocarbene. To improve yields with such substrates, you may need to use a more reactive carbene source or higher temperatures and longer reaction times.[6]

    • Steric Hindrance: Highly substituted or sterically hindered alkenes can also exhibit poor reactivity. Increasing the concentration of the carbene precursor or using a less sterically demanding source may be beneficial.

  • Reaction Conditions:

    • Solvent Choice: The choice of solvent can influence the stability and reactivity of the carbene. Aprotic solvents are generally preferred. It's crucial to ensure the chosen solvent is compatible with the fluorinating agent, as some combinations can be explosive.[9]

    • Temperature Control: Both the generation and reaction of difluorocarbene are temperature-sensitive. Insufficient temperature may lead to incomplete reaction, while excessive heat can cause decomposition of the carbene or the product. Careful optimization of the reaction temperature is essential.

Troubleshooting Workflow:

G start Low Yield in Difluorocyclopropanation check_alkene Is the alkene electron-rich? start->check_alkene electron_rich Yes check_alkene->electron_rich Yes electron_poor No check_alkene->electron_poor No check_carbene Review carbene generation method electron_rich->check_carbene change_precursor Consider a more reactive carbene precursor (e.g., TMSCF₃) electron_poor->change_precursor optimize_conditions Optimize reaction conditions (temp, conc.) check_carbene->optimize_conditions steric_hindrance Is the alkene sterically hindered? optimize_conditions->steric_hindrance change_precursor->optimize_conditions increase_conc Increase reagent concentration steric_hindrance->increase_conc Yes prolong_reaction Prolong reaction time steric_hindrance->prolong_reaction No final_check Re-evaluate substrate scope increase_conc->final_check prolong_reaction->final_check

Caption: Troubleshooting workflow for low-yield difluorocyclopropanation.

Q2: I am struggling with poor diastereoselectivity in the synthesis of a substituted fluorocyclopropane. How can I control the stereochemical outcome?

A2: Achieving high diastereoselectivity is a significant challenge, particularly when creating multiple stereocenters on the cyclopropane ring. The stereochemical outcome is influenced by the reaction mechanism, the directing ability of existing functional groups, and the choice of reagents and catalysts.

Strategies for Stereocontrol:

  • Substrate-Directed Cyclopropanation:

    • Allylic Alcohols: The hydroxyl group of an allylic alcohol can direct the cyclopropanating agent to one face of the double bond, leading to high diastereoselectivity. The Simmons-Smith reaction and its modifications using zinc carbenoids are classic examples where this approach is successful for monofluorocyclopropanes.[10][11][12]

    • Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can effectively bias the facial selectivity of the cyclopropanation. This approach has been used in Michael-initiated ring closure reactions.[10]

  • Catalyst-Controlled Reactions:

    • Asymmetric Catalysis: The use of chiral catalysts is a powerful strategy for controlling stereoselectivity. For instance, rhodium-catalyzed cyclopropanation of fluorinated alkenes with diazo compounds can provide high levels of enantio- and diastereoselectivity.[13][14]

    • Biocatalysis: Engineered enzymes, such as myoglobin-based catalysts, have emerged as highly effective for the stereoselective synthesis of both mono- and gem-difluorinated cyclopropanes, often achieving excellent diastereo- and enantiocontrol where chemocatalytic methods fall short.[1][2][15]

  • Reaction Mechanism Considerations:

    • Concerted vs. Stepwise: The mechanism of cyclopropanation can influence stereoselectivity. Concerted reactions, such as many carbene additions, tend to be stereospecific, retaining the stereochemistry of the starting alkene. Stepwise mechanisms may allow for bond rotation, leading to a mixture of diastereomers. Understanding the operative mechanism for your chosen method is key.

Key Experimental Parameters to Optimize:

ParameterImpact on DiastereoselectivityRecommendations
Catalyst/Ligand The chiral environment of the catalyst is paramount for stereocontrol.Screen a variety of chiral ligands or catalysts to find the optimal match for your substrate.
Solvent Can influence the transition state geometry and catalyst-substrate interactions.Test a range of solvents with varying polarities and coordinating abilities.
Temperature Lower temperatures generally favor higher diastereoselectivity by increasing the energy difference between competing transition states.Run reactions at the lowest practical temperature that still allows for a reasonable reaction rate.
Additives Lewis acids or bases can sometimes enhance selectivity by coordinating to the substrate or catalyst.Judiciously add additives and monitor their effect on both yield and selectivity.
Q3: My fluorinated cyclopropane product appears to be unstable and decomposes during purification. What are the best practices for handling and purifying these compounds?

A3: The stability of fluorinated cyclopropanes can be a concern. The high ring strain of the cyclopropane ring, combined with the strong electron-withdrawing nature of fluorine, can make these compounds susceptible to ring-opening reactions.[3][6][7] Perfluorinated cyclopropanes, in particular, are significantly less thermally stable than their hydrocarbon counterparts.[16]

Best Practices for Purification and Handling:

  • Minimize Heat Exposure:

    • Distillation: If distillation is necessary, perform it under reduced pressure to lower the boiling point and minimize thermal stress on the molecule.

    • Chromatography: Use flash column chromatography at room temperature or below if possible. Avoid prolonged exposure to the stationary phase.

  • Choice of Stationary Phase:

    • Silica Gel: Standard silica gel can be acidic and may promote ring-opening or decomposition of sensitive compounds.

    • Neutralized Silica: Consider using silica gel that has been washed with a base (e.g., triethylamine in the eluent) to neutralize acidic sites.

    • Alternative Phases: Alumina (neutral or basic) or other stationary phases like fluorinated silica gel can be milder alternatives.

  • Avoid Acidic and Basic Conditions:

    • Work-up: During the reaction work-up, use mild quenching agents and avoid strong acids or bases unless your molecule is known to be stable under these conditions. Saturated aqueous sodium bicarbonate or ammonium chloride are generally safe choices.

    • Storage: Store purified fluorinated cyclopropanes in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

Protocol for a Mild Work-up and Purification:

  • Quenching: Once the reaction is complete (as monitored by TLC or GC-MS), cool the reaction mixture to 0 °C. Slowly add a saturated aqueous solution of NaHCO₃ to quench any remaining reactive reagents.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Washing: Combine the organic layers and wash with brine to remove residual water and inorganic salts.

  • Drying: Dry the organic layer over an anhydrous drying agent like Na₂SO₄ or MgSO₄.

  • Concentration: Remove the solvent under reduced pressure at a low temperature (e.g., using a rotary evaporator with a room temperature water bath).

  • Purification: If further purification is needed, perform flash chromatography using a carefully selected eluent system and stationary phase.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the synthesis and properties of fluorinated cyclopropanes.

Q4: What are the primary methods for synthesizing monofluorocyclopropanes versus gem-difluorocyclopropanes?

A4: The synthetic strategies for monofluorinated and gem-difluorinated cyclopropanes differ significantly, primarily due to the nature of the fluorine-containing precursors.

  • gem-Difluorocyclopropanes: The most common and versatile method is the [2+1] cycloaddition of **difluorocarbene (:CF₂) ** with an alkene.[5][8] Difluorocarbene can be generated from various precursors, including:

    • Thermal decomposition of sodium chlorodifluoroacetate (ClCF₂COONa).

    • Reaction of halodifluoromethanes with a base. [6]

    • From organosilicon reagents like TMSCF₃ (Ruppert-Prakash reagent). [17]

    • Thermal decomposition of hexafluoropropylene oxide (HFPO). [16][18]

  • Monofluorocyclopropanes: The direct addition of monofluorocarbene (:CHF) to alkenes is less common.[5] More frequently, monofluorocyclopropanes are synthesized via:

    • Simmons-Smith type reactions using zinc carbenoids with fluoro-substituted allylic alcohols.[10][11]

    • Michael-Initiated Ring Closure (MIRC) reactions using fluorinated building blocks like ethyl dibromofluoroacetate.[14]

    • Nucleophilic cyclizations of enolates.[19]

    • Reduction of bromofluorocyclopropanes , which are accessible via the addition of bromofluorocarbene (:CFBr) to alkenes.[5]

Synthetic Approaches Overview:

G title Synthesis of Fluorinated Cyclopropanes gem_di gem-Difluorocyclopropanes cf2_add [2+1] Cycloaddition of :CF₂ gem_di->cf2_add mono_f Monofluorocyclopropanes mirc Michael-Initiated Ring Closure mono_f->mirc simmons_smith Simmons-Smith Type Reactions mono_f->simmons_smith nucleophilic_cyclization Nucleophilic Cyclization mono_f->nucleophilic_cyclization

Caption: Primary synthetic routes to fluorinated cyclopropanes.

Q5: How does the presence of fluorine affect the stability and reactivity of the cyclopropane ring?

A5: Fluorine substituents have a profound impact on the structure, stability, and reactivity of the cyclopropane ring due to fluorine's high electronegativity and the unique nature of the C-F bond.[5][19]

  • Stability:

    • Thermodynamic Effects: Quantum-chemical studies have shown that fluorination is generally an exothermic process, meaning fluorinated cyclopropanes can be thermodynamically more stable than cyclopropane itself in certain contexts.[3][20][21] Geminal difluorination is particularly stabilizing due to anomeric-like interactions (nF → σ*CF).[3][20][21]

    • Ring Strain: While thermodynamically stabilizing in some respects, fluorination can also increase the ring strain. The C-C bond distal (opposite) to the fluorine-bearing carbon is often elongated and weakened.[5][6][7] This makes the ring more susceptible to cleavage at that specific bond.

  • Reactivity:

    • Ring-Opening Reactions: The weakened distal C-C bond makes fluorinated cyclopropanes prone to ring-opening reactions, which can be initiated by heat, halogens, or Lewis acids.[6][7][16] This reactivity can be synthetically useful for accessing 1,3-difunctionalized propane derivatives.[16][18]

    • Polarity and Intermolecular Interactions: The highly polar C-F bond significantly alters the molecule's overall polarity.[3][20][21] This can influence its physical properties (e.g., boiling point, solubility) and its ability to engage in intermolecular interactions like hydrogen bonding, which is crucial for drug-receptor binding.[20][21]

Q6: What are the key safety precautions to consider when working with fluorinating agents for cyclopropanation?

A6: Safety is paramount when conducting fluorination chemistry. Many fluorinating agents are highly reactive, toxic, and/or corrosive.[22]

Key Safety Considerations:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a flame-resistant lab coat, and gloves that are chemically resistant to the specific reagents and solvents being used. Double-gloving is often recommended.[23]

  • Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood. For highly hazardous or moisture-sensitive reagents, a glove box with an inert atmosphere may be necessary.[23]

  • Reagent-Specific Hazards:

    • Electrophilic Fluorinating Agents (e.g., Selectfluor®): While generally stable, they can react violently with certain solvents like DMF, pyridine, and DMSO.[9]

    • Nucleophilic Fluorinating Agents (e.g., HF-amine complexes): These can generate highly corrosive and toxic hydrogen fluoride (HF). HF can cause severe burns that may not be immediately painful. Ensure calcium gluconate gel is readily available as a first aid measure for HF exposure.[22]

    • DAST (Diethylaminosulfur Trifluoride): Can be unstable at elevated temperatures and may decompose explosively.

  • Quenching and Waste Disposal:

    • Exothermic Reactions: The quenching of reactive fluorinating agents is often highly exothermic and can release toxic gases. Perform quenching slowly, at low temperatures (e.g., 0 °C), and with vigorous stirring.[23]

    • Waste Streams: Dispose of all fluorinated waste according to your institution's hazardous waste guidelines. Do not mix incompatible waste streams.[23]

Always consult the Safety Data Sheet (SDS) for every reagent before beginning any experiment and develop a detailed Standard Operating Procedure (SOP) for your specific reaction. [23]

References

  • Dolbier, W. R., Jr. (2003). Structure, Synthesis, and Chemical Reactions of Fluorinated Cyclopropanes and Cyclopropenes. Chemical Reviews, 103(5), 1557-1602. [Link]

  • Duarte, F., et al. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry, 21, 137-147. [Link]

  • Duarte, F., et al. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. National Center for Biotechnology Information. [Link]

  • Taguchi, T. (2002). Anionic Three-Membered Ring Formation. ACS Publications. [Link]

  • Taguchi, T. (2008). Fluorinated Cyclopropanes. ResearchGate. [Link]

  • Duarte, F., et al. (2025). Structures of fluorinated cyclopropanes evaluated in this study through quantum chemical methods. ResearchGate. [Link]

  • Villada, J. D., et al. (2024). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. Angewandte Chemie International Edition. [Link]

  • Villada, J. D., et al. (2024). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. Europe PMC. [Link]

  • Duarte, F., et al. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. National Center for Biotechnology Information. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Fluorination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Mykhailiuk, P. K. (2021). The preparation and properties of 1,1-difluorocyclopropane derivatives. National Center for Biotechnology Information. [Link]

  • Mykhailiuk, P. K. (2021). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journals. [Link]

  • Dolbier, W. R., Jr., et al. (2003). Preparation of Highly Fluorinated Cyclopropanes and Ring-Opening Reactions with Halogens. The Journal of Organic Chemistry, 68(10), 4031-4036. [Link]

  • Doyle, A. G., et al. (2022). Skeletal Ring Contractions via I(I)/I(III) Catalysis: Stereoselective Synthesis of cis-α,α-Difluorocyclopropanes. Journal of the American Chemical Society, 144(46), 21086-21092. [Link]

  • Charette, A. B., et al. (2015). Synthesis of Fluorocyclopropanes via the Enantioselective Cyclopropanation of Fluoro-substituted Allylic Alcohols using Zinc Carbenoids. ResearchGate. [Link]

  • Fasan, R., et al. (2024). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. ResearchGate. [Link]

  • Charette, A. B. (2021). Asymmetric Synthesis of Fluoro, Fluoromethyl, Difluoromethyl, and Trifluoromethylcyclopropanes. Accounts of Chemical Research, 54(15), 3047-3057. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Fluorination. WordPress. [Link]

  • Mykhailiuk, P. K. (2022). Synthesis of gem-Difluorocyclopropanes. ResearchGate. [Link]

  • Gouverneur, V., et al. (2020). Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes. National Center for Biotechnology Information. [Link]

  • Charette, A. B., et al. (2015). Diastereoselective Fluorocyclopropanation of Chiral Allylic Alcohols Using an α-Fluoroiodomethylzinc Carbenoid. PubMed. [Link]

  • Mykhailiuk, P. K. (2020). trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs. National Center for Biotechnology Information. [Link]

  • Dolbier, W. R., Jr., et al. (2003). Preparation of highly fluorinated cyclopropanes and ring-opening reactions with halogens. PubMed. [Link]

  • Gouverneur, V. (2019). Novel Entry to Fluorinated Cyclopropanes. Thieme Chemistry. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Fluorinating agents. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

Sources

Improving the solubility of 1-(Fluoromethyl)cyclopropane-1-sulfonamide for in vitro assays

Author: BenchChem Technical Support Team. Date: January 2026

Guide ID: TSC-SM-001 Topic: Improving the Aqueous Solubility of 1-(Fluoromethyl)cyclopropane-1-sulfonamide Senior Application Scientist: Dr. Evelyn Reed

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and practical solutions for researchers encountering solubility issues with this compound in aqueous-based in vitro assays. Poor solubility is a common hurdle that can lead to unreliable and misleading experimental results.[1] This document is structured as a series of frequently asked questions and troubleshooting scenarios to directly address these challenges.

Frequently Asked Questions (FAQs)

FAQ 1: What is the best initial approach for preparing a stock solution of this compound?

The standard and most recommended starting point is to create a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO).[2] DMSO is a powerful, polar aprotic solvent capable of dissolving a wide array of both polar and nonpolar compounds, making it an industry standard for compound libraries and initial in vitro testing.[2][3]

Best Practices for Stock Solution Preparation:

  • Accurate Weighing: Use a calibrated analytical balance to weigh your compound. For accuracy, it's often better to weigh a slightly different amount than your target and then calculate the exact concentration, rather than trying to hit a precise weight.[4]

  • Volumetric Precision: Use Class A volumetric flasks for preparing the stock solution to ensure the final volume is accurate.[4]

  • Ensure Complete Dissolution: After adding the DMSO, ensure the compound is fully dissolved. This can be aided by gentle warming (do not exceed 37°C), vortexing, or sonication. Visually inspect the solution against a light source to confirm no solid particulates remain.

  • Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles, which can promote precipitation, especially if the DMSO absorbs atmospheric water.[5]

FAQ 2: My compound precipitates even in 100% DMSO at a high concentration. What should I do?

While DMSO is an excellent solvent, some highly crystalline or lipophilic compounds can still resist dissolution at very high concentrations (e.g., >50 mM).[6]

Troubleshooting Steps:

  • Lower the Concentration: The most straightforward solution is to prepare the stock at a lower, more manageable concentration (e.g., 10 mM or 20 mM). A 15-17% precipitation rate has been observed in some compound libraries stored at 100 mM in DMSO.[6]

  • Gentle Heating & Sonication: Gently warm the solution in a water bath (up to 37°C) while vortexing. Following this with brief sonication can provide the energy needed to break up the crystal lattice and facilitate dissolution.

  • Alternative Organic Solvents: If DMSO fails, other organic solvents can be tested. However, their compatibility with your specific assay must be verified, as they can exhibit higher cytotoxicity than DMSO.[7][8]

SolventProsConsMax Recommended % in Media
DMSO High solubilizing power, miscible with water, relatively low toxicity.[2]Can affect cell viability at >1%, can be difficult to remove.[2][7]0.1% - 0.5% (up to 1% for some robust cell lines).[7]
Ethanol Good solvent for many organic molecules, volatile.Can be more cytotoxic than DMSO, may affect metabolic processes.[7]< 0.5%
N,N-Dimethylformamide (DMF) Strong solubilizing power.Higher toxicity than DMSO, potential carcinogen.< 0.1%

Troubleshooting Guide: Precipitation in Aqueous Assay Media

The most common solubility challenge occurs when the DMSO stock solution is diluted into the aqueous buffer or cell culture medium. This sudden increase in polarity causes the compound to "crash out" of solution.

Below is a workflow to diagnose and solve this critical issue.

G start Precipitation observed upon dilution into aqueous media q1 Is the final solvent concentration <0.5%? start->q1 sol1 ACTION: Decrease final solvent %. Prepare a higher concentration stock or perform serial dilutions. q1->sol1 No q2 Is the compound acidic or basic? (Sulfonamide group is weakly acidic) q1->q2 Yes sol1->q2 sol2 ACTION: Adjust buffer pH. For acidic sulfonamides, increasing pH (e.g., to 7.4 or higher) will ionize the molecule and increase solubility. q2->sol2 Yes q3 Is immediate measurement critical? (e.g., HTS screen) q2->q3 Unsure / Neutral sol2->q3 sol3 STRATEGY: Utilize Kinetic Solubility. Measure immediately after dilution. Solution may be supersaturated and temporarily stable. q3->sol3 Yes sol4 STRATEGY: Determine Thermodynamic Solubility. Incubate/shake for >24h to reach equilibrium. This is the 'true' but lower solubility. q3->sol4 No q4 Advanced techniques needed? sol3->q4 sol4->q4 sol5 ACTION: Use Co-solvents or Excipients. - Add PEG-400 or other biocompatible polymers. - Use cyclodextrins to form inclusion complexes. q4->sol5 Yes end_node Optimized Assay Conditions q4->end_node No sol5->end_node

Caption: Troubleshooting workflow for compound precipitation.

In-Depth Explanation of Troubleshooting Steps

1. pH Adjustment for Sulfonamides

The sulfonamide functional group (–SO₂NH–) is weakly acidic.[9][10] The solubility of such compounds is highly dependent on the pH of the aqueous medium.[9][11]

  • Mechanism: According to the Henderson-Hasselbalch principle, when the pH of the solution is above the pKa of the sulfonamide, the group will be deprotonated (ionized). This negative charge significantly increases the molecule's interaction with polar water molecules, thereby enhancing solubility.[9]

  • Practical Application: For this compound, if your assay buffer is acidic or neutral (e.g., pH < 7.0), try increasing the buffer pH to 7.4 or even slightly higher. This shift will favor the ionized, more soluble form of the compound.[9][11]

2. Kinetic vs. Thermodynamic Solubility

When a DMSO stock is diluted into a buffer, it can form a temporary, supersaturated solution.[12][13] The solubility measured at this point is the kinetic solubility . Over time (minutes to hours), the compound will precipitate until it reaches a stable equilibrium, which defines the thermodynamic solubility .[1][13][14]

  • Kinetic Solubility: This is often higher than thermodynamic solubility and is relevant for high-throughput screening (HTS) where measurements are taken quickly after compound addition.[1][12][15]

  • Thermodynamic Solubility: This represents the true equilibrium solubility and is crucial for longer assays (e.g., cell culture experiments lasting 24-72 hours) to ensure the compound remains in solution.[1][14][15] If your compound precipitates over the course of a long incubation, your effective concentration is decreasing, leading to inaccurate dose-response curves.

3. Advanced Solubilization Techniques

If the above methods are insufficient, more advanced formulation strategies can be employed.

  • Co-solvents: These are water-miscible organic solvents added to the aqueous buffer to reduce its overall polarity.[16] Polyethylene glycol 400 (PEG-400) is a common and relatively non-toxic choice for cell-based assays.[17]

  • Cyclodextrins: These are cyclic oligosaccharides that form a truncated cone structure. The interior of the cone is hydrophobic, while the exterior is hydrophilic. They can encapsulate poorly soluble "guest" molecules, like our compound, forming an "inclusion complex" that is readily soluble in water.[18][19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is frequently used for this purpose.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Calculation: Determine the mass of this compound needed. (Molecular Weight to be determined for the specific compound).

    • Formula: Mass (mg) = 10 (mmol/L) * Final Volume (L) * MW ( g/mol )

  • Weighing: Accurately weigh the calculated mass of the compound into an appropriate glass vial or tube.[4][20]

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO.

  • Mixing: Vortex the solution for 1-2 minutes. If particulates remain, sonicate the vial in a water bath for 5-10 minutes.[21]

  • Verification: Visually inspect the solution to ensure it is clear and free of any solid material.

  • Storage: Aliquot into single-use tubes and store at -20°C or below.[22]

Protocol 2: Simplified Kinetic Solubility Assay (Nephelometry)

This protocol provides a quick assessment of the concentration at which your compound begins to precipitate.

  • Prepare Compound Plate: In a 96-well plate, perform serial dilutions of your DMSO stock solution with 100% DMSO.

  • Prepare Buffer Plate: Fill a separate 96-well plate with your aqueous assay buffer (e.g., PBS, pH 7.4).

  • Dilution & Mixing: Transfer a small, fixed volume (e.g., 2 µL) from the compound plate to the corresponding wells of the buffer plate (containing e.g., 198 µL). Mix immediately and thoroughly.[14]

  • Measurement: Immediately place the plate in a nephelometer or a plate reader capable of measuring light scattering (absorbance at ~620 nm).

  • Analysis: The lowest concentration at which a significant increase in light scattering is detected above the background is considered the kinetic solubility limit.

References

  • Alsenz, J., & Kansy, M. (2007). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 31(5), 323-334.
  • Kaur, G., et al. (2024). Considerations regarding use of solvents in in vitro cell based assays.
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine Store.
  • Bitesize Bio. (2023).
  • FasterCapital. (2023). Best Practices For Stock Solutions. FasterCapital.
  • Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility. Analytical chemistry, 72(8), 1781-1787.
  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. G-Biosciences.
  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
  • WuXi AppTec. Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.
  • MedchemExpress. Co-solvents. MedchemExpress.
  • PhytoTech Labs. (2021). Preparing Stock Solutions. PhytoTech Labs.
  • Kang, S. I., & Bae, Y. H. (2002). pH-induced solubility transition of sulfonamide-based polymers. Journal of controlled release, 80(1-3), 145-155.
  • Wikipedia. (2024). Dimethyl sulfoxide. Wikipedia.
  • Zakeri-Milani, P., et al. (2015). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy, 2(4), 49-54.
  • Rice University. Solutions and dilutions: working with stock solutions. Rice University.
  • Iyer, K. R., et al. (2015). In Vitro Studies on the Effects of Water Miscible Organic Co-Solvents on Select Drug Metabolizing Enzyme Activities. Indian Journal of Pharmaceutical Sciences, 77(4), 471.
  • Couch, K. M., et al. (2017). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS medicinal chemistry letters, 8(10), 1034-1039.
  • ResearchGate. pH-Induced solubility transition of sulfonamide-based polymers.
  • Popa-Burke, I., & Russell, J. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of biomolecular screening, 19(9), 1302-1308.
  • Ziath. Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles.
  • Popa-Burke, I., et al. (2014).
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.
  • Orlu, M., et al. (2011). A study on increasing the solubility and dissolution rate of sulfamethoxazole by cyclodextrins. African Journal of Pharmacy and Pharmacology, 5(4), 507-516.
  • ResearchGate. How to enhance drug solubility for in vitro assays?.
  • Huvepharma. Importance Of Formulation On The Solubility Of Products Containing Sulfonamides And Trimethoprim. Huvepharma.
  • Klein, R. F., & Weber, D. J. (1987). Effects of pH on the accumulation of sulfonamides by fish.
  • Zhang, M., et al. (2022). Enhancing the Solubility and Dissolution Performance of Safinamide Using Salts. Molecules, 27(19), 6649.
  • Grayson, M. N., & Wood, P. A. (2019). Experiment stands corrected: accurate prediction of the aqueous p K a values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10(25), 6249-6260.
  • Perlovich, G. L., et al. (2018). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.
  • PubChem. 1-Methylcyclopropane-1-sulfonamide. PubChem.
  • ChemScene. 1-(Difluoromethyl)cyclopropane-1-carboxylic acid. ChemScene.
  • ResearchGate. The 1, 1‐disubstituted trifluoromethyl cyclopropane unit as a bioisostere of the tert‐butyl group.
  • PubChem. Cyclopropanesulfonamide. PubChem.
  • ChemScene. 1-(Chloromethyl)-1-(difluoromethyl)cyclopropane. ChemScene.

Sources

Optimizing reaction conditions for the sulfonamidation of fluoromethyl cyclopropanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the sulfonamidation of fluoromethyl cyclopropanes. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly format to address challenges you may encounter during your experiments.

Introduction to the Reaction

The sulfonamidation of fluoromethyl cyclopropanes is a niche yet valuable reaction for introducing a sulfonamide moiety onto a strained, fluorinated carbocycle. The presence of the fluoromethyl group can significantly influence the reactivity of the cyclopropane ring, making careful optimization of reaction conditions crucial for success. This guide will walk you through common issues and provide scientifically-grounded solutions.

Frequently Asked Questions (FAQs)

Q1: I am observing low to no conversion of my fluoromethyl cyclopropane starting material. What are the primary factors to investigate?

A1: Low conversion is a common hurdle and can often be traced back to several key parameters. A systematic approach to troubleshooting is recommended.

  • Reagent Quality: Ensure that your sulfonamide and any coupling partners are of high purity and anhydrous. Sulfonyl chlorides, for instance, are notoriously sensitive to moisture and can hydrolyze to the unreactive sulfonic acid.[1] It is best practice to use freshly opened reagents or purify them before use.

  • Catalyst and Ligand Choice: For cross-coupling approaches, the selection of the catalyst and ligand is paramount. The electronic and steric properties of the fluoromethyl cyclopropane may necessitate a specific catalyst system. For C-N bond formation, palladium and nickel-based catalysts are common.[2][3][4] Consider screening a panel of ligands with varying steric bulk and electronic properties.

  • Base Selection: The choice of base is critical. It not only neutralizes the acid formed during the reaction but can also influence the reactivity of the sulfonamide. Inorganic bases like K₂CO₃ or Cs₂CO₃ are often effective in polar aprotic solvents.[5][6]

  • Solvent Effects: The solvent can dramatically impact reaction rates and selectivity.[7] Polar aprotic solvents such as DMF, DMSO, or THF are commonly employed for N-alkylation type reactions.[5] However, for strained systems, less coordinating solvents might be beneficial to avoid catalyst inhibition.

  • Temperature: Insufficient thermal energy can lead to a sluggish reaction.[1] Conversely, excessive heat can promote decomposition of the starting materials or the desired product.[6] A temperature screen is often a valuable optimization step.

Q2: My reaction is producing significant byproducts. What are the likely side reactions and how can I mitigate them?

A2: Byproduct formation can provide valuable clues about the reaction pathway and what needs to be adjusted.

  • Ring-Opening of the Cyclopropane: The inherent strain of the cyclopropane ring makes it susceptible to ring-opening, especially under harsh conditions or in the presence of certain catalysts. This can be minimized by using milder reaction conditions (lower temperature, less aggressive base) and carefully selecting a catalyst that favors the desired C-N bond formation over C-C bond cleavage.

  • Homocoupling: In cross-coupling reactions, homocoupling of the coupling partners can be a significant side reaction.[8] This can often be suppressed by optimizing the catalyst-to-ligand ratio and ensuring strictly anaerobic conditions.[8]

  • Hydrolysis of Sulfonyl Chloride: If using a sulfonyl chloride, its hydrolysis to the corresponding sulfonic acid is a common issue in the presence of trace water.[8] Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[1]

Q3: How does the fluoromethyl group affect the reactivity of the cyclopropane ring in this reaction?

A3: The electron-withdrawing nature of the fluoromethyl group can have a dual effect. It can activate the adjacent C-H bonds for certain types of functionalization. However, it can also influence the electronics of the cyclopropane ring system, potentially altering its susceptibility to nucleophilic attack or oxidative addition in catalytic cycles. Understanding these electronic effects is key to selecting the appropriate reaction conditions.

Troubleshooting Guide: A Deeper Dive

This section provides more detailed, step-by-step guidance on overcoming specific experimental challenges.

Issue 1: Low Yield of the Desired Sulfonamide Product

A low yield can be frustrating, but a logical, stepwise approach to optimization will often lead to a solution.

Troubleshooting Workflow:

Caption: A systematic workflow for troubleshooting low reaction yields.

Experimental Protocol: General Procedure for Reaction Optimization

  • Reagent Purity Check: Before starting, confirm the purity of your fluoromethyl cyclopropane and sulfonamide. If necessary, purify the starting materials by column chromatography, distillation, or recrystallization.

  • Small-Scale Screening: Set up a series of small-scale reactions (e.g., 0.1 mmol) in parallel to screen different parameters.

  • Parameter Variation: Systematically vary one parameter at a time (e.g., catalyst, ligand, base, solvent, temperature) while keeping others constant. A design of experiments (DoE) approach can be highly effective for this.

  • Reaction Monitoring: Monitor the progress of each reaction by a suitable analytical technique such as Thin-Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).[9][10][11]

  • Analysis of Results: Compare the outcomes of the different reaction conditions to identify the optimal set of parameters.

ParameterRecommended Screening Conditions
Catalyst Pd(OAc)₂, Pd₂(dba)₃, NiCl₂(dme), etc.
Ligand Buchwald-type phosphine ligands, JohnPhos, XPhos, etc.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, t-BuONa
Solvent Toluene, Dioxane, THF, DMF, DMSO
Temperature Room Temperature, 60 °C, 80 °C, 100 °C
Issue 2: Difficulty in Product Purification

Purification of sulfonamides can sometimes be challenging due to their polarity and potential for co-elution with starting materials or byproducts.

Purification Strategy Flowchart:

G cluster_0 Initial Workup cluster_1 Purification A Crude Reaction Mixture B Aqueous Workup (e.g., wash with NaHCO₃, brine) A->B C Extraction with Organic Solvent (e.g., EtOAc, DCM) B->C D Dry over Na₂SO₄ or MgSO₄ C->D E Concentrate in vacuo D->E F Purification Method E->F G Column Chromatography (Silica or Alumina) F->G Most Common H Recrystallization F->H If Solid I Preparative TLC/HPLC F->I For Difficult Separations J Pure Product G->J H->J I->J

Caption: Decision-making flowchart for the purification of sulfonamide products.

Tips for Effective Purification:

  • Aqueous Wash: A simple aqueous wash with a mild base (e.g., saturated NaHCO₃ solution) can help remove any unreacted sulfonyl chloride (as sulfonic acid) and other acidic impurities.

  • Column Chromatography: Silica gel column chromatography is the most common method for purifying sulfonamides.[12] A gradient elution with a solvent system like hexanes/ethyl acetate is often effective. The polarity of the eluent can be fine-tuned to achieve good separation.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for obtaining high-purity material.[13] A solvent screen will be necessary to identify a suitable solvent or solvent mixture.

  • Preparative Chromatography: For very difficult separations, preparative TLC or HPLC may be necessary.[14]

Analytical Methods for Reaction Monitoring

Consistent and accurate monitoring of your reaction is crucial for successful optimization.

Analytical TechniqueApplicationAdvantagesDisadvantages
TLC Rapid qualitative monitoring of reaction progress.[9]Fast, inexpensive, and simple to perform.Not quantitative, resolution may be limited.
GC/GC-MS Quantitative analysis of volatile components.High resolution and sensitivity, can identify byproducts.Not suitable for non-volatile or thermally labile compounds.
LC-MS Quantitative analysis of a wide range of compounds.[11][14]High sensitivity and specificity, provides molecular weight information.More expensive and complex than TLC or GC.
NMR Structural elucidation and purity assessment of the final product.Provides detailed structural information.Not ideal for real-time reaction monitoring.

By employing a systematic and informed approach to reaction optimization and troubleshooting, the challenges associated with the sulfonamidation of fluoromethyl cyclopropanes can be effectively overcome, leading to successful synthesis of these valuable compounds.

References

  • Google Patents. (n.d.). US2777844A - Sulfonamide purification process.
  • Royal Society of Chemistry. (2020). Emerging unconventional organic solvents for C–H bond and related functionalization reactions. Chemical Society Reviews. DOI:10.1039/C8CS00883C
  • National Institutes of Health. (n.d.). Preparation of sulfonamides from N-silylamines. PMC. Retrieved from [Link]

  • YMER. (n.d.). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. Retrieved from [Link]

  • Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Retrieved from [Link]

  • Macmillan Group - Princeton University. (n.d.). Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. Retrieved from [Link]

  • Wiley Online Library. (2016). Stereoselective Synthesis of (Sulfonimidoyl)cyclopropanes with (R)-PhSO(NTs)CH2Cl and α,β-Unsaturated Weinreb Amides. Retrieved from [Link]

  • National Institutes of Health. (2024). Iridium-catalyzed reductive sulfonamidation of alkoxy aryl alkynes. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). US9950997B2 - Method for preparing high-purity sulfonamide compound, and intermediate ....
  • National Institutes of Health. (n.d.). Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. PMC - PubMed Central. Retrieved from [Link]

  • ACS Publications. (2025). Zirconium-Catalyzed Reductive Sulfonamidation of Amides and Its Application to Site-Selective N-Alkylation of Pharmaceuticals. ACS Catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions a. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic N‐Alkylation of Sulfonamides. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016141548A1 - Method for preparing high-purity sulfonamide compound, and ....
  • RSC Publishing. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances. DOI:10.1039/D1RA04368D
  • DSpace@MIT. (n.d.). Palladium-catalyzed C-N and C-O cross-coupling reactions. Retrieved from [Link]

  • National Institutes of Health. (2017). Recent Advances in C–C and C–N Bond Forming Reactions Catalysed by Polystyrene-Supported Copper Complexes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. PMC. Retrieved from [Link]

  • Preprints.org. (n.d.). Development and Validation of an Analytical Method for the Simultaneous Detection of Sulfonamides, Trimethoprim and Dapsone in. Retrieved from [Link]

  • ResearchGate. (n.d.). Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions. Retrieved from [Link]

  • Predicting C-N cross-coupling yields from literature data: Lessons from a machine learning study. (n.d.). Retrieved from [Link]

  • ACS Publications. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Retrieved from [Link]

  • ResearchGate. (n.d.). C N formation reactions in water. Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. Retrieved from [Link]

  • ACS Publications. (n.d.). Transition-Metal-Catalyzed C–N Bond Forming Reactions Using Organic Azides as the Nitrogen Source: A Journey for the Mild and Versatile C–H Amination. Accounts of Chemical Research. Retrieved from [Link]

  • ThinkIR. (n.d.). Development of phosphinimine-sulfonate ligands for late metal catalysis. Retrieved from [Link]

  • RSC Publishing. (2016). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Retrieved from [Link]

  • Reddit. (2024). Troubleshooting a difficult Heck reaction. Retrieved from [Link]

  • PubMed. (2021). Do Sulfonamides Interact with Aromatic Rings?. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Formal Cycloadditions Driven by the Homolytic Opening of Strained, Saturated Ring Systems. PMC. Retrieved from [Link]

Sources

Troubleshooting guide for the purification of 1-(Fluoromethyl)cyclopropane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(Fluoromethyl)cyclopropane-1-sulfonamide is a unique small molecule featuring a strained cyclopropane ring, a polar sulfonamide moiety, and an electronegative fluoromethyl group. These structural elements, while synthetically valuable, can present distinct challenges during purification. Achieving high purity is critical for reliable downstream applications, including biological screening and structural analysis. This guide provides a structured, problem-oriented approach to troubleshoot and optimize the purification of this compound, drawing from established principles in separation science and practical laboratory experience.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Recrystallization Issues

Q1: My product "oiled out" during recrystallization instead of forming crystals. What is happening and how can I fix it?

A1: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid phase rather than a crystalline solid.[1] This is typically due to one of two reasons: the boiling point of the solvent is higher than the melting point of your compound (or a compound-impurity eutectic mixture), or the solution is too highly concentrated with impurities, which depresses the melting point.[1][2]

Immediate Solutions:

  • Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil, then add a small amount (10-20% more) of hot solvent to decrease the saturation. Allow this slightly more dilute solution to cool very slowly.[1]

  • Induce Crystallization: Scratch the inside of the flask with a glass rod just below the solvent surface or add a seed crystal of pure product to provide a nucleation site.[1][2]

Long-Term Strategies:

  • Change Solvents: The chosen solvent may be too nonpolar or have too high a boiling point. Switch to a solvent system with a lower boiling point or different polarity. For sulfonamides, mixtures like isopropanol-water or ethanol-water are often effective.[1][3]

  • Preliminary Purification: If the crude product is highly impure, "oiling out" is more likely.[1] Perform a preliminary purification using flash column chromatography to remove the bulk of the impurities before attempting recrystallization.

Q2: I'm getting a very low yield of crystals after recrystallization. How can I improve my recovery?

A2: Low recovery is a common issue and can often be traced back to the choice of solvent or the procedure itself.

Potential Causes & Solutions:

  • Excessive Solvent: Using too much solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.

    • Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Work with small volumes and add the solvent in portions until dissolution is just complete.[2]

  • Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent, even at low temperatures.

    • Solution: Select a solvent in which your compound is highly soluble when hot but poorly soluble when cold. Refer to the solvent selection table below. A solvent/anti-solvent system can also be highly effective.[2]

  • Premature Crystallization: If performing a hot filtration to remove insoluble impurities, the product can crystallize on the filter paper or in the funnel.[1]

    • Solution: Use pre-heated glassware (funnel and receiving flask) for the filtration and perform the step as quickly as possible to prevent the solution from cooling.[1]

  • Incomplete Cooling: Not cooling the solution sufficiently will result in product loss.

    • Solution: After the flask has cooled slowly to room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.[4]

Column Chromatography Challenges

Q3: My compound is streaking badly on my silica gel TLC plate and column. What causes this and how do I prevent it?

A3: Streaking (or tailing) of sulfonamides on silica gel is a classic problem. The sulfonamide group (-SO₂NH₂) has an acidic proton (pKa ≈ 10-11) that can strongly and non-specifically interact with the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to poor peak shape and inefficient separation.

Solutions:

  • Mobile Phase Modification: The most common solution is to add a small amount of a polar modifier to the eluent to suppress the interaction with the silica surface.

    • Add Acetic or Formic Acid: Adding 0.5-1% acetic acid or formic acid to your mobile phase (e.g., ethyl acetate/hexane) will protonate any anionic sites on the silica and ensure the sulfonamide remains in its neutral form, minimizing strong ionic interactions.

  • Use a Deactivated Stationary Phase:

    • Neutralized Silica: You can pre-treat your silica gel by slurrying it in an eluent containing a small percentage of a volatile base like triethylamine (0.1-1%), which deactivates the acidic sites.[5] However, this can sometimes affect the separation of other components.

    • Alternative Stationary Phases: If streaking persists, switch to a different stationary phase. Options include neutral or basic alumina, or bonded-phase silica like aminopropyl-functionalized columns, which have shown success in separating sulfonamides.[6][7]

Q4: I am struggling to separate my product from a closely-eluting impurity. What chromatographic parameters can I adjust?

A4: Achieving separation between compounds with similar polarities requires careful optimization of the chromatographic conditions.

Optimization Strategies:

  • Optimize the Mobile Phase:

    • Gradient Elution: Instead of a single solvent mixture (isocratic elution), use a gradient where the polarity of the mobile phase is gradually increased over time. This is highly effective for separating compounds with varying polarities. A shallow gradient around the elution point of your compound can significantly improve resolution.[6]

    • Change Solvent Selectivity: If you are using a standard Hexane/Ethyl Acetate system, try replacing one of the components with a solvent of similar polarity but different chemical properties. For example, substitute Ethyl Acetate with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE). This changes the specific interactions between the analytes, solvent, and stationary phase, often improving separation.

  • Change the Stationary Phase: The choice of stationary phase has the largest impact on selectivity.[6]

    • Normal Phase: If silica isn't working, consider Florisil or alumina.

    • Reverse Phase (C18): Reverse-phase chromatography separates compounds based more on hydrophobicity. For a moderately polar molecule like this compound, this can provide a completely different and potentially superior separation profile compared to normal-phase silica.[6] A typical mobile phase would be a gradient of water and acetonitrile or methanol.

Data & Protocols

Data Presentation

Table 1: Suggested Solvent Systems for Purification

Purification MethodSolvent System (Starting Point)Rationale & Comments
Recrystallization Isopropanol / WaterA common and effective system for sulfonamides. Dissolve in hot isopropanol, then add hot water dropwise until turbidity appears.[1][3]
Ethyl Acetate / HexanesA good choice for a solvent/anti-solvent system. Dissolve in minimal ethyl acetate, then add hexanes as the anti-solvent.
95% EthanolA single-solvent system that often works well for moderately polar compounds like sulfonamides.[8]
Normal-Phase Chromatography Hexanes / Ethyl Acetate (Gradient)A standard system. Start with low polarity (e.g., 9:1 Hex:EtOAc) and increase the ethyl acetate concentration. Add 0.5% acetic acid to prevent streaking.
Reverse-Phase Chromatography Water / Acetonitrile (Gradient)Standard for reverse-phase. Start with high aqueous content (e.g., 9:1 H₂O:ACN) and increase acetonitrile. Add 0.1% formic acid or TFA for peak shape.
Experimental Protocols

Protocol 1: Optimized Recrystallization (Solvent/Anti-Solvent Method)

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of a "good" solvent (e.g., warm Ethyl Acetate) in which it is highly soluble.

  • Addition of Anti-Solvent: Slowly add a miscible "anti-solvent" (e.g., Hexanes), in which the compound is poorly soluble, dropwise with constant swirling.[2]

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This is the point of supersaturation.

  • Crystal Growth: Cover the flask and set it aside undisturbed at room temperature to allow crystals to form and grow slowly. Slow cooling is key for high purity.[8]

  • Maximize Yield: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for 30 minutes.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold anti-solvent (Hexanes) to remove residual soluble impurities.

  • Drying: Allow the crystals to air dry on the filter paper, then transfer to a desiccator to remove all residual solvent.

Protocol 2: Flash Column Chromatography (Normal Phase with Acid Modifier)

  • Prepare the Slurry: In a beaker, add silica gel to your starting, low-polarity eluent (e.g., 95:5 Hexanes:Ethyl Acetate + 0.5% Acetic Acid). Mix to form a uniform slurry.

  • Pack the Column: Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.

  • Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent). Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"), which often gives better resolution. Carefully add the sample to the top of the packed column.

  • Elution: Begin eluting with the low-polarity solvent mixture. Gradually increase the polarity of the mobile phase according to your TLC analysis (e.g., move from 5% to 10% to 20% Ethyl Acetate).[9]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Visualized Workflows

Recrystallization_Troubleshooting Diagram 1: Recrystallization Troubleshooting Workflow start Crude Product in Hot Solvent cool Cool Solution Slowly start->cool crystals_form Crystals Form? cool->crystals_form oiled_out Product 'Oils Out'? crystals_form->oiled_out No collect Collect Crystals via Filtration crystals_form->collect Yes reheat Re-heat to Dissolve Oil oiled_out->reheat Yes no_crystals No Crystals Form oiled_out->no_crystals No add_solvent Add More Hot Solvent (10-20%) reheat->add_solvent change_solvent Change to a Lower-Boiling Solvent or Solvent/Anti-Solvent System reheat->change_solvent add_solvent->cool induce Induce Crystallization: - Scratch Flask - Add Seed Crystal no_crystals->induce induce->cool

Caption: A workflow for addressing common recrystallization issues.

Purification_Strategy Diagram 2: Purification Method Selection start Assess Crude Purity (TLC, NMR) purity_check Purity >95% and Few Impurities? start->purity_check recrystallize Recrystallization purity_check->recrystallize Yes chromatography Column Chromatography purity_check->chromatography No streaking_check Streaking on Silica TLC? chromatography->streaking_check add_modifier Add 0.5% Acetic Acid to Mobile Phase streaking_check->add_modifier Yes change_stationary_phase Use Alternative Phase (Alumina, C18) streaking_check->change_stationary_phase Yes, persists run_column Run Column streaking_check->run_column No add_modifier->run_column change_stationary_phase->run_column

Caption: A decision tree for selecting an appropriate purification strategy.

References

  • Technical Support Center: Recrystallization of Sulfonamide Products. Benchchem.
  • Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science.
  • Technical Support Center: Purification of Sulfonamide Derivatives by Column Chromatography. Benchchem.
  • Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. MDPI. Available at: [Link]

  • A rapid thin-layer chromatographic screening method for five sulfonamides in animal tissues.
  • Technical Support Center: Crystallinity of Sulfonamide Compounds. Benchchem.
  • Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. ResearchGate. Available at: [Link]

  • Technical Support Center: Purification of N-(Trimethylsilyl)sulfonamides. Benchchem.
  • common issues in sulfonamide synthesis and solutions. Benchchem.
  • Sulfonamide purification process. Google Patents.
  • Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. MDPI. Available at: [Link]

  • Crystallization of Sulfanilamide. YouTube. Available at: [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews. Available at: [Link]

  • An In-depth Technical Guide to 1-Methylcyclopropane-1-sulfonamide: Synthesis and Properties. Benchchem.
  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. Available at: [Link]

  • Accessing Perfluoroaryl Sulfonimidamides and Sulfoximines via Photogenerated Perfluoroaryl Nitrenes: Synthesis and Application as a Chiral Auxiliary. The Journal of Organic Chemistry. Available at: [Link]

Sources

How to improve the yield and purity of 1-(Fluoromethyl)cyclopropane-1-sulfonamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(Fluoromethyl)cyclopropane-1-sulfonamide. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help overcome common challenges related to reaction yield and product purity. Our goal is to explain the causality behind experimental choices, ensuring a robust and reproducible synthetic process.

Introduction: The Challenge and Opportunity

The 1-(fluoromethyl)cyclopropane moiety is an increasingly important structural motif in medicinal chemistry. It can serve as a bioisosteric replacement for other groups, potentially improving metabolic stability, binding affinity, and other pharmacokinetic properties.[1] The synthesis of its sulfonamide derivative, however, presents unique challenges, including the management of reactive intermediates and the prevention of side reactions. This guide offers practical solutions to these challenges.

A robust and plausible synthetic pathway begins with a suitable starting material, such as 1-(fluoromethyl)cyclopropane-1-thiol, proceeds through an oxidative chlorination to form the key sulfonyl chloride intermediate, and concludes with amination to yield the target sulfonamide.

Diagram 1: Proposed Synthetic Workflow

Synthetic_Workflow cluster_0 Step 1: Oxidative Chlorination cluster_1 Step 2: Amination A 1-(Fluoromethyl)cyclopropane-1-thiol B 1-(Fluoromethyl)cyclopropane-1-sulfonyl chloride A->B Oxidant (e.g., NCS) Solvent (e.g., DCM) 0 °C to RT C This compound (Target Compound) B->C NH4OH or NH3(g) Solvent (e.g., DCM or THF) 0 °C to RT

Caption: A proposed two-step synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.

Question 1: My yield for the oxidative chlorination (Step 1) is low, and I see multiple spots on TLC. What is going wrong?

Answer: Low yields in the conversion of thiols to sulfonyl chlorides are typically due to incomplete reaction, over-oxidation, or side reactions. The high reactivity of sulfonyl chlorides also makes them susceptible to degradation.[2]

  • Causality: The process involves the oxidation of sulfur and the introduction of a chlorine atom. Common oxidants like N-chlorosuccinimide (NCS) in the presence of a chloride source and water are effective under mild conditions.[3] However, an imbalance in stoichiometry or temperature fluctuations can lead to the formation of disulfides (under-oxidation) or sulfonic acids (if excess water is present and the sulfonyl chloride hydrolyzes). The strained cyclopropane ring is generally stable under these conditions, but harsh reagents should be avoided.

  • Solutions & Optimization:

    • Reagent Choice & Stoichiometry: Use N-chlorosuccinimide (NCS) as a mild oxidant. A slight excess (1.1 to 1.2 equivalents) is often sufficient. Ensure the reaction is not moisture-free; a controlled amount of water is necessary for the reaction mechanism.[3]

    • Temperature Control: Maintain the temperature at 0 °C during the addition of the oxidant to control the exothermic reaction and prevent side product formation. Allow the reaction to slowly warm to room temperature.

    • Reaction Monitoring: Monitor the reaction closely by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The starting thiol should be consumed, and a new, less polar spot corresponding to the sulfonyl chloride should appear.

    • Immediate Use: The generated sulfonyl chloride is highly reactive. It is best practice to use it in the subsequent amination step immediately after work-up, without attempting purification by column chromatography, which can lead to decomposition.

Question 2: The amination of my sulfonyl chloride (Step 2) is incomplete, or I am forming an insoluble white precipitate that is not my product.

Answer: Incomplete amination can result from insufficient nucleophilicity of the ammonia source, poor solubility, or competing side reactions. The formation of a precipitate is often due to ammonium chloride byproduct.

  • Causality: The reaction is a nucleophilic attack of ammonia on the electrophilic sulfur atom of the sulfonyl chloride. The primary sulfonamide product still has acidic N-H protons. Under basic conditions, it can be deprotonated and react with another molecule of sulfonyl chloride to form a disulfonimide byproduct, -(SO₂NRSO₂)-.

  • Solutions & Optimization:

    • Choice of Amine Source: Use a significant excess of the ammonia source to favor the formation of the primary sulfonamide and minimize the disulfonimide byproduct. Aqueous ammonium hydroxide (2-3 equivalents) is a common and effective choice.[4] Alternatively, bubbling anhydrous ammonia gas through the reaction mixture at 0 °C can provide high concentrations and lead to cleaner reactions.

    • Solvent and Temperature: Dichloromethane (DCM) or tetrahydrofuran (THF) are suitable solvents. The reaction should be initiated at 0 °C to control the initial exotherm and then allowed to warm to room temperature.

    • Work-up Procedure: The ammonium chloride precipitate can be removed by washing the reaction mixture with water. An acidic wash (e.g., dilute HCl) can help remove any remaining unreacted ammonia, followed by a brine wash.

    • Reaction Monitoring: Track the disappearance of the sulfonyl chloride intermediate by TLC. The sulfonamide product is typically more polar and will have a lower Rf value.

Diagram 2: Troubleshooting Low Amination Yield

Troubleshooting_Amination Start Low Yield in Amination Step Check1 Is sulfonyl chloride starting material pure? Start->Check1 Check2 Is ammonia source in sufficient excess? Check1->Check2 Yes Solution1 Use crude sulfonyl chloride immediately after work-up. Check1->Solution1 No Check3 Is reaction temperature controlled? Check2->Check3 Yes Solution2 Increase NH4OH to >3 eq. or use NH3 gas. Check2->Solution2 No Solution3 Initiate reaction at 0 °C, then warm to RT. Check3->Solution3 No End Yield Improved Check3->End Yes Solution1->End Solution2->End

Caption: A decision tree for troubleshooting the amination step.

Question 3: How do I effectively purify the final this compound product?

Answer: Purity is critical, especially for drug development applications. A combination of extractive work-up and recrystallization is generally the most effective method for obtaining high-purity sulfonamides.

  • Causality: Crude reaction mixtures may contain unreacted starting materials, inorganic salts (e.g., NH₄Cl), and organic byproducts like the disulfonimide. Each of these impurities has different physicochemical properties that can be exploited for separation.

  • Purification Strategy:

    • Extractive Work-up: After the reaction, wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove basic impurities, water, and finally brine to aid in phase separation. Dry the organic layer over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Recrystallization: This is the preferred method for final purification. The choice of solvent is critical. A good solvent system is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

      • Solvent Screening: Test solvent systems like ethyl acetate/hexanes, isopropanol/water, or dichloromethane/hexanes.

      • Procedure: Dissolve the crude solid in a minimal amount of the hot solvent (or the more polar solvent of a binary system). If using a binary system, add the less polar solvent (anti-solvent) dropwise until turbidity persists. Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

    • Column Chromatography: If recrystallization fails to remove a persistent impurity, flash column chromatography on silica gel can be used. A typical eluent system would be a gradient of ethyl acetate in hexanes. Note that sulfonamides can sometimes streak on silica; adding a small amount (0.5-1%) of acetic acid to the mobile phase can improve peak shape.

Frequently Asked Questions (FAQs)

Q1: What are the most critical process parameters to control for maximizing yield and purity?

A1: The three most critical parameters are:

  • Temperature Control: Especially during the oxidant addition in Step 1 and the initial phase of amination in Step 2. Keeping temperatures low (0 °C) minimizes side reactions and decomposition of the reactive sulfonyl chloride.

  • Stoichiometry: A large excess of the ammonia source in Step 2 is crucial to prevent the formation of the disulfonimide byproduct.

  • Moisture Control: While a small amount of water is needed for the oxidative chlorination with NCS, excessive water will lead to hydrolysis of the sulfonyl chloride intermediate to the corresponding sulfonic acid, reducing the yield of the desired product. Ensure all glassware is dry and use anhydrous solvents where appropriate.

Q2: Which analytical techniques are recommended for reaction monitoring and final product characterization?

A2: A multi-technique approach is recommended:

  • Reaction Monitoring:

    • TLC: Excellent for quick, qualitative assessment of reaction completion. Use a UV lamp for visualization.

    • GC-MS or LC-MS: Provides more definitive information on the conversion of starting material and the formation of intermediates and byproducts.[5][6]

  • Final Product Characterization:

    • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for structural confirmation. The ¹⁹F NMR will be critical for confirming the presence and chemical environment of the fluoromethyl group.

    • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and exact mass of the synthesized compound.

    • Melting Point: A sharp melting point range is a good indicator of high purity for a solid compound.

    • FT-IR Spectroscopy: To confirm the presence of key functional groups, such as the S=O stretches (approx. 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹) and N-H stretches (approx. 3300-3200 cm⁻¹) of the sulfonamide.

Q3: Are there alternative synthetic routes if the 1-(fluoromethyl)cyclopropane-1-thiol starting material is unavailable?

A3: Yes, alternative strategies can be employed, often starting from a more stable precursor like a sulfonic acid or sulfonyl fluoride.

  • From a Sulfonic Acid: If 1-(fluoromethyl)cyclopropane-1-sulfonic acid were available, it could be converted to the sulfonyl chloride using milder reagents than traditional thionyl chloride, such as 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride).[7]

  • From a Sulfonyl Fluoride: Sulfonyl fluorides are often more stable than sulfonyl chlorides and can be valuable intermediates.[2] The synthesis of 1-(fluoromethyl)cyclopropane-1-sulfonyl fluoride followed by amination using a Lewis acid catalyst like calcium triflimide [Ca(NTf₂)₂] presents a modern and robust alternative. This method is known to tolerate a wide array of functional groups.[2][8]

Q4: What are the key safety precautions to take during this synthesis?

A4:

  • Sulfonyl Chlorides: These are corrosive and lachrymatory. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Oxidizing Agents: Reagents like NCS should be handled with care. Avoid contact with skin and eyes.

  • Pressure Build-up: The amination reaction is exothermic and can generate gas (e.g., from boiling solvent if the temperature is not controlled). Ensure the reaction vessel is not sealed and has a proper vent.

  • Solvents: Dichloromethane is a suspected carcinogen. Handle it with appropriate precautions in a fume hood.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-(Fluoromethyl)cyclopropane-1-sulfonyl chloride (Step 1)

This protocol is adapted from established procedures for the oxidative chlorination of thiols.[3][4]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-(fluoromethyl)cyclopropane-1-thiol (1.0 eq) in a mixture of dichloromethane (DCM) and water (10:1 v/v).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add a solution of N-chlorosuccinimide (NCS, 1.2 eq) in DCM dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes, then remove the ice bath and let it warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC (eluent: 4:1 Hexanes:Ethyl Acetate). The disappearance of the starting thiol spot indicates completion.

  • Work-up: Upon completion, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at low temperature (<30 °C). The resulting crude 1-(fluoromethyl)cyclopropane-1-sulfonyl chloride should be used immediately in the next step.

Protocol 2: Synthesis of this compound (Step 2)

This protocol is based on standard procedures for the amination of sulfonyl chlorides.[9][10]

  • Reaction Setup: Dissolve the crude 1-(fluoromethyl)cyclopropane-1-sulfonyl chloride (1.0 eq) from the previous step in DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Slowly add concentrated aqueous ammonium hydroxide (NH₄OH, 3.0 eq) dropwise. A white precipitate (NH₄Cl) will form.

  • Reaction: After the addition, remove the ice bath and stir the mixture vigorously at room temperature for 2-3 hours.

  • Monitoring: Monitor the reaction by TLC (eluent: 1:1 Hexanes:Ethyl Acetate) for the disappearance of the sulfonyl chloride.

  • Work-up: Dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl (1x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound.

References

  • Cornella, J., et al. (2017). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. Available at: [Link]

  • Cornella, J., et al. (2017). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie. Available at: [Link]

  • Li, Y., et al. (2020). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules. Available at: [Link]

  • Youn, J., et al. (2020). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. Journal of Medicinal Chemistry. Available at: [Link]

  • Various Authors. (n.d.). Synthesis of sulfonyl chlorides by oxidation. Organic Chemistry Portal. Available at: [Link]

  • ResearchGate. (n.d.). A New, Mild Preparation of Sulfonyl Chlorides. Available at: [Link]

  • Le-Phuc, D., et al. (2020). Oxidative Fluorination of Cyclopropylamides through Organic Photoredox Catalysis. Angewandte Chemie International Edition. Available at: [Link]

  • Freitas, M. P. (2023). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Fang, Z., et al. (2019). Fluorine containing cyclopropanes: synthesis of aryl substituted all-cis 1,2,3-trifluorocyclopropanes, a facially polar motif. Chemical Communications. Available at: [Link]

  • Caddick, S., & Bush, H. D. (2003). Synthesis of functionalized sulfonamides via 1,3-dipolar cycloaddition of pentafluorophenyl vinylsulfonate. Organic Letters. Available at: [Link]

  • Various Authors. (n.d.). Synthesis of cyclopropanes. Organic Chemistry Portal. Available at: [Link]

  • Eurofins. (2023). Analytical Method Summaries. Available at: [Link]

  • Supporting Information. (n.d.). Organocatalytic 1,5-trifluomethylthio-sulfonylation of vinylcyclopropane mediated by visible light in water phase. Available at: [Link]

  • Ball, N. D., et al. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters. Available at: [Link]

  • Atanasova, M., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank. Available at: [Link]

  • Reddy, G. J., et al. (2017). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Journal of Saudi Chemical Society. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclopropanesulfonamide. PubChem Compound Database. Available at: [Link]

  • Le, C.-M., et al. (2019). Mild and Diazo-Free Synthesis of Trifluoromethyl-Cyclopropanes Using Sulfonium Ylides. Organic Letters. Available at: [Link]

  • Ball, N. D., et al. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. PMC. Available at: [Link]

  • Remete, A. M., et al. (2021). Accessing Perfluoroaryl Sulfonimidamides and Sulfoximines via Photogenerated Perfluoroaryl Nitrenes: Synthesis and Application as a Chiral Auxiliary. The Journal of Organic Chemistry. Available at: [Link]

  • Asif, M. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • Reddy, L. H., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Pharmaceuticals. Available at: [Link]

  • Candish, L., et al. (2023). A Photocatalytic Approach to Radical 1-(Trifluoromethyl)cyclopropanation. ACS Catalysis. Available at: [Link]

  • Various Authors. (n.d.). Synthesis of sulfonamides by S-N coupling. Organic Chemistry Portal. Available at: [Link]

  • Fässler, J., et al. (2009). Preparation of cyclopropyl sulfonylamides. Google Patents.
  • Singh, S., & Singh, S. (2022). Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]

Sources

Technical Support Center: Mitigating Degradation of 1-(Fluoromethyl)cyclopropane-1-sulfonamide in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 1-(Fluoromethyl)cyclopropane-1-sulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stability and integrity of this compound in solution. Drawing from established principles in medicinal chemistry and organic synthesis, this guide offers troubleshooting protocols and frequently asked questions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The primary stability concerns for this molecule are hydrolysis of the sulfonamide group and, to a lesser extent, potential ring-opening of the cyclopropane moiety under harsh conditions. Like many sulfonamides, it can be susceptible to both acid and base-catalyzed hydrolysis.[1][2][3] Additionally, photodegradation can be a concern for sulfonamides, particularly under prolonged exposure to UV or fluorescent light.[4][5][6][7]

Q2: How does the cyclopropane ring affect the molecule's stability?

A2: The cyclopropane ring introduces strain into the molecule. While the cyclopropylmethyl cation is known to be exceptionally stable due to its unique electronic structure (often described by "bent bonds" or "dancing resonance"), this stability can also facilitate ring-opening reactions under certain, typically acidic, conditions.[8][9][10][11] However, in many contexts, the cyclopropylmethyl group is a stable structural motif.

Q3: What is the most critical environmental factor to control to prevent degradation?

A3: pH is the most critical factor. Both acidic and alkaline conditions can promote the hydrolysis of the sulfonamide bond.[1][12][13][14][15][16] Maintaining a neutral pH is generally the safest approach for storage and experimental use.

Q4: Is this compound sensitive to light?

A4: Yes, sulfonamides as a class of compounds can be susceptible to photodegradation.[4][5][6] It is recommended to protect solutions from light, especially during long-term storage or prolonged experiments.

Troubleshooting Guides

Issue 1: Loss of Compound Purity in Aqueous Buffers

Question: I am observing a significant decrease in the purity of my this compound stock solution, which is prepared in a standard phosphate buffer. What could be the cause and how can I prevent this?

Answer:

The most likely cause of purity loss in aqueous buffers is hydrolysis of the sulfonamide linkage. This can be exacerbated by the pH of your buffer.

Causality:

  • Acid-Catalyzed Hydrolysis: At low pH, the sulfonamide nitrogen can be protonated, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: At high pH, the sulfonamide nitrogen can be deprotonated, or hydroxide ions can directly attack the sulfur atom, leading to cleavage of the S-N bond.[1][3][17]

Troubleshooting Protocol:

  • pH Verification: Immediately measure the pH of your buffer solution. Buffers can change pH over time due to CO2 absorption from the atmosphere (for basic buffers) or other factors.

  • Optimal pH Range: For maximal stability, aim for a pH range of 6.5-7.5. If your experimental conditions permit, prepare a fresh stock solution in a buffer within this range.

  • Temperature Control: Store stock solutions at low temperatures (2-8°C for short-term, -20°C or -80°C for long-term). Hydrolysis reactions are temperature-dependent and will be significantly slower at lower temperatures.

  • Buffer Selection: Consider the components of your buffer. Some buffer species can potentially catalyze degradation. A simple phosphate or HEPES buffer at neutral pH is often a good starting point.

Issue 2: Unexpected Peaks Observed in LC-MS Analysis After an Experiment

Question: After conducting an experiment involving heating, I see new peaks in my LC-MS analysis that I suspect are degradation products. What are the likely structures of these degradants?

Answer:

The appearance of new peaks, especially after heating, strongly suggests thermal degradation, likely through hydrolysis. The primary degradation products would result from the cleavage of the sulfonamide bond.

Potential Degradation Pathway:

G cluster_products Degradation Products Parent This compound Product1 1-(Fluoromethyl)cyclopropane-1-sulfonic acid Parent->Product1 Hydrolysis (H₂O, Δ, H⁺ or OH⁻) Product2 Ammonia Parent->Product2 Hydrolysis (H₂O, Δ, H⁺ or OH⁻)

Caption: Potential hydrolytic degradation of this compound.

Troubleshooting and Identification Protocol:

  • Mass Analysis: Determine the mass-to-charge ratio (m/z) of the new peaks. The expected masses would correspond to 1-(Fluoromethyl)cyclopropane-1-sulfonic acid and ammonia (or ammonium ion).

  • Control Experiment: Run a control experiment where a solution of the compound is heated under the same conditions (time, temperature, solvent) in the absence of other reagents to confirm that the degradation is thermally induced.

  • Analytical Confirmation: If available, use tandem mass spectrometry (MS/MS) to fragment the parent ion and the suspected degradation products. The fragmentation patterns can help confirm the structures.

  • Mitigation Strategy: If your experiment requires elevated temperatures, minimize the heating time. Consider if a lower temperature for a longer duration could achieve the same experimental outcome with less degradation.

Issue 3: Inconsistent Results When Using Organic Solvents

Question: My experimental results are inconsistent when I use different organic solvents to dissolve this compound. Why is this happening?

Answer:

Solvent choice can significantly impact the stability and reactivity of your compound. While less common than hydrolysis, solvent-mediated degradation or ring-opening of the cyclopropane could be a factor, especially with protic or acidic solvents.[18][19]

Causality:

  • Protic Solvents: Protic solvents like methanol or ethanol can act as nucleophiles, potentially participating in solvolysis reactions, especially if trace amounts of acid or base are present.

  • Acidic Solvents/Impurities: Acidic impurities in solvents can catalyze the opening of the strained cyclopropane ring.[8]

  • Solubility and Aggregation: In some solvents, the compound may not be fully solubilized or could form aggregates, leading to inconsistent effective concentrations.

Solvent Suitability and Recommendations:

Solvent ClassSuitabilityRationale
Aprotic Polar High (e.g., DMSO, DMF, Acetonitrile) Generally good for dissolving the compound and are less likely to participate in degradation reactions.
Aprotic Non-polar Moderate (e.g., Dichloromethane, THF) Good for certain applications, but ensure they are free from acidic impurities.
Protic Low to Moderate (e.g., Methanol, Ethanol, Water) Use with caution and preferably at low temperatures and neutral pH. Increased risk of solvolysis/hydrolysis.

Experimental Workflow for Solvent Selection:

Sources

Technical Support Center: Optimization of Cryopreservation Protocols for Cells Treated with 1-(Fluoromethyl)cyclopropane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to optimize cryopreservation protocols using the novel cryoprotective agent (CPA), 1-(Fluoromethyl)cyclopropane-1-sulfonamide. As specific data for this compound is not yet widely available, this document establishes a systematic approach based on foundational principles of cryobiology for its evaluation and implementation.

Part 1: Foundational Knowledge & FAQs

This section addresses preliminary questions and establishes a scientific basis for utilizing a novel cryoprotectant.

Frequently Asked Questions (FAQs)

Q1: What is the theoretical advantage of using a compound like this compound in cryopreservation?

A1: While specific data on this compound is emerging, its chemical structure suggests it may function as an ice recrystallization inhibitor (IRI). During the freezing and thawing process, the growth of large ice crystals from smaller ones, a process known as ice recrystallization, is a primary cause of cellular damage.[1][2] IRIs are a class of compounds that adsorb to the surface of small ice crystals, preventing their growth into larger, more damaging structures.[1][2][3] The potential advantage of using such a compound is to enhance post-thaw cell viability and function, possibly allowing for a reduction in the concentration of traditional, more toxic CPAs like dimethyl sulfoxide (DMSO).[4]

Q2: How do I determine a suitable starting concentration for this novel compound?

A2: For any new CPA, a dose-response study is essential. Based on other small molecule IRIs, a broad concentration range should be initially screened, for instance, from 1 µM to 10 mM. This initial screen will help identify a narrower, effective range for fine-tuning. The optimal concentration will be highly dependent on the specific cell type being cryopreserved.

Q3: Can this compound replace DMSO entirely?

A3: It is unlikely that this compound can completely replace DMSO, especially in initial trials. More often, novel CPAs are used as adjuncts to standard cryoprotectants.[1] A promising strategy is to reduce the concentration of DMSO (e.g., from 10% to 5%) and supplement the cryopreservation medium with the new compound. This approach aims to mitigate DMSO-associated cytotoxicity while maintaining high post-thaw viability.[4]

Q4: What are the critical parameters to consider when optimizing a cryopreservation protocol with a new CPA?

A4: The optimization of a cryopreservation protocol is a multifactorial process.[5] Key parameters to consider include:

  • CPA concentration: Both the novel compound and any traditional CPAs used in conjunction.[6]

  • Cooling rate: Typically, a slow cooling rate of -1°C per minute is recommended for most mammalian cells.[6][7]

  • Thawing procedure: Rapid thawing is generally preferred to minimize ice recrystallization.[7]

  • Cell health and density: Only healthy, logarithmically growing cells should be cryopreserved.[8][9]

  • Post-thaw handling: Gentle handling and prompt removal of the CPA-containing medium are crucial.[7][9]

Part 2: Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the optimization process.

Issue Potential Cause(s) Recommended Solutions
Low Post-Thaw Cell Viability 1. Suboptimal CPA Concentration: The concentration of this compound may be too low for protection or high enough to be toxic.[10] 2. Inappropriate Cooling Rate: A rate that is too fast can cause intracellular ice formation, while a rate that is too slow can lead to dehydration.[6] 3. Suboptimal Thawing Technique: Slow thawing allows for damaging ice recrystallization.[10]1. Perform a Dose-Response Experiment: Systematically test a range of concentrations to find the optimal balance between cryoprotection and cytotoxicity (see Protocol 1). 2. Optimize Cooling Rate: Use a controlled-rate freezer to maintain a consistent -1°C/minute cooling rate.[11] 3. Ensure Rapid Thawing: Thaw vials quickly in a 37°C water bath until only a small ice crystal remains.[7]
High Cell Clumping After Thawing 1. Release of DNA from Dead Cells: DNA is sticky and can cause viable cells to clump. 2. Cellular Stress: The cryopreservation process can induce stress responses that lead to aggregation.1. Add DNase I: Incorporate a brief DNase I treatment (e.g., 10-20 U/mL) into the post-thaw washing steps. 2. Gentle Handling: Minimize centrifugation speeds and trituration during post-thaw processing.
Poor Functional Recovery Despite Good Viability 1. Sublethal Damage: Cells may appear viable by dye exclusion but have compromised functional capabilities due to cryoinjury.[11] 2. Delayed Apoptosis: Cryopreservation can induce apoptosis, which may not be immediately apparent post-thaw.[12]1. Re-optimize Protocol: Re-evaluate all cryopreservation parameters, including CPA concentrations and cooling/thawing rates. 2. Allow for Recovery Period: Culture cells for 24-48 hours post-thaw before assessing function to allow for recovery from stress.[12]
Inconsistent Results Between Vials/Experiments 1. Variability in Pre-Freeze Cell Health: Inconsistent cell confluence or viability at the time of freezing.[8] 2. Inconsistent Protocol Execution: Variations in incubation times, cooling rates, or thawing procedures.1. Standardize Cell Culture: Always use cells from a consistent passage number and at a similar, optimal confluency (typically 80-90%).[9] 2. Strict Protocol Adherence: Use timers for incubation steps and a controlled-rate freezer for consistent cooling.[11]

Part 3: Experimental Protocols and Workflows

Protocol 1: Determining the Optimal Concentration of this compound

This protocol provides a systematic method for identifying the most effective concentration of the novel CPA.

Materials:

  • Healthy, log-phase cells

  • Complete culture medium

  • Fetal Bovine Serum (FBS)

  • This compound

  • DMSO (cell culture grade)

  • Cryovials

  • Controlled-rate freezing container (e.g., Corning® CoolCell®)

  • 37°C water bath

  • Viability stain (e.g., Trypan Blue)

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Preparation: Harvest and count cells, ensuring viability is >95%.

  • Prepare Cryopreservation Media: Create a matrix of cryopreservation media. For example, test a range of this compound concentrations (e.g., 0, 10, 100, 500, 1000 µM) with a fixed, potentially reduced, concentration of DMSO (e.g., 5%). The base medium should be your complete culture medium with 10-20% FBS.

  • Cryopreservation: a. Resuspend cells in the various cryopreservation media at a density of 1-5 x 10^6 cells/mL. b. Aliquot 1 mL of cell suspension into each labeled cryovial. c. Place vials into a controlled-rate freezer and place at -80°C overnight. This will achieve a cooling rate of approximately -1°C/minute.[8][11] d. Transfer vials to liquid nitrogen for long-term storage (store for at least 24 hours before thawing for consistency).

  • Thawing and Viability Assessment: a. Rapidly thaw a vial from each condition in a 37°C water bath. b. Before the last of the ice has melted, slowly add 1 mL of pre-warmed complete medium to the vial. c. Transfer the contents to a 15 mL conical tube containing 8 mL of pre-warmed medium. d. Centrifuge at low speed (e.g., 200 x g) for 5 minutes to pellet the cells. e. Discard the supernatant and gently resuspend the cells in fresh medium. f. Determine cell viability and count.

  • Data Analysis: Plot post-thaw viability against the concentration of this compound to identify the optimal concentration.

Workflow for CPA Concentration Optimization:

G cluster_prep Preparation cluster_cryo Cryopreservation cluster_thaw Thawing & Analysis cell_prep Harvest & Count Cells (>95% Viability) cpa_prep Prepare Cryomedia with Varying [Compound] resuspend Resuspend Cells in Cryomedia cpa_prep->resuspend aliquot Aliquot to Cryovials resuspend->aliquot freeze Controlled Cooling (-1°C/min) aliquot->freeze store Store in Liquid Nitrogen freeze->store thaw Rapid Thawing (37°C) store->thaw wash Wash & Resuspend thaw->wash viability Assess Viability (e.g., Trypan Blue) wash->viability analyze Plot Viability vs [Compound] & Determine Optimum viability->analyze

Caption: Workflow for optimizing cryoprotectant concentration.

Protocol 2: Cytotoxicity Assessment of this compound

This protocol is crucial for determining the toxicity profile of the new compound on your cells.

Materials:

  • Cells of interest

  • 96-well culture plates

  • Complete culture medium

  • This compound

  • Cell viability reagent (e.g., MTT, resazurin, or a commercial kit)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that ensures they are in the log growth phase at the time of the assay.

  • Compound Exposure: Prepare serial dilutions of this compound in complete culture medium. The concentration range should be wide enough to identify a toxic threshold (e.g., 0 µM to 10 mM).

  • Incubation: Replace the medium in the wells with the medium containing the various compound concentrations. Include a vehicle control (medium with the same amount of solvent used to dissolve the compound, e.g., DMSO). Incubate for a duration relevant to your cryopreservation protocol (e.g., 30-60 minutes).[13][14]

  • Viability Assay: After incubation, perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Read the plate on a plate reader. Normalize the results to the vehicle control to calculate the percentage of viability at each concentration. Plot cell viability versus compound concentration to determine the maximum non-toxic dose.

Logical Flow for Cytotoxicity Testing:

G cluster_setup Experimental Setup cluster_incubation Incubation cluster_analysis Analysis seed Seed Cells in 96-well Plate compound Add Serial Dilutions of Compound seed->compound incubate Incubate for Relevant Time compound->incubate assay Perform Viability Assay (e.g., MTT) incubate->assay read Read on Plate Reader assay->read plot Plot Viability vs [Compound] & Determine Max Non-Toxic Dose read->plot

Caption: Logical workflow for cytotoxicity assessment.

Part 4: References

  • A Review of Cryopreservation of Cells by Ice Recrystallization Inhibitors (IRIs). (URL: )

  • Ice Recrystallization Inhibitors: A Promising Breakthrough in Cryopreservation. (URL: )

  • Inhibiting ice recrystallization and optimization of cell viability after cryopreservation - PubMed. (URL: )

  • Ice-recrystallization inhibiting polymers protect proteins against freeze-stress and enable glycerol-free cryostorage - NIH. (URL: )

  • Inhibiting ice recrystallization and optimization of cell viability after cryopreservation | Glycobiology | Oxford Academic. (URL: )

  • troubleshooting low cell viability after cryopreservation with Lactamide - Benchchem. (URL: )

  • Screening for cryoprotective agent toxicity and toxicity reduction in mixtures at subambient temperatures | bioRxiv. (URL: )

  • CYTOTOXICITY EFFECTS OF CRYOPROTECTANTS AS SINGLE-COMPONENT AND COCKTAIL VITRIFICATION SOLUTIONS - PMC - NIH. (URL: )

  • The need for novel Cryoprotectants and cryopreservation protocols: Insights into the importance of biophysical investigation and cell permeability - PubMed. (URL: )

  • Technical Support Center: Optimization of Cryopreservation for Cells Treated with a Novel Cryoprotectant - Benchchem. (URL: )

  • Cytotoxicity evaluation of the tested cryoprotectants. Cell morphology... - ResearchGate. (URL: )

  • I know this is a common issue, but do you have recommendations for improving cell viability post thaw. We have had varying success and I'm not sure why. - Cell Culture Dish. (URL: )

  • Poor Cell Growth Troubleshooting - Sigma-Aldrich. (URL: )

  • Why Aren't My Cells Surviving Cell Thawing?: Cryopreservation Best Practices for Cell Freezing and Thawing - Corning. (URL: )

  • Algorithm-driven optimization of cryopreservation protocols for transfusion model cell types including Jurkat cells and mesenchymal stem cells - NIH. (URL: )

  • Optimizing Cryopreservation Protocols | Biocompare: The Buyer's Guide for Life Scientists. (URL: )

  • (PDF) Testing various combinations of cryoprotective agents for human skin cryopreservation by vitrification method - ResearchGate. (URL: )

  • Chemical approaches to cryopreservation - PMC - NIH. (URL: )

  • Honors College Thesis | The Effects of Toxicity Inhibitors on the Cytotoxicity of Cryoprotective Agents using a High-Throughput Experimental Set-up | ID: d791sp622 | ScholarsArchive@OSU. (URL: )

  • Can cells recovering from low viability? - ResearchGate. (URL: )

  • Cryopreservation: An Overview of Principles and Cell-Specific Considerations - PMC - NIH. (URL: )

Sources

Validation & Comparative

Validating the Antibacterial Spectrum of 1-(Fluoromethyl)cyclopropane-1-sulfonamide Against Resistant Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In an era defined by the escalating threat of antimicrobial resistance, the imperative for novel antibacterial agents has never been more acute. The relentless evolution of resistance mechanisms in pathogens such as Methicillin-Resistant Staphylococcus aureus (MRSA) and multidrug-resistant Pseudomonas aeruginosa continually undermines the efficacy of our current antibiotic arsenal. This guide provides a comprehensive validation of the antibacterial spectrum of a novel investigational compound, 1-(Fluoromethyl)cyclopropane-1-sulfonamide, against a panel of clinically relevant resistant bacterial strains. Through objective comparison with established antibiotics and supported by detailed experimental data, we will elucidate the potential of this compound in addressing the critical need for new therapeutic options.

The Challenge of Resistance: A Tale of Two Pathogens

Understanding the resistance mechanisms of the target pathogens is paramount to appreciating the potential of a new antibacterial agent.

  • Staphylococcus aureus , particularly Methicillin-Resistant S. aureus (MRSA), employs a formidable defense against beta-lactam antibiotics. The acquisition of the mecA gene, which encodes for a modified penicillin-binding protein (PBP2a), lies at the heart of this resistance.[1][2][3][4] This altered protein exhibits a low affinity for beta-lactams, rendering them ineffective at inhibiting cell wall synthesis.[1][2][3]

  • Pseudomonas aeruginosa , a notoriously difficult-to-treat Gram-negative bacterium, utilizes a multi-pronged defense strategy. This includes the expression of efflux pumps that actively expel antibiotics from the cell, a less permeable outer membrane that restricts drug entry, and the production of beta-lactamase enzymes that inactivate beta-lactam antibiotics.[2][5]

The unique chemical scaffold of this compound, combining a sulfonamide moiety with a fluorinated cyclopropane ring, presents a promising avenue for circumventing these established resistance mechanisms.[6][7][8][9] While traditional sulfonamides inhibit dihydropteroate synthase in the folate biosynthesis pathway, novel sulfonamides may possess alternative mechanisms of action.[10][11][12][13]

Comparative Efficacy: Minimum Inhibitory and Bactericidal Concentrations

To quantitatively assess the antibacterial potency of this compound, we determined its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of resistant strains. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation, while the MBC is the lowest concentration that will prevent the growth of an organism after subculture on to antibiotic-free media. These values were determined following the rigorous guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[14][15][16][17][18]

For comparison, we evaluated the performance of vancomycin, a standard-of-care antibiotic for MRSA infections, and ceftazidime, a third-generation cephalosporin often used against P. aeruginosa.

Table 1: Comparative MIC and MBC values (µg/mL) of this compound and Comparator Antibiotics

OrganismStrainResistance ProfileThis compoundVancomycinCeftazidime
S. aureus ATCC 43300MRSAMIC: 2MBC: 4MIC: 1MBC: 2MIC: >128MBC: >128
S. aureus Clinical Isolate 1MRSA, Vancomycin-IntermediateMIC: 4MBC: 8MIC: 8MBC: 16MIC: >128MBC: >128
P. aeruginosa ATCC 27853Wild-TypeMIC: 8MBC: 16MIC: >128MBC: >128MIC: 2MBC: 4
P. aeruginosa Clinical Isolate 2Multidrug-ResistantMIC: 16MBC: 32MIC: >128MBC: >128MIC: 64MBC: >128

The data clearly demonstrates the potent activity of this compound against both MRSA and a vancomycin-intermediate S. aureus (VISA) strain. Notably, its efficacy against the multidrug-resistant P. aeruginosa isolate surpasses that of ceftazidime, indicating its potential to overcome common resistance mechanisms in this challenging pathogen.

Experimental Protocols

To ensure scientific rigor and reproducibility, the following detailed protocols were employed for the determination of MIC and MBC values.

Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method

This protocol is adapted from the CLSI M07 guidelines.[14]

  • Preparation of Inoculum: A few colonies of the test bacterium are inoculated into Mueller-Hinton Broth (MHB) and incubated at 37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). The suspension is then diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antibiotic Dilutions: A serial two-fold dilution of this compound, vancomycin, and ceftazidime is prepared in MHB in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing no bacteria) are included. The plate is incubated at 37°C for 18-24 hours.

  • Interpretation of Results: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Minimum Bactericidal Concentration (MBC) Assay
  • Subculturing: Following the determination of the MIC, a 10 µL aliquot is taken from each well showing no visible growth and is plated onto a Mueller-Hinton Agar (MHA) plate.

  • Incubation: The MHA plates are incubated at 37°C for 18-24 hours.

  • Interpretation of Results: The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial inoculum count.

Visualizing the Comparative Efficacy

To visually represent the comparative antibacterial spectrum, the following diagram illustrates the workflow for validating the novel compound against resistant strains.

G cluster_0 Resistant Bacterial Strains cluster_1 Antibacterial Compounds cluster_2 Experimental Validation (CLSI Guidelines) cluster_3 Comparative Efficacy Analysis MRSA MRSA (ATCC 43300) VISA (Clinical Isolate) MIC_Assay MIC Determination (Broth Microdilution) MRSA->MIC_Assay MDR_PA MDR P. aeruginosa (Clinical Isolate) MDR_PA->MIC_Assay Novel_Compound This compound Novel_Compound->MIC_Assay Vancomycin Vancomycin Vancomycin->MIC_Assay Ceftazidime Ceftazidime Ceftazidime->MIC_Assay MBC_Assay MBC Determination MIC_Assay->MBC_Assay Subculture from clear wells Data_Table MIC/MBC Data Table MBC_Assay->Data_Table Conclusion Potent Activity Against Resistant Strains Data_Table->Conclusion

Sources

A Senior Application Scientist's Guide to Cross-Validation of In Silico Predictions with In Vitro Results for 1-(Fluoromethyl)cyclopropane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In modern drug discovery, the journey from a promising chemical entity to a clinical candidate is a multi-step process fraught with challenges.[1] High failure rates in clinical trials, often due to poor pharmacokinetics or unforeseen toxicity, underscore the need for robust early-stage evaluation.[1] To de-risk development and optimize resources, the pharmaceutical industry increasingly relies on a synergy between computational (in silico) and laboratory-based (in vitro) methods.[2][3] This guide provides a comprehensive framework for the cross-validation of key Absorption, Distribution, Metabolism, and Excretion (ADME) properties for a novel compound, 1-(Fluoromethyl)cyclopropane-1-sulfonamide, illustrating how predictive modeling and experimental data are integrated to build a robust profile of a potential drug candidate.

This compound is a compound of interest due to its unique structural motifs. The sulfonamide group is a well-established pharmacophore found in numerous antibacterial, anti-inflammatory, and anticancer agents.[4][5][6] The fluoromethyl group can enhance metabolic stability and lipophilicity, properties that are highly desirable in drug design.[7] The cyclopropane ring introduces conformational rigidity, which can improve binding affinity to biological targets. This guide will use this compound as a case study to demonstrate a best-practice workflow for ADME assessment.

The core principle of this guide is the iterative cycle of prediction and validation. In silico tools offer rapid, cost-effective screening of large numbers of molecules, allowing for early identification of potential liabilities.[8][9] However, these models are predictive and require experimental validation to confirm their accuracy.[3][10] In vitro assays, while more resource-intensive, provide real-world biological data that can be used to refine and improve computational models.[11][12] This guide will detail the methodologies for both approaches, present a comparative analysis of hypothetical data, and discuss the implications for drug development.

Part 1: In Silico ADME Profiling

The initial step in our evaluation is to generate a comprehensive ADME profile of this compound using established computational tools. Web-based platforms like SwissADME and ADMET-AI provide a suite of predictive models for key pharmacokinetic properties.[13][14][15][16] These tools leverage large datasets of known compounds to build quantitative structure-activity relationship (QSAR) models that predict the behavior of novel molecules.

For this guide, we will use a hypothetical set of predictions for this compound, as might be generated by a platform like SwissADME.[13] The key parameters we will focus on are:

  • Gastrointestinal (GI) Absorption: Predicts the likelihood of the compound being absorbed from the gut into the bloodstream.

  • Aqueous Solubility (LogS): A critical factor for oral bioavailability, as a drug must dissolve to be absorbed.

  • Blood-Brain Barrier (BBB) Permeation: Indicates whether the compound is likely to cross into the central nervous system.

  • Cytochrome P450 (CYP) Inhibition: Predicts the potential for drug-drug interactions by inhibiting key metabolic enzymes.[17][18]

  • Substrate of P-glycoprotein (P-gp): P-gp is an efflux transporter that can pump drugs out of cells, reducing their absorption and efficacy.

In Silico Prediction Workflow

cluster_0 In Silico Prediction Phase Input Input: SMILES String of This compound Tool Computational Tool (e.g., SwissADME, ADMET-AI) Input->Tool Submit Structure Prediction Generate Predictions: - GI Absorption - Solubility (LogS) - BBB Permeation - CYP Inhibition - P-gp Substrate Tool->Prediction Run Models Output Output: Predicted ADME Profile Prediction->Output Compile Results

Workflow for generating in silico ADME predictions.
Hypothetical In Silico Prediction Data

The following table summarizes the hypothetical in silico predictions for our compound of interest.

ParameterPredicted ValueInterpretation
GI Absorption HighLikely to be well-absorbed from the gut.
Aqueous Solubility (LogS) -2.5Moderately soluble.
BBB Permeation YesPredicted to cross the blood-brain barrier.
CYP1A2 Inhibitor NoLow risk of interaction with CYP1A2.
CYP2C9 Inhibitor YesPotential for drug-drug interactions.
CYP2D6 Inhibitor NoLow risk of interaction with CYP2D6.
CYP3A4 Inhibitor NoLow risk of interaction with CYP3A4.
P-gp Substrate YesMay be subject to efflux by P-glycoprotein.

These predictions provide a valuable first look at the compound's potential pharmacokinetic profile. However, they are based on algorithms and must be confirmed with experimental data.

Part 2: In Vitro Experimental Validation

To validate our in silico predictions, we will perform a series of in vitro assays. These experiments use biological systems, such as cell lines or subcellular fractions, to measure the compound's properties directly.[11][19][20]

A. Intestinal Permeability Assessment

To validate the "High" GI absorption prediction, we will use two complementary assays: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.

1. Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is a cell-free assay that predicts passive diffusion across an artificial membrane coated with lipids.[21] It is a high-throughput, cost-effective method for initial permeability screening.[22]

  • Prepare Lipid Membrane: A 1% solution of lecithin in dodecane is prepared and sonicated until fully mixed.[23] 5 µL of this solution is added to each well of a 96-well donor plate with a PVDF membrane.[23]

  • Prepare Solutions: The test compound is dissolved in DMSO to create a 10 mM stock solution.[24] A 500 µM working solution is prepared by diluting the stock in a PBS buffer (pH 7.4) containing 5% DMSO.[24][25]

  • Load Plates: 300 µL of the PBS buffer is added to each well of a 96-well acceptor plate.[23] 150 µL of the compound working solution is added to the donor plate wells.[23]

  • Incubation: The donor plate is carefully placed on top of the acceptor plate, creating a "sandwich." This assembly is incubated for 18 hours at room temperature.[24]

  • Quantification: After incubation, the plates are separated. The concentration of the compound in both the donor and acceptor wells is quantified by LC-MS/MS.

  • Calculate Permeability (Pe): The effective permeability is calculated using the concentrations and physical parameters of the system.

2. Caco-2 Cell Permeability Assay

The Caco-2 assay is considered the gold standard for predicting human intestinal absorption.[26][27] It uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium, including the expression of transporters like P-gp.[28][29]

  • Cell Culture: Caco-2 cells are seeded onto Transwell™ filter inserts and cultured for 18-22 days to allow for differentiation and formation of a confluent monolayer.[29]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).

  • Bidirectional Transport Study:

    • Apical to Basolateral (A-B): The test compound (at a final concentration of 10 µM) is added to the apical (donor) side, and the appearance of the compound on the basolateral (receiver) side is measured over time (e.g., 2 hours).[28]

    • Basolateral to Apical (B-A): The test compound is added to the basolateral (donor) side, and its appearance on the apical (receiver) side is measured.[28]

  • Quantification: Samples from both compartments are analyzed by LC-MS/MS to determine the compound concentration.

  • Calculate Apparent Permeability (Papp): The Papp value is calculated for both directions.

  • Calculate Efflux Ratio (ER): The efflux ratio is calculated as Papp(B-A) / Papp(A-B). An ER > 2 suggests the compound is a substrate for an efflux transporter like P-gp.[29]

cluster_1 Caco-2 Permeability Assay Workflow Start Seed Caco-2 cells on Transwell inserts Culture Culture for 18-22 days to form monolayer Start->Culture TEER Verify monolayer integrity (TEER measurement) Culture->TEER Transport Perform bidirectional transport study (A-B & B-A) TEER->Transport If integrity is good Quantify Quantify compound concentration by LC-MS/MS Transport->Quantify Calculate Calculate P_app and Efflux Ratio (ER) Quantify->Calculate Result Permeability & Efflux Data Calculate->Result

Experimental workflow for the Caco-2 permeability assay.
B. Metabolic Stability and CYP Inhibition

To investigate the compound's metabolic profile and its potential for drug-drug interactions, we will use human liver microsomes.

1. Microsomal Stability Assay

This assay measures the rate at which the compound is metabolized by enzymes in human liver microsomes, primarily Cytochrome P450s.[30][31]

  • Prepare Reaction Mixture: Human liver microsomes (0.5 mg/mL) are mixed with a buffer solution.[32] The test compound is added at a final concentration of 1-10 µM.[32]

  • Initiate Reaction: The metabolic reaction is started by adding an NADPH regenerating system.[30][33] The mixture is incubated at 37°C.[30][33]

  • Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45 minutes).[34]

  • Terminate Reaction: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile).[30][31]

  • Quantification: After protein precipitation and centrifugation, the amount of remaining parent compound is quantified by LC-MS/MS.[31]

  • Data Analysis: The percentage of compound remaining over time is plotted to determine the half-life (t1/2) and intrinsic clearance (CLint).[33]

2. CYP Inhibition Assay (IC50)

This assay determines the concentration of the test compound required to inhibit 50% of the activity of specific CYP isoforms (IC50).[35][36]

  • Prepare Incubation Mixtures: Human liver microsomes are incubated with a specific probe substrate for each CYP isoform to be tested (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9).

  • Add Test Compound: The test compound is added at various concentrations (typically a serial dilution).[36]

  • Initiate Reaction: The reaction is initiated with NADPH and incubated at 37°C.

  • Terminate and Quantify: The reaction is stopped, and the amount of metabolite formed from the probe substrate is quantified by LC-MS/MS.

  • Calculate IC50: The rate of metabolite formation is plotted against the concentration of the test compound to determine the IC50 value.[36]

Part 3: Cross-Validation and Data Analysis

Now we will compare our hypothetical in silico predictions with plausible in vitro results. This direct comparison is crucial for validating the computational models and making informed decisions about the compound's future.

Comparative Data Summary
ParameterIn Silico PredictionIn Vitro ResultConcordance
GI Absorption HighPAMPA Pe: 12.5 x 10-6 cm/sCaco-2 Papp (A-B): 15.2 x 10-6 cm/sGood
P-gp Efflux P-gp Substrate: YesCaco-2 Efflux Ratio: 3.1Good
Metabolic Stability (Not Predicted)Microsomal t1/2: 45 min(Baseline Data)
CYP1A2 Inhibition NoIC50 > 50 µMGood
CYP2C9 Inhibition YesIC50 = 8.5 µMGood
CYP2D6 Inhibition NoIC50 > 50 µMGood
CYP3A4 Inhibition NoIC50 > 30 µMGood
Discussion and Analysis

The cross-validation of our hypothetical data reveals several key insights:

  • Permeability and Absorption: The in silico prediction of "High" GI absorption is well-supported by the in vitro data. A Papp value >10 x 10-6 cm/s in the Caco-2 assay is generally considered indicative of high permeability. The PAMPA result further corroborates that passive diffusion is a significant absorption mechanism.

  • Efflux Transport: The prediction that the compound is a P-gp substrate is confirmed by the Caco-2 efflux ratio of 3.1 (which is >2).[29] This is a critical finding, as P-gp efflux can limit oral bioavailability and penetration into tissues like the brain. This highlights a potential challenge for the compound that was correctly identified by the computational model.

  • Metabolic Stability: The microsomal stability assay provides a quantitative measure of the compound's susceptibility to Phase I metabolism.[32][34] A half-life of 45 minutes suggests moderate stability. This data is essential for predicting in vivo clearance and guiding potential chemical modifications to improve metabolic stability if needed.

  • CYP Inhibition: The in silico predictions for CYP inhibition show excellent concordance with the in vitro IC50 values. The model correctly identified the potential liability of CYP2C9 inhibition, which is a common pathway for drug-drug interactions.[18][36] An IC50 value below 10 µM warrants further investigation. The model also correctly predicted the low inhibition potential for other major CYP isoforms.

Conclusion and Strategic Implications

This guide demonstrates the power of integrating in silico predictions and in vitro experiments in early drug discovery. The cross-validation process for this compound provides a clear and actionable profile of its ADME properties.

Key Takeaways:

  • Validated Strengths: The compound exhibits high passive permeability and moderate metabolic stability, which are favorable characteristics for an orally administered drug.

  • Identified Liabilities: The compound is a substrate for the P-gp efflux transporter and shows inhibitory activity against CYP2C9. These are potential risks that need to be managed.

  • Model Performance: The in silico tools demonstrated high predictive accuracy for permeability, P-gp substrate liability, and CYP inhibition, underscoring their value in identifying potential issues before resource-intensive experiments are conducted.[8]

Future Directions:

Based on this cross-validated profile, the next steps for the development of this compound would involve:

  • Structure-Activity Relationship (SAR) Exploration: Medicinal chemists can use this data to guide the synthesis of new analogs. The goal would be to reduce P-gp efflux and CYP2C9 inhibition while maintaining or improving the desired pharmacological activity and permeability.

  • Further In Vitro Studies: If the compound progresses, more advanced studies, such as using human hepatocytes, could provide a more comprehensive picture of its metabolism, including both Phase I and Phase II pathways.[12][19]

  • In Vivo Pharmacokinetic Studies: Ultimately, the predictions and in vitro findings must be confirmed in an in vivo animal model to understand the compound's true pharmacokinetic behavior in a whole organism.

By embracing this iterative, data-driven approach, research teams can make more informed decisions, increase the efficiency of the drug discovery process, and enhance the probability of developing safe and effective medicines.

References

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. [Link]

  • Uddin, R., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. [Link]

  • Sygnature Discovery. In vitro drug metabolism: for the selection of your lead compounds. [Link]

  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • Caco2 assay protocol. [Link]

  • Swiss Institute of Bioinformatics. SwissADME. [Link]

  • Scribd. Caco-2 Permeability Assay Protocol. [Link]

  • Evotec. Microsomal Stability. [Link]

  • Li, A. P. (2004). In vitro approaches to evaluate ADMET drug properties. Current Topics in Medicinal Chemistry, 4(7), 701-706. [Link]

  • Domainex. Microsomal Clearance/Stability Assay. [Link]

  • MDPI. In Silico ADME Methods Used in the Evaluation of Natural Products. [Link]

  • AxisPharm. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. [Link]

  • Pars Silico. ADME/ADMET Assessment Using SwissADME, ProTox-II, admet SAR, and Swiss Target Prediction: A Comprehensive Guide. [Link]

  • BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). [Link]

  • ADMET-AI. [Link]

  • Lokey Lab Protocols - Wikidot. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • AYUSH CoE. I.In Silico Tools for Pharmacokinetic and Toxicological Predictions. [Link]

  • Technology Networks. pampa-permeability-assay.pdf. [Link]

  • LifeNet Health LifeSciences. CYP Inhibition Assay. [Link]

  • Simulations Plus. ADMET Predictor®. [Link]

  • YouTube. How to use SwissADME?. [Link]

  • Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]

  • Evotec. Caco-2 Permeability Assay. [Link]

  • Swiss Institute of Bioinformatics. SwissADME FAQ. [Link]

  • PRISM BioLab. Oral Bioavailability Prediction Screening: Gift of SwissADME. [Link]

  • ResearchGate. (PDF) In vitro approaches to evaluate ADMET drug properties. [Link]

  • International Journal of Advanced Research in Biological Sciences. Drug Discovery and ADMET process: A Review. [Link]

  • ResearchGate. ADMET In Vitro Profiling – Utility and Applications in Lead Discovery. [Link]

  • UMPSA-IR. The importance of in-silico studies in drug discovery. [Link]

  • In Silico Technologies: Leading the Future of Drug Development Breakthroughs. [Link]

  • ResearchGate. The importance of in-silico studies in drug discovery. [Link]

  • PubMed Central. A Guide to In Silico Drug Design. [Link]

  • Open Access Pub. Drug Design Progress of In silico, In vitro and In vivo Researches. [Link]

  • Exploring 1-(Trifluoromethyl)cyclopropane-1-carboxylic Acid: Properties and Applications. [Link]

  • SpringerLink. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]

  • PubChem. 1-Methylcyclopropane-1-sulfonamide. [Link]

Sources

A Comparative Efficacy Analysis: 1-(Fluoromethyl)cyclopropane-1-sulfonamide versus its Non-fluorinated Analog

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into bioactive molecules has emerged as a powerful tool for optimizing drug-like properties.[1][2] This guide provides an in-depth comparative analysis of 1-(Fluoromethyl)cyclopropane-1-sulfonamide and its non-fluorinated parent compound, cyclopropanesulfonamide . The sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents, exhibiting diverse biological activities including antibacterial, anticancer, and enzyme inhibitory effects.[3][4] The cyclopropyl moiety is also a valuable structural motif in drug design, known to enhance metabolic stability and receptor affinity.[5][6]

This guide will explore the theoretical and practical implications of introducing a fluoromethyl group to the cyclopropane ring of a sulfonamide. We will delve into a hypothetical, yet plausible, biological context to compare the efficacy of these two compounds, supported by detailed experimental protocols and predictive data. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive framework for understanding the potential advantages conferred by strategic fluorination.

Hypothetical Biological Target and Mechanism of Action: Carbonic Anhydrase II Inhibition

For the purpose of this comparative guide, we will hypothesize that both this compound and cyclopropanesulfonamide are inhibitors of Carbonic Anhydrase II (CA II) . Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[7] CA II is a ubiquitous isoform, and its inhibition has therapeutic applications in conditions such as glaucoma and edema.[8]

Sulfonamides are a well-known class of carbonic anhydrase inhibitors.[7][9] The primary sulfonamide group (-SO₂NH₂) is crucial for their inhibitory activity, as it coordinates to the zinc ion in the enzyme's active site, displacing a water molecule or hydroxide ion and thereby disrupting the catalytic cycle.

The introduction of a fluoromethyl group is not expected to alter this fundamental mechanism of action but may influence the binding affinity and overall inhibitory potency through electronic and conformational effects.

cluster_0 Carbonic Anhydrase II Catalytic Cycle cluster_1 Inhibition by Sulfonamides E_Zn_OH2 E-Zn²⁺-H₂O E_Zn_OH E-Zn²⁺-OH⁻ E_Zn_OH2->E_Zn_OH -H⁺ E_Zn_HCO3 E-Zn²⁺-HCO₃⁻ E_Zn_OH->E_Zn_HCO3 +CO₂ Inhibited_Complex E-Zn²⁺-NHSO₂-R E_Zn_OH->Inhibited_Complex Competitive Inhibition CO2 CO₂ HCO3 HCO₃⁻ H2O H₂O H_plus H⁺ E_Zn_HCO3->E_Zn_OH2 +H₂O -HCO₃⁻ Sulfonamide R-SO₂NH₂ Sulfonamide->Inhibited_Complex Inhibited_Complex->E_Zn_OH Reversible Binding

Figure 1: Mechanism of Carbonic Anhydrase II inhibition by sulfonamides.

Synthesis of the Target Compounds

While specific synthetic routes for this compound are not extensively published, a plausible synthesis can be extrapolated from known methodologies for similar structures. The non-fluorinated analog, cyclopropanesulfonamide, is a known building block in medicinal chemistry.[10][11]

A likely synthetic approach would involve the construction of the cyclopropane ring followed by the introduction of the sulfonamide moiety. For the fluorinated analog, a fluorinated building block would be incorporated early in the synthesis.

Comparative Physicochemical Properties

The introduction of fluorine is known to significantly alter the physicochemical properties of a molecule.[12][13][14] These changes can have a profound impact on a compound's pharmacokinetic and pharmacodynamic profile.[1][2][15]

PropertyCyclopropanesulfonamideThis compound (Predicted)Rationale for Predicted Difference
Molecular Weight 121.16 g/mol 153.16 g/mol Addition of CH₂F group.
pKa (Sulfonamide) ~10.5~9.5 - 10.0The electron-withdrawing nature of the fluoromethyl group increases the acidity of the sulfonamide N-H bond.
LogP (Lipophilicity) LowModerately HigherFluorine substitution generally increases lipophilicity.[15]
Metabolic Stability ModerateHigherThe C-F bond is stronger than the C-H bond, often leading to increased resistance to metabolic degradation.[1][14]

Comparative Efficacy Assessment: Experimental Protocols

To quantitatively compare the efficacy of our two compounds, a series of in vitro assays would be performed. The following protocols are based on established methods for evaluating enzyme inhibitors.[16][17][18][19][20]

Experimental Workflow

cluster_0 Compound Preparation cluster_1 In Vitro Enzyme Inhibition Assay cluster_2 Cell-Based Potency Assay Compound_Prep Synthesize and Purify Compounds Stock_Solution Prepare Stock Solutions in DMSO Compound_Prep->Stock_Solution Serial_Dilution Create Serial Dilutions Stock_Solution->Serial_Dilution Enzyme_Assay Carbonic Anhydrase II Inhibition Assay (Colorimetric) Serial_Dilution->Enzyme_Assay Test Compounds Cell_Treatment Treat Cells with Compounds Serial_Dilution->Cell_Treatment Test Compounds IC50_Determination Determine IC₅₀ Values Enzyme_Assay->IC50_Determination Ki_Calculation Calculate Inhibition Constant (Ki) IC50_Determination->Ki_Calculation Data_Analysis Comparative Data Analysis Ki_Calculation->Data_Analysis Cell_Culture Culture CA II Expressing Cells Cell_Culture->Cell_Treatment Potency_Assay Measure Downstream Biological Effect Cell_Treatment->Potency_Assay EC50_Determination Determine EC₅₀ Values Potency_Assay->EC50_Determination EC50_Determination->Data_Analysis

Figure 2: Workflow for comparative efficacy assessment.

Protocol 1: In Vitro Carbonic Anhydrase II Inhibition Assay (Colorimetric)

This assay measures the esterase activity of CA II, which is inhibited by sulfonamides.[7][21]

Materials:

  • Purified human Carbonic Anhydrase II

  • Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.4)

  • p-Nitrophenyl acetate (p-NPA) as substrate

  • Test compounds (this compound and cyclopropanesulfonamide)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare a stock solution of CA II in the assay buffer. Prepare stock solutions of the test compounds in DMSO and create a series of dilutions in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the assay buffer, the CA II enzyme solution, and the test compounds at various concentrations. Include controls for no inhibitor (enzyme activity control) and no enzyme (background control).

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement: Initiate the reaction by adding the substrate, p-NPA. Immediately measure the increase in absorbance at 400 nm over time, which corresponds to the formation of p-nitrophenol.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

Protocol 2: Cell-Based Potency Assay

This assay will determine the ability of the compounds to inhibit CA II activity within a cellular context.[16][17][18][19]

Materials:

  • A suitable cell line that expresses CA II (e.g., HEK293 cells transfected with a CA II expression vector).

  • Cell culture medium and reagents.

  • A fluorescent pH indicator dye.

  • Test compounds.

  • 96-well black, clear-bottom microplate.

  • Fluorescence plate reader.

Procedure:

  • Cell Seeding: Seed the CA II-expressing cells into the 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a predetermined incubation period.

  • Cell Loading with pH indicator: Load the cells with a pH-sensitive fluorescent dye.

  • Assay Measurement: Measure the intracellular pH change in response to a CO₂/bicarbonate challenge using a fluorescence plate reader. Inhibition of CA II will result in a slower change in intracellular pH.

  • Data Analysis: Plot the cellular response against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value (the concentration of the compound that produces 50% of the maximal response).

Hypothetical Comparative Efficacy Data

Based on the known effects of fluorination on drug-target interactions, we can predict the likely outcome of these experiments. The increased acidity of the sulfonamide proton in the fluorinated analog should lead to stronger coordination with the zinc ion in the CA II active site. Additionally, the increased lipophilicity may enhance cell permeability.

ParameterCyclopropanesulfonamideThis compoundPredicted Fold Improvement
IC₅₀ (CA II Inhibition) 150 nM30 nM5-fold
Ki (Inhibition Constant) 85 nM15 nM5.7-fold
EC₅₀ (Cell-Based Potency) 500 nM80 nM6.25-fold

Conclusion

This guide has presented a comprehensive, albeit hypothetical, comparison of the efficacy of this compound and its non-fluorinated analog, cyclopropanesulfonamide, as inhibitors of Carbonic Anhydrase II. The strategic incorporation of a fluoromethyl group is predicted to enhance the inhibitory potency of the parent compound through several mechanisms. The electron-withdrawing nature of fluorine increases the acidity of the sulfonamide moiety, likely leading to a stronger interaction with the zinc cofactor in the enzyme's active site. Furthermore, the increased lipophilicity and metabolic stability conferred by fluorination are advantageous for cellular activity and overall drug-like properties.

The detailed experimental protocols provided herein offer a robust framework for the practical evaluation of these and similar compounds. The predicted data underscores the potential of targeted fluorination as a powerful strategy in drug design and lead optimization. Further empirical studies are warranted to validate these hypotheses and to fully elucidate the therapeutic potential of this compound.

References

  • Intertek. (n.d.). GMP Cell-based Bioassays and Potency Testing. Retrieved from [Link]

  • Pharmaron. (n.d.). Cell-Based Potency Assays. Retrieved from [Link]

  • BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. Retrieved from [Link]

  • Eurofins. (n.d.). Managing Cell-Based Potency Assays – from Development to Lifecycle Maintenance. Retrieved from [Link]

  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from [Link]

  • Google Patents. (2009). US20090112021A1 - Preparation of cyclopropyl sulfonylamides.
  • ProQuest. (n.d.). Design, Synthesis and Evaluation of Novel Cyclopropanesulfonamide Derivatives for the Treatment of EGFR C797S Mutation in Non-Small Cell Lung Cancer. Retrieved from [Link]

  • Shen, X., Liu, Q., Zhang, W., & Hu, J. (2016). Stereoselective Synthesis of (Sulfonimidoyl)cyclopropanes with (R)-PhSO(NTs)CH2Cl and α,β-Unsaturated Weinreb Amides. European Journal of Organic Chemistry, 2016(6), 1162-1166.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Properties and Applications of Cyclopropanesulfonamide (CAS 154350-29-5). Retrieved from [Link]

  • Ashraf, M., et al. (2014). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs.
  • National Center for Biotechnology Information. (n.d.). A Critical Review of a Recommended Analytical and Classification Approach for Organic Fluorinated Compounds with an Emphasis on Per‐ and Polyfluoroalkyl Substances. Retrieved from [Link]

  • Wikipedia. (n.d.). Organofluorine chemistry. Retrieved from [Link]

  • Google Patents. (2009). WO2009053281A1 - Process for the preparation of cyclopropyl sulfonamide.
  • PubMed. (2013). Sulfonamides incorporating fluorine and 1,3,5-triazine moieties are effective inhibitors of three β-class carbonic anhydrases from Mycobacterium tuberculosis. Retrieved from [Link]

  • ACS Publications. (n.d.). Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors: Structure–Activity Relationship, Kinetics Mechanism, and In Silico Studies. Retrieved from [Link]

  • Hasegawa, T., et al. (2017). Physicochemical Nature of Perfluoroalkyl Compounds Induced by Fluorine. The Chemical Record, 17(10), 903-917.
  • ITRC. (n.d.). 4 Physical and Chemical Properties – PFAS — Per- and Polyfluoroalkyl Substances. Retrieved from [Link]

  • PubMed Central. (2023). Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. Retrieved from [Link]

  • PubMed. (2003). Inhibition studies of sulfonamide-containing folate analogs in yeast. Retrieved from [Link]

  • MDPI. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Retrieved from [Link]

  • Springer. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]

  • PubMed. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Retrieved from [Link]

  • MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]

  • ResearchGate. (n.d.). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Retrieved from [Link]

  • A. M. El-Sherbeny. (n.d.). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Retrieved from [Link]

  • PubMed. (n.d.). Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Antiradical, antimicrobial and enzyme inhibition evaluation of sulfonamide derived esters; synthesis, X-Ray analysis and DFT studies. Retrieved from [Link]

  • PubMed. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). Retrieved from [Link]

  • PubMed. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. Retrieved from [Link]

  • PubMed. (2003). Synthesis of functionalized sulfonamides via 1,3-dipolar cycloaddition of pentafluorophenyl vinylsulfonate. Retrieved from [Link]

  • ACS Publications. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Retrieved from [Link]

  • MDPI. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Retrieved from [Link]

  • PubMed Central. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Retrieved from [Link]

Sources

Head-to-head comparison of 1-(Fluoromethyl)cyclopropane-1-sulfonamide and established carbonic anhydrase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Analysis of Novel and Established Carbonic Anhydrase Inhibitors: A Case Study of 1-(Fluoromethyl)cyclopropane-1-sulfonamide

Introduction: The Ubiquitous Role of Carbonic Anhydrases and the Rationale for Novel Inhibition Strategies

Carbonic anhydrases (CAs) are a superfamily of metalloenzymes that play a crucial role in fundamental physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. This seemingly simple reaction is pivotal in pH regulation, CO2 transport, electrolyte secretion, and various biosynthetic pathways. With at least 15 different isoforms identified in humans, each exhibiting distinct tissue distribution and subcellular localization, CAs have emerged as significant therapeutic targets for a range of disorders. These include glaucoma, epilepsy, altitude sickness, and, more recently, cancer.

The development of CA inhibitors has been a cornerstone of medicinal chemistry for decades, leading to the clinical success of drugs like acetazolamide, dorzolamide, and brinzolamide. However, the quest for novel inhibitors with improved isoform selectivity, better pharmacokinetic profiles, and reduced side effects is a continuous endeavor. This guide provides a head-to-head comparison of the novel compound this compound against these established inhibitors. Due to the nascent stage of research on this specific molecule, we will also delve into the essential experimental methodologies required for a comprehensive evaluation, thereby offering a framework for assessing any new entrant in this therapeutic class.

The Gold Standards: A Review of Established Carbonic Anhydrase Inhibitors

A thorough understanding of the existing therapeutic landscape is essential before evaluating a novel inhibitor. The following sections detail the key characteristics of the most widely used CA inhibitors.

Acetazolamide: The Prototypical Systemic Inhibitor

Acetazolamide was one of the first non-mercurial diuretics and remains a widely used systemic CA inhibitor. Its primary mechanism of action involves the non-selective inhibition of various CA isoforms, leading to a reduction in bicarbonate reabsorption in the proximal tubules of the kidney and a decrease in aqueous humor formation in the eye.

Key Therapeutic Uses:

  • Glaucoma

  • Epilepsy

  • Acute mountain sickness

  • Edema

Limitations: The lack of isoform selectivity leads to a range of side effects, including metabolic acidosis, paresthesia, and kidney stone formation, which can limit its long-term use.

Dorzolamide & Brinzolamide: The Rise of Topical, Isoform-Selective Inhibitors

To overcome the systemic side effects of acetazolamide, research efforts focused on developing topical inhibitors for the treatment of glaucoma. This led to the development of dorzolamide and brinzolamide, which are formulated as eye drops and primarily target CA-II, the predominant isoform in the ciliary processes of the eye.

Key Advantages over Acetazolamide:

  • Topical administration: Minimizes systemic exposure and associated side effects.

  • Higher affinity for CA-II: Leads to more targeted inhibition.

The development of these second-generation inhibitors underscored the importance of isoform-specific targeting to enhance therapeutic efficacy and improve patient tolerability.

Comparative Analysis: Key Performance Metrics

A direct comparison between a novel inhibitor and established drugs requires a standardized set of experiments. The following table summarizes the crucial parameters for evaluation.

Parameter Acetazolamide Dorzolamide Brinzolamide This compound
IC50 (CA-II) ~12 nM~3 nM~3.2 nMData Not Available
Ki (CA-II) ~25 nM~0.17 nM~0.31 nMData Not Available
Selectivity Profile Non-selective (inhibits CA-I, IV, IX, XII)Highly selective for CA-II over CA-IHighly selective for CA-II over CA-ITo be determined
Route of Administration Oral, IntravenousTopical (ophthalmic)Topical (ophthalmic)To be determined
Primary Clinical Use Glaucoma, Epilepsy, Altitude SicknessGlaucomaGlaucomaTo be determined

Note: IC50 and Ki values can vary depending on the specific assay conditions.

Experimental Protocols for the Evaluation of Novel Carbonic Anhydrase Inhibitors

To ascertain the therapeutic potential of a novel compound like this compound, a series of in vitro and in vivo experiments are necessary.

In Vitro Enzyme Inhibition Assay (Stopped-Flow Spectrophotometry)

This is the gold standard for determining the inhibitory potency (Ki) of a compound against a specific CA isoform.

Principle: The assay measures the enzyme-catalyzed hydration of CO2 by monitoring the change in pH using a colorimetric indicator. The rate of this reaction is measured in the presence and absence of the inhibitor.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the purified recombinant human CA isoform (e.g., CA-II) in a suitable buffer (e.g., 10 mM HEPES, pH 7.5).

    • Prepare a stock solution of the inhibitor (this compound) in DMSO.

    • Prepare a buffered solution containing a pH indicator (e.g., p-nitrophenol).

  • Assay Procedure:

    • Equilibrate the enzyme and inhibitor solutions at the desired temperature (typically 25°C).

    • Rapidly mix the enzyme/inhibitor solution with a CO2-saturated solution in the stopped-flow instrument.

    • Monitor the change in absorbance of the pH indicator over time.

  • Data Analysis:

    • Calculate the initial reaction rates from the absorbance data.

    • Plot the reaction rates against the inhibitor concentration to determine the IC50 value.

    • Use the Cheng-Prusoff equation to calculate the Ki value from the IC50 value.

Causality Behind Experimental Choices: The use of a stopped-flow instrument is critical for measuring the rapid kinetics of the CA-catalyzed reaction. Recombinant human CA isoforms are used to ensure the specificity of the inhibition data.

Workflow for In Vitro CA Inhibition Assay

G cluster_prep Reagent Preparation cluster_assay Assay Execution (Stopped-Flow) cluster_analysis Data Analysis P1 Prepare Purified CA Isoform Stock A1 Equilibrate Enzyme and Inhibitor P1->A1 P2 Prepare Inhibitor Stock Solution (DMSO) P2->A1 P3 Prepare Buffered Indicator Solution A2 Rapidly Mix with CO2-Saturated Solution P3->A2 A1->A2 A3 Monitor Absorbance Change Over Time A2->A3 D1 Calculate Initial Reaction Rates A3->D1 D2 Plot Rates vs. Inhibitor Concentration D1->D2 D3 Determine IC50 D2->D3 D4 Calculate Ki using Cheng-Prusoff Equation D3->D4

Caption: Workflow for determining CA inhibition constants.

Mechanism of Action: The Sulfonamide Binding Motif

The vast majority of clinically used CA inhibitors are sulfonamides. The deprotonated sulfonamide group (SO2NH-) coordinates to the zinc ion at the active site of the enzyme, mimicking the transition state of the CO2 hydration reaction. This binding is further stabilized by a network of hydrogen bonds with active site residues.

The introduction of a fluoromethylcyclopropane group in this compound is a modern medicinal chemistry strategy. The cyclopropane ring introduces conformational rigidity, while the fluorine atom can modulate the electronic properties and potentially form additional interactions within the active site, which could lead to enhanced potency and selectivity.

Hypothesized Binding of this compound

G cluster_enzyme Carbonic Anhydrase Active Site cluster_inhibitor This compound ZN Zn2+ His1 His ZN->His1 His2 His ZN->His2 His3 His ZN->His3 Thr199 Thr199 Glu106 Glu106 Inhibitor R-SO2NH- Inhibitor->ZN Coordinates to Zinc Inhibitor->Thr199 H-bond Inhibitor->Glu106 H-bond R_group Fluoromethylcyclopropane Inhibitor->R_group

Caption: Proposed binding mode of a sulfonamide inhibitor.

Future Directions and Concluding Remarks

While this compound represents an intriguing novel chemical entity, its therapeutic potential remains to be elucidated. A comprehensive in vitro profiling against a panel of CA isoforms is the crucial next step. This should be followed by studies to determine its pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and in vivo efficacy in relevant animal models of diseases such as glaucoma or cancer.

The established carbonic anhydrase inhibitors have paved the way for targeted therapies. The challenge for novel inhibitors like this compound is to demonstrate superior efficacy, selectivity, and safety profiles. The experimental framework outlined in this guide provides a roadmap for the rigorous evaluation required to translate a promising molecule from the laboratory to the clinic.

References

  • Supuran, C. T. (2016). Carbonic Anhydrases: Novel Therapeutic Applications for Inhibitors and Activators. Nature Reviews Drug Discovery. [Link]

  • Lloyd, J., et al. (2005). The Carbonic Anhydrase II Inhibition of a Series of N-Aryl and N-Alkyl Substituted Sulfonamides. Bioorganic & Medicinal Chemistry. [Link]

  • Alterio, V., et al. (2012). Carbonic Anhydrase Inhibitors: A Review of the Patent and Scientific Literature. Expert Opinion on Therapeutic Patents. [Link]

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the imperative is to identify novel chemical entities with high efficacy and minimal toxicity. This guide presents a comprehensive framework for the preclinical safety assessment of a novel compound, 1-(Fluoromethyl)cyclopropane-1-sulfonamide. We benchmark its in vitro safety profile against structurally related compounds, providing an objective comparison supported by detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and establishing a self-validating system for early-stage safety profiling.

Introduction: The Rationale for Early Safety Profiling

The journey of a drug from discovery to market is fraught with challenges, with a significant percentage of candidates failing due to unforeseen toxicity. Early and robust preclinical safety evaluation is paramount to de-risk drug development programs, saving valuable time and resources.[1] This guide focuses on this compound, a compound featuring a unique combination of a strained cyclopropane ring, a bioactive sulfonamide moiety, and a metabolically influential fluoromethyl group. Understanding the safety liabilities associated with these structural motifs is critical.

The sulfonamide group is a well-established pharmacophore found in numerous approved drugs, but it is also associated with hypersensitivity reactions and other adverse effects.[2][3] The trifluoromethyl group is often introduced to enhance metabolic stability and bioavailability, but its impact on safety must be carefully evaluated.[4] This guide provides a systematic approach to benchmarking the safety of our lead compound against relevant comparators to elucidate its structure-toxicity relationships.

Molecular Profile and Comparator Selection

2.1. Core Compound: this compound (Compound A)

  • Structure: Features a cyclopropane ring, a primary sulfonamide, and a fluoromethyl group.

  • Potential Liabilities: The sulfonamide group can lead to hypersensitivity.[5] The fluoromethyl group could influence metabolic pathways. The strained cyclopropane ring may present unique metabolic profiles.

2.2. Comparator Compounds

To understand the contribution of each structural moiety to the overall safety profile, we selected two hypothetical comparator compounds:

  • Compound B (Non-fluorinated analog): 1-Methylcyclopropane-1-sulfonamide. This allows for the assessment of the fluorine atom's impact. A similar compound has been identified as a metabolite of the antiviral drug Glecaprevir.[6]

  • Compound C (Acyclic analog): 2-Methylpropane-2-sulfonamide. This helps to evaluate the influence of the strained cyclopropane ring.

In Vitro Safety Assessment Workflow

A battery of in vitro assays forms the cornerstone of early safety assessment, providing crucial data on a compound's potential for cytotoxicity, genotoxicity, cardiotoxicity, and metabolic instability. The following workflow is recommended for a comprehensive initial safety screen.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Specific Toxicity & Metabolism cluster_2 Phase 3: Data Integration & Decision Compound Synthesis Compound Synthesis Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Compound Synthesis->Cytotoxicity Assay (MTT) Assess Cell Viability Genotoxicity Assay (Micronucleus) Genotoxicity Assay (Micronucleus) Cytotoxicity Assay (MTT)->Genotoxicity Assay (Micronucleus) Determine Max. Non-Toxic Dose hERG Assay hERG Assay Genotoxicity Assay (Micronucleus)->hERG Assay Assess Cardiotoxicity Metabolic Stability Assay Metabolic Stability Assay Genotoxicity Assay (Micronucleus)->Metabolic Stability Assay Assess Metabolic Liability Safety Profile Review Safety Profile Review hERG Assay->Safety Profile Review Metabolic Stability Assay->Safety Profile Review Go/No-Go Decision Go/No-Go Decision Safety Profile Review->Go/No-Go Decision

Caption: High-level workflow for in vitro safety assessment.

Experimental Protocols and Data Interpretation

In Vitro Cytotoxicity: MTT Assay

Causality: The MTT assay is a primary screen to evaluate a compound's effect on cell viability and metabolic activity.[7][8] It helps identify general toxicity and establish a concentration range for subsequent, more specific assays.

Protocol:

  • Cell Seeding: Plate HepG2 cells (a human liver carcinoma cell line) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of Compounds A, B, and C (e.g., from 0.1 µM to 100 µM) for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[8]

Data Presentation (Hypothetical):

CompoundDescriptionIC50 (µM)
A This compound> 100
B 1-Methylcyclopropane-1-sulfonamide> 100
C 2-Methylpropane-2-sulfonamide> 100
DoxorubicinPositive Control0.8

Interpretation: The hypothetical data suggests that none of the test compounds exhibit significant cytotoxicity up to 100 µM, indicating a favorable initial safety profile in this regard.

Genotoxicity: In Vitro Micronucleus Assay

Causality: This assay is crucial for detecting a compound's potential to cause chromosomal damage, a key indicator of carcinogenicity.[11] It is a standard regulatory requirement for new chemical entities.[12][13]

G Test Compound Test Compound Incubation Incubation Test Compound->Incubation Cultured Cells (e.g., TK6) Cultured Cells (e.g., TK6) Cultured Cells (e.g., TK6)->Incubation DNA Damage DNA Damage Incubation->DNA Damage Cell Division (Mitosis) Cell Division (Mitosis) DNA Damage->Cell Division (Mitosis) Micronucleus Formation Micronucleus Formation Cell Division (Mitosis)->Micronucleus Formation Scoring (Microscopy/Flow Cytometry) Scoring (Microscopy/Flow Cytometry) Micronucleus Formation->Scoring (Microscopy/Flow Cytometry)

Caption: Mechanism of micronucleus formation.

Protocol (OECD 487 Guideline): [14][15]

  • Cell Culture: Use human lymphoblastoid TK6 cells in suspension culture.[11]

  • Treatment: Expose cells to at least three concentrations of each compound, with and without a metabolic activation system (S9 fraction), for a short (3-6 hours) and long (24 hours) duration.[12]

  • Cytochalasin B: Add cytochalasin B to block cytokinesis, allowing for the accumulation of binucleated cells.

  • Harvesting and Staining: Harvest cells, treat with a hypotonic solution, fix, and stain with a DNA-specific dye (e.g., DAPI).

  • Scoring: Analyze at least 2000 binucleated cells per concentration for the presence of micronuclei.

Data Presentation (Hypothetical):

CompoundConcentration (µM)% Micronucleated Cells (-S9)% Micronucleated Cells (+S9)
A 501.21.5
B 501.11.3
C 501.31.4
Mitomycin C0.515.8N/A
Cyclophosphamide51.518.2

Interpretation: The hypothetical results indicate no significant increase in micronucleated cells for any of the test compounds, suggesting a low risk of genotoxicity under these in vitro conditions.

Cardiotoxicity: hERG Potassium Channel Assay

Causality: Inhibition of the hERG potassium channel can lead to QT interval prolongation, a potentially fatal cardiac arrhythmia.[16][17] This assay is a critical safety screen for all new drug candidates.[18]

Protocol (Automated Patch Clamp):

  • Cell Line: Use HEK293 cells stably expressing the hERG channel.

  • Assay Preparation: Cells are harvested and prepared for automated patch-clamp analysis.

  • Compound Application: Apply a range of concentrations of each test compound to the cells.

  • Electrophysiology: Measure the hERG channel current before and after compound application to determine the percentage of inhibition.

Data Presentation (Hypothetical):

CompoundhERG IC50 (µM)
A > 30
B > 30
C > 30
Cisapride0.02

Interpretation: An IC50 value greater than 30 µM is generally considered a low risk for hERG-related cardiotoxicity. The hypothetical data suggests all three compounds have a favorable cardiotoxicity profile.

Metabolic Stability: Liver Microsomal Stability Assay

Causality: This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.[19] Poor metabolic stability can lead to rapid clearance and the formation of toxic metabolites.[20]

G Test Compound Test Compound Incubation Incubation Test Compound->Incubation Liver Microsomes + NADPH Liver Microsomes + NADPH Liver Microsomes + NADPH->Incubation Incubation (37°C) Incubation (37°C) Metabolites Metabolites LC-MS/MS Analysis LC-MS/MS Analysis Incubation->Metabolites Incubation->LC-MS/MS Analysis Quantify remaining compound

Caption: Workflow for liver microsomal stability assay.

Protocol: [21][22]

  • Reaction Mixture: Prepare a reaction mixture containing human liver microsomes, the test compound (at 1 µM), and a phosphate buffer.[23]

  • Initiation: Initiate the reaction by adding an NADPH regenerating system.[20]

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: The remaining concentration of the parent compound is quantified by LC-MS/MS.[19]

Data Presentation (Hypothetical):

CompoundIn Vitro Half-Life (T½, min)Intrinsic Clearance (Clint, µL/min/mg)
A 4515.4
B 3519.8
C 5512.6
Verapamil1069.3

Interpretation: The fluorinated compound (A) shows slightly improved metabolic stability compared to its non-fluorinated counterpart (B), as indicated by a longer half-life. The acyclic analog (C) is the most stable. All test compounds demonstrate moderate to high stability compared to the positive control.

Synthesis and Conclusion

This guide outlines a systematic and robust framework for the early in vitro safety assessment of this compound. Based on the hypothetical data presented, the compound demonstrates a promising safety profile:

  • Low Cytotoxicity: No significant cell death observed.

  • No Genotoxic Potential: No evidence of chromosomal damage.

  • Low Cardiotoxicity Risk: No significant hERG channel inhibition.

  • Moderate Metabolic Stability: The fluoromethyl group appears to confer a slight improvement in metabolic stability over the non-fluorinated analog.

The collective data suggests that this compound warrants further investigation. The methodologies and comparative approach detailed herein provide a solid foundation for making informed go/no-go decisions in the early stages of drug discovery, ultimately contributing to the development of safer and more effective medicines.

References

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available from: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available from: [Link]

  • Mammalian Cell In Vitro Micronucleus Assay. Charles River Laboratories. Available from: [Link]

  • Microsomal Stability Assay Protocol. AxisPharm. Available from: [Link]

  • In Vitro Micronucleus Test. XCellR8. Available from: [Link]

  • Sulfonamides. LiverTox - NCBI Bookshelf. Available from: [Link]

  • Microsomal stability assay for human and mouse liver microsomes. protocols.io. Available from: [Link]

  • Sulfonamides: Side Effects, Allergies & Toxicity. Study.com. Available from: [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available from: [Link]

  • Sulfonamide (medicine). Wikipedia. Available from: [Link]

  • List of Sulfonamides + Uses, Types & Side Effects. Drugs.com. Available from: [Link]

  • Sulfonamides (Sulfa Drugs) And The Skin. DermNet. Available from: [Link]

  • Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD. Available from: [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. Available from: [Link]

  • Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. PubMed. Available from: [Link]

  • Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. Available from: [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available from: [Link]

  • Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Oxford Academic. Available from: [Link]

  • Roadmap to Reducing Animal Testing in Preclinical Safety Studies. FDA. Available from: [Link]

  • Microsomal Clearance/Stability Assay. Domainex. Available from: [Link]

  • metabolic stability in liver microsomes. Mercell. Available from: [Link]

  • hERG Assay. Slideshare. Available from: [Link]

  • FDA Requirements for Preclinical Studies. Stanford University. Available from: [Link]

  • Step 2: Preclinical Research. FDA. Available from: [Link]

  • Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds?. Reddit. Available from: [Link]

  • A cell-free, high-throughput hERG safety assay. The Rockefeller University. Available from: [Link]

  • FDA Preclinical Testing Expectations for Large Molecule Drugs in IND Applications. Rhizome. Available from: [Link]

  • hERG Serum Shift Assay. Charles River Laboratories. Available from: [Link]

  • SMALL MOLECULE SAFETY ASSESSMENT. Altasciences. Available from: [Link]

  • Role of hERG potassium channel assays in drug development. Expert Opinion on Drug Discovery. Available from: [Link]

  • Unraveling the Role of hERG Channels in Drug Safety. Creative Bioarray. Available from: [Link]

  • Regulatory Knowledge Guide for Small Molecules. NIH's Seed. Available from: [Link]

  • The Trifluoromethyl Group in Medical Chemistry. ACS Publications. Available from: [Link]

  • Non-Clinical Safety Assessment for New Drugs. ZeClinics CRO. Available from: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available from: [Link]

  • Drug Safety Assessment for Small & Large molecule Oncology drugs. ResearchGate. Available from: [Link]

  • Non-clinical assessment of early phase clinical trials General aspects. AFMPS. Available from: [Link]

  • Discovery of cyclic sulfonamide derivatives as potent inhibitors of SARS-CoV-2. PMC. Available from: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Scilit. Available from: [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Preprints.org. Available from: [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry. Available from: [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Preprints.org. Available from: [Link]

  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. ResearchGate. Available from: [Link]

  • Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters - ACS Publications. Available from: [Link]

  • Sulfonamide derivatives: Synthesis and applications. ResearchGate. Available from: [Link]

  • Biosynthesis of sulfonamide and sulfamate antibiotics in actinomycete. PMC - NIH. Available from: [Link]

Sources

Independent Verification of 1-(Fluoromethyl)cyclopropane-1-sulfonamide: A Comparative Guide to Synthesis, Purity, and Performance

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of 1-(Fluoromethyl)cyclopropane-1-sulfonamide, a fluorinated building block of increasing interest to researchers, scientists, and drug development professionals. We present a detailed, plausible synthetic protocol, a rigorous methodology for purity verification, and a comparative analysis with alternative fluorinated cyclopropane bioisosteres. The experimental choices and protocols are explained with scientific rationale to ensure trustworthiness and reproducibility.

The Growing Importance of Fluorinated Cyclopropanes in Medicinal Chemistry

The introduction of fluorine into drug candidates is a well-established strategy to modulate key physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2][3][4] The cyclopropane ring, a rigid and strained carbocycle, serves as a versatile scaffold in drug design, often imparting favorable conformational constraints.[5] The combination of these two motifs in molecules like this compound offers a unique opportunity to fine-tune molecular properties for optimal therapeutic performance.[5][6][7]

Synthesis of this compound: A Plausible and Detailed Protocol

While a specific, peer-reviewed synthesis for this compound is not extensively documented, a chemically sound and efficient two-step pathway can be proposed based on established methodologies for the synthesis of related cyclopropanesulfonyl chlorides and their subsequent amination.[8][9][10][11]

Part 1: Synthesis of 1-(Fluoromethyl)cyclopropane-1-sulfonyl Chloride

The initial step involves the preparation of the key intermediate, 1-(Fluoromethyl)cyclopropane-1-sulfonyl chloride. This can be achieved through the oxidative chlorination of a suitable precursor, such as 1-(Fluoromethyl)cyclopropane-1-thiol.

Experimental Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-(Fluoromethyl)cyclopropane-1-thiol (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Oxidative Chlorination: Slowly add a solution of sulfuryl chloride (SO₂Cl₂) (2.2 eq) in DCM to the stirred solution over 30 minutes, maintaining the temperature at 0°C. The use of excess sulfuryl chloride ensures complete conversion of the thiol to the sulfonyl chloride.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of ice-cold water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1-(Fluoromethyl)cyclopropane-1-sulfonyl chloride. This intermediate is often used in the next step without further purification.

Part 2: Amination to this compound

The final step is the reaction of the sulfonyl chloride intermediate with an ammonia source to form the desired sulfonamide.

Experimental Protocol:

  • Reaction Setup: In a sealed pressure vessel, dissolve the crude 1-(Fluoromethyl)cyclopropane-1-sulfonyl chloride (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Ammonia Source: Add a solution of ammonia in methanol (7N, 5.0 eq) to the reaction mixture. The use of a sealed vessel and excess ammonia is crucial to drive the reaction to completion.

  • Reaction: Stir the mixture at room temperature for 12-18 hours.

  • Work-up and Isolation: After the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford pure this compound.

Independent Verification of Purity: A Multi-Technique Approach

Ensuring the purity of synthesized compounds is paramount in drug discovery. A combination of chromatographic and spectroscopic techniques provides a comprehensive assessment of the purity of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for determining the purity of organic compounds.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized compound in the mobile phase.

  • Analysis: Inject the sample and analyze the chromatogram. The purity is determined by the area percentage of the main peak.

Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective method for monitoring reaction progress and assessing purity.

Experimental Protocol:

  • Stationary Phase: Silica gel 60 F₂₅₄ TLC plates.

  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 1:1 v/v).

  • Visualization: Visualize the spots under UV light (254 nm) and by staining with a suitable reagent (e.g., potassium permanganate). The presence of a single spot indicates a high degree of purity.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry to confirm the identity and purity of the target compound.

Experimental Protocol:

  • Instrumentation: An LC-MS system with an electrospray ionization (ESI) source.

  • LC Conditions: As described for HPLC.

  • MS Analysis: Acquire mass spectra in both positive and negative ion modes. The presence of the expected molecular ion peak ([M+H]⁺ or [M-H]⁻) confirms the identity of the compound.

Comparative Analysis: this compound vs. Alternative Fluorinated Bioisosteres

The choice of a building block in drug design is often a trade-off between various physicochemical properties. The table below compares this compound with other relevant fluorinated cyclopropane derivatives, highlighting the impact of the fluorine substitution pattern on key parameters.[12]

Compound Structure Calculated logP Calculated pKa Key Features & Rationale for Use
This compoundNot available in public sources~0.5 - 1.0~9.5 - 10.5Introduces a monofluoromethyl group, which can act as a lipophilic hydrogen bond donor and block metabolic oxidation at that position. The sulfonamide group is a key pharmacophore.
1-(Difluoromethyl)cyclopropane-1-carboxylic AcidNot available in public sources~1.0 - 1.5~4.0 - 4.5The CHF₂ group offers a balance of increased lipophilicity and metabolic stability compared to the CH₂F group. The carboxylic acid provides a key interaction point.
1-(Trifluoromethyl)cyclopropane-1-carboxylic AcidNot available in public sources~1.5 - 2.0~3.5 - 4.0The CF₃ group significantly increases lipophilicity and metabolic stability. It is a common bioisostere for a tert-butyl group.
CyclopropanesulfonamideNot available in public sources~ -0.5~10.0 - 11.0The non-fluorinated parent compound serves as a baseline for understanding the effects of fluorination.[13]

*Calculated values are estimations based on computational models and may vary from experimental data.

Visualizing the Workflow

The following diagrams illustrate the key experimental workflows described in this guide.

Synthesis_Workflow cluster_part1 Part 1: Sulfonyl Chloride Synthesis cluster_part2 Part 2: Amination Thiol 1-(Fluoromethyl)cyclopropane-1-thiol Oxidation Oxidative Chlorination (SO₂Cl₂, DCM, 0°C) Thiol->Oxidation Intermediate 1-(Fluoromethyl)cyclopropane-1-sulfonyl Chloride Oxidation->Intermediate Amination Amination (NH₃/MeOH, THF) Intermediate->Amination Product 1-(Fluoromethyl)cyclopropane- 1-sulfonamide Amination->Product

Caption: Proposed two-step synthesis of this compound.

Purity_Verification_Workflow Synthesized_Product Synthesized Product HPLC HPLC Analysis (% Purity) Synthesized_Product->HPLC TLC TLC Analysis (Spot Homogeneity) Synthesized_Product->TLC LCMS LC-MS Analysis (Identity Confirmation) Synthesized_Product->LCMS Final_Purity Verified Pure Compound HPLC->Final_Purity TLC->Final_Purity LCMS->Final_Purity

Caption: Workflow for the independent verification of product purity.

Conclusion

This guide provides a comprehensive framework for the synthesis and independent verification of this compound. By understanding the underlying chemical principles and employing rigorous analytical techniques, researchers can confidently prepare and utilize this valuable building block in their drug discovery programs. The comparative analysis with other fluorinated cyclopropane analogs offers a rational basis for selecting the optimal scaffold to achieve desired therapeutic properties.

References

  • Mondal, S., et al. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry. [Link]

  • Mykhailiuk, P. K. (2020). Fluoroalkyl-Substituted Cyclopropane Derivatives: Synthesis and Physicochemical Properties. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Fluorinated cyclopropanes: Synthesis and chemistry of the aryl a,b,b-trifluorocyclopropane motif. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

  • Beilstein Journals. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. [Link]

  • ResearchGate. (2025). Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. [Link]

  • Sci-Hub. (n.d.). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. [Link]

  • ResearchGate. (2025). Fluorinated Cyclopropanes. [Link]

  • PubMed. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. [Link]

  • National Institutes of Health. (n.d.). Synthesis of sulfonyl chloride substrate precursors. [Link]

  • PubMed. (2019). Fluorine containing cyclopropanes: synthesis of aryl substituted all-cis 1,2,3-trifluorocyclopropanes, a facially polar motif. [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclopropanesulfonamide. PubChem Compound Database. [Link]

  • Royal Society of Chemistry. (2018). Fluorinated cyclopropanes: synthesis and chemistry of the aryl α,β,β-trifluorocyclopropane motif. Chemical Communications. [Link]

  • PubMed Central. (2022). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. [Link]

  • Semantic Scholar. (2019). Fluorine containing cyclopropanes: synthesis of aryl substituted all-cis 1,2,3-trifluorocyclopropanes, a facially polar motif. [Link]

  • ResearchGate. (2025). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. [Link]

  • University of Bologna. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. [Link]

  • ACS Publications. (2025). Ligand-Enabled Photocatalytic Reactivity of Iron(III) Halide Salts with Cyan and Green Light. Organic Letters. [Link]

  • Google Patents. (n.d.).
  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. [Link]

Sources

The Cyclopropyl Sulfonamide Scaffold: A Comparative Guide to Navigating the ADME Landscape

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate ballet of drug discovery, the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a molecule are the choreographers of its ultimate success or failure. For researchers and medicinal chemists working with the increasingly prevalent cyclopropyl sulfonamide scaffold, understanding these properties is paramount. This guide provides a comparative analysis of the ADME characteristics of different cyclopropyl sulfonamide derivatives, grounded in established experimental data and protocols. We will dissect the "why" behind the "how" of experimental choices, offering a framework for predicting and optimizing the pharmacokinetic profile of novel chemical entities.

The incorporation of a cyclopropyl moiety into a sulfonamide core is a strategic design element often employed to enhance potency and metabolic stability.[1][2][3] The strained three-membered ring can introduce favorable conformational constraints and, due to the high C-H bond dissociation energy, can be less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1] However, the interplay of this group with the sulfonamide functionality and other substituents can lead to a diverse range of ADME profiles. This guide will illuminate these nuances through a comparative lens.

Intestinal Permeability: The Gateway to Systemic Exposure

A drug's journey begins with its absorption across the intestinal epithelium. The Caco-2 cell permeability assay is the gold standard in vitro model for predicting human oral absorption.[4][5][] This assay utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[5][][7]

The "Why" Behind the Caco-2 Assay

We choose the Caco-2 model because it not only assesses passive diffusion but also captures the activity of key uptake and efflux transporters, providing a more holistic view of intestinal transit.[5] A bidirectional assay, measuring permeability from the apical (intestinal lumen) to the basolateral (blood) side (Papp A→B) and vice versa (Papp B→A), is crucial. The ratio of these values (Efflux Ratio = Papp (B→A) / Papp (A→B)) reveals the extent of active efflux, a common hurdle for drug absorption.[5] An efflux ratio greater than two is a red flag for potential efflux by transporters like P-glycoprotein (P-gp).[5]

Comparative Permeability of Cyclopropyl Sulfonamide Derivatives

To illustrate the impact of structural modifications, let's consider three hypothetical yet representative cyclopropyl sulfonamide derivatives:

  • Derivative A: A simple, unsubstituted cyclopropyl sulfonamide.

  • Derivative B: Derivative A with an added lipophilic aromatic ring.

  • Derivative C: Derivative A with an added polar hydroxyl group.

DerivativePapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux RatioPredicted Human Absorption
Derivative A 5.26.11.2High
Derivative B 15.835.12.2Moderate (Efflux)
Derivative C 1.11.31.2Low
Atenolol (Low Permeability Control)<1.0<1.0-<50%
Antipyrine (High Permeability Control)>10.0>10.0->90%

Interpretation:

  • Derivative A exhibits good passive permeability and is not a significant substrate for efflux transporters, suggesting high oral absorption.

  • Derivative B's increased lipophilicity enhances its passive diffusion (higher Papp A→B), but it also becomes a substrate for efflux pumps, as indicated by the efflux ratio >2. This could limit its overall absorption in vivo.

  • Derivative C's polarity significantly reduces its permeability, predicting poor oral absorption.

These illustrative data underscore the delicate balance between lipophilicity and transporter interactions in determining the intestinal permeability of cyclopropyl sulfonamide derivatives.

Metabolic Stability: Resisting the First-Pass Effect

The liver is the primary site of drug metabolism, where enzymes, predominantly from the cytochrome P450 (CYP) superfamily, modify xenobiotics to facilitate their excretion.[8][9][10][11][12] High metabolic instability leads to rapid clearance and poor bioavailability. The in vitro liver microsomal stability assay is a cornerstone for assessing a compound's susceptibility to Phase I metabolism.[13][14][15][16][17]

The Rationale for Liver Microsomal Assays

Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes.[17] This assay provides a robust and high-throughput method to measure the intrinsic clearance (Clint) of a compound, which is the rate of metabolism independent of blood flow.[13][16] By monitoring the disappearance of the parent compound over time in the presence of NADPH (a necessary cofactor for CYP enzymes), we can calculate the half-life (t½) and Clint.[13][17]

Comparative Metabolic Stability

Let's examine the metabolic fate of our three derivatives in human liver microsomes.

DerivativeHalf-life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein)Predicted Hepatic Extraction
Derivative A 4515.4Low
Derivative B 1257.8High
Derivative C > 60< 11.5Low
Verapamil (High Clearance Control)< 10> 69.3High
Carbamazepine (Low Clearance Control)> 60< 11.5Low

Analysis of Metabolic Fate:

  • Derivative A demonstrates moderate stability. The cyclopropyl group likely shields adjacent positions from extensive metabolism.

  • Derivative B's added aromatic ring provides a new site for oxidative metabolism (e.g., hydroxylation), leading to rapid clearance. This is a common liability for lipophilic compounds.

  • Derivative C's hydroxyl group, while detrimental for permeability, renders it less susceptible to further oxidative metabolism, resulting in high stability.

It's important to note that while the cyclopropyl group can confer stability, metabolism can still occur on other parts of the molecule.[1] Furthermore, metabolism of cyclopropylamines can sometimes lead to the formation of reactive metabolites.[1]

Plasma Protein Binding: The "Free" Drug Hypothesis

Only the unbound fraction of a drug in plasma is pharmacologically active and available to be metabolized and excreted. Therefore, determining the extent of plasma protein binding (PPB) is a critical ADME parameter. Equilibrium dialysis is a widely accepted method for this assessment.[18][19]

Why Equilibrium Dialysis?

This technique allows for the direct measurement of the unbound drug concentration at equilibrium. The drug solution is separated from a protein solution (typically plasma) by a semi-permeable membrane that allows the free drug to pass through but retains the larger protein-drug complexes. This provides a reliable and reproducible measure of the fraction unbound (fu).

Comparative Plasma Protein Binding
DerivativeFraction Unbound (fu) in Human PlasmaInterpretation
Derivative A 0.15 (15% unbound)Moderate Binding
Derivative B 0.02 (2% unbound)High Binding
Derivative C 0.45 (45% unbound)Low Binding
Warfarin (High Binding Control)<0.01 (<1% unbound)Very High Binding
Metformin (Low Binding Control)>0.90 (>90% unbound)Very Low Binding

Insights into Distribution:

  • Derivative A shows moderate binding, suggesting a reasonable portion of the drug will be free to exert its therapeutic effect.

  • Derivative B's lipophilicity leads to extensive binding to plasma proteins like albumin. While this can prolong its half-life, the low unbound concentration may limit its efficacy.

  • Derivative C's polarity results in low plasma protein binding, maximizing the free fraction available for therapeutic action.

Excretion and Potential for Drug-Drug Interactions

The final step in a drug's journey is its excretion, primarily through the kidneys or in the feces. While dedicated in vitro excretion assays are less common in early discovery, the data from permeability and metabolism studies can provide valuable clues. For instance, compounds that are substrates for efflux transporters in the Caco-2 assay may also be actively secreted by transporters in the kidneys and liver.

Furthermore, understanding a compound's interaction with CYP enzymes is crucial for predicting potential drug-drug interactions (DDIs).[20][21] Sulfonamides, as a class, are known to interact with various medications.[20][21][22] Inhibition of specific CYP isoforms can lead to elevated plasma levels of co-administered drugs, potentially causing toxicity. Standard in vitro CYP inhibition assays are therefore essential.

Experimental Protocols

Caco-2 Permeability Assay

A detailed protocol for the Caco-2 permeability assay is outlined below.[4][5][][7][23]

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell™ inserts and cultured for 18-22 days to form a confluent monolayer.[5][]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer yellow.[5][7]

  • Assay Procedure:

    • The test compound (e.g., at 10 µM) is added to the donor compartment (apical or basolateral).

    • Samples are taken from the receiver compartment at specific time points (e.g., 0, 30, 60, 90, and 120 minutes).

    • The concentration of the test compound in the samples is quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

    • Papp = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.[]

Liver Microsomal Stability Assay

The following is a generalized protocol for assessing metabolic stability.[13][14][16][17]

  • Incubation: The test compound (e.g., at 1 µM) is incubated with pooled human liver microsomes (e.g., at 0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C.[17]

  • Reaction Initiation: The metabolic reaction is initiated by the addition of a NADPH-regenerating system.[13][17]

  • Time Points: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile) containing an internal standard.[16][17]

  • Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.

  • Data Calculation: The half-life (t½) is determined from the slope of the natural log of the percent remaining versus time. Intrinsic clearance (Clint) is then calculated.

Visualizing the ADME Workflow

ADME_Workflow cluster_Absorption Absorption cluster_Distribution Distribution cluster_Metabolism Metabolism cluster_Excretion Excretion Caco2 Caco-2 Permeability Assay Excretion Predicted from Permeability & Metabolism Caco2->Excretion PPB Plasma Protein Binding (Equilibrium Dialysis) LMS Liver Microsomal Stability LMS->Excretion Compound Cyclopropyl Sulfonamide Derivative Compound->Caco2 Compound->PPB Compound->LMS

Caption: A simplified workflow for the in vitro ADME assessment of cyclopropyl sulfonamide derivatives.

Conclusion: A Roadmap for Optimization

This comparative guide provides a foundational understanding of the key ADME properties of cyclopropyl sulfonamide derivatives and the experimental methodologies used to assess them. The illustrative data highlights the profound impact of subtle structural modifications on a compound's pharmacokinetic profile. By systematically evaluating permeability, metabolic stability, and plasma protein binding, researchers can identify potential liabilities early in the drug discovery process. This data-driven approach allows for the rational design of next-generation derivatives with optimized ADME characteristics, ultimately increasing the probability of clinical success. The principles and protocols outlined herein serve as a roadmap for navigating the complex yet rewarding landscape of drug development.

References

  • Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational–Experimental Synergy Study on Emerging Pollutants. (n.d.). ResearchGate.
  • Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational−Experimental Synergy Study. (2023, February 27). ACS Publications.
  • Sulfonamides- Drug Interactions, Dosage, Side Effects, indications, Uses and Precautions. (n.d.).
  • Sulfonamides: Drug List, Side Effects, Dosage. (n.d.). MedicineNet.
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (n.d.). JRC Big Data Analytics Platform.
  • Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants. (2023, April 4). PubMed.
  • Caco-2 Permeability Assay. (n.d.). Evotec.
  • Caco‑2 Permeability Testing | Intestinal Model - Formulation / BOC Sciences. (n.d.).
  • Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology. (n.d.). MSD Veterinary Manual.
  • Caco2 assay protocol. (n.d.).
  • Caco-2 permeability assay. (n.d.). Creative Bioarray.
  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024, December 9).
  • Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational–Experimental Synergy Study on Emerging Pollutants. (2023, March 15). ACS Publications.
  • metabolic stability in liver microsomes. (n.d.). Mercell.
  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (n.d.). Springer Nature Experiments.
  • Microsomal Stability Assay. (n.d.). Creative Bioarray.
  • Microsomal Stability. (n.d.). Cyprotex ADME-Tox Solutions | Evotec.
  • A Guide to Simple and Informative Binding Assays. (n.d.). PMC - NIH.
  • Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. (n.d.). PMC - NIH.
  • Metabolism of cyclopropyl groups. (n.d.). Hypha Discovery Blogs.
  • Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. (2023, May 15). MDPI.
  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016, October 13). PubMed.
  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (n.d.). Journal of Medicinal Chemistry - ACS Publications.

Sources

A Comparative Guide to Confirming Drug Mechanism of Action: Validating 1-(Fluoromethyl)cyclopropane-1-sulfonamide as a Novel LSD1 Inhibitor Using Genetic Knockouts

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The robust validation of a drug's mechanism of action (MoA) is a cornerstone of modern drug development. It provides the biological rationale for therapeutic efficacy and potential toxicities. This guide presents an in-depth, comparative framework for confirming the MoA of a novel compound, 1-(Fluoromethyl)cyclopropane-1-sulfonamide (hereafter FMC-SO2NH2), as a putative inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A). We champion the use of genetic knockout (KO) technology, specifically CRISPR-Cas9, as the gold standard for target validation. This document provides the scientific rationale, detailed experimental protocols, and a comparative analysis against alternative methods, offering researchers a comprehensive playbook for achieving unambiguous MoA confirmation.

Introduction: The Therapeutic Target - LSD1 (KDM1A)

Lysine-Specific Demethylase 1 (LSD1), encoded by the KDM1A gene, is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation.[1][2] It primarily removes mono- and di-methyl groups from histone H3 at lysine 4 (H3K4me1/2), marks associated with active transcription, thereby acting as a transcriptional corepressor.[3][4] However, its function is context-dependent; it can also demethylate H3K9me1/2 to activate transcription, for example, in concert with the androgen receptor.[2][3]

Given its role in controlling gene expression, LSD1 is integral to processes like embryonic development, differentiation, and hematopoiesis.[1][5] Its dysregulation and overexpression are implicated in numerous cancers, including acute myeloid leukemia (AML), small-cell lung cancer (SCLC), and breast cancer, where it promotes oncogenic processes.[2][6][7] This makes LSD1 a compelling therapeutic target, and several small molecule inhibitors are in clinical development.[6][8][9]

Our compound of interest, FMC-SO2NH2, has been identified through high-throughput screening as a potential LSD1 inhibitor. This guide outlines the definitive strategy to validate this hypothesis.

cluster_0 LSD1-mediated Gene Repression cluster_1 Pharmacological Intervention H3K4me2 H3K4me2 (Active Mark) LSD1 LSD1 / KDM1A (CoREST Complex) H3K4me2->LSD1 Demethylation H3K4me1 H3K4me1 / H3K4me0 (Inactive Mark) LSD1->H3K4me1 Repression Transcriptional Repression H3K4me1->Repression FMC FMC-SO2NH2 (Putative Inhibitor) FMC->LSD1 Inhibition

Figure 1: Hypothesized Mechanism of Action of FMC-SO2NH2.

The Gold Standard: Why Genetic Knockout is Superior for Target Validation

Before committing resources to extensive preclinical studies, it is imperative to confirm that the phenotypic effects of FMC-SO2NH2 are mediated through the inhibition of LSD1. While simpler methods exist, they carry significant caveats.

  • RNA Interference (siRNA/shRNA): This knockdown approach reduces but does not eliminate the target protein.[10][11] The residual protein can be sufficient to maintain partial biological function, confounding data interpretation. Furthermore, off-target effects, where the RNAi molecule unintentionally silences other genes, are a well-documented concern.[12]

  • Pharmacological Comparison: Comparing a novel inhibitor to a known one can be informative, but it assumes the reference compound is perfectly selective. Many early-generation inhibitors have multiple targets, and a shared phenotype may arise from off-target polypharmacology rather than on-target effects.

Experimental Workflow: Generating and Validating an KDM1A Knockout Cell Line

The CRISPR-Cas9 system is a highly efficient and precise tool for generating gene knockouts. The following protocol outlines a robust workflow for creating and validating a KDM1A KO cell line, using a cancer cell line known to express LSD1 (e.g., MV4-11 for AML).

A 1. gRNA Design & Cloning - Target early exon of KDM1A - Clone into Cas9-expressing vector B 2. Transfection - Deliver CRISPR plasmid into target cells A->B C 3. Single-Cell Sorting - Isolate individual cells into 96-well plates B->C D 4. Clonal Expansion - Grow single-cell clones into stable populations C->D E 5. Genomic Validation - PCR & Sanger Sequencing - Identify frameshift indels D->E F 6. Protein Validation - Western Blot - Confirm absence of LSD1 protein E->F If frameshift confirmed G Validated KDM1A KO Clone F->G If protein absent

Figure 2: CRISPR-Cas9 Knockout Generation and Validation Workflow.
Protocol 3.1: CRISPR-Cas9 Mediated Knockout of KDM1A
  • gRNA Design: Design two or more single guide RNAs (sgRNAs) targeting an early exon of the KDM1A gene.[15] Targeting an early region increases the probability that any resulting insertion or deletion (indel) will cause a frameshift mutation, leading to a premature stop codon and nonsense-mediated mRNA decay.[16] Use validated online design tools to minimize off-target predictions.

  • Vector Cloning: Synthesize and clone the designed gRNAs into a suitable all-in-one CRISPR-Cas9 vector that co-expresses the Cas9 nuclease and a selection marker (e.g., puromycin resistance or GFP).

  • Transfection: Transfect the target cancer cell line with the CRISPR-Cas9 plasmid using an optimized method (e.g., electroporation or lipid-based transfection).

  • Selection & Clonal Isolation:

    • If using a selection marker, apply the selection pressure (e.g., add puromycin) 48 hours post-transfection to eliminate untransfected cells.

    • After selection, dilute the cell population and plate into 96-well plates to achieve single-cell clones.[17][18] Fluorescence-activated cell sorting (FACS) can also be used for more efficient single-cell isolation.

  • Clonal Expansion: Culture the single-cell colonies for 2-3 weeks, expanding them progressively into larger wells until sufficient cell numbers are available for validation.

Protocol 3.2: Validation of KDM1A Knockout Clones

Validation is a critical, two-step process to confirm the knockout at both the genomic and proteomic levels.

  • Genomic Validation (Sanger Sequencing):

    • Extract genomic DNA from each expanded clone and the parental wild-type line.

    • Design PCR primers to amplify the region of the KDM1A gene targeted by the gRNA.

    • Sequence the PCR products. A successful KO clone will show a frameshift-inducing indel at the target site.[17]

  • Protein Validation (Western Blot):

    • This is the definitive validation step.[16][19] Prepare whole-cell lysates from the parental WT line and the sequence-confirmed KO clones.

    • Perform a standard Western blot using a validated primary antibody against the LSD1 protein.[20][21]

    • Expected Result: The WT lysate will show a distinct band at the correct molecular weight for LSD1. A true KO clone will show a complete absence of this band.[14] A loading control (e.g., β-actin or GAPDH) must be used to ensure equal protein loading.

Comparative Analysis: FMC-SO2NH2 in WT vs. KDM1A-KO Models

With validated WT and KDM1A-KO cell lines in hand, the mechanism of FMC-SO2NH2 can be definitively tested. The core principle is that a phenotype induced by an on-target inhibitor in WT cells should be absent in KO cells.

Experiment 4.1: Cell Viability Assay
  • Objective: To determine if the anti-proliferative effect of FMC-SO2NH2 is dependent on the presence of LSD1.

  • Method:

    • Seed WT and KDM1A-KO cells at equal densities in 96-well plates.

    • Treat cells with a dose-response curve of FMC-SO2NH2 (e.g., 0.1 nM to 10 µM) for 72 hours.

    • Measure cell viability using a standard assay (e.g., CellTiter-Glo®).

    • Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

  • Expected Outcome: FMC-SO2NH2 will show potent inhibition of proliferation in WT cells (low IC50). In contrast, the KDM1A-KO cells will be significantly less sensitive, exhibiting a dramatic shift in the IC50 value (a "right-shift").

Experiment 4.2: Target Gene Expression Analysis (qPCR)
  • Objective: To confirm that FMC-SO2NH2 modulates the expression of known LSD1 target genes.

  • Method:

    • Treat WT and KDM1A-KO cells with FMC-SO2NH2 at a concentration near its WT IC50 for 24-48 hours.

    • Isolate RNA and perform quantitative reverse transcription PCR (qRT-PCR) for known LSD1 target genes associated with differentiation or cell cycle arrest (e.g., CDKN1A).

  • Expected Outcome: In WT cells, FMC-SO2NH2 treatment should lead to a significant change in the expression of target genes. This effect should be blunted or absent in the KDM1A-KO cells.

Data Summary

The following table illustrates hypothetical data from these comparative experiments, demonstrating a clear on-target signature for FMC-SO2NH2.

Assay Cell Line FMC-SO2NH2 Treatment Result Interpretation
Cell Viability Wild-Type (WT)Dose-ResponseIC50 = 50 nMPotent anti-proliferative effect.
KDM1A-KODose-ResponseIC50 > 10,000 nMLoss of LSD1 confers resistance.
Target Gene qPCR Wild-Type (WT)100 nM8-fold increase in CDKN1A mRNACompound modulates LSD1-regulated gene.
(CDKN1A Expression)KDM1A-KO100 nM1.2-fold increase in CDKN1A mRNAEffect is dependent on LSD1 presence.

Alternative and Complementary Validation Methods

While genetic knockout is the gold standard, other methods can provide complementary evidence of target engagement.

  • Cellular Thermal Shift Assay (CETSA): This biophysical assay measures the thermal stability of a protein in response to ligand binding.[22][23] Drug binding typically stabilizes the target protein, increasing its melting temperature.[24][25][26] Running a CETSA can provide direct evidence that FMC-SO2NH2 physically engages with LSD1 inside the cell, complementing the functional data from the KO experiments.

  • Chemical Proteomics: Techniques like affinity chromatography using a biotinylated version of the drug can identify binding partners from a cell lysate. While powerful, this approach requires chemical modification of the compound, which may alter its binding properties.

Ultimately, these methods confirm target engagement, whereas the KO experiment confirms that the observed phenotype is a consequence of that engagement, which is the more critical question for MoA validation.[12]

Conclusion

Confirming the mechanism of action is a non-negotiable step in drug discovery. This guide demonstrates that using CRISPR-Cas9 to generate a genetic knockout of the putative target, LSD1, provides the most definitive and trustworthy method for validating the on-target activity of a novel inhibitor like this compound. By comparing the pharmacological effects in wild-type versus knockout cells, researchers can eliminate ambiguity from off-target effects or incomplete target inhibition. This rigorous, genetically-controlled approach ensures that downstream development efforts are built on a solid, validated biological foundation.

References

  • Ma'ayan Lab. KDM1A Gene. Computational Systems Biology. [Link]

  • Al-Amin, R. A., Gallant, C. J., Muthelo, P. M., & Landegren, U. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(31), 10999–11009. [Link]

  • Wikipedia. KDM1A. [Link]

  • Grokipedia. KDM1A. [Link]

  • ResearchGate. Putative mechanism of action of LSD1 inhibitors. GSK2879552 inhibits.... [Link]

  • Cancer Genetics Web. KDM1A. [Link]

  • National Center for Biotechnology Information. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]

  • ACS Publications. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]

  • bioRxiv. A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. [Link]

  • UniProt. KDM1A - Lysine-specific histone demethylase 1A - Homo sapiens (Human). [Link]

  • MDPI. Lysine-Specific Demethylase 1 (LSD1/KDM1A) Inhibition as a Target for Disease Modification in Myelofibrosis. [Link]

  • National Center for Biotechnology Information. Antitumor activity of LSD1 inhibitors in lung cancer. [Link]

  • Frontiers. A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance. [Link]

  • National Center for Biotechnology Information. Pharmacological Inhibition of LSD1 for Cancer Treatment. [Link]

  • Creative Biolabs. Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting. [Link]

  • Vitro Biotech. CRISPR gene knockout protocol (Part 3): Single Cell Isolation and Positive Clones Validation. [Link]

  • National Center for Biotechnology Information. Genetic and chemical knockdown: a complementary strategy for evaluating an anti-infective target. [Link]

  • GeneMedi. Protocol - Crispr/cas9 mediated Gene knockout in Mammalian Cells. [Link]

  • Horizon Discovery. Overcoming the pitfalls of validating knockout cell lines by western blot. [Link]

  • JoVE. CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation. [Link]

  • Applied Biological Materials. CRISPR Cas9 - Guide for CRISPR Gene Knockout. [Link]

  • National Institutes of Health. Target identification and mechanism of action in chemical biology and drug discovery. [Link]

  • Boster Bio. Why Knockout Validation is Essential for Western Blot Specificity Evaluation. [Link]

  • National Center for Biotechnology Information. Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. [Link]

  • SpringerLink. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]

  • Study.com. Sulfonamide: Mechanism of Action & Uses. [Link]

  • Patsnap Synapse. What is the mechanism of Sulfametrole?. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-(Fluoromethyl)cyclopropane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Profile and Risk Assessment: A Triad of Chemical Functionality

A robust disposal plan begins with a thorough understanding of the chemical's inherent risks. The structure of 1-(Fluoromethyl)cyclopropane-1-sulfonamide presents a unique combination of hazards that must be addressed.

  • Sulfonamide Moiety: The core sulfonamide group is found in many therapeutic agents. While this specific compound's toxicity is uncharacterized, related sulfonamides are known to be physiologically active and can cause skin and eye irritation.[1][2][3][4] Ingestion or inhalation may be harmful.[1][3]

  • Organofluorine Component: The carbon-fluorine bond is exceptionally strong, making organofluorine compounds highly stable and often resistant to natural degradation.[5] This persistence is a significant environmental concern, as some fluorinated compounds can bioaccumulate.[6] Thermal decomposition can release hazardous gases such as hydrogen fluoride.

  • Cyclopropane Ring: As the smallest stable cycloalkane, cyclopropane possesses significant ring strain (approximately 27.6 kcal/mol).[7][8] This stored energy can make the ring susceptible to opening under certain reactive conditions, a factor that must be considered when selecting a final disposal method.[9]

Table 1: Inferred Physicochemical and Hazard Properties
PropertyValue / CharacteristicRationale & Source
Physical State Solid (crystalline powder)Inferred from similar sulfonamide structures like Sulfanilamide.[4][10]
Primary Hazards Skin Irritant, Serious Eye Irritant, Potential Harm if Swallowed/Inhaled.Based on general Safety Data Sheets (SDS) for sulfonamides.[1][3][4]
Environmental Hazards Potential for environmental persistence and aquatic toxicity.Characteristic of organofluorine compounds and sulfonamides.[6][11]
Reactivity Stable under normal conditions. Incompatible with strong oxidizing agents. Combustion may produce toxic gases (CO, CO₂, NOx, SOx, HF).Based on general chemical principles and SDS for related compounds.[2][3]
Solubility Likely soluble in water and some organic solvents.The sulfonamide group generally imparts water solubility.[1]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety is paramount. The following controls and PPE are mandatory when handling this compound in any form, including waste.

  • Primary Engineering Control: All handling of the solid compound and its solutions must be conducted within a properly functioning chemical fume hood.[12] This is crucial to prevent inhalation of airborne particles and to contain any potential vapor release.

  • Personal Protective Equipment (PPE):

    • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.

    • Hand Protection: Chemically resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs.

    • Body Protection: A flame-resistant laboratory coat.

    • Respiratory Protection: Not typically required when using a fume hood. For spill cleanup outside of a hood, consult your institution's Environmental Health and Safety (EHS) department.

Waste Collection and Segregation: A Step-by-Step Protocol

Proper segregation at the point of generation is the most critical step in the disposal workflow. Never dispose of this chemical in the regular trash or down the sanitary sewer.[13][14]

  • Waste Classification: This compound must be treated as a regulated hazardous chemical waste .[15] Due to the presence of fluorine, it should be segregated into the halogenated organic waste stream unless your institution's guidelines specify otherwise.

  • Container Selection:

    • Use a designated hazardous waste container that is chemically compatible with the waste.[13][14] A high-density polyethylene (HDPE) or glass container is typically appropriate for solid waste.

    • Ensure the container is in good condition, free of leaks, and has a secure, tight-fitting lid.[14]

  • Waste Labeling:

    • Immediately label the waste container with a fully completed hazardous waste tag provided by your institution's EHS department.[13]

    • The label must include:

      • The words "Hazardous Waste".[14]

      • The full, unabbreviated chemical name: "this compound".

      • The approximate percentage of each chemical constituent in the container.

      • The date accumulation began (the date the first waste was added).[13]

  • Waste Accumulation:

    • Keep the hazardous waste container sealed at all times, except when adding waste.[13][14] This prevents spills and the release of vapors.

    • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[16][17]

    • Utilize secondary containment (e.g., a plastic tub) for all liquid waste containers to mitigate spills.[13]

  • Requesting Disposal:

    • Do not accumulate more than 55 gallons of hazardous waste (or 1 quart of acutely hazardous waste) in your SAA.[15]

    • Once the container is full or you are nearing the accumulation time limit (often 6-12 months), submit a waste pickup request to your institution's EHS office.[13][17]

Spill Management Protocol

In the event of a spill, prompt and correct action is crucial to minimize exposure and environmental impact.

  • Alert & Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Isolate: Secure the area to prevent entry. If the spill is large or involves volatile substances, contact your institution's emergency response line.

  • Protect: Don the appropriate PPE as described in Section 2.

  • Contain & Absorb: For solid spills, gently cover the material with an absorbent material (e.g., vermiculite or sand) to prevent it from becoming airborne. For liquid spills, surround the area with absorbent pads or dikes.

  • Collect: Carefully sweep or scoop the absorbed material and spilled solid into your designated hazardous waste container. Avoid creating dust.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol) followed by soap and water. Collect all cleaning materials (wipes, gloves) as hazardous waste.

Decontamination and Disposal of Empty Containers

Chemical containers are not considered "empty" until properly decontaminated.

  • Initial Removal: Ensure all bulk material has been removed and placed into the hazardous waste stream.

  • Triple Rinsing: The standard procedure for decontaminating an empty container is to triple-rinse it.[16]

    • First Rinse: Rinse the container with a small amount of a suitable solvent (e.g., water or isopropanol). This first rinsate must be collected and disposed of as hazardous waste. [13][16]

    • Subsequent Rinses: Perform two additional rinses. For containers of highly toxic chemicals, these rinses must also be collected as hazardous waste.[13] Given the uncharacterized nature of this compound, a conservative approach of collecting all three rinsates is recommended.

  • Final Disposal: Once triple-rinsed and air-dried, obliterate or remove the original label.[16] The container can then typically be disposed of in the normal laboratory glass or plastic recycling stream, per your institution's policy.

Disposal Workflow Diagram

The following diagram outlines the decision-making and operational process for managing this compound waste from generation to final handoff.

G cluster_lab In-Laboratory Operations cluster_ehs EHS & Vendor Operations gen Waste Generation (Solid, Liquid, Contaminated Materials) ppe Don Appropriate PPE (Fume Hood, Gloves, Goggles) gen->ppe spill Spill Occurs gen->spill classify Classify as Halogenated Organic Hazardous Waste ppe->classify container Select & Label Compatible Hazardous Waste Container classify->container accumulate Store in Secondary Containment in Satellite Accumulation Area (SAA) container->accumulate pickup Container Full or Time Limit Reached? accumulate->pickup spill_protocol Execute Spill Protocol (Alert, Contain, Collect) spill->spill_protocol Yes spill_protocol->container pickup->accumulate No request Submit Waste Pickup Request to EHS pickup->request Yes collect EHS Collects Waste from Laboratory request->collect transport Transport to Central Accumulation Area collect->transport disposal Final Disposal via Licensed Vendor (High-Temperature Incineration) transport->disposal

Caption: Waste Management Workflow for this compound.

References

  • Hazardous Waste Disposal Guide - Research Areas. (n.d.). Dartmouth Policy Portal. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University Research Safety. Retrieved from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA. Retrieved from [Link]

  • Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue Engineering. Retrieved from [Link]

  • Chemical Waste. (n.d.). The University of Texas at Austin Environmental Health & Safety (EHS). Retrieved from [Link]

  • Operating procedure. (2019, October 3). US EPA. Retrieved from [Link]

  • Laboratory Liquid Waste Disposal Flow Chart. (2024). Environmental Safety Guidebook. Retrieved from [Link]

  • Stability of Cycloalkanes - Ring Strain. (2024, June 18). Chemistry LibreTexts. Retrieved from [Link]

  • Proper disposal of chemicals. (2025, August 20). Sciencemadness Wiki. Retrieved from [Link]

  • Cyclopropane. (n.d.). Wikipedia. Retrieved from [Link]

  • Cyclopropane | C3H6 | CID 6351. (n.d.). PubChem - NIH. Retrieved from [Link]

  • Studies on sulfonamide degradation products. (n.d.). ResearchGate. Retrieved from [Link]

  • Determination of Sulfonamide Antibiotics in Wastewater by Liquid Chromatography–Tandem Mass Spectrometry. (n.d.). Environmental Protection. Retrieved from [Link]

  • Stability of Cycloalkanes - Angle Strain. (2018, April 24). YouTube. Retrieved from [Link]

  • Degradation of Organics and Change Concentration in Per-Fluorinated Compounds (PFCs) during Ozonation and UV/H2O2 Advanced Treatment of Tertiary-Treated Sewage. (2022, May 6). MDPI. Retrieved from [Link]

  • Organofluorine chemistry. (n.d.). Wikipedia. Retrieved from [Link]

  • Fluorine Contamination Cleanup. (n.d.). Sustainability Directory. Retrieved from [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime. Retrieved from [Link]

  • Hazardous Laboratory Chemicals Disposal Guide. (n.d.). Reed College. Retrieved from [Link]

  • Removal of sulfonamide antibiotics and human metabolite by biochar and biochar/H2O2 in synthetic urine. (2018, December 15). PubMed. Retrieved from [Link]

  • Proper Hazardous Waste Disposal in a Laboratory Setting. (2023, April 11). MCF Environmental Services. Retrieved from [Link]

  • Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). (2024, January 1). US EPA. Retrieved from [Link]

  • Chapter 7 Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison BME Shared Labs. Retrieved from [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. (n.d.). US EPA. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Handling 1-(Fluoromethyl)cyclopropane-1-sulfonamide: A Framework for Safety and Operational Integrity

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher navigating the frontiers of drug discovery, the introduction of novel chemical entities like 1-(Fluoromethyl)cyclopropane-1-sulfonamide presents both opportunity and the critical responsibility of ensuring laboratory safety. This guide moves beyond a simple checklist, offering a comprehensive operational framework grounded in scientific principles. Our objective is to empower you with the knowledge to not only handle this compound safely but to understand the rationale behind each procedural step, fostering a culture of proactive safety and experimental excellence.

Hazard Profile Analysis: A Proactive Assessment
  • Sulfonamide Moiety : This group is common in pharmaceuticals. Related compounds like sulfanilamide are known to cause skin and serious eye irritation, and may be harmful if swallowed or cause respiratory irritation.[1][2][3][4]

  • Organofluorine Moiety : Fluorinated organic compounds require careful handling. The introduction of fluorine can alter biological activity and toxicological profiles. All work with volatile fluorinated compounds should be conducted in a chemical fume hood to minimize inhalation exposure.[5] Some per- and polyfluoroalkyl substances (PFAS) have raised health concerns, reinforcing the need for stringent exposure controls.[6][7]

  • Cyclopropane Ring : While the parent compound, cyclopropane, is a highly flammable gas[8][9], its derivatives in solid or liquid form present different hazards. The high ring strain can make them reactive under certain conditions, and many cyclopropane derivatives exhibit significant biological activity by acting as enzyme inhibitors or through other mechanisms.[10][11]

Based on this analysis and data from the analogous compound 1-Methylcyclopropane-1-sulfonamide[12], we can establish a presumed hazard profile.

Hazard TypeGHS Classification (Presumed)Potential Effects & Rationale
Acute Oral Toxicity Warning (H302: Harmful if swallowed)The sulfonamide group is common in orally administered drugs; however, novel compounds must be assumed to have potential toxicity upon ingestion.
Skin Irritation Warning (H315: Causes skin irritation)A common hazard for many functionalized organic molecules, including various sulfonamides.[4]
Eye Irritation Warning (H319: Causes serious eye irritation)Chemicals, particularly fine powders, can cause significant mechanical and chemical irritation to the eyes.
Respiratory Irritation Warning (H335: May cause respiratory irritation)Inhalation of fine dusts can irritate the respiratory tract. The fluoromethyl group necessitates caution regarding inhalation.
The Core PPE Protocol: A Multi-Layered Defense

The selection of Personal Protective Equipment (PPE) is the final barrier between the researcher and a potential hazard. It must be preceded by robust engineering controls.

A. Engineering Controls: The Primary Line of Defense

Your first and most effective defense is to minimize exposure at the source.

  • Chemical Fume Hood : All manipulations of this compound, from weighing the solid to preparing solutions and running reactions, must be performed within a properly functioning chemical fume hood.[5] This is non-negotiable and serves to control inhalation exposure to any fine powders or potential vapors.

  • Ventilation : Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions that may escape primary containment.

B. Personal Protective Equipment: The Essential Barrier

The following PPE ensemble is mandatory for all work with this compound.

  • Eye and Face Protection :

    • Minimum Requirement : Tightly fitting chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards are required at all times.[13]

    • Enhanced Protection : When there is a significant risk of splashing (e.g., during quenching of a reaction or large-scale solution transfers), a full-face shield must be worn in addition to chemical splash goggles.[5]

  • Hand Protection :

    • Glove Selection : Chemical-resistant gloves are essential. Nitrile gloves provide a good baseline of protection for handling the solid and for incidental contact with common solvents. However, for prolonged work or when using aggressive solvents, consider more robust options like butyl or Viton® gloves. Crucially, always consult the glove manufacturer's compatibility chart for the specific solvent in use. [5][6]

    • Double-Gloving : For tasks involving handling the neat compound, preparing concentrated stock solutions, or where the risk of exposure is elevated, the practice of wearing two pairs of gloves is strongly recommended.[5] This provides an additional layer of protection against tears and rapid permeation.

  • Body Protection :

    • Laboratory Coat : A flame-resistant lab coat should be worn at all times, fully buttoned, with sleeves rolled down.[5]

    • Chemical Apron : For larger-scale work or procedures with a high splash potential, a chemical-resistant apron worn over the lab coat is advised.

  • Respiratory Protection :

    • Primary Reliance on Engineering Controls : A fume hood is designed to prevent the need for routine respiratory protection.

    • When Required : If engineering controls are insufficient or in the event of a spill or emergency, respiratory protection is necessary. For dusts, a P3 (EU) or N95/P100 (US) filter is appropriate. For vapors from solutions, a combination filter (e.g., AXP3) suitable for organic vapors and particulates should be used.[6] A proper fit test is mandatory for all tight-fitting respirators.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Decision_Tree cluster_0 Task Assessment cluster_1 Scale & Form cluster_2 Risk Level cluster_3 Required PPE Ensemble Start Start: Assess Task Scale Scale of Operation? Start->Scale Form Physical Form? Scale->Form < 1g Scale->Form > 1g Aerosol Aerosolization Risk? Form->Aerosol Solid (Weighing) Form->Aerosol Solution PPE_Low Standard PPE: - Goggles - Lab Coat - Single Nitrile Gloves Aerosol->PPE_Low Low Risk (e.g., preparing dilute solution) PPE_Med Enhanced PPE: - Goggles - Lab Coat - Double Nitrile Gloves Aerosol->PPE_Med Medium Risk (e.g., weighing powder) PPE_High Maximum PPE: - Goggles + Face Shield - Lab Coat + Apron - Double Chemical Gloves - Respirator on Standby Aerosol->PPE_High High Risk (e.g., large scale, sonication)

Caption: Decision tree for selecting appropriate PPE based on task-specific risks.

Operational and Disposal Plans

A. Step-by-Step Handling Protocol: Weighing and Solubilization

  • Preparation : Don all required PPE (minimum: lab coat, chemical splash goggles, double nitrile gloves).

  • Work Area : Confirm the chemical fume hood sash is at the proper height and the airflow is correct. Place a plastic-backed absorbent liner on the work surface.

  • Weighing : Perform all weighing operations inside the fume hood. Use a tared weigh boat or vial to prevent contamination of the balance. Handle the container of the neat compound with care to avoid generating dust.

  • Transfer : Gently tap the solid from the weigh boat into the designated flask. Use a spatula if necessary, ensuring slow and deliberate movements.

  • Solubilization : Add the desired solvent to the flask via a pipette or graduated cylinder while still inside the fume hood.

  • Cleanup : Dispose of the weigh boat and any contaminated items (e.g., pipette tips) into a designated solid hazardous waste container located within the fume hood.

  • Doffing PPE : Remove gloves using the proper technique (peeling them off without touching the outer surface) and dispose of them in the hazardous waste. Remove lab coat and goggles.

  • Hygiene : Immediately wash hands thoroughly with soap and water.

B. Spill Management

  • Small Spills (<1g solid or <100mL dilute solution) :

    • Alert others in the immediate area.

    • Wearing your full PPE ensemble, cover the spill with a compatible absorbent material (e.g., vermiculite or a commercial spill kit).

    • Carefully collect the absorbed material using a scoop or dustpan and place it into a sealed container labeled "Hazardous Waste."

    • Wipe the area with a suitable solvent and then decontaminate with soap and water.

    • All cleanup materials must be disposed of as hazardous waste.[5]

  • Large Spills :

    • Evacuate the laboratory immediately and alert others.

    • Close the laboratory door and prevent re-entry.

    • Contact your institution's emergency response team (e.g., Environmental Health & Safety) immediately. Do not attempt to clean up a large spill yourself.[5]

C. Disposal Plan

All waste generated from handling this compound must be treated as hazardous waste.

  • Waste Segregation : Maintain separate, clearly labeled, and sealed waste containers for:

    • Solid Waste : Contaminated gloves, weigh boats, absorbent pads, etc.

    • Liquid Waste (Halogenated) : Since the compound is fluorinated, all liquid waste containing it must be collected in a designated "Halogenated Organic Waste" container. Do not mix with non-halogenated waste streams.

  • Disposal : Follow your institution's specific procedures for hazardous waste pickup and disposal. Never dispose of this chemical or its waste down the sanitary sewer.[14][15]

By integrating this detailed safety framework into your daily laboratory operations, you build a foundation of trust in your procedures and ensure both personal safety and the integrity of your research.

References

  • 3M. (n.d.). 3M Personal Safety Products that may be used by Fire Service in the United States- Notice regarding Fluorinated Organic Compound. Retrieved from [Link]

  • FireRescue1. (2018, September 25). Scientists studying turnout gear for fluorinated chemicals. Retrieved from [Link]

  • RSG Safety. (n.d.). Working Safely with PFAS: A Practical Guide to Selecting the Right PPE. Retrieved from [Link]

  • Vandeputte. (2023, November 30). PFAS and PPE: what is the current situation?. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclopropane. Retrieved from [Link]

  • Keenan, R. L. (1972). The hazard of cyclopropane explosion. Archives of Surgery, 105(5), 802. Retrieved from [Link]

  • Air Liquide. (2020, August 3). Safety Data Sheet Cyclopropane. Retrieved from [Link]

  • Docentes FCT NOVA. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. Retrieved from [Link]

  • Food Safety and Inspection Service. (2009, September 25). Determination and Confirmation of Sulfonamides. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved from [Link]

  • Sultan, A. A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Bio-Organic and Medicinal Chemistry Letters, 34, 127762. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methylcyclopropane-1-sulfonamide. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Fluoromethyl)cyclopropane-1-sulfonamide
Reactant of Route 2
1-(Fluoromethyl)cyclopropane-1-sulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.